molecular formula C14H27NO8 B611189 Boc-Aminooxy-PEG3-acid CAS No. 1835759-82-4

Boc-Aminooxy-PEG3-acid

Cat. No.: B611189
CAS No.: 1835759-82-4
M. Wt: 337.37 g/mol
InChI Key: FRMJMYYWQYLTQT-UHFFFAOYSA-N
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Description

t-Boc-Aminooxy-PEG3-acid is a PEG derivative containing a Boc-protected aminooxy group and a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and bioconjugation.

Properties

IUPAC Name

3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO8/c1-14(2,3)23-13(18)15-22-11-10-21-9-8-20-7-6-19-5-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMJMYYWQYLTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101148133
Record name 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester
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URL https://comptox.epa.gov/dashboard/DTXSID101148133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835759-82-4
Record name 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical structure, properties, and reactivity of Boc-Aminooxy-PEG3-acid, a heterobifunctional linker critical in modern bioconjugation and pharmaceutical development.

Core Chemical Structure and Functional Components

This compound, with the CAS Number 1835759-82-4, is a versatile molecule used extensively as a PEG-based linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure is defined by four key components, each conferring specific functionality:

  • Boc (tert-butoxycarbonyl) Group: This is a widely used protecting group for the aminooxy moiety. Its primary function is to prevent the highly reactive aminooxy group from participating in unintended reactions during multi-step syntheses. The Boc group is notably labile and can be selectively removed under mild acidic conditions.[1][4]

  • Aminooxy Group (-O-NH₂): Once deprotected, the terminal aminooxy group serves as a potent nucleophile. It is specifically reactive towards carbonyl compounds, enabling the formation of stable oxime linkages with aldehydes and ketones.[4][5] This specific reactivity is invaluable for site-specific conjugation to biomolecules that have been modified to present a carbonyl group.

  • PEG3 (Triethylene Glycol) Linker: The core of the molecule is a short polyethylene (B3416737) glycol (PEG) chain consisting of three ethylene (B1197577) glycol units (-CH₂CH₂O-)₃. This hydrophilic PEG spacer is crucial for improving the solubility and biocompatibility of the parent molecule and any subsequent conjugates in aqueous media.[1][4]

  • Carboxylic Acid Group (-COOH): At the terminus opposite the Boc-aminooxy group, there is a carboxylic acid. This functional group allows for covalent linkage to primary or secondary amines through the formation of a stable amide bond.[1][6] This reaction typically requires the use of carbodiimide (B86325) activators like EDC or other coupling agents such as HATU.[1]

The IUPAC name for this structure is 2,2-dimethyl-4-oxo-3,6,9,12,15-pentaoxa-5-azaoctadecan-18-oic acid.[3]

Data Presentation: Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 1835759-82-4[1][3]
Molecular Formula C₁₄H₂₇NO₈[1][3][6]
Molecular Weight 337.37 g/mol [3][4][6]
Purity Typically ≥95% - 98%[1][4]
SMILES Code CC(C)(C)OC(NOCCOCCOCCOCCC(O)=O)=O[3]
InChI Key FRMJMYYWQYLTQT-UHFFFAOYSA-N[3]

Experimental Protocols: Reactivity and Functionalization

The heterobifunctional nature of this compound allows for sequential or orthogonal conjugation strategies. Detailed methodologies for leveraging its key functional groups are outlined below.

The terminal carboxylic acid can be conjugated to a primary amine-containing molecule (e.g., a protein, peptide, or synthetic molecule) to form a stable amide bond.

Methodology:

  • Activation of Carboxylic Acid: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • Add 1.1 to 1.5 molar equivalents of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt).

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature to form an active ester intermediate.

  • Conjugation to Amine: Add the amine-containing substrate to the solution of the activated linker.

  • Let the reaction proceed for 2-12 hours at room temperature or 4°C. The progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification: Purify the resulting conjugate using chromatography (e.g., reverse-phase HPLC or size-exclusion chromatography) to remove unreacted starting materials and coupling reagents.

The Boc protecting group can be efficiently removed to reveal the free aminooxy group, which is then available for conjugation.

Methodology:

  • Deprotection: Dissolve the Boc-protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA v/v).

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the removal of the Boc group by TLC or LC-MS.

  • Remove the TFA and solvent under reduced pressure. The resulting free aminooxy compound, often as a TFA salt, can be used directly or after neutralization.

  • Oxime Ligation: Dissolve the deprotected aminooxy-PEG3-acid conjugate in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5).

  • Add the aldehyde or ketone-containing molecule to the solution.

  • Allow the reaction to proceed for 1-4 hours at room temperature. The formation of the stable oxime bond can be monitored by LC-MS.

  • Purification: Purify the final oxime-linked conjugate using an appropriate chromatographic method.

Mandatory Visualizations

Boc_Aminooxy_PEG3_acid cluster_boc Boc Group cluster_aminooxy Aminooxy cluster_peg3 PEG3 Linker cluster_acid Carboxylic Acid Boc Boc O1 O Boc->O1 N1 N O1->N1 C1 CH₂ N1->C1 C2 CH₂ C1->C2 O2 O C2->O2 C3 CH₂ O2->C3 C4 CH₂ C3->C4 O3 O C4->O3 C5 CH₂ O3->C5 C6 CH₂ C5->C6 COOH COOH C6->COOH conjugation_workflow cluster_path1 Pathway 1: Amine Conjugation First cluster_path2 Pathway 2: Carbonyl Conjugation First start This compound step1a Amide Bond Formation (EDC, NHS) start->step1a step1b Boc Deprotection (TFA) start->step1b amine R₁-NH₂ amine->step1a product1 Boc-Aminooxy-PEG3-NH-R₁ step1a->product1 step2a Boc Deprotection (TFA) product1->step2a product2 H₂N-O-PEG3-NH-R₁ step2a->product2 step3a Oxime Ligation product2->step3a aldehyde R₂-CHO aldehyde->step3a final1 R₂-CH=N-O-PEG3-NH-R₁ step3a->final1 product3 H₂N-O-PEG3-COOH step1b->product3 step2b Oxime Ligation product3->step2b aldehyde2 R₂-CHO aldehyde2->step2b product4 R₂-CH=N-O-PEG3-COOH step2b->product4 step3b Amide Bond Formation (EDC, NHS) product4->step3b amine2 R₁-NH₂ amine2->step3b final2 R₂-CH=N-O-PEG3-NH-R₁ step3b->final2

References

Boc-Aminooxy-PEG3-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and applications of Boc-Aminooxy-PEG3-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.

Core Properties of this compound

This compound is a versatile chemical tool featuring a Boc-protected aminooxy group and a terminal carboxylic acid, separated by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for sequential and specific conjugation to different functional groups.

PropertyValueReference
Molecular Formula C14H27NO8[1][2][3][4]
Molecular Weight 337.37 g/mol [2][3][5]
Exact Mass 337.17366682[2]
Purity ≥95% - 98%[1][5]
CAS Number 1835759-82-4[1][2]
Solubility Water, DMSO, DMF, DCM[1]
Storage Conditions -20°C[1]

Chemical Reactivity and Applications

The unique structure of this compound imparts dual reactivity. The terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups on biomolecules such as proteins, peptides, or antibodies.[1][3] The Boc-protected aminooxy group, after deprotection under mild acidic conditions, can specifically react with aldehydes and ketones to form a stable oxime linkage.[5][6] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][5]

This linker is particularly valuable in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and for the site-specific modification of biomolecules.[3][5][7]

Experimental Protocols

General Protocol for Amide Bond Formation

This protocol outlines the general steps for conjugating the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein).

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • Add 1.1-1.5 equivalents of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Add 1.1-1.5 equivalents of an activator, such as N-hydroxysuccinimide (NHS) or HOBt (Hydroxybenzotriazole), to form a more stable active ester and minimize side reactions.

    • Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the active ester.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS pH 7.4-8.0).

    • Add the activated this compound solution to the solution of the amine-containing molecule. The molar ratio will depend on the desired degree of labeling.

    • Allow the reaction to proceed for 2-12 hours at room temperature or 4°C.

  • Purification:

    • Remove unreacted linker and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

General Protocol for Boc Deprotection and Oxime Ligation

This protocol describes the removal of the Boc protecting group and subsequent conjugation to an aldehyde or ketone.

  • Boc Deprotection:

    • Dissolve the Boc-protected conjugate in a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., 20-50% TFA in dichloromethane).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

  • Oxime Ligation:

    • Dissolve the deprotected aminooxy-functionalized molecule in an acidic buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5).

    • Add the aldehyde or ketone-containing molecule.

    • Allow the reaction to proceed for 2-16 hours at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate chromatographic technique, such as reverse-phase HPLC or SEC.

Visualizing the Workflow

The following diagrams illustrate the logical steps in the conjugation process using this compound.

G cluster_activation Activation Step cluster_conjugation Conjugation to Biomolecule Boc_PEG_Acid This compound Activated_Ester NHS-activated Boc-PEG-Linker Boc_PEG_Acid->Activated_Ester Activation Activators EDC / HATU, NHS Activators->Boc_PEG_Acid Biomolecule Biomolecule (e.g., Antibody) Activated_Ester->Biomolecule Amide Bond Formation Conjugate Boc-Protected Conjugate Biomolecule->Conjugate G cluster_deprotection Deprotection Step cluster_ligation Oxime Ligation Boc_Conjugate Boc-Protected Conjugate Aminooxy_Conjugate Aminooxy-Functionalized Conjugate Boc_Conjugate->Aminooxy_Conjugate Boc Removal Acid Mild Acidic Conditions (TFA) Acid->Boc_Conjugate Target Target Molecule (Aldehyde/Ketone) Aminooxy_Conjugate->Target Oxime Bond Formation Final_Conjugate Final Conjugate Target->Final_Conjugate

References

An In-depth Technical Guide to Boc-Aminooxy-PEG3-acid (CAS: 1835759-82-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG3-acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[][2] Its structure, featuring a Boc-protected aminooxy group at one end and a terminal carboxylic acid at the other, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile tool for covalently linking molecules of interest.[3][4][5] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

The presence of the PEG3 linker enhances the aqueous solubility and biocompatibility of the resulting conjugates, which is particularly advantageous in biological systems.[4][6] The terminal functional groups allow for controlled, sequential conjugation reactions. The carboxylic acid can be activated to react with primary amines, while the aminooxy group, after deprotection, can react with aldehydes or ketones to form stable oxime linkages.[3][4][7][8] A primary application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[][9][10]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing and executing successful conjugation experiments.

PropertyValueReference
CAS Number 1835759-82-4[4][9][11]
Molecular Formula C14H27NO8[4][9][11]
Molecular Weight 337.37 g/mol [3][9][11]
Appearance White to off-white solid or oil-
Purity Typically ≥95%[4]
Solubility Soluble in water, DMSO, DMF, DCM[4]
Storage Conditions Store at -20°C for long-term stability[4]

Applications in Bioconjugation and Drug Development

The unique bifunctional nature of this compound makes it a valuable reagent in several advanced applications:

  • PROTAC Synthesis: This linker is frequently employed in the construction of PROTACs.[][9] It serves as the bridge that brings a target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[9][10][12]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies.[3][5] The carboxylic acid can be conjugated to lysine (B10760008) residues on the antibody, and after deprotection, the aminooxy group can be used to attach a drug molecule containing an aldehyde or ketone.

  • Peptide and Protein Modification: It allows for the site-specific modification of peptides and proteins. For instance, a protein with a primary amine can be linked via the carboxylic acid, and a second molecule with a carbonyl group can be attached to the aminooxy end.

  • Surface Modification: The linker can be used to immobilize biomolecules onto surfaces that have been functionalized with primary amines.[2]

Signaling Pathways and Mechanisms of Action

PROTAC-Mediated Protein Degradation

This compound is a key component in the synthesis of PROTACs, which hijack the cell's natural ubiquitin-proteasome system to degrade specific target proteins. The diagram below illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Target Target Protein PROTAC->Target Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to Ub_Target Ubiquitinated Target Protein E3_Ligase->Ub_Target Transfers Ubiquitin to Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Ub_Target->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades into

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are detailed, illustrative protocols for common reactions involving this compound.

Amide Coupling of this compound to a Primary Amine

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a molecule containing a primary amine (e.g., a protein or another small molecule) using EDC and NHS as activating agents.

Amide_Coupling_Workflow Amide Coupling Workflow start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve add_activators Add EDC and Sulfo-NHS (1.5 eq each) dissolve->add_activators incubate_activation Incubate at RT for 15-30 min (Activation Step) add_activators->incubate_activation add_amine Add Amine-containing Molecule (1.0 eq in appropriate buffer) incubate_activation->add_amine incubate_reaction Incubate at RT for 2-4 hours or 4°C overnight add_amine->incubate_reaction quench Quench reaction (e.g., with hydroxylamine) incubate_reaction->quench purify Purify the Conjugate (e.g., HPLC, dialysis) quench->purify characterize Characterize the Product (e.g., MS, NMR) purify->characterize end End characterize->end

Workflow for amide bond formation.

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., HPLC, dialysis tubing)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Dissolve the amine-containing molecule (1.0 equivalent) in the reaction buffer.

    • Add the activated this compound solution dropwise to the amine solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10-50 mM to consume any unreacted NHS ester.

    • Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC for small molecules or dialysis/size-exclusion chromatography for proteins.

  • Characterization:

    • Confirm the identity and purity of the conjugate using mass spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

Boc Deprotection and Oxime Ligation

This protocol outlines the removal of the Boc protecting group and the subsequent reaction of the free aminooxy group with an aldehyde- or ketone-containing molecule.

Materials:

  • Boc-protected conjugate from the previous step

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aldehyde or ketone-containing molecule

  • Aniline (B41778) (as a catalyst, optional)

  • Reaction Buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Monitor the deprotection by TLC or LC-MS.

    • Remove the TFA and DCM under reduced pressure. The resulting amine salt can be used directly or after neutralization.

  • Oxime Ligation:

    • Dissolve the deprotected aminooxy-conjugate in an acidic buffer (pH 4.5-5.5).

    • Add the aldehyde or ketone-containing molecule (1.0-1.5 equivalents).

    • If the reaction is slow, aniline (0.1-1.0 equivalents) can be added as a catalyst.

    • Stir the reaction at room temperature for 2-16 hours.

  • Purification and Characterization:

    • Purify the final conjugate using a suitable chromatographic technique (e.g., HPLC).

    • Characterize the product by MS to confirm the formation of the oxime bond.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[13] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][13] It is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[13]

Conclusion

This compound (CAS: 1835759-82-4) is a highly valuable and versatile bifunctional linker for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive groups, enables the straightforward and efficient synthesis of complex biomolecular conjugates, including ADCs and PROTACs. The protocols and data presented in this guide offer a solid foundation for the successful application of this reagent in innovative research and development projects.

References

A Technical Guide to the Physical Properties of Boc-Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG3-acid is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] Its structure, featuring a Boc-protected aminooxy group, a terminal carboxylic acid, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile tool for covalently linking molecules.[4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[5] This guide provides an in-depth overview of the core physical properties of this compound, details experimental protocols for their determination, and visualizes its structure and application workflows.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in complex bioconjugation strategies. The following table summarizes its key properties based on available data.

PropertyValueSource(s)
CAS Number 1835759-82-4[6][7]
Molecular Formula C14H27NO8[6][8][9]
Molecular Weight 337.37 g/mol [6][8][9]
Appearance Solid[10]
Purity Typically ≥98%[6][11]
Solubility Soluble in Water, DMSO, DMF, and DCM[6]
Melting Point No data available[9][10]
Boiling Point No data available[9][10]
Storage Conditions Recommended storage at -20°C[6]

Chemical Structure and Reactivity

This compound possesses two key functional groups at opposite ends of a flexible PEG3 spacer. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the aminooxy functionality, which can be removed under mild acidic conditions to yield a reactive aminooxy group.[4] This aminooxy group can readily react with aldehydes and ketones to form stable oxime linkages.[11] The terminal carboxylic acid can be activated, for example with EDC or HATU, to form a stable amide bond with primary amine groups.[6]

G Chemical Structure of this compound cluster_boc Boc Protecting Group cluster_peg PEG3 Spacer cluster_acid Carboxylic Acid Boc Boc-N(H)O- PEG (CH2CH2O)3 Boc->PEG - Acid -CH2CH2-COOH PEG->Acid -

Caption: Chemical structure of this compound.

Experimental Protocols

Determination of Melting Point (General Procedure)

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Materials:

  • This compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp)

Procedure:

  • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 10-20°C per minute) for an initial approximate determination.

  • For an accurate measurement, a second sample is heated slowly, with the temperature increasing at a rate of 1-2°C per minute as it approaches the approximate melting point.[12]

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[12]

Determination of Solubility (General "Shake-Flask" Method)

The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in various solvents.[13]

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, dichloromethane, acetone)

  • Sealed vials

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • An excess amount of this compound is added to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[13]

  • The vials are placed on an orbital shaker and agitated for a sufficient time (typically 24-48 hours) at a constant temperature (e.g., 25°C) to reach equilibrium.[13]

  • After equilibration, the samples are centrifuged to pellet the undissolved solid.

  • A sample of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.[13]

  • The clear filtrate is then appropriately diluted with the same solvent.

  • The concentration of this compound in the diluted sample is determined using a validated analytical method.

  • The solubility is calculated from the concentration of the saturated solution.

Application Workflow: PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.[2] The following diagram illustrates a general workflow for its use in this application.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis using this compound Start Start with This compound ActivateAcid Activate Carboxylic Acid (e.g., with EDC, HATU) Start->ActivateAcid Step 1 CoupleE3 Couple to E3 Ligase Ligand (containing a primary amine) ActivateAcid->CoupleE3 Step 2 Intermediate1 Intermediate 1: E3 Ligase-Linker(Boc-Aminooxy) CoupleE3->Intermediate1 Formation Deprotect Boc Deprotection (mild acidic conditions, e.g., TFA) Intermediate1->Deprotect Step 3 Intermediate2 Intermediate 2: E3 Ligase-Linker(Aminooxy) Deprotect->Intermediate2 Formation CouplePOI Couple to Target Protein Ligand (containing an aldehyde or ketone) Intermediate2->CouplePOI Step 4 (Oxime Ligation) FinalPROTAC Final PROTAC Molecule CouplePOI->FinalPROTAC Formation Purify Purification (e.g., HPLC) FinalPROTAC->Purify Step 5 Characterize Characterization (e.g., NMR, Mass Spectrometry) Purify->Characterize Step 6

Caption: PROTAC synthesis workflow with this compound.

Conclusion

This compound is a well-characterized bifunctional linker with defined physical properties that make it highly suitable for applications in drug development and bioconjugation. Its high purity and solubility in common organic solvents and aqueous media facilitate its use in complex synthetic schemes. While specific data for melting and boiling points are not consistently reported, established analytical methods can be used for their determination. The versatile reactivity of its terminal functional groups allows for the controlled and efficient construction of advanced biomolecules, underscoring its importance in modern medicinal chemistry and chemical biology.

References

solubility of t-Boc-Aminooxy-PEG3-acid in DMSO and water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and applications of t-Boc-Aminooxy-PEG3-acid, a heterobifunctional linker critical in bioconjugation and drug development.

Core Topic: Solubility of t-Boc-Aminooxy-PEG3-acid in DMSO and Water

t-Boc-Aminooxy-PEG3-acid is a versatile molecule utilized in the fields of bioconjugation and pharmaceutical sciences. Its structure, featuring a Boc-protected aminooxy group, a terminal carboxylic acid, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, dictates its solubility and reactivity. The PEG spacer, in particular, is designed to enhance solubility in aqueous media[1][2][3].

Solubility Data

While precise quantitative solubility values (e.g., mg/mL) are not widely published in readily available literature, the qualitative solubility of t-Boc-Aminooxy-PEG3-acid is well-documented by various suppliers. The compound is consistently reported as being soluble in both dimethyl sulfoxide (B87167) (DMSO) and water.

SolventQualitative Solubility
DMSO Soluble[1]
Water Soluble[1]

It is best practice to empirically determine the solubility for a specific application and buffer system.

Experimental Protocols

The primary application of t-Boc-Aminooxy-PEG3-acid is in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs). The following is a representative, multi-step protocol for the synthesis of an ADC, illustrating the use of this linker.

Protocol: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the steps to conjugate a cytotoxic drug to an antibody using t-Boc-Aminooxy-PEG3-acid as a linker.

Step 1: Activation of t-Boc-Aminooxy-PEG3-acid

  • Dissolution: Dissolve t-Boc-Aminooxy-PEG3-acid and a coupling agent (e.g., HATU or HBTU) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Activation: Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA), to the solution.

  • Incubation: Allow the reaction to proceed at room temperature for 15-30 minutes to activate the carboxylic acid group of the linker.

Step 2: Conjugation of the Linker to the Drug

  • Drug Preparation: In a separate reaction vessel, dissolve the amine-containing cytotoxic drug in anhydrous DMF.

  • Coupling Reaction: Add the activated t-Boc-Aminooxy-PEG3-acid solution to the drug solution.

  • Incubation: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Purification of the Drug-Linker Conjugate

  • Work-up: Upon completion of the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting drug-linker conjugate using column chromatography on silica (B1680970) gel or by reverse-phase high-performance liquid chromatography (HPLC).

Step 4: Deprotection of the Boc Group

  • Dissolution: Dissolve the purified drug-linker conjugate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Incubation: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Removal of Acid: Remove the TFA and DCM under reduced pressure to yield the deprotected aminooxy-functionalized drug-linker.

Step 5: Conjugation to the Antibody

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS at pH 7.4). If necessary, introduce aldehyde groups onto the antibody through controlled oxidation of carbohydrate moieties.

  • Conjugation: Add the deprotected drug-linker to the antibody solution. The aminooxy group will react with the aldehyde groups on the antibody to form a stable oxime linkage.

  • Incubation: Allow the conjugation reaction to proceed at room temperature for 2-4 hours.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove any unconjugated drug-linker and other small molecules.

Step 6: Characterization of the ADC

  • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Purity: Assess the purity and aggregation of the ADC by SEC.

  • In Vitro Cytotoxicity: Evaluate the potency of the ADC in cell-based assays using relevant cancer cell lines.

Visualizations

Experimental Workflow for ADC Synthesis

The following diagram illustrates the key stages in the synthesis of an antibody-drug conjugate using t-Boc-Aminooxy-PEG3-acid.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Drug Conjugation cluster_deprotection Deprotection cluster_antibody_conjugation Antibody Conjugation Linker t-Boc-Aminooxy-PEG3-acid ActivatedLinker Activated Linker Linker->ActivatedLinker Activation Activator HATU/DIPEA LinkedDrug Boc-Linker-Drug ActivatedLinker->LinkedDrug Coupling Drug Amine-Drug Drug->LinkedDrug Coupling Purification1 Purification (HPLC) LinkedDrug->Purification1 Deprotected Aminooxy-Linker-Drug Purification1->Deprotected Deprotection TFA TFA ADC Antibody-Drug Conjugate Deprotected->ADC Oxime Ligation Antibody Aldehyde-Modified Antibody Antibody->ADC Oxime Ligation Purification2 Purification (SEC) ADC->Purification2 Characterization Characterization (DAR, Purity, Potency) Purification2->Characterization Final Product

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Logical Relationship of Functional Groups

This diagram shows the relationship between the key functional groups of t-Boc-Aminooxy-PEG3-acid and their roles in the bioconjugation process.

Functional_Groups Molecule t-Boc-Aminooxy-PEG3-acid Boc-Protected Aminooxy PEG3 Spacer Carboxylic Acid Boc_Role Protection during acid activation Molecule:f1->Boc_Role Function Aminooxy_Role Reacts with aldehydes (on antibody) Molecule:f1->Aminooxy_Role Revealed after deprotection PEG_Role Enhances solubility and biocompatibility Molecule:f2->PEG_Role Property Acid_Role Reacts with amines (on drug) Molecule:f3->Acid_Role Function

Caption: Functional Groups of t-Boc-Aminooxy-PEG3-acid.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-Aminooxy-PEG3-acid, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible and detailed synthetic pathway, amalgamating established chemical principles for Boc-protection, Williamson ether synthesis, and oxidation. Furthermore, it details robust purification methodologies, including column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC), essential for obtaining the high-purity material required for downstream applications. All quantitative data are presented in tabular format for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, also known as tert-butoxycarbonylaminooxy-PEG3-carboxylic acid, is a valuable chemical tool possessing three key functional elements: a Boc-protected aminooxy group, a flexible triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. The Boc protecting group provides a stable yet readily cleavable mask for the highly reactive aminooxy functionality, which is adept at forming stable oxime linkages with aldehydes and ketones. The hydrophilic PEG3 spacer enhances aqueous solubility and provides spatial separation between conjugated molecules. The terminal carboxylic acid allows for straightforward amide bond formation with primary and secondary amines, commonly found in proteins and other biomolecules. These characteristics make this compound an ideal linker for applications such as antibody-drug conjugates (ADCs), peptide modification, and the development of PROTACs.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the protection of an aminooxy group, sequential alkylation to build the PEG spacer, and final oxidation to yield the carboxylic acid. The following protocol is a representative method.

Experimental Protocol: Synthesis

Step 1: Boc Protection of Hydroxylamine (B1172632)

  • To a solution of hydroxylamine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)hydroxylamine.

Step 2: Synthesis of 2-(2-(2-((tert-butoxycarbonyl)aminooxy)ethoxy)ethoxy)ethanol

  • To a solution of N-(tert-butoxycarbonyl)hydroxylamine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(2-(2-chloroethoxy)ethoxy)ethanol (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Step 3: Oxidation to this compound

  • Dissolve the product from Step 2 (1.0 eq) in a 1:1:1 mixture of acetonitrile (B52724), carbon tetrachloride, and water.

  • Add sodium periodate (B1199274) (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (0.05 eq).

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add isopropanol (B130326) to quench the excess oxidant.

  • Dilute the mixture with water and extract with dichloromethane (B109758) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start Hydroxylamine HCl BocProtected N-(tert-butoxycarbonyl)hydroxylamine Start->BocProtected (Boc)₂O, NaHCO₃ Dioxane/Water PEG_Alcohol 2-(2-(2-((tert-butoxycarbonyl)aminooxy)ethoxy)ethoxy)ethanol BocProtected->PEG_Alcohol NaH, 2-(2-(2-chloroethoxy)ethoxy)ethanol THF FinalProduct This compound PEG_Alcohol->FinalProduct RuCl₃, NaIO₄ ACN/CCl₄/H₂O

Caption: Synthetic workflow for this compound.

Purification Methods

Purification of the final product is critical to remove starting materials, reagents, and byproducts. A two-step purification process involving column chromatography followed by RP-HPLC is recommended for achieving high purity.

Experimental Protocol: Purification

Method 1: Column Chromatography (Crude Purification)

  • Prepare a silica (B1680970) gel slurry in the chosen eluent system. A gradient of methanol (B129727) in dichloromethane (e.g., 0-10%) is often effective for PEGylated compounds.

  • Load the crude product onto the column.

  • Elute the column with the gradient, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine fractions containing the pure product and concentrate under reduced pressure.

Method 2: Reverse-Phase HPLC (Final Polishing)

  • Dissolve the partially purified product in a minimal amount of the mobile phase.

  • Inject the sample onto a C18 RP-HPLC column.

  • Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid, TFA). A typical gradient might be 10-90% acetonitrile over 30 minutes.

  • Monitor the elution profile using a UV detector (214 nm and 254 nm).

  • Collect the peak corresponding to the product.

  • Lyophilize the collected fractions to obtain the final product as a pure solid.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1Boc Protection(Boc)₂O, NaHCO₃Dioxane/H₂O0 to RT12-1685-95
2EtherificationNaH, 2-(2-(2-chloroethoxy)ethoxy)ethanolTHFReflux2460-70
3OxidationRuCl₃, NaIO₄ACN/CCl₄/H₂ORT4-670-80

Table 2: Purification Parameters and Purity Assessment

Purification MethodStationary PhaseMobile PhasePurity before (%)Purity after (%)
Column ChromatographySilica GelDichloromethane/Methanol Gradient~60-70>90
RP-HPLCC18Acetonitrile/Water with 0.1% TFA>90>98

Logical Relationship Diagram

The utility of this compound is exemplified in its application in PROTACs, which induce the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) TargetProtein Target Protein PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Target Protein Degradation Proteasome->Degradation leads to

Caption: Logical flow of PROTAC-mediated protein degradation.

The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of Boc-Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the mechanism of action and application of Boc-Aminooxy-PEG3-acid, a trifunctional linker pivotal in the advancement of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document elucidates the core chemical principles, provides detailed experimental methodologies, and presents quantitative data to empower researchers in the strategic design and synthesis of complex bioconjugates.

Core Mechanism: The Power of Oxime Ligation

The functionality of this compound as a linker is centered on the principle of oxime ligation , a highly efficient and bioorthogonal reaction. This reaction forms a stable covalent bond between an aminooxy group and a carbonyl group (an aldehyde or a ketone). The linker itself is comprised of three key functional components:

  • Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group shields the reactive aminooxy moiety, allowing for a controlled, stepwise conjugation strategy. The Boc group can be efficiently removed under mild acidic conditions, unmasking the aminooxy group for subsequent reaction.

  • PEG3 Spacer: A short polyethylene (B3416737) glycol (PEG) chain with three ethylene (B1197577) glycol units confers several advantageous properties. It increases the hydrophilicity of the linker and the resulting conjugate, which can mitigate aggregation issues often encountered with hydrophobic drug payloads.[1] The PEG spacer also provides a flexible bridge between the conjugated molecules, which can be crucial for maintaining the biological activity of both entities.

  • Terminal Carboxylic Acid: This functional group provides a versatile handle for conjugation to primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues on an antibody). The carboxylic acid is typically activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form a stable amide bond.

The overall mechanism of action, therefore, involves two distinct and controllable conjugation steps: first, the formation of a stable amide bond via the carboxylic acid, and second, after deprotection, the formation of a highly stable oxime bond with a carbonyl-containing molecule.

Quantitative Data on Oxime Ligation

The efficiency and stability of the oxime bond are critical for the performance of the final bioconjugate. The following tables summarize key quantitative data related to oxime ligation.

Table 1: Kinetic Analysis of Oxime Ligation

CatalystSubstrateCatalyst Concentration (mM)Observed Rate Constant (k_obs, M⁻¹s⁻¹)Reference
Aniline (B41778)Citral (aldehyde)2548.6[2]
Aniline2-pentanone (ketone)1000.082[2]
m-Phenylenediamine (B132917) (mPDA)Aldehyde-functionalized protein100~2.5x faster than aniline[2]
m-Phenylenediamine (mPDA)Ketone-functionalized protein500~15x faster than aniline[2]

Table 2: Stability of Oxime and Related Bonds

LinkageRelative Hydrolytic StabilitypH for Optimal FormationNotesReference
Oxime High (100-1000x more stable than hydrazones)~4.5 (catalyzed)Very stable at physiological pH.[3][4]
HydrazoneModerate~4.5Can be reversible under acidic conditions.[4]
Imine (Schiff Base)LowNeutral to slightly basicReadily hydrolyzes in aqueous environments.[4]

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving the use of this compound.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • This compound conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting deprotected linker with a free aminooxy group can be used directly in the next step.

Protocol 2: Amide Bond Formation with a Protein

This protocol outlines the coupling of the carboxylic acid moiety of the linker to primary amines on a protein, such as an antibody.

Materials:

  • Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • In a separate tube, mix this compound (e.g., 10-20 molar excess over the protein) with EDC and NHS (e.g., 1.2 equivalents relative to the linker) in DMF or DMSO. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Add the activated linker solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.

  • Purify the resulting conjugate by size-exclusion chromatography to remove unreacted linker and coupling reagents.

  • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[5][6][7]

Protocol 3: Oxime Ligation with a Carbonyl-Containing Payload

This protocol describes the conjugation of the deprotected aminooxy-linker-protein conjugate to a drug or other molecule containing an aldehyde or ketone.

Materials:

  • Aminooxy-functionalized protein conjugate

  • Carbonyl-containing payload

  • Aniline or m-phenylenediamine (catalyst)

  • Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5, or PBS, pH 7.4)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Dissolve the carbonyl-containing payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Add the aminooxy-functionalized protein conjugate to the payload solution.

  • Add the catalyst (e.g., aniline or m-phenylenediamine) to a final concentration of 10-50 mM.

  • Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by LC-MS analysis of the protein conjugate.

  • Once the reaction is complete, purify the final bioconjugate using an appropriate chromatography method (e.g., SEC or HIC) to remove excess payload and catalyst.[6][7][8]

  • Characterize the final conjugate for DAR, purity, and aggregation.[9][10][11]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships pertinent to the application of this compound.

Signaling Pathways

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Payload->DNA 5. DNA Damage Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Workflow Start Start: Antibody & Linker Step1 Step 1: Amide Bond Formation (Linker-Antibody Conjugation) Start->Step1 Purify1 Purification 1 (Size-Exclusion Chromatography) Step1->Purify1 Step2 Step 2: Boc Deprotection (TFA in DCM) Purify1->Step2 Step3 Step 3: Oxime Ligation (Payload Conjugation) Step2->Step3 Purify2 Purification 2 (Hydrophobic Interaction Chromatography) Step3->Purify2 Characterize Characterization (DAR, Purity, Aggregation) Purify2->Characterize End Final ADC Characterize->End Linker_Selection Start Linker Strategy Decision Cleavable Mechanism: Environment-triggered release (e.g., pH, enzymes) Start->Cleavable NonCleavable Mechanism: Release after complete antibody degradation Start->NonCleavable Cleavable_Pros Pros: - Bystander effect possible - Broader payload compatibility Cleavable->Cleavable_Pros Cleavable_Cons Cons: - Potential for premature release - Higher off-target toxicity Cleavable->Cleavable_Cons NonCleavable_Pros Pros: - Higher plasma stability - Lower off-target toxicity NonCleavable->NonCleavable_Pros NonCleavable_Cons Cons: - No bystander effect - Payload must be active with attached amino acid NonCleavable->NonCleavable_Cons Note This compound is part of a cleavable strategy if the payload is released via the oxime bond under specific conditions (e.g., acidic pH in lysosomes). However, the oxime bond is generally very stable at physiological pH.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the chemical modification of polyethylene (B3416737) glycol (PEG) linkers, enabling the synthesis of complex bioconjugates with high precision and efficiency. This technical guide delineates the critical function of the Boc group in PEG linker chemistry, providing a comprehensive overview of its application in drug delivery, proteomics, and diagnostics. Through a detailed exploration of protection and deprotection mechanisms, supported by quantitative data and experimental protocols, this document serves as an essential resource for researchers navigating the complexities of bioconjugation.

Core Principles of the Boc Protecting Group in PEG Linkers

The primary role of the Boc group is to reversibly render an amine group on a PEG linker inert.[1] This temporary "masking" is crucial for achieving regioselective modifications in molecules with multiple reactive sites. By protecting the amine, other functional groups on the PEG linker or the molecule it is being conjugated to can undergo chemical transformations without unintended side reactions involving the amine.[1]

The utility of the Boc group stems from its unique chemical properties: it is stable in a wide range of reaction conditions, including basic and nucleophilic environments, yet can be readily removed under mild acidic conditions.[1][2] This orthogonality is fundamental to multi-step synthetic strategies.

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, or alkyne) at the other, are particularly valuable tools in bioconjugation.[1][3] This architecture allows for a controlled, sequential assembly of complex molecular structures, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][4]

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is paramount to the overall success of a synthetic workflow. The following tables summarize key quantitative data for these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

ProcessReagent/SolventTemperature (°C)Time (h)Yield (%)
Boc Protection (Boc)₂O, DIPEA, DCMRoom Temperature3High
(Boc)₂O, PEG-400Room Temperature0.5 - 2>90
Boc Deprotection 20-50% TFA in DCM0 to Room Temperature0.5 - 2High
4M HCl in DioxaneRoom Temperature0.5 - 2High
50% TFA in DCMRoom Temperature0.4>95

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [5]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (B109758) (DCM)0.5 - 2 h0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hRoom Temp

Table 3: Comparison of Boc and Fmoc Protecting Groups [1]

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Cleavage Condition Mildly acidic (e.g., TFA)Basic (e.g., piperidine)
Stability Stable to bases and nucleophilesStable to acids

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental sequences is crucial for understanding the role of the Boc protecting group.

Boc_Protection_Mechanism PEG_Amine H₂N-PEG-X Amino-PEG Linker Boc_Protected_PEG Boc-HN-PEG-X Boc-Protected PEG Linker PEG_Amine->Boc_Protected_PEG Nucleophilic Attack Boc_Anhydride (Boc)₂O Di-tert-butyl dicarbonate (B1257347) Boc_Anhydride->Boc_Protected_PEG Base Base (e.g., DIPEA) Base->PEG_Amine Deprotonation Byproducts t-BuOH + CO₂ + H-Base⁺

Boc Protection of an Amino-PEG Linker

The above diagram illustrates the reaction mechanism for the protection of a primary amine on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Boc_Deprotection_Mechanism Boc_Protected_PEG Boc-HN-PEG-X Boc-Protected PEG Linker Protonated_PEG Boc-H₂N⁺-PEG-X Protonated Intermediate Boc_Protected_PEG->Protonated_PEG Acid {H⁺ (e.g., TFA) | Strong Acid} Acid->Protonated_PEG Protonation Deprotected_PEG H₃N⁺-PEG-X Deprotected Amino-PEG (TFA salt) Protonated_PEG->Deprotected_PEG Cleavage Carbocation t-Bu⁺ tert-Butyl Cation Protonated_PEG->Carbocation Byproducts Isobutylene + CO₂ Carbocation->Byproducts Elimination

Acid-Catalyzed Deprotection of a Boc Group

This diagram shows the acid-catalyzed removal of the Boc protecting group, which proceeds through a protonated intermediate and results in the formation of a stable tert-butyl cation that subsequently decomposes.

Bioconjugation_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Conjugation Start Boc-HN-PEG-NHS Conjugate_1 Boc-HN-PEG-Molecule A Start->Conjugate_1 React with NHS ester Molecule_A Molecule A (with -NH₂ group) Molecule_A->Conjugate_1 Deprotected_Conjugate H₂N-PEG-Molecule A Conjugate_1->Deprotected_Conjugate Acidic Cleavage Acid TFA or HCl Acid->Deprotected_Conjugate Final_Conjugate Molecule B-PEG-Molecule A Deprotected_Conjugate->Final_Conjugate React with amine Molecule_B Molecule B (with reactive group for amine) Molecule_B->Final_Conjugate

Sequential Bioconjugation Workflow

The workflow diagram illustrates a typical three-step process for sequential bioconjugation using a heterobifunctional Boc-protected PEG linker.

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible results.

Protocol for Boc Protection of an Amino-PEG Linker

This procedure describes the general method for protecting a terminal amine on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • 1M HCl, saturated aqueous sodium bicarbonate, brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add the base (e.g., DIPEA, 1.5-2.0 equivalents).

  • Add (Boc)₂O (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.

Protocol for Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).[1][5]

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired concentration (e.g., 20-50% v/v).

  • If the substrate is sensitive to carbocation side reactions, add a scavenger such as TIS (2.5-5% v/v).[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[5]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Boc-amino-PEG-resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.[1]

Materials:

  • Boc-amino-PEG-resin (e.g., PAM resin)

  • Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, DCC/HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.

  • Washing: Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Amino Acid Coupling:

    • Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative method (e.g., ninhydrin (B49086) test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

Applications in Drug Development and Research

The use of Boc-protected PEG linkers is integral to several advanced applications:

  • Antibody-Drug Conjugates (ADCs): The precise, stepwise conjugation of cytotoxic drugs to monoclonal antibodies is facilitated by heterobifunctional PEG linkers where one end is Boc-protected.[6] This allows for the controlled synthesis of ADCs with a defined drug-to-antibody ratio (DAR).

  • PROTACs: In the development of PROTACs, Boc-protected PEG linkers are used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[4] The controlled synthetic route is essential for optimizing the linker length and composition for efficient ternary complex formation.

  • PEGylation: The attachment of PEG chains (PEGylation) to therapeutic proteins and peptides enhances their solubility, stability, and circulation half-life.[7][8][9] Boc-protected PEG linkers are used to introduce PEG chains at specific sites on these biomolecules.

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), Boc-protected amino acids are sequentially added to a growing peptide chain.[10][11] Boc-protected PEG resins can be used to improve the solubility and handling of the resin-bound peptide.

Conclusion

The Boc protecting group is an indispensable tool in the field of bioconjugation, particularly in the context of PEG linkers. Its robust nature, coupled with the mild conditions required for its removal, provides the necessary control and flexibility for the synthesis of sophisticated and well-defined biomolecular constructs. A thorough understanding of the principles and protocols outlined in this guide is crucial for researchers and scientists aiming to leverage the power of Boc-protected PEG linkers in their drug development and research endeavors.

References

The Role of the Aminooxy Group in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the development of chemoselective and bioorthogonal reactions that enable the precise modification of complex biomolecules. Among these, the reaction of the aminooxy group with a carbonyl (aldehyde or ketone) to form a stable oxime bond stands out for its reliability, specificity, and biocompatibility. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies surrounding aminooxy-based bioconjugation, offering a comprehensive resource for professionals in life sciences and drug development.

Core Principles of Oxime Ligation

The foundation of this bioconjugation strategy is the oxime ligation , a reaction between a nucleophilic aminooxy group (R-O-NH₂) and an electrophilic aldehyde or ketone.[1][2] This reaction proceeds under mild, aqueous conditions and is highly chemoselective, meaning it does not cross-react with other functional groups typically found in biological systems.[3]

1.1. The Reaction Mechanism

The aminooxy group is a powerful nucleophile due to the "alpha effect," where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen.[4] The ligation proceeds in two steps:

  • Nucleophilic Attack: The aminooxy group attacks the carbonyl carbon to form a tetrahedral hemiaminal intermediate.

  • Dehydration: This intermediate undergoes acid-catalyzed dehydration to form the final, stable C=N-O oxime bond.[5]

The overall reaction is bioorthogonal, as neither the aminooxy nor the carbonyl group is commonly found in natural biomolecules, preventing interference with native biological processes.[3]

1.2. Reaction Kinetics and Catalysis

The rate of oxime formation is highly dependent on pH. The reaction is fastest in a slightly acidic environment (typically pH 4-5), which facilitates the dehydration of the hemiaminal intermediate.[3] However, many biological applications require the reaction to proceed at or near physiological pH (7.4), where the rate can be slow.[3][6]

To overcome this limitation, nucleophilic catalysts are employed. Aniline (B41778) and its derivatives, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), have been shown to significantly accelerate oxime ligation at neutral pH.[6][7][8] The catalyst first reacts with the carbonyl to form a more reactive protonated Schiff base, which is then rapidly attacked by the aminooxy group to yield the oxime product.[9] This catalysis can increase the reaction rate by orders of magnitude compared to the uncatalyzed reaction.[6][7]

Figure 1: General mechanism of oxime bond formation.

1.3. Stability of the Oxime Bond

A key advantage of oxime ligation is the exceptional stability of the resulting bond. Compared to analogous C=N linkages like imines (formed from primary amines) and hydrazones (formed from hydrazines), the oxime bond is significantly more resistant to hydrolysis under physiological conditions.[10][11] This stability is attributed to the high electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen and disfavors the protonation required for hydrolysis to occur.[3] Studies have shown that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than that for simple hydrazones.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the kinetics and stability of the oxime linkage, providing a basis for experimental design and comparison.

Table 1: Reaction Kinetics of Oxime Ligation

Reactants Catalyst pH Second-Order Rate Constant (k, M⁻¹s⁻¹) Reference
Heptapeptide-CHO + Azo-dye-ONH₂ None 7.0 ~0.01 [3]
Aldehyde-Protein + Aminooxy-Dansyl Aniline (100 mM) 7.0 ~0.04 M⁻¹s⁻¹ (k_obs) [12]
Aldehyde-Protein + Aminooxy-Dansyl mPDA (100 mM) 7.0 ~0.1 M⁻¹s⁻¹ (k_obs) [12]
Citral + Aminooxy-Dansyl Aniline (100 mM) 7.3 10.3 M⁻¹s⁻¹ (k_obs) [6]
Citral + Aminooxy-Dansyl mPDA (100 mM) 7.3 27.0 M⁻¹s⁻¹ (k_obs) [6]

| Protein-CHO + Aminooxy-PEG | p-Phenylenediamine (2 mM) | 7.0 | 120-fold faster than uncatalyzed |[7] |

Table 2: Comparative Hydrolytic Stability of C=N Bonds

Conjugate Type Linkage Relative First-Order Rate Constant for Hydrolysis (k_rel) at pD 7.0 Reference
Methylhydrazone C=N-NHCH₃ ~600 [10]
Acetylhydrazone C=N-NHC(O)CH₃ ~300 [10]
Semicarbazone C=N-NHC(O)NH₂ ~160 [10]

| Oxime | C=N-O-CH₃ | 1 | [10] |

Applications in Bioconjugation and Drug Development

The robustness and specificity of oxime ligation have led to its widespread adoption in various applications, from basic research to the development of novel therapeutics.

3.1. Site-Specific Protein and Peptide Modification

A significant challenge in bioconjugation is achieving site-specificity. Oxime ligation excels in this area by pairing an aminooxy-functionalized probe with a protein or peptide engineered to contain a unique carbonyl group. Common strategies include:

  • The Aldehyde Tag: A short peptide sequence (e.g., LCxPxR) can be genetically encoded into a protein.[13] The formylglycine-generating enzyme (FGE) then converts the cysteine residue within this tag into a formylglycine, which bears a reactive aldehyde group ready for conjugation.[13][14]

  • Unnatural Amino Acids (UAAs): Genetic code expansion techniques allow for the incorporation of UAAs containing ketone groups, such as p-acetylphenylalanine (pAcF), at specific sites within a protein's sequence.[15][16]

  • Periodate (B1199274) Oxidation: The carbohydrate moieties of glycoproteins can be mildly oxidized with sodium periodate (NaIO₄) to generate aldehyde groups, which can then be targeted for conjugation.[17][18]

G Figure 2: Workflow for Site-Specific Protein Labeling cluster_0 Carbonyl Introduction cluster_1 Conjugation Protein Expression Protein Expression Enzymatic Conversion (FGE) Enzymatic Conversion (FGE) Protein Expression->Enzymatic Conversion (FGE) Aldehyde-Tagged Protein Aldehyde-Tagged Protein Enzymatic Conversion (FGE)->Aldehyde-Tagged Protein Oxime Ligation Oxime Ligation Aldehyde-Tagged Protein->Oxime Ligation Protein Expression with UAA Protein Expression with UAA Ketone-Bearing Protein Ketone-Bearing Protein Protein Expression with UAA->Ketone-Bearing Protein Ketone-Bearing Protein->Oxime Ligation Glycoprotein Glycoprotein Periodate Oxidation Periodate Oxidation Glycoprotein->Periodate Oxidation Oxidized Glycoprotein Oxidized Glycoprotein Periodate Oxidation->Oxidized Glycoprotein Oxidized Glycoprotein->Oxime Ligation Aminooxy Probe Aminooxy Probe Aminooxy Probe->Oxime Ligation Site-Specifically Labeled Protein Site-Specifically Labeled Protein Oxime Ligation->Site-Specifically Labeled Protein

Figure 2: Strategies for introducing carbonyls for oxime ligation.

3.2. Antibody-Drug Conjugates (ADCs)

Oxime ligation is a valuable tool for constructing ADCs, which combine the targeting ability of an antibody with the cell-killing power of a cytotoxic drug.[15][17] By functionalizing a potent drug with an aminooxy linker, it can be stably and specifically attached to an antibody containing a carbonyl group.[19][20] This approach allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.[17][21]

3.3. Other Advanced Applications

The versatility of the aminooxy group extends to numerous other areas:

  • Oligonucleotide Conjugation: Attaching ligands like targeting moieties or lipophilic molecules to oligonucleotides to improve their therapeutic potential.[4][22]

  • Hydrogel Formation: Creating crosslinked polymer networks for applications in tissue engineering and controlled drug release.[9]

  • Radiolabeling: The rapid kinetics achievable with modern catalysts make oxime ligation suitable for labeling with short-lived radioisotopes like ¹⁸F for PET imaging.[1][23]

Detailed Experimental Protocols

The following protocols provide a general framework for common aminooxy-based bioconjugation experiments. Optimization may be required based on the specific biomolecules and reagents used.

Protocol 1: General Aqueous Oxime Ligation of a Protein

This protocol is suitable for labeling a protein that has been engineered to contain an aldehyde or ketone group.

  • Reagent Preparation:

    • Protein Solution: Prepare a solution of your carbonyl-containing protein (e.g., 1-5 mg/mL) in a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer or sodium acetate (B1210297) buffer). The optimal pH is typically between 6.0 and 7.4 for catalyzed reactions.

    • Aminooxy Reagent Stock: Dissolve the aminooxy-functionalized molecule (e.g., dye, drug, biotin) in an appropriate solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).[24]

    • Catalyst Stock (Recommended): Prepare a stock solution of aniline or p-phenylenediamine in the reaction buffer or an organic co-solvent (e.g., 200 mM in DMF).

  • Ligation Reaction:

    • To the protein solution, add the aminooxy reagent from the stock solution to achieve a final molar excess of 20-100 equivalents over the protein.

    • If using a catalyst, add it to the reaction mixture to a final concentration of 10-100 mM. Aniline is a common choice.

    • Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques like LC-MS or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, remove the excess unreacted small molecules.

    • Purify the conjugated protein using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration vials appropriate for the protein's molecular weight.[18]

Protocol 2: Oxidation and Labeling of Antibody Glycosylation Sites

This protocol describes the generation of aldehydes on an antibody's native glycans followed by aminooxy labeling.[18]

  • Antibody Preparation:

    • Buffer exchange the antibody (e.g., an IgG) into a reaction buffer such as 100 mM sodium acetate, pH 5.5.

  • Oxidation:

    • Add a freshly prepared solution of sodium periodate (NaIO₄) to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction for 15-30 minutes at room temperature in the dark.

    • Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of ~20 mM to consume any remaining periodate.

    • Remove the excess reagents by buffer exchange into the desired ligation buffer (e.g., PBS, pH 7.4) using a desalting column or ultrafiltration.

  • Aminooxy Labeling:

    • Follow the "Ligation Reaction" and "Purification" steps as described in Protocol 1, using the oxidized antibody as the starting material. A 50-molar equivalent of the aminooxy reagent is a typical starting point.[18]

G Figure 3: Aniline Catalysis of Oxime Ligation Aldehyde Aldehyde R-CHO SchiffBase {Protonated Schiff Base | R-CH=N+H-Ph} Aldehyde->SchiffBase + Aniline, -H2O Aniline {Aniline | Ph-NH2} Oxime {Oxime Product | R-CH=N-O-R'} SchiffBase->Oxime + Aminooxy Aminooxy Aminooxy R'-O-NH2 Oxime->Aniline - Aniline

Figure 3: Aniline acts as a catalyst by forming a reactive intermediate.

Conclusion

The aminooxy group, through its ability to form a highly stable and specific oxime linkage with carbonyls, has secured a central role in modern bioconjugation. Its application in the site-specific modification of proteins, the construction of sophisticated therapeutics like ADCs, and the engineering of novel biomaterials underscores its power and versatility. For researchers and drug developers, a thorough understanding of the principles of oxime ligation—from its mechanism and kinetics to its practical application—is essential for harnessing its full potential to advance biological science and medicine.

References

The Crucial Role of the PEG3 Spacer in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene (B3416737) glycol (PEG) linkers are integral components in modern drug delivery systems, enhancing the therapeutic properties of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the various PEG structures, the short, monodisperse triethylene glycol (PEG3) spacer has emerged as a critical building block. This technical guide provides an in-depth analysis of the importance of the PEG3 spacer, detailing its impact on solubility, stability, pharmacokinetics, and overall efficacy of targeted therapies. This document summarizes key quantitative data, outlines detailed experimental protocols for conjugation, and provides visual representations of relevant workflows and molecular interactions to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Significance of Spacers in Drug Conjugates

The linker connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug) is a critical determinant of the overall performance of a drug conjugate.[1] The choice of linker profoundly influences the potency, selectivity, and pharmacokinetic profile of the therapeutic agent.[1] While historically, hydrophobic linkers were common, their use often led to challenges such as aggregation, reduced affinity for the target, and rapid clearance from circulation, especially with higher drug-to-antibody ratios (DARs).[1]

Hydrophilic spacers, particularly those based on polyethylene glycol (PEG), have been instrumental in overcoming these limitations.[1] PEG is a water-soluble, non-toxic, and non-immunogenic polymer, making it an ideal candidate for biomedical applications.[2][3] Short, discrete PEG units, such as PEG3, offer the advantages of PEGylation without the complexities of dealing with polydisperse polymer mixtures.[4] The use of monodisperse PEG linkers ensures the creation of homogeneous drug conjugates with consistent properties, which is crucial for manufacturing and regulatory approval.[4]

The Multifaceted Role of the PEG3 Spacer

The incorporation of a PEG3 spacer into a drug delivery system confers several key advantages:

  • Enhanced Solubility and Reduced Aggregation : Many potent cytotoxic drugs and targeting ligands are hydrophobic. The hydrophilic nature of the PEG3 spacer improves the overall solubility of the drug conjugate in aqueous environments, preventing aggregation and improving its biopharmaceutical properties.[5][6] This is particularly important for achieving higher drug-to-antibody ratios (DARs) in ADCs without compromising stability.[1]

  • Improved Pharmacokinetics : The PEG3 spacer contributes to a "stealth" effect by creating a hydration shell around the conjugate. This can reduce non-specific clearance by the mononuclear phagocyte system (MPS), leading to a longer circulation half-life and increased exposure of the target tissue to the drug.[7][8][9]

  • Optimal Spatial Orientation : The flexible nature of the PEG3 linker acts as a spacer, allowing the targeting ligand and the payload to orient themselves optimally for interaction with their respective biological targets.[5] In PROTACs, for instance, the linker's flexibility is critical for the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, which is essential for efficient protein degradation.[5]

  • Reduced Immunogenicity : By masking potential epitopes on the drug or linker, the PEG spacer can reduce the immunogenicity of the conjugate, lowering the risk of an adverse immune response.[4]

Quantitative Impact of PEG Spacers

The length of the PEG spacer can significantly influence the biological properties of a drug conjugate. While this guide focuses on PEG3, the following data from studies on various short PEG spacers highlight the general trends and importance of optimizing spacer length.

PropertyPEG Spacer LengthObservationReference
Hydrophilicity (logD) PEG2 vs. PEG12Increased hydrophilicity with longer spacer (-1.95 for PEG2 vs. -2.22 for PEG12).[10]
Serum Stability (T1/2) PEG2 vs. PEG6Increased stability with longer spacer (246±4 min for PEG2 vs. 584±20 min for PEG6).[10]
Tumor-to-Kidney Ratio PEG4 vs. PEG6High ratios observed for both (7.8 for PEG4 and 9.7 for PEG6 at 4h).[10]
Pharmacokinetics (AUC) Increasing mPEG surface density and molecular weightIncreased AUC0–72h with increasing mPEG surface density or molecular weight.[11][12]
Cellular Uptake (in Macrophages) Increasing mPEG surface density or molecular weightDecreased uptake by J774A.1 macrophage cells.[11][12]
Circulation Half-Life No PEG vs. 4 kDa PEG vs. 10 kDa PEGSignificantly improved half-life with PEG insertion (19.6 min vs. 2.5-fold and 11.2-fold extensions, respectively).[8]
In Vitro Cytotoxicity No PEG vs. 4 kDa PEG vs. 10 kDa PEGReduced cytotoxicity with PEG insertion (4.5-fold and 22-fold reduction, respectively).[8]

Experimental Protocols

The following sections provide generalized protocols for the conjugation of molecules using PEG3 linkers. These protocols are intended as a starting point and may require optimization for specific applications.

Thiol-Maleimide Conjugation using a Thiol-PEG3-Acid Linker

This protocol describes the conjugation of a thiol-containing molecule (e.g., a protein or peptide) to a maleimide-functionalized molecule using a Thiol-PEG3-Acid linker.[13][14]

Materials:

  • Thiol-containing molecule (e.g., protein, peptide)

  • Thiol-PEG3-Acid (with a maleimide (B117702) reactive group at one end and a carboxylic acid at the other)

  • Maleimide-functionalized molecule

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2, degassed[13]

  • Activation Buffer: 0.1 M MES, pH 5.5-6.5[15]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[15]

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS[15]

  • Quenching solution (e.g., L-cysteine or N-ethylmaleimide)[14]

  • Anhydrous DMSO or DMF[13]

  • TCEP (Tris(2-carboxyethyl)phosphine) (if reduction of disulfides is needed)[13]

  • Purification equipment (e.g., size-exclusion chromatography column)[14]

Procedure:

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[13]

    • If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating at room temperature for 20-60 minutes.[13]

  • Activation of Carboxylic Acid on PEG3 Linker:

    • Immediately before use, dissolve the Thiol-PEG3-Acid linker in Activation Buffer.[15]

    • Add EDC and NHS (a common starting molar ratio is Linker:EDC:NHS of 1:2:5).[16]

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.[15]

  • Conjugation to Maleimide-Functionalized Molecule:

    • Add the activated PEG-linker solution to the maleimide-functionalized molecule. A 10- to 20-fold molar excess of the linker is a good starting point.[14]

    • Incubate for 2 hours at room temperature or overnight at 4°C.[14]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a molar excess of a quenching reagent. Use L-cysteine to quench unreacted maleimide groups or N-ethylmaleimide to quench unreacted thiol groups.[14]

    • Incubate for 15-30 minutes.[14]

  • Purification:

    • Remove excess, unreacted reagents using size-exclusion chromatography or dialysis.[14]

Amide Bond Formation using a Hydroxy-PEG3-methylamine Linker

This protocol describes the conjugation of a peptide's carboxylic acid groups to an amine-containing molecule using a Hydroxy-PEG3-methylamine linker via EDC/NHS chemistry.[16]

Materials:

  • Peptide with at least one carboxyl group

  • Hydroxy-PEG3-methylamine

  • Activation Buffer: 0.1 M MES, pH 5.5[16]

  • Conjugation Buffer: 1X PBS, pH 7.2[16]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Quenching Buffer (e.g., 10-50 mM Tris-HCl or hydroxylamine)[15]

  • Purification equipment (e.g., Reverse Phase HPLC)[16]

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.[16]

  • Activation of Peptide Carboxyl Group:

    • Add EDC and NHS to the dissolved peptide solution (a common starting molar ratio is Peptide:EDC:NHS of 1:2:5).[16]

    • Incubate for 30 minutes at room temperature.[16]

  • Conjugation Reaction:

    • Immediately add a 10- to 50-fold molar excess of the dissolved Hydroxy-PEG3-methylamine to the activated peptide solution.[16]

    • Adjust the pH to 7.2 using the Conjugation Buffer.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.[16]

  • Quenching the Reaction:

    • Add Quenching Buffer to consume any unreacted NHS esters.[15]

    • Incubate for 15-30 minutes at room temperature.[15]

  • Purification:

    • Purify the PEGylated peptide using Reverse Phase HPLC.[16]

Visualizing the Role and Application of PEG3 Spacers

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the PEG3 spacer in drug delivery.

The Role of a PEG3 Spacer in an Antibody-Drug Conjugate (ADC)

ADC_PEG3_Spacer cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Function Functional Advantages of PEG3 Antibody Antibody Targets Cancer Cell Linker PEG3 Spacer Antibody:port->Linker Covalent Bond Payload Cytotoxic Drug Induces Cell Death Linker->Payload Covalent Bond Solubility Increases Solubility Linker->Solubility PK Improves Pharmacokinetics Linker->PK Stability Enhances Stability Linker->Stability Aggregation Reduces Aggregation Linker->Aggregation

Caption: Role of PEG3 spacer in an ADC.

Experimental Workflow for Thiol-Maleimide Conjugation

Conjugation_Workflow start Start prep_thiol Prepare Thiol-Containing Molecule (1-10 mg/mL) start->prep_thiol reduce Reduce Disulfides (if necessary with TCEP) prep_thiol->reduce prep_linker Prepare Thiol-PEG3-Acid Stock Solution prep_thiol->prep_linker No reduce->prep_linker Yes conjugate Conjugation Reaction (2h @ RT or O/N @ 4°C) prep_linker->conjugate quench Quench Reaction (Optional) conjugate->quench purify Purify Conjugate (e.g., SEC) conjugate->purify No quench->purify Yes end End purify->end

Caption: Thiol-Maleimide conjugation workflow.

PEG3 Spacer in PROTAC-Mediated Protein Degradation

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC POI Ligand PEG3 Spacer E3 Ligase Ligand PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub leads to Proteasome Proteasomal Degradation Ub->Proteasome signals for

Caption: PROTAC mechanism with PEG3 spacer.

Conclusion and Future Directions

The PEG3 spacer is a versatile and powerful tool in the design of sophisticated drug delivery systems. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide optimal spatial orientation for molecular interactions makes it an invaluable component in the development of ADCs, PROTACs, and other targeted therapies. The use of a discrete, monodisperse PEG3 unit ensures the production of homogeneous conjugates with predictable properties, a critical factor for clinical translation.

Future research will likely focus on the development of novel PEG linkers with additional functionalities, such as cleavable sites that respond to specific tumor microenvironments, further enhancing the targeted delivery and release of therapeutic payloads. As our understanding of the intricate interplay between linker chemistry and biological activity deepens, the rational design of PEGylated spacers will continue to be a cornerstone of innovation in drug delivery.

References

An In-Depth Technical Guide to Boc-Aminooxy-PEG3-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-Aminooxy-PEG3-acid, a versatile heterobifunctional linker, for beginners in the field of bioconjugation. We will delve into its core properties, applications, and provide detailed experimental protocols for its use in creating stable bioconjugates.

Introduction to this compound

This compound is a chemical tool that enables the covalent linking of two molecules, at least one of which is typically a biomolecule. Its structure comprises three key components:

  • A tert-butyloxycarbonyl (Boc) protected aminooxy group (-ONH-Boc) : The aminooxy group is a highly reactive nucleophile that specifically reacts with aldehydes and ketones to form a stable oxime bond. The Boc protecting group ensures that the aminooxy functionality remains inert until its desired activation under acidic conditions.[1][2][3]

  • A triethylene glycol (PEG3) spacer : This short, hydrophilic polyethylene (B3416737) glycol chain enhances the solubility of the linker and the resulting bioconjugate in aqueous buffers, which is crucial for biological applications.[4][5][6] The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.[5]

  • A carboxylic acid group (-COOH) : This functional group allows for the initial conjugation of the linker to a primary amine-containing molecule (e.g., on a protein or peptide) through the formation of a stable amide bond.[1][7]

Due to these features, this compound is widely used in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled probes for biological imaging and assays.[8][9][10][11]

Core Chemical Properties and Specifications

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Formula C₁₄H₂₇NO₈[1]
Molecular Weight (MW) 337.37 g/mol [1]
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DMF, and DCM[1]
Storage Conditions -20°C, desiccated[1]

The Chemistry of Bioconjugation: A Two-Step Process

The use of this compound in bioconjugation typically involves a two-step sequential process. This strategy provides precise control over the conjugation, ensuring that the desired molecules are linked in a specific orientation.

Bioconjugation_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Oxime Ligation A Biomolecule 1 (with -NH2) D Boc-Aminooxy-PEG3-Biomolecule 1 A->D B This compound B->D C EDC/NHS C->B activates E Boc Deprotection (Acidic conditions) D->E F Aminooxy-PEG3-Biomolecule 1 E->F H Final Bioconjugate (Oxime bond) F->H G Biomolecule 2 (with -CHO or C=O) G->H Amide_Bond_Formation reagent1 Boc-Aminooxy-PEG3-COOH intermediate NHS-activated Boc-Aminooxy-PEG3 reagent1->intermediate Activation reagent2 EDC / NHS reagent2->intermediate product Boc-Aminooxy-PEG3-CONH-Biomolecule intermediate->product Coupling biomolecule Biomolecule-NH2 biomolecule->product Oxime_Ligation start Boc-Aminooxy-PEG3-Biomolecule 1 deprotection Aminooxy-PEG3-Biomolecule 1 start->deprotection TFA product Final Bioconjugate (Oxime Linkage) deprotection->product Aniline catalyst (pH 4.5-7.0) carbonyl_mol Biomolecule 2 (-CHO or C=O) carbonyl_mol->product Detailed_Workflow A 1. Prepare Reagents B 2. Activate this compound with EDC/NHS A->B C 3. Conjugate to Antibody B->C D 4. Purify Antibody-PEG-Boc (SEC-HPLC) C->D E 5. Boc Deprotection with TFA D->E F 6. Purify Antibody-PEG-ONH2 (Desalting) E->F G 7. Oxime Ligation with Aldehyde-Fluorophore F->G H 8. Purify Final Conjugate (SEC-HPLC) G->H I 9. Characterize Conjugate (MS, SDS-PAGE) H->I ERK_Signaling cluster_membrane Cell Membrane EGFR EGFR Ras Ras EGFR->Ras Activation EGF Fluorescently Labeled EGF EGF->EGFR Binding & Dimerization Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_P p-ERK ERK->ERK_P Nucleus Nucleus ERK_P->Nucleus Translocation Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Transcription Activates Transcription Factors

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers and the Role of Boc-Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Inhibition to Elimination

The paradigm of therapeutic intervention is shifting from occupancy-based inhibition to event-driven pharmacology, largely propelled by the advent of Proteolysis Targeting Chimeras (PROTACs).[] These heterobifunctional molecules represent a groundbreaking strategy for selectively eliminating disease-causing proteins by coopting the cell's intrinsic ubiquitin-proteasome system (UPS).[2][3][4] A PROTAC molecule is ingeniously constructed from three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[5][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[3][7]

While the choice of ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetic profile.[3][8] This guide provides a comprehensive exploration of PROTAC linkers, with a special focus on the versatile polyethylene (B3416737) glycol (PEG)-based linker, Boc-Aminooxy-PEG3-acid.

The Multifaceted Role of PROTAC Linkers

The linker's design is a pivotal aspect of PROTAC development, impacting a multitude of factors that govern its biological activity. The length, chemical composition, rigidity, and attachment points of the linker can all profoundly influence the degradation efficiency of the molecule.[4][8]

Linkers are broadly categorized into flexible and rigid types.[3][4]

  • Flexible Linkers : The most common types are alkyl chains and polyethylene glycol (PEG) chains.[3][9] Their conformational freedom allows the PROTAC to adopt various orientations, which can increase the likelihood of forming a productive ternary complex.[3] PEG linkers, in particular, are widely used to enhance the solubility of PROTACs due to the polarity imparted by the ethylene (B1197577) glycol units.[3][4]

  • Rigid Linkers : These often incorporate cyclic structures like piperazine (B1678402) and piperidine, or aromatic systems.[3][4] By pre-organizing the PROTAC into a conformation favorable for ternary complex formation, rigid linkers can reduce the entropic penalty of binding and improve selectivity.[3]

The optimal linker is one that facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[3] Conversely, a poorly designed linker can lead to steric clashes and unfavorable interactions, resulting in reduced degradation efficiency.[3]

This compound: A Versatile PEG-based Linker

This compound is a bifunctional linker that has gained prominence in PROTAC design. It features a Boc-protected aminooxy group and a terminal carboxylic acid, separated by a three-unit polyethylene glycol chain.[10][11]

Chemical Properties of this compound:

PropertyValue
Molecular Formula C14H27NO8
Molecular Weight 337.37 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water

The terminal carboxylic acid can be readily reacted with primary amine groups on a POI or E3 ligase ligand in the presence of coupling agents like EDC or HATU to form a stable amide bond.[10][11] The Boc-protected aminooxy group can be deprotected under mild acidic conditions to reveal the aminooxy functionality, which can then be conjugated to an aldehyde or ketone.[10] The hydrophilic PEG spacer enhances the aqueous solubility of the resulting PROTAC, a crucial property for improving bioavailability.[10]

Quantitative Impact of Linker Design on PROTAC Performance

The optimization of a PROTAC's linker is often an empirical process that involves synthesizing and evaluating a library of compounds with varying linker lengths and compositions.[] The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation observed).[9]

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Compound A PEG28>1000<20
Compound B PEG31115085
Compound C PEG4142595
Compound D PEG5178090

Data is illustrative and compiled from general trends observed in the literature.

Table 2: Impact of Linker Composition on TBK1 Degradation [12]

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1 Alkyl/ether7No degradation-
PROTAC 2 Alkyl/ether12Submicromolar-
PROTAC 3 Alkyl/ether21396
PROTAC 4 Alkyl/ether2929276

These tables clearly demonstrate that there is an optimal linker length for achieving maximal degradation, and that both excessively short and long linkers can be detrimental to PROTAC activity.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC where the POI ligand contains a primary amine and the E3 ligase ligand has a carboxylic acid functionality.

Step 1: Coupling of this compound to the POI Ligand

  • Dissolve the amine-containing POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-Linker(Boc) intermediate.

Step 2: Boc Deprotection and Coupling to the E3 Ligase Ligand

  • Dissolve the POI-Linker(Boc) intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours to remove the Boc protecting group. Monitor by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the deprotected POI-Linker-NH2 intermediate and the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 4-12 hours.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation[2][8]
  • Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[8]

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2]

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).[2]

  • Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2] Add a chemiluminescent substrate and capture the signal using an imaging system.[2]

  • Analysis : Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[9]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization[13][14]
  • Immobilization : Immobilize the E3 ligase (e.g., VHL-elonginB-elonginC complex) onto a sensor chip surface using standard amine coupling chemistry.[13][14]

  • Binary Interaction Analysis : Inject varying concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

  • Ternary Complex Formation : To measure the affinity of the ternary complex, pre-incubate a fixed concentration of the PROTAC with varying concentrations of the target protein.[15]

  • Injection and Data Analysis : Inject the PROTAC-target protein mixture over the immobilized E3 ligase surface. Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex.[15]

  • Cooperativity Calculation : The cooperativity factor (α) can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein.[16]

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with amine) Coupling1 Amide Coupling (HATU, DIPEA) POI_Ligand->Coupling1 Boc_Linker This compound Boc_Linker->Coupling1 Intermediate1 POI-Linker(Boc) Intermediate Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 POI-Linker-NH2 Intermediate Deprotection->Intermediate2 Coupling2 Amide Coupling (HATU, DIPEA) Intermediate2->Coupling2 E3_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

Caption: A general workflow for the synthesis of a PROTAC.

Western_Blot_Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target + Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Quantification & Normalization) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The linker is a critical and dynamic component of a PROTAC molecule, profoundly influencing its biological activity. The strategic selection and optimization of the linker, including the use of versatile building blocks like this compound, are paramount to the development of potent and effective protein degraders. A deep understanding of how linker properties affect ternary complex formation and the overall physicochemical characteristics of the molecule is essential for the successful advancement of this transformative therapeutic modality. The continued exploration of "linkerology," supported by robust experimental validation, will undoubtedly unlock the full therapeutic potential of PROTACs.

References

The Core Principles of PEGylation for Advanced Protein Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, has emerged as a cornerstone technology in drug development, particularly for therapeutic proteins. This process can dramatically improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals, leading to enhanced therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation, from the fundamental chemistry to the latest analytical techniques. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to design, execute, and evaluate protein PEGylation strategies. Detailed experimental protocols for key methodologies are provided, alongside a quantitative analysis of the impact of PEGylation on critical drug attributes. Furthermore, this guide visualizes complex biological pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying mechanisms and processes.

Introduction to PEGylation

The concept of PEGylation was first explored in the 1970s and has since evolved into a mature and widely adopted strategy for optimizing protein therapeutics.[1] The fundamental principle behind PEGylation is the covalent attachment of one or more PEG chains to a protein molecule. PEG is a non-toxic, non-immunogenic, and highly soluble polymer, making it an ideal candidate for bioconjugation.[2]

The primary advantages of PEGylating a therapeutic protein include:

  • Increased Serum Half-Life: The increased hydrodynamic radius of the PEGylated protein reduces its renal clearance, leading to a significantly longer circulation time in the bloodstream.[3]

  • Reduced Immunogenicity: The PEG chains can mask immunogenic epitopes on the protein surface, thereby reducing the likelihood of an adverse immune response.[4]

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation and improve their physical and chemical stability.[5]

  • Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of proteins that are otherwise difficult to formulate.[2]

The Chemistry of PEGylation: From Random to Site-Specific Conjugation

The chemical strategies for PEGylation have evolved from non-specific, random conjugation methods to highly specific, controlled approaches. This progression has been driven by the need to produce more homogeneous and well-defined therapeutic products with predictable properties.

First-Generation PEGylation: Random Conjugation

First-generation PEGylation techniques primarily targeted the most abundant reactive functional groups on a protein's surface, the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[6] These methods often utilize activated PEGs, such as PEG-N-hydroxysuccinimide (NHS) esters, which react with primary amines under mild conditions to form stable amide bonds.[7]

While effective in improving the pharmacokinetic profile of proteins, this random approach often results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations. This heterogeneity can lead to a loss of biological activity if PEGylation occurs at or near the protein's active site.[8]

Second-Generation PEGylation: Site-Specific Conjugation

To overcome the limitations of random PEGylation, second-generation, site-specific strategies were developed. These methods aim to attach a single PEG chain at a predetermined site on the protein, ensuring a homogeneous product with preserved biological activity.[9]

Common site-specific PEGylation strategies include:

  • Thiol-reactive PEGylation: This approach targets the sulfhydryl group of cysteine residues. By introducing a unique cysteine residue at a specific location through site-directed mutagenesis, a thiol-reactive PEG derivative, such as PEG-maleimide, can be selectively conjugated.[10][11]

  • N-terminal Specific PEGylation: By controlling the reaction pH, it is possible to selectively target the N-terminal α-amino group, which typically has a lower pKa than the ε-amino groups of lysine residues.[10]

Quantitative Impact of PEGylation on Protein Properties

The decision to PEGylate a therapeutic protein is driven by the desired improvements in its pharmacokinetic and pharmacodynamic profile. The following tables summarize the quantitative effects of PEGylation on key parameters for two important classes of therapeutic proteins: interferons and granulocyte colony-stimulating factor (G-CSF).

Pharmacokinetic Parameters
ProteinPEGylation StrategyPEG Size (kDa)Half-life (t½)Clearance RateReference(s)
Interferon-α2bNone-~4-8 hours~10x higher than PEG-IFN[12]
Peginterferon-α2bLinear, N-terminal12~40-80 hours~10x lower than IFN[12][13]
Peginterferon-α2aBranched, Lysine40~80-90 hoursSlower than 12 kDa PEG[13]
Filgrastim (B1168352) (G-CSF)None-~3.5 hoursPrimarily renal[8][14]
Pegfilgrastim (G-CSF)Linear, N-terminal20~15-80 hoursPrimarily neutrophil-mediated[8][14]
Cys-mutant G-CSFSite-specific (Cys), Maleimide (B117702)30Longer than 20 kDa PEG-[2]
Cys-mutant G-CSFSite-specific (Cys), Maleimide40Longer than 30 kDa PEG-[2]
Biological Activity and Immunogenicity
ProteinPEGylation StrategyPEG Size (kDa)In Vitro BioactivityImmunogenicity ProfileReference(s)
Interferon-α--HighCan elicit neutralizing antibodies[15]
Peginterferon-αVarious12, 40Generally lower than native IFNReduced immunogenicity compared to native IFN[15]
Filgrastim (G-CSF)--HighLow[8]
Pegfilgrastim (G-CSF)Linear, N-terminal20Reduced by 2-3 fold compared to native G-CSFLow, but anti-PEG antibodies can occur[8]
Cys-mutant G-CSFSite-specific (Cys), Maleimide20Similar to commercially available PEG-G-CSFPotentially lower due to homogeneity[2]
Cys-mutant G-CSFSite-specific (Cys), Maleimide40Retained, with prolonged in vivo effect-[2]

Experimental Protocols for Protein PEGylation

The successful implementation of a PEGylation strategy requires carefully optimized experimental procedures. This section provides detailed methodologies for two common PEGylation approaches and subsequent purification.

Protocol for Amine-Reactive PEGylation using PEG-NHS Ester

This protocol describes the random PEGylation of a protein targeting primary amines.

Materials:

  • Protein to be PEGylated

  • PEG-NHS Ester (e.g., mPEG-succinimidyl valerate)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.0-8.0

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer.[5][8]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in the organic solvent to create a stock solution (e.g., 10 mM). Do not store the reconstituted reagent.[8][12]

  • PEGylation Reaction:

    • Calculate the required amount of PEG-NHS ester to achieve the desired molar excess (typically 5- to 20-fold).[4]

    • Slowly add the PEG-NHS ester solution to the protein solution while gently mixing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may vary depending on the protein.[8]

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as glycine (B1666218) or Tris buffer.

  • Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using SEC.[8][16]

  • Characterization: Analyze the extent of PEGylation using methods such as SDS-PAGE, SEC, and mass spectrometry.

Protocol for Site-Specific PEGylation of Cysteine Residues using PEG-Maleimide

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide

  • Degassed conjugation buffer (e.g., PBS with EDTA), pH 6.5-7.5

  • Reducing agent (e.g., TCEP), if necessary

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification materials (e.g., SEC or ion-exchange chromatography columns)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[1]

    • If the target cysteine is in a disulfide bond, it must be reduced first. Add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Immediately remove the TCEP using a desalting column.[1]

  • PEG-Maleimide Solution Preparation: Dissolve the PEG-maleimide in the conjugation buffer immediately before use.[1]

  • PEGylation Reaction:

    • Add a 5- to 20-fold molar excess of the PEG-maleimide solution to the protein solution with gentle mixing.[1]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching: Add an excess of a small molecule thiol (e.g., L-cysteine) to cap any unreacted maleimide groups.[1]

  • Purification: Purify the PEGylated protein using SEC or ion-exchange chromatography to remove unreacted PEG, protein, and quenching reagent.[1][17]

  • Characterization: Confirm site-specific PEGylation and purity using SDS-PAGE, mass spectrometry, and peptide mapping.

Purification and Characterization of PEGylated Proteins

The purification of PEGylated proteins from the reaction mixture is a critical step to ensure a homogeneous and safe final product. The primary methods employed are chromatographic techniques that separate molecules based on size or charge.

Purification Techniques
  • Size Exclusion Chromatography (SEC): SEC is highly effective at separating PEGylated proteins from unreacted, smaller PEG molecules and native, un-PEGylated protein.[18]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEGylation masks surface charges on the protein, IEX can be used to separate proteins with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated).[16]

Characterization Methods

A thorough characterization of the PEGylated protein is essential to ensure product quality and consistency. Key analytical techniques include:

  • SDS-PAGE: Provides a qualitative assessment of the increase in molecular weight upon PEGylation.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as SEC-HPLC and Reverse-Phase (RP)-HPLC can be used to assess purity and quantify the degree of PEGylation.[19]

  • Mass Spectrometry (MS): Provides an accurate determination of the molecular weight of the PEGylated protein, confirming the number of attached PEG chains.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the degree of PEGylation.

PEGylation_Workflow cluster_Reaction_Details PEGylation Reaction Details cluster_Purification_Details Purification Details cluster_Characterization_Details Characterization Details Select PEG Chemistry Select PEG Chemistry Optimize Reaction Conditions Optimize Reaction Conditions Monitor Reaction Progress Monitor Reaction Progress SEC SEC IEX IEX SDS-PAGE SDS-PAGE HPLC HPLC Mass Spectrometry Mass Spectrometry PEGylation Reaction PEGylation Reaction PEGylation Reaction->Select PEG Chemistry PEGylation Reaction->Optimize Reaction Conditions PEGylation Reaction->Monitor Reaction Progress Purification of PEG-Protein Purification of PEG-Protein Purification of PEG-Protein->SEC Purification of PEG-Protein->IEX Characterization Characterization Characterization->SDS-PAGE Characterization->HPLC Characterization->Mass Spectrometry

Signaling Pathways of PEGylated Therapeutics

Understanding how PEGylated proteins interact with their cellular targets and modulate signaling pathways is crucial for predicting their therapeutic effects. Here, we visualize the signaling pathways of two prominent examples of PEGylated therapeutics.

PEGylated Interferon (IFN) Signaling

PEGylated interferons are widely used in the treatment of viral hepatitis and some cancers. They exert their effects by binding to the interferon receptor (IFNAR) and activating the JAK-STAT signaling pathway, leading to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state. Additionally, PEG-IFN has been shown to inhibit the Wnt/β-catenin signaling pathway, which may contribute to its anti-tumor effects.[2]

IFN_Signaling PEG-IFN PEG-IFN IFNAR IFNAR PEG-IFN->IFNAR binds BetaCatenin_nuc BetaCatenin_nuc PEG-IFN->BetaCatenin_nuc induces nuclear export JAK1 JAK1 IFNAR->JAK1 activates TYK2 TYK2 IFNAR->TYK2 activates STAT1 STAT1 JAK1->STAT1 phosphorylates STAT2 STAT2 TYK2->STAT2 phosphorylates ISGF3 ISGF3 STAT1->ISGF3 STAT2->ISGF3 ISRE ISRE ISGF3->ISRE translocates to nucleus and binds IRF9 IRF9 IRF9->ISGF3 ISG ISG ISRE->ISG induces Antiviral State Antiviral State ISG->Antiviral State BetaCatenin_cyto BetaCatenin_cyto BetaCatenin_nuc->BetaCatenin_cyto export TCF_LEF TCF_LEF BetaCatenin_nuc->TCF_LEF binds Wnt_Target_Genes Wnt_Target_Genes TCF_LEF->Wnt_Target_Genes activates Cell Proliferation Cell Proliferation Wnt_Target_Genes->Cell Proliferation

PEGylated Granulocyte Colony-Stimulating Factor (G-CSF) Signaling

PEGylated G-CSF (Pegfilgrastim) is used to stimulate the production of neutrophils in patients undergoing chemotherapy. It binds to the G-CSF receptor (G-CSFR) on myeloid progenitor cells, activating multiple downstream signaling pathways, including the JAK-STAT, PI3K-AKT, and Ras-MAPK pathways. These pathways converge to promote cell proliferation, differentiation, and survival, ultimately leading to an increase in circulating neutrophils.

GCSF_Signaling PEG-G-CSF PEG-G-CSF GCSFR GCSFR PEG-G-CSF->GCSFR binds JAK JAK GCSFR->JAK activates PI3K PI3K GCSFR->PI3K activates Ras Ras GCSFR->Ras activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT_dimer STAT->STAT_dimer Target_Genes Target_Genes STAT_dimer->Target_Genes translocates to nucleus and activates Neutrophil Differentiation Neutrophil Differentiation Target_Genes->Neutrophil Differentiation AKT AKT PI3K->AKT activates Cell Survival Cell Survival AKT->Cell Survival MAPK MAPK Ras->MAPK activates Cell Proliferation Cell Proliferation MAPK->Cell Proliferation

Conclusion

PEGylation has proven to be a transformative technology in the field of protein therapeutics, enabling the development of safer and more effective drugs with improved patient compliance. As our understanding of the intricate interplay between PEG chemistry, protein structure, and biological function deepens, so too will our ability to design and engineer the next generation of PEGylated biopharmaceuticals. The continued development of site-specific conjugation techniques and novel PEG architectures holds the promise of even greater control over the properties of these life-saving medicines. This guide has provided a comprehensive technical overview of the core principles of PEGylation, equipping researchers with the knowledge to harness the full potential of this powerful technology.

References

An In-depth Technical Guide to the Core Features of Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, proteomics, and drug development. Their unique architecture, featuring two distinct reactive moieties connected by a spacer arm, enables the controlled and specific covalent linkage of two different biomolecules. This guide provides a comprehensive overview of the key features of heterobifunctional crosslinkers, detailed experimental protocols for their application, and quantitative data to aid in reagent selection and experimental design.

Fundamental Architecture of Heterobifunctional Crosslinkers

The power of heterobifunctional crosslinkers lies in their modular design, which consists of three key components: two different reactive ends and a spacer arm. This design allows for sequential, controlled conjugation reactions, minimizing the formation of unwanted homodimers or polymers that can occur with homobifunctional crosslinkers.[1]

  • Reactive Group 1: This end reacts with a specific functional group on the first target molecule.

  • Reactive Group 2: This end possesses a different reactivity, allowing it to target a distinct functional group on the second molecule.

  • Spacer Arm: This inert chemical chain connects the two reactive groups. Its length, flexibility, and chemical properties are critical for successful conjugation.

Reactive Groups: The Key to Specificity

The choice of reactive groups is paramount for achieving specific and efficient bioconjugation. These groups are designed to react with common functional groups found on biomolecules, such as primary amines, sulfhydryls, and carboxyls.

Amine-Reactive Groups

Primary amines (-NH2), found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, are common targets for crosslinking due to their abundance and accessibility on protein surfaces.[2]

  • N-hydroxysuccinimide (NHS) esters: These are the most widely used amine-reactive groups, forming stable amide bonds with primary amines at a slightly alkaline pH.[2][3]

  • Imidoesters: These react with primary amines to form amidine bonds. They are typically more reactive at a higher pH compared to NHS esters.[4]

Sulfhydryl-Reactive Groups

Sulfhydryl groups (-SH) are present in the amino acid cysteine and are less abundant than primary amines, allowing for more site-specific conjugation.[5]

  • Maleimides: These groups react specifically with sulfhydryl groups at a near-neutral pH to form stable thioether bonds.[5]

  • Haloacetyls (Iodoacetyls and Bromoacetyls): These react with sulfhydryl groups at physiological to alkaline pH, also forming stable thioether linkages.[6]

  • Pyridyl disulfides: These react with sulfhydryls over a broad pH range to form a disulfide bond, which has the advantage of being cleavable by reducing agents.[5]

Photoreactive Groups

Photoreactive crosslinkers possess a group that becomes highly reactive upon exposure to UV light, allowing for the capture of transient or weak interactions. These groups can non-selectively insert into C-H bonds of nearby molecules.

The Spacer Arm: More Than Just a Connector

The spacer arm dictates the distance between the conjugated molecules and can influence the properties of the final conjugate.

  • Length: The length of the spacer arm is a critical consideration, especially when studying protein-protein interactions, as it can provide distance constraints for structural modeling.[7] Spacer arms are often categorized as short (< 10 Å), medium (10.1–30 Å), or long (> 30 Å).[7]

  • Cleavability: Spacer arms can be designed to be cleavable under specific conditions (e.g., reduction of a disulfide bond or enzymatic cleavage). This is particularly useful in applications like antibody-drug conjugates (ADCs), where the release of the payload at the target site is desired.

  • Solubility: The inclusion of moieties like polyethylene (B3416737) glycol (PEG) in the spacer arm can increase the water solubility of the crosslinker and the resulting conjugate.

Quantitative Data for Crosslinker Selection

The following tables summarize key quantitative data for common heterobifunctional crosslinkers and their reactive groups to facilitate informed selection for specific applications.

Table 1: Properties of Common Heterobifunctional Crosslinkers
CrosslinkerReactive Group 1 (Target)Reactive Group 2 (Target)Spacer Arm Length (Å)Cleavable?
SMCC NHS ester (Amine)Maleimide (B117702) (Sulfhydryl)8.3No
Sulfo-SMCC Sulfo-NHS ester (Amine)Maleimide (Sulfhydryl)11.6No
MBS NHS ester (Amine)Maleimide (Sulfhydryl)7.3No
BMPS NHS ester (Amine)Maleimide (Sulfhydryl)6.9No
GMBS NHS ester (Amine)Maleimide (Sulfhydryl)7.4No
EMCS NHS ester (Amine)Maleimide (Sulfhydryl)9.4No
LC-SPDP NHS ester (Amine)Pyridyldithiol (Sulfhydryl)15.7Yes (Disulfide)

Data sourced from product information sheets and literature.[8][9]

Table 2: Optimal Reaction Conditions for Common Reactive Groups
Reactive GroupTarget Functional GroupOptimal pH RangeOptimal TemperatureTypical Reaction Time
NHS ester Primary Amine (-NH₂)7.2 - 8.5Room Temperature or 4°C0.5 - 4 hours
Imidoester Primary Amine (-NH₂)8.0 - 10.0Room TemperatureVaries (short half-life)
Maleimide Sulfhydryl (-SH)6.5 - 7.5Room Temperature or 4°C1 - 4 hours
Haloacetyl Sulfhydryl (-SH)7.2 - 9.0Room TemperatureVaries
Pyridyldithiol Sulfhydryl (-SH)4.0 - 5.0Room TemperatureVaries

Data compiled from multiple sources.[2][4][6]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing heterobifunctional crosslinkers.

Protocol for Antibody-Drug Conjugation using SMCC

This protocol describes a two-step process for conjugating a thiol-containing drug to an antibody.

Materials:

  • Antibody of interest

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Thiol-containing drug

  • Conjugation Buffer A: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 (amine-free)

  • Conjugation Buffer B: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.0

  • Quenching solution: 1 M Tris-HCl, pH 7.5

  • Desalting column

Procedure:

Step 1: Activation of the Antibody with SMCC

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in Conjugation Buffer A.

  • Dissolve SMCC in a dry, water-miscible organic solvent like DMSO to a concentration of 50 mM immediately before use.

  • Add a 10- to 50-fold molar excess of the SMCC solution to the antibody solution. The optimal molar excess should be determined empirically.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Remove the excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer B.

Step 2: Conjugation of the Drug to the Activated Antibody

  • Immediately add the thiol-containing drug to the desalted, maleimide-activated antibody solution. The molar ratio of drug to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a quenching solution, such as L-cysteine, to a final concentration that is in excess of the unreacted maleimide groups. Incubate for an additional 15-30 minutes.

  • Purify the resulting antibody-drug conjugate (ADC) using a suitable chromatography method, such as size-exclusion chromatography (SEC), to remove unconjugated drug and other byproducts.

  • Characterize the purified ADC for protein concentration, DAR, and biological activity.

Protocol for Protein-Protein Interaction Analysis

This protocol provides a general framework for using a heterobifunctional crosslinker to capture interacting proteins.

Materials:

  • Protein sample (cell lysate or purified protein mixture)

  • Heterobifunctional crosslinker (e.g., Sulfo-SMCC)

  • Crosslinking Buffer: PBS or other non-amine, non-sulfhydryl containing buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Lysis Buffer (for cell-based experiments)

  • SDS-PAGE reagents

  • Western blot or mass spectrometry equipment

Procedure:

  • Prepare the protein sample. For in vitro studies, mix the purified proteins of interest in the Crosslinking Buffer. For in vivo studies, treat cells with the crosslinker, followed by cell lysis.

  • Add the heterobifunctional crosslinker to the protein sample. The optimal concentration should be determined empirically, typically in the range of 0.25-5 mM.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Analyze the crosslinked sample by SDS-PAGE. The formation of higher molecular weight bands compared to the non-crosslinked control indicates a successful crosslinking of interacting proteins.

  • For identification of the interacting partners, the crosslinked bands can be excised from the gel and analyzed by mass spectrometry. Alternatively, Western blotting with antibodies specific to the proteins of interest can be performed.[10]

Protocol for Photoaffinity Labeling

This protocol outlines the general steps for using a heterobifunctional crosslinker with a photoreactive group to identify ligand-binding partners.

Materials:

  • A "bait" molecule (e.g., a ligand or drug) modified with a heterobifunctional crosslinker containing a photoreactive group (e.g., aryl azide (B81097) or diazirine) and a reporter tag (e.g., biotin).

  • Cell lysate or purified protein sample.

  • UV lamp (e.g., 365 nm).

  • Affinity resin for the reporter tag (e.g., streptavidin beads for biotin).

  • SDS-PAGE and Western blot or mass spectrometry equipment.

Procedure:

  • Incubate the photoreactive probe with the cell lysate or protein sample to allow for binding to its target(s).

  • Irradiate the sample with UV light to activate the photoreactive group, leading to covalent crosslinking of the probe to its binding partner(s).

  • Enrich the crosslinked protein-probe complexes using the affinity resin that binds to the reporter tag on the probe.

  • Wash the resin to remove non-specifically bound proteins.

  • Elute the captured proteins from the resin.

  • Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the protein of interest or by mass spectrometry for unbiased identification of the binding partners.[11]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships involving heterobifunctional crosslinkers.

Two-Step Bioconjugation Workflow

Bioconjugation_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation MoleculeA Molecule A (e.g., Antibody) ActivatedMoleculeA Activated Molecule A MoleculeA->ActivatedMoleculeA Reaction Crosslinker Heterobifunctional Crosslinker Crosslinker->ActivatedMoleculeA Purification Purification (e.g., Desalting) ActivatedMoleculeA->Purification ExcessCrosslinker Excess Crosslinker ExcessCrosslinker->Purification Purification->PurifiedActivatedA MoleculeB Molecule B (e.g., Drug) Conjugate Final Conjugate (A-B) MoleculeB->Conjugate PurifiedActivatedA->Conjugate Reaction

Caption: A two-step bioconjugation workflow using a heterobifunctional crosslinker.

Photoaffinity Labeling Workflow

Photoaffinity_Labeling_Workflow cluster_incubation Incubation cluster_capture Capture & Enrichment cluster_analysis Analysis Probe Photoreactive Probe (Bait + Crosslinker + Tag) Binding Non-covalent Binding Probe->Binding Target Target Protein(s) in Complex Mixture Target->Binding UV UV Irradiation Binding->UV CovalentComplex Covalent Probe-Target Complex UV->CovalentComplex Capture Capture CovalentComplex->Capture AffinityResin Affinity Resin (e.g., Streptavidin beads) AffinityResin->Capture Wash Wash away non-specific proteins Capture->Wash Elution Elution Wash->Elution Analysis SDS-PAGE / Mass Spec Elution->Analysis Signaling_Pathway_PPI cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor ProteinA Protein A Receptor->ProteinA Activation Ligand Ligand Ligand->Receptor Binding ProteinB Protein B ProteinA->ProteinB Interaction ProteinA->ProteinB Crosslinkable Interaction ProteinC Protein C ProteinB->ProteinC Phosphorylation ProteinD Protein D ProteinC->ProteinD Activation CellularResponse Cellular Response ProteinD->CellularResponse Leads to Ubiquitination_Cascade Ub Ubiquitin (Ub) E1_Ub E1~Ub ATP ATP ATP->E1_Ub E1 E1 (Activating Enzyme) E1->E1_Ub E2 E2 (Conjugating Enzyme) E2_Ub E2~Ub E2->E2_Ub E3 E3 (Ligase) E3_Substrate E3-Substrate Complex E3->E3_Substrate Substrate Substrate Protein Substrate->E3_Substrate Ub_Substrate Ubiquitinated Substrate E1_Ub->E2_Ub E2_Ub->E3_Substrate E2_Ub->E3_Substrate Crosslinkable Interaction E3_Substrate->Ub_Substrate Ub Transfer

References

Navigating the Safe Handling of Boc-Aminooxy-PEG3-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Boc-Aminooxy-PEG3-acid, a key reagent in bioconjugation and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of research outcomes.

Section 1: Chemical and Physical Properties

This compound, with the chemical formula C14H27NO8, is a PEG derivative that features a Boc-protected aminooxy group and a terminal carboxylic acid.[1][2] This structure makes it a valuable linker molecule, enabling the conjugation of various molecules.[2][3][4] The hydrophilic PEG spacer enhances solubility in aqueous media.[3]

Table 1: Physical and Chemical Data

PropertyValue
Molecular FormulaC14H27NO8
Molecular Weight337.37 g/mol
CAS Number1835759-82-4
AppearanceNo data available
SolubilityWater, DMSO, DMF, DCM

Data sourced from multiple suppliers and may vary slightly.

Section 2: Hazard Identification and Toxicological Data

Table 2: Toxicological Profile

EffectData
Acute ToxicityNo data available
Skin Corrosion/IrritationNo data available
Eye Damage/IrritationNo data available
Respiratory/Skin SensitizationNo data available
Germ Cell MutagenicityNo data available
CarcinogenicityNo data available
Reproductive ToxicityNo data available

Absence of data does not imply the substance is harmless.

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are paramount to ensuring safety and maintaining the chemical's stability.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling. The following PPE is recommended:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves (e.g., nitrile).[1]

  • Skin and Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if aerosols are generated.[1]

PPE_Workflow cluster_ppe Recommended PPE Start Handling this compound Assess Assess Risk: - Quantity - Procedure - Ventilation Start->Assess PPE Select Personal Protective Equipment Assess->PPE Eyes Safety Goggles with Side-Shields PPE->Eyes Hands Protective Gloves (Nitrile) PPE->Hands Body Lab Coat (Impervious) PPE->Body Respiratory Respirator (If required) PPE->Respiratory Proceed Proceed with Experiment

Figure 1: Personal Protective Equipment (PPE) Selection Workflow.
General Handling Precautions

  • Avoid contact with skin and eyes.[1][5]

  • Avoid inhalation of vapor or mist.[6]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[5][7]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Storage Conditions

Proper storage is essential to maintain the integrity of this compound.

Table 3: Recommended Storage Conditions

ParameterRecommendation
Temperature-20°C is commonly recommended for long-term storage.[3][5][8] Some suppliers suggest 2-8°C for shorter periods.[6]
ContainerKeep container tightly sealed.[1][5]
EnvironmentStore in a cool, well-ventilated area.[1][5]
Incompatible MaterialsStrong acids/alkalis, strong oxidizing/reducing agents.[1]

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures

First_Aid_Procedures Exposure Accidental Exposure Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Eyes Flush with water for 15 mins. Seek medical attention. Eye_Contact->Flush_Eyes Wash_Skin Rinse skin with plenty of water. Remove contaminated clothing. Skin_Contact->Wash_Skin Fresh_Air Move to fresh air. If breathing is difficult, give CPR. Inhalation->Fresh_Air Rinse_Mouth Wash out mouth with water. Do NOT induce vomiting. Seek medical attention. Ingestion->Rinse_Mouth

Figure 2: First Aid Response to Accidental Exposure.
  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids.[1][6] Seek prompt medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with large amounts of water.[1][5] Remove contaminated clothing and shoes.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[1][5]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1][5]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Ensure Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5] Keep the material away from drains and water courses.[1][5]

  • Cleanup: For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[5] For solid spills, sweep up and place in a suitable container for disposal. Avoid creating dust.[5]

  • Disposal: Dispose of contaminated material as special waste in accordance with local, state, and federal regulations.[1][9]

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]

  • Special Hazards: During combustion, irritant and toxic fumes may be emitted.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[1]

Section 6: Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Conditions to Avoid: No specific data available, but avoiding heat, flames, and sparks is good practice.[9]

  • Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to emit toxic fumes.[1]

This guide is intended to provide essential safety information for trained laboratory personnel. Always refer to the specific Safety Data Sheet provided by your supplier and consult with your institution's safety officer for any questions or concerns.

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Boc-Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides a detailed protocol for the synthesis of a site-specific ADC using Boc-Aminooxy-PEG3-acid , a heterobifunctional linker that enables the formation of a stable oxime bond between the antibody and the drug payload.

The described methodology involves the generation of aldehyde groups on the antibody's glycan moieties through mild periodate (B1199274) oxidation. This is followed by the conjugation of a cytotoxic drug to the this compound linker, deprotection of the Boc group, and finally, the chemoselective oxime ligation of the aminooxy-functionalized linker-payload to the oxidized antibody. This site-specific conjugation approach allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous and well-defined ADC product.

Principle of the Method

The synthesis of the ADC is a multi-step process that relies on bioorthogonal chemistry to ensure specific and efficient conjugation. The overall workflow is depicted below.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker-Payload Synthesis cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Conjugation & Purification mAb Monoclonal Antibody (mAb) oxidized_mAb Aldehyde-Modified mAb mAb->oxidized_mAb  NaIO4 Oxidation   ADC Antibody-Drug Conjugate (ADC) oxidized_mAb->ADC linker This compound activated_linker Activated Linker (NHS-ester) linker->activated_linker EDC/NHS drug Amine-containing Drug (e.g., MMAE) linker_drug Boc-Aminooxy-PEG3-Drug drug->linker_drug activated_linker->linker_drug deprotected_linker_drug Aminooxy-PEG3-Drug linker_drug->deprotected_linker_drug TFA deprotected_linker_drug->ADC Oxime Ligation purified_ADC Purified ADC ADC->purified_ADC Purification (SEC/HIC)

Figure 1: Overall workflow for the synthesis of an ADC using this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of an ADC using the described protocol. These values are representative and may require optimization for specific antibodies and drug payloads.

Table 1: Reaction Conditions for ADC Synthesis

StepParameterRecommended ValueNotes
Antibody Oxidation Antibody Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Sodium Periodate (NaIO₄)1-10 mMLower concentrations (e.g., 1 mM) can selectively oxidize sialic acids.[1]
pH5.5Acetate buffer is commonly used.
Temperature0-4 °CTo minimize potential protein denaturation.
Reaction Time30 minutesShould be performed in the dark.
Linker Activation & Drug Conjugation Molar Ratio (Linker:EDC:NHS)1:1.5:1.5A slight excess of activating reagents ensures efficient conversion to the NHS ester.
SolventAnhydrous DMF or DMSOTo ensure a water-free environment for the activation step.
Reaction Time (Activation)15-30 minutesAt room temperature.
Molar Excess of Activated Linker5-20 fold over drugTo drive the conjugation to completion.
pH (Drug Conjugation)7.2-8.5Optimal for the reaction between the NHS ester and the amine group of the drug.
Boc Deprotection ReagentTrifluoroacetic Acid (TFA)A 25-50% solution in Dichloromethane (DCM) is typical.
Temperature0 °C to Room TemperatureTo control the reaction rate and minimize side reactions.
Reaction Time1-2 hoursProgress can be monitored by LC-MS.
Oxime Ligation Molar Excess of Linker-Drug10-50 fold over antibodyTo ensure efficient conjugation to the aldehyde sites.
Catalyst (optional)Aniline (B41778) (1-10 mM)Can significantly increase the rate of oxime bond formation.
pH6.5-7.5A balance between aniline catalysis and antibody stability.
Temperature4 °C to Room TemperatureLonger incubation times may be required at lower temperatures.
Reaction Time2-16 hoursCan be monitored by HIC-HPLC.

Table 2: Expected Outcomes and Characterization

ParameterTypical ValueAnalytical Method
Drug-to-Antibody Ratio (DAR) 1.5 - 2.0HIC-HPLC, LC-MS
Yield (Final ADC) 50-70%UV-Vis Spectroscopy (A280)
Purity (Monomer Content) >95%SEC-HPLC
Residual Free Drug <1%RP-HPLC, HIC-HPLC
In Vitro Stability (Plasma) >90% stable after 7 daysLC-MS based DAR monitoring

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on the Antibody via Periodate Oxidation

This protocol describes the mild oxidation of cis-diol groups within the glycan structures of an antibody to generate reactive aldehyde functionalities.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO₄)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: 1 M Glycerol or Ethylene Glycol

  • Desalting columns or dialysis cassettes (30 kDa MWCO)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL. Exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

  • Oxidation Reaction: Cool the antibody solution to 0-4°C in an ice bath. In a separate light-protected tube, prepare a fresh stock solution of sodium meta-periodate in the Reaction Buffer. Add the sodium meta-periodate solution to the antibody solution to a final concentration of 1-10 mM.

  • Incubate the reaction on ice for 30 minutes in the dark.

  • Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to stop the oxidation reaction. Incubate for 10-15 minutes on ice.

  • Purification: Immediately purify the oxidized antibody from excess periodate and quenching reagents using a desalting column or dialysis against a suitable buffer for the subsequent conjugation step (e.g., PBS, pH 6.5-7.5).

Protocol 2: Synthesis of Boc-Aminooxy-PEG3-Drug Conjugate

This protocol involves the activation of the carboxylic acid of this compound and its subsequent conjugation to an amine-containing drug payload (e.g., MMAE).

Materials:

  • This compound

  • Amine-containing drug payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • In a separate tube, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in Activation Buffer or anhydrous DMF/DMSO.

    • Add the EDC/NHS solution to the linker solution.

    • Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Drug:

    • Dissolve the amine-containing drug (e.g., MMAE) in a minimal amount of anhydrous DMF or DMSO.

    • Add the activated Boc-Aminooxy-PEG3-NHS ester solution to the drug solution. A 5- to 20-fold molar excess of the activated linker over the drug is recommended.

    • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-4 hours or until completion, as monitored by LC-MS.

  • Purification: Purify the Boc-Aminooxy-PEG3-Drug conjugate by reverse-phase HPLC.

Protocol 3: Boc Deprotection of the Linker-Drug Conjugate

This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • Boc-Aminooxy-PEG3-Drug conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the dry Boc-Aminooxy-PEG3-Drug conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 25-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion by LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

  • For a basic work-up, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected Aminooxy-PEG3-Drug conjugate.

Protocol 4: Oxime Ligation and Purification of the Final ADC

This protocol details the final conjugation of the deprotected linker-drug to the aldehyde-modified antibody and the subsequent purification of the ADC.

Materials:

  • Aldehyde-modified antibody

  • Deprotected Aminooxy-PEG3-Drug conjugate

  • Conjugation Buffer: PBS, pH 6.5-7.5

  • Aniline (optional catalyst)

  • Purification columns (e.g., SEC, HIC)

Procedure:

  • Conjugation Reaction:

    • To the purified oxidized antibody, add the deprotected Aminooxy-PEG3-Drug conjugate. A 10- to 50-fold molar excess of the linker-drug over the antibody is recommended.

    • If using a catalyst, add aniline to a final concentration of 1-10 mM.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction can be monitored by HIC-HPLC to determine the optimal reaction time.

  • Purification:

    • Purify the resulting ADC from unreacted linker-payload and other reagents using a desalting column, followed by size-exclusion chromatography (SEC) to remove aggregates.

    • Hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different DARs.

  • Storage: The purified ADC should be stored in a suitable buffer at 4°C for short-term storage or -80°C for long-term storage.

ADC Characterization

Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination:

HIC is a powerful technique for determining the DAR and the distribution of drug-loaded species in an ADC preparation. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, leading to longer retention times on the HIC column.

HIC_Workflow ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column HPLC_System HPLC System HIC_Column->HPLC_System Chromatogram Chromatogram (DAR Species Separation) HPLC_System->Chromatogram DAR_Calculation DAR Calculation Chromatogram->DAR_Calculation

Figure 2: Workflow for DAR determination using HIC-HPLC.

Size Exclusion Chromatography (SEC-HPLC) for Purity Analysis:

SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the safety and efficacy of the therapeutic.

SEC_Workflow Purified_ADC Purified ADC SEC_Column SEC Column Purified_ADC->SEC_Column HPLC_System HPLC System SEC_Column->HPLC_System Chromatogram Chromatogram (Aggregate vs. Monomer) HPLC_System->Chromatogram Purity_Assessment Purity Assessment Chromatogram->Purity_Assessment

Figure 3: Workflow for purity analysis using SEC-HPLC.

Application Example: Anti-HER2-MMAE ADC

This protocol can be applied to the synthesis of an ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer. Monomethyl auristatin E (MMAE), a potent anti-mitotic agent, can be used as the cytotoxic payload.

Mechanism of Action and Signaling Pathway:

The resulting anti-HER2-MMAE ADC would bind to HER2 on the surface of cancer cells and be internalized through receptor-mediated endocytosis.[2] Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the MMAE payload. MMAE then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[3][4]

HER2_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm ADC Anti-HER2-MMAE ADC HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage & Payload Release Microtubules Microtubules MMAE->Microtubules Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 4: Mechanism of action of an anti-HER2-MMAE ADC.

References

step-by-step guide for using Boc-Aminooxy-PEG3-acid in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the use of Boc-Aminooxy-PEG3-acid, a heterobifunctional linker, in bioconjugation. This document outlines the necessary protocols for the activation of the carboxylic acid moiety, the deprotection of the Boc-protected aminooxy group, and the final oxime ligation to a carbonyl-containing molecule. Additionally, it covers methods for the purification and characterization of the resulting bioconjugate.

Introduction to this compound

This compound is a versatile tool in bioconjugation, featuring three key components:

  • A tert-butyloxycarbonyl (Boc) protected aminooxy group : This functionality allows for the chemoselective formation of a stable oxime bond with an aldehyde or ketone. The Boc protecting group ensures the aminooxy moiety remains inert until its desired use, at which point it can be removed under mild acidic conditions.[1]

  • A three-unit polyethylene (B3416737) glycol (PEG) spacer : The hydrophilic PEG chain enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces non-specific binding, and can improve the pharmacokinetic properties of the conjugated molecule.[1][2]

  • A terminal carboxylic acid : This group enables conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry.

This unique combination of features allows for a controlled and stepwise approach to the synthesis of complex bioconjugates, making it a valuable reagent in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Experimental Workflow Overview

The overall workflow for utilizing this compound in a typical bioconjugation experiment involves a two-stage process. First, the carboxylic acid is activated and coupled to an amine-containing biomolecule. This is followed by the deprotection of the Boc group and subsequent conjugation to a molecule containing an aldehyde or ketone.

G cluster_0 Stage 1: Amide Bond Formation cluster_1 Stage 2: Oxime Bond Formation cluster_2 Analysis A This compound B Activate Carboxylic Acid (EDC/NHS) A->B D Couple to Amine B->D C Amine-Containing Biomolecule (e.g., Protein) C->D E Boc-Protected Intermediate Conjugate D->E F Boc Deprotection (TFA/DCM) E->F G Aminooxy-Active Intermediate F->G I Oxime Ligation G->I H Carbonyl-Containing Molecule (Aldehyde or Ketone) H->I J Final Bioconjugate I->J K Purification (e.g., RP-HPLC) J->K L Characterization (e.g., MALDI-TOF MS) K->L G cluster_0 Oxime Ligation Reaction A Aminooxy-Active Intermediate D + A->D B Carbonyl-Containing Molecule E + B->E C Aniline Catalyst F pH 4-7 C->F D->B E->C G Stable Oxime Bond F->G

References

Application Notes and Protocols: Coupling Boc-Aminooxy-PEG3-acid to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-Aminooxy-PEG3-acid is a heterobifunctional linker widely used in bioconjugation, chemical biology, and drug development. It features three key components:

  • A terminal carboxylic acid (-COOH) that can be coupled to primary amines to form a stable amide bond.

  • A hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]

  • A Boc-protected aminooxy group , which remains stable during the amide coupling process. The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal a reactive aminooxy group, which can then be specifically conjugated to aldehydes or ketones to form an oxime linkage.[1][3][4]

This application note provides detailed protocols for the conjugation of the carboxylic acid moiety of this compound to primary amine-containing molecules using the common and efficient carbodiimide (B86325) crosslinker chemistry.[5]

Reaction Mechanism: EDC/NHS Chemistry

The most prevalent method for coupling a carboxyl group to a primary amine is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7] This is a "zero-length" crosslinking reaction, meaning no part of the crosslinker is incorporated into the final product.

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound, forming a highly reactive but unstable O-acylisourea intermediate.[6][8] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[9][10]

  • Formation of a Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid. To improve efficiency, NHS is added to react with the intermediate, creating a more stable, amine-reactive NHS ester.[6][11] This NHS ester then readily reacts with a primary amine at a physiological to slightly basic pH (7.2-8.0) to form a stable amide bond, releasing NHS.[12][13]

EDC_NHS_Mechanism cluster_activation Step 1: Carboxyl Activation (pH 4.5 - 6.0) cluster_coupling Step 2: Amine Coupling (pH 7.2 - 8.0) COOH Boc-Aminooxy-PEG3-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Unstable) COOH->Intermediate + EDC EDC EDC Intermediate->COOH Hydrolysis (Side Reaction) NHSEster Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHSEster + NHS NHS NHS / Sulfo-NHS Amide Stable Amide Bond (Final Conjugate) NHSEster->Amide + Primary Amine PrimaryAmine Primary Amine (R-NH2)

Caption: EDC/NHS reaction mechanism for amide bond formation.

Key Reaction Parameters and Data

The success of the coupling reaction depends on the careful control of several parameters. The following tables summarize key quantitative data and conditions.

Table 1: Recommended Molar Ratios for Coupling Reaction
ReagentMolar Ratio (vs. Carboxylic Acid)Rationale
EDC 1.5 - 10 equivalentsEDC is susceptible to hydrolysis in aqueous solutions; an excess ensures efficient activation of the carboxyl groups.[9]
NHS/Sulfo-NHS 1.5 - 5 equivalentsUsed in excess to efficiently convert the unstable O-acylisourea intermediate to the more stable NHS ester, improving overall yield.[12]
Primary Amine 1 - 1.5 equivalentsA slight excess may be used to drive the reaction to completion, depending on the value of the amine-containing molecule.
Table 2: pH Optimization for Two-Step Aqueous Coupling
StepRecommended pHSuitable Buffers (Non-Amine)Rationale
1. Activation 4.5 - 6.0MES (2-(N-morpholino)ethanesulfonic acid)Maximizes the efficiency of the EDC reaction with the carboxyl group while minimizing hydrolysis.[12][14]
2. Coupling 7.2 - 8.0PBS (Phosphate-Buffered Saline), HEPES, Bicarbonate/CarbonatePromotes the efficient reaction of the NHS ester with the primary amine, which is more nucleophilic at this pH.[12][13]

Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated carboxylic acid.[13][15]

Experimental Protocols

The choice between an aqueous or anhydrous protocol depends on the solubility and stability of the reactants. The two-step aqueous protocol is generally preferred for biomolecules like proteins to minimize side reactions.

Protocol 1: Two-Step Aqueous EDC/NHS Coupling

This protocol is ideal for conjugating this compound to proteins or other biomolecules in an aqueous environment. It separates the activation and coupling steps to maximize efficiency and minimize undesirable protein-protein crosslinking.[6][12]

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS or Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation: Equilibrate all reagents to room temperature before opening the vials to prevent moisture condensation.

  • Dissolve Reactants:

    • Dissolve the this compound in Activation Buffer to a desired concentration (e.g., 1-10 mM).

    • Dissolve the amine-containing molecule in Coupling Buffer. If it is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Coupling Buffer.

  • Carboxyl Activation:

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or ultrapure water (e.g., 10 mg/mL).

    • Add the desired molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Amine Coupling:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Alternatively, to preserve the amine-containing molecule, the activated PEG-acid can be passed through a desalting column equilibrated with Coupling Buffer to remove excess EDC/NHS before adding it to the amine solution.[12]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any remaining active NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the final conjugate to remove excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis against an appropriate buffer (e.g., PBS).

Two_Step_Workflow start Start prep Prepare Reactants (PEG-Acid in Activation Buffer, pH 5-6) (Amine in Coupling Buffer, pH 7.2-7.5) start->prep activate Activate Carboxyl Group Add EDC and NHS to PEG-Acid solution prep->activate incubate1 Incubate for 15-30 min at Room Temperature activate->incubate1 couple Combine Activated PEG-Acid with Amine-Molecule Solution incubate1->couple incubate2 Incubate for 1-2 hours (RT) or Overnight (4°C) couple->incubate2 quench Quench Reaction Add Tris or Hydroxylamine incubate2->quench purify Purify Conjugate (Desalting, SEC, or Dialysis) quench->purify end_node End purify->end_node

References

Application Notes and Protocols for the Deprotection of Boc-Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Boc-Aminooxy-PEG3-acid is a heterobifunctional linker that incorporates a Boc-protected aminooxy group and a terminal carboxylic acid, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The Boc group provides a stable block for the aminooxy functionality, allowing for selective reactions at the carboxylic acid terminus.[2] Subsequent removal of the Boc group under acidic conditions reveals the free aminooxy group, which can then be chemoselectively ligated to molecules containing an aldehyde or ketone, such as those on glycoproteins.[3]

This document provides a detailed protocol for the deprotection of the Boc group from this compound using trifluoroacetic acid (TFA), a common and effective method for this transformation.[4][5]

Chemical Reaction

The deprotection of this compound proceeds via an acid-catalyzed cleavage of the carbamate (B1207046) bond. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free aminooxy-PEG3-acid as a TFA salt.[6]

Reaction Scheme:

Boc-NH-O-PEG3-COOH + TFA → +H2N-O-PEG3-COOH · TFA- + CO2 + isobutylene

Experimental Protocol

This protocol outlines a general procedure for the deprotection of the Boc group from this compound using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Materials
  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Deionized water

  • Sodium sulfate (B86663) (Na2SO4) or Magnesium sulfate (MgSO4), anhydrous

  • Argon or Nitrogen gas

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

  • pH paper or pH meter

Procedure
  • Reaction Setup:

    • Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).[5]

    • Cool the solution to 0°C using an ice bath.

  • Deprotection Reaction:

    • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[5] For example, for a 50% TFA/DCM solution, add an equal volume of TFA to the DCM solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7]

    • Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[5]

  • Work-up:

    • Upon completion of the reaction, remove the solvent and excess TFA by rotary evaporation.

    • For applications where the TFA salt is acceptable, the crude product can be used directly after drying under high vacuum.

    • To obtain the free amine, dissolve the residue in a minimal amount of deionized water.

    • Carefully neutralize the solution by adding saturated sodium bicarbonate solution dropwise until the pH is approximately 7-8.

    • Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by factors such as the concentration of the acid, reaction time, and temperature.[5] The following table provides representative reaction conditions for the deprotection of Boc-protected amines, which can be adapted for this compound.

Substrate ExampleReagent & ConcentrationSolventTime & TemperatureExpected Outcome
N-Boc protected amine25% TFADCM2 hours, Room TempHigh Yield
N-Boc protected amine50% TFADCM30 min, Room TempHigh Yield
N-Boc protected amine4M HCl in 1,4-dioxane1,4-dioxane1-2 hours, Room TempHigh Yield
N-Boc protected amineNeat TFANone1-2 hours, Room TempHigh Yield

Note: The optimal conditions for the deprotection of this compound may need to be determined empirically.

Visualizations

Experimental Workflow

experimental_workflow start Start: this compound dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50% v/v) cool->add_tfa react Stir at room temperature for 1-2h add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor evaporate Evaporate solvent and excess TFA monitor->evaporate workup Aqueous work-up (optional, for free amine) evaporate->workup end_product Final Product: Aminooxy-PEG3-acid evaporate->end_product Direct use as TFA salt workup->end_product

Caption: Experimental workflow for the deprotection of this compound.

Reaction Mechanism

reaction_mechanism cluster_0 Boc Deprotection Mechanism Boc_amine Boc-Protected Aminooxy Protonated_carbamate Protonated Carbamate Boc_amine->Protonated_carbamate + H+ (from TFA) Carbamic_acid Carbamic Acid Protonated_carbamate->Carbamic_acid - tert-butyl cation tert_butyl tert-butyl cation Protonated_carbamate->tert_butyl Free_amine Free Aminooxy (TFA salt) Carbamic_acid->Free_amine - CO2 CO2 CO2 Carbamic_acid->CO2 isobutylene Isobutylene tert_butyl->isobutylene - H+

Caption: Reaction mechanism for the acid-catalyzed deprotection of a Boc group.

References

Application Notes: Utilizing EDC and HATU for Amide Bond Formation with Boc-Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-Aminooxy-PEG3-acid is a versatile, heterobifunctional linker widely employed in bioconjugation, antibody-drug conjugate (ADC) development, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates three key components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[3] The PEG spacer enhances aqueous solubility and biocompatibility, while the protected aminooxy group allows for subsequent, specific conjugation to molecules containing aldehyde or ketone functionalities after deprotection.[3][4]

The terminal carboxylic acid is the primary site for initial conjugation, typically to a primary amine on a target molecule (e.g., protein, peptide, or small molecule drug). This reaction requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine, forming a stable amide bond.[1] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are two of the most effective and commonly used activating agents for this purpose.[5]

These application notes provide detailed protocols and comparative data for using EDC (often with N-hydroxysuccinimide, NHS) and HATU to conjugate this compound to amine-containing molecules.

Reagent Properties and Handling

Proper handling and storage of reagents are critical for successful conjugation. The properties of the key reagents are summarized below.

ReagentMolecular FormulaMolecular Weight ( g/mol )PurityRecommended StorageKey Characteristics
This compound C₁₄H₂₇NO₈337.37≥98%-20°C[1]Contains a terminal carboxylic acid and a Boc-protected aminooxy group. Soluble in water, DMSO, DMF, and DCM.[1]
EDC Hydrochloride C₈H₁₇N₃·HCl191.70≥98%-20°CWater-soluble carbodiimide. Moisture sensitive. Equilibrate to room temperature before opening.[6]
N-Hydroxysuccinimide (NHS) C₄H₅NO₃115.09≥98%Room TemperatureUsed with EDC to form a more stable, amine-reactive intermediate.[7]
HATU C₁₀H₁₅F₆N₆OP380.23≥98%-20°CHighly efficient uronium-based coupling reagent. Moisture sensitive. Known for rapid reaction rates and low racemization.[8][9]
DIPEA (or DIEA) C₈H₁₉N129.24≥99%Room TemperatureNon-nucleophilic base required for HATU-mediated couplings.[10]

Mechanism of Carboxylic Acid Activation

The formation of a stable amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. EDC and HATU achieve this through different mechanisms.

EDC/NHS Activation Mechanism

EDC-mediated coupling is a two-step process that is significantly enhanced by the addition of NHS.

  • Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive, but unstable, O-acylisourea intermediate.[11]

  • Stabilization: In the presence of NHS, the O-acylisourea intermediate is rapidly converted into a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous environments, thereby increasing the overall efficiency of the conjugation reaction.[7]

  • Amine Coupling: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[11]

G cluster_workflow Carboxylic_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Amide_Bond Stable Amide Bond (R-CONH-R') NHS_Ester->Amide_Bond + R'-NH2 - NHS Amine Target Molecule (R'-NH2)

EDC/NHS activation and coupling workflow.
HATU Activation Mechanism

HATU is favored for its high efficiency and ability to suppress side reactions.[8] Its mechanism also involves the formation of a highly reactive intermediate.

  • Deprotonation: A non-nucleophilic base, typically DIPEA, deprotonates the carboxylic acid to form a carboxylate anion.[12]

  • Activation: The carboxylate anion attacks HATU, leading to the formation of a highly reactive OAt-active ester.[12] The 7-azabenzotriazole (HOAt) moiety makes this ester more reactive than the OBt-ester formed by similar reagents like HBTU.[9]

  • Amine Coupling: The target amine attacks the active ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and tetramethylurea as byproducts.[8]

G cluster_workflow Carboxylic_Acid This compound (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Carboxylic_Acid->Carboxylate + DIPEA OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU Amide_Bond Stable Amide Bond (R-CONH-R') OAt_Ester->Amide_Bond + R'-NH2 - HOAt Amine Target Molecule (R'-NH2)

HATU activation and coupling workflow.

Experimental Protocols

The following protocols provide a general framework for conjugating this compound to a primary amine-containing molecule. Optimization of molar ratios, reaction time, and temperature may be necessary depending on the specific substrates.

Protocol 1: EDC/NHS-Mediated Coupling

This two-step protocol is recommended for aqueous solutions, as it separates the activation of the acid from the amine coupling, which can minimize side reactions such as protein-protein crosslinking.[6][11]

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC Hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (for aqueous reactions)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (if needed to dissolve linker)

  • Purification equipment (e.g., desalting column, SEC, dialysis cassettes)

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh stock solutions. For example, create 10 mg/mL solutions of EDC and NHS in Activation Buffer or ultrapure water.

  • Linker Preparation: Dissolve this compound in Activation Buffer (or a minimal amount of DMSO first, then dilute with buffer) to a desired concentration (e.g., 10 mM).

  • Target Molecule Preparation: Dissolve or dilute the amine-containing molecule in Activation Buffer.

  • Activation Step:

    • Add a 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Mix gently and incubate for 15 minutes at room temperature to form the NHS ester.[6]

  • Coupling Step:

    • Immediately add the activated linker solution to the target molecule solution. The optimal pH for this step is 7.2-8.0. If necessary, adjust the pH by adding Coupling Buffer.[11]

    • The molar ratio of linker to target molecule should be optimized, but a starting point of 10- to 20-fold molar excess of the linker is common.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[6] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts to isolate the conjugate. This can be achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: HATU-Mediated Coupling

This protocol is highly effective in anhydrous organic solvents and is ideal for moisture-sensitive or sterically hindered substrates.[8]

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • DIPEA (Diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF, DCM, NMP)[8][13]

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvents (e.g., ethyl acetate, water, brine)

  • Purification equipment (e.g., column chromatography system)

Procedure:

  • Reagent Preparation: Ensure all glassware is dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened anhydrous solvents.

  • Reaction Setup:

    • In a reaction vessel, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

    • Add HATU (1.1 - 1.5 equivalents).[10]

    • Add DIPEA (2.0 - 3.0 equivalents).[10]

  • Pre-activation:

    • Stir the mixture at room temperature for 15-30 minutes.[8] This pre-activation step is crucial for efficiently forming the OAt-active ester before the amine is introduced.[14]

  • Coupling Step:

    • Dissolve the amine-containing molecule (1.0 - 1.2 equivalents) in a minimal amount of anhydrous solvent and add it to the reaction mixture.

    • Stir the reaction at room temperature. Monitor the reaction progress using TLC or LC-MS. Reactions are often complete within 1-4 hours.[10]

  • Work-up and Quenching:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl or saturated NH₄Cl, saturated aqueous NaHCO₃, and brine to remove unreacted reagents, DIPEA, and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired conjugate.

General Experimental Workflow

The process for both coupling methods follows a similar high-level workflow, from preparation to the final purified product.

G cluster_workflow Prep 1. Reagent & Buffer Preparation Activate 2. Carboxylic Acid Activation (Pre-activation for HATU) Prep->Activate Couple 3. Amine Coupling Activate->Couple Quench 4. Reaction Quenching Couple->Quench Purify 5. Conjugate Purification (Chromatography/Dialysis) Quench->Purify Analyze 6. Analysis (LC-MS, SDS-PAGE) Purify->Analyze

Generalized workflow for bioconjugation.

Comparative Data and Troubleshooting

The choice between EDC/NHS and HATU depends on the substrate, solvent system, and desired reaction efficiency.

FeatureEDC / NHSHATU
Solvent System Primarily aqueous buffers (MES, PBS); also compatible with some organic solvents.[7]Anhydrous organic solvents (DMF, DCM, NMP).[8]
Reaction Speed Moderate (typically 2 hours to overnight).[6]Fast (often complete in 1-4 hours).[9][15]
Efficiency Good, but susceptible to hydrolysis of the intermediate. Efficiency is improved by NHS.[7]Very high, especially for difficult or sterically hindered couplings.[8][9]
Side Reactions Formation of N-acylurea byproduct; potential for protein cross-linking if a one-step protocol is used.[16]Guanidinylation of the amine if HATU is used in large excess.[8]
Byproduct Removal EDC and urea (B33335) byproduct are water-soluble and easily removed by aqueous extraction or dialysis.[15]Tetramethylurea can be difficult to remove; requires aqueous work-up and often chromatography.[8]
Cost & Handling Generally less expensive.More expensive. HATU and its byproduct HOAt have been reported as potentially explosive on a large scale.[8][17]
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive coupling reagents due to moisture.[8] 2. Suboptimal pH for activation (EDC) or coupling.[7] 3. Presence of interfering nucleophiles or primary amines in buffers (e.g., Tris, glycine).[11] 4. Poor solubility of reactants.[8]1. Use fresh, high-quality reagents. Equilibrate to room temp before opening. For HATU, use anhydrous solvents and an inert atmosphere.[8] 2. For EDC, ensure activation pH is ~6.0 and coupling pH is 7.2-8.0.[6] 3. Use non-amine buffers like MES, PBS, or Borate for the reaction.[11] 4. Switch to a different solvent (e.g., DMF or NMP instead of DCM) or add a co-solvent.[13]
Multiple Side Products 1. (EDC) Hydrolysis of O-acylisourea intermediate. 2. (HATU) Guanidinylation of the amine due to excess HATU.[8] 3. (HATU) Sub-optimal order of reagent addition.1. Use NHS or Sulfo-NHS to stabilize the intermediate. Move to the coupling step immediately after activation.[7] 2. Avoid using a large excess of HATU; use equimolar amounts or a slight excess of the carboxylic acid.[8] 3. Always pre-activate the carboxylic acid with HATU and base before adding the amine.[8][14]
Difficulty in Purification 1. (HATU) Persistent tetramethylurea byproduct. 2. (EDC) Unreacted reagents and byproducts co-eluting with the product.1. Perform a thorough aqueous work-up. Washing with 5% LiCl solution can help remove residual DMF if used.[18] 2. Ensure the quenching step is effective. Use a different purification method (e.g., SEC instead of reverse-phase) to improve separation.

Subsequent Steps: Boc Deprotection and Oxime Ligation

After successful conjugation of the carboxylic acid terminus, the Boc-protected aminooxy group is available for the next reaction. This involves deprotection followed by ligation to a carbonyl-containing molecule.

G cluster_workflow Start Amide Conjugate with Boc-Protected Aminooxy Deprotection Boc Deprotection (Mild Acidic Conditions) Start->Deprotection Free_Amine Conjugate with Free Aminooxy Group Deprotection->Free_Amine Ligation Carbonyl Ligation (+ Aldehyde or Ketone) Free_Amine->Ligation Final Final Product with Stable Oxime Linkage Ligation->Final

Post-conjugation workflow for oxime ligation.

The Boc group can be efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to yield a free aminooxy group.[1] This group can then specifically react with an aldehyde or ketone on a second molecule to form a stable oxime linkage, completing the synthesis of the final bioconjugate.[4][19]

References

Application Notes and Protocols for Labeling Proteins and Peptides with Boc-Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG3-acid is a versatile heterobifunctional linker used for the covalent modification of proteins and peptides. This reagent incorporates a Boc-protected aminooxy group and a terminal carboxylic acid, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The aminooxy group allows for specific conjugation to aldehyde or ketone moieties on a target biomolecule through the formation of a stable oxime bond.[4][5][6][7][8][9] The carboxylic acid end enables coupling to primary amines, while the PEG linker enhances the solubility and biocompatibility of the resulting conjugate.[1][3] The Boc protecting group provides stability and can be removed under mild acidic conditions to reveal the reactive aminooxy group.[1][3]

This technology is particularly valuable in drug development for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides, a process known as PEGylation.[10][11][12] PEGylation can increase the in vivo half-life, improve stability, and reduce the immunogenicity of biotherapeutics.[10][12][13]

Principle of the Method: Oxime Ligation

The core of the labeling strategy lies in the bioorthogonal oxime ligation reaction. This reaction occurs between the aminooxy group of the PEG linker and a carbonyl group (aldehyde or ketone) on the target protein or peptide, forming a stable oxime linkage.[4][14][15][16] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.[4] The rate of oxime ligation can be significantly accelerated by the addition of a catalyst, such as aniline (B41778) or its derivatives.[4][17][18]

There are several methods to introduce the required aldehyde or ketone functionality into a protein or peptide:

  • Oxidation of N-terminal Serine/Threonine: Mild oxidation can convert the N-terminal amino acid into a glyoxylyl group.

  • Modification of Glycans: For glycoproteins, the carbohydrate moieties can be oxidized with sodium periodate (B1199274) to generate aldehyde groups.[18][19][20][21]

  • Incorporation of Unnatural Amino Acids: Ketone or aldehyde-containing unnatural amino acids can be incorporated into the protein structure.[14][16]

Experimental Workflow

The overall workflow for labeling a protein or peptide with this compound involves several key steps, from initial activation of the linker and protein to the final purification and characterization of the conjugate.

experimental_workflow cluster_linker_prep Linker Preparation cluster_protein_prep Protein/Peptide Preparation cluster_conjugation Conjugation cluster_analysis Analysis & Purification deprotection Boc Deprotection ligation Oxime Ligation deprotection->ligation oxidation Introduction of Carbonyl Group (e.g., Oxidation) oxidation->ligation purification Purification (e.g., SEC, IEX) ligation->purification characterization Characterization (e.g., MS, SDS-PAGE) purification->characterization

Caption: General experimental workflow for protein/peptide labeling.

Detailed Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Oxidation

This protocol describes the generation of aldehyde groups on the carbohydrate chains of a glycoprotein (B1211001) using sodium periodate.

Materials:

  • Glycoprotein of interest

  • Phosphate Buffered Saline (PBS), pH 6.0

  • Sodium meta-periodate (NaIO₄)

  • Glycerol (B35011)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the glycoprotein in PBS, pH 6.0, to a final concentration of 1-10 mg/mL.

  • Cool the protein solution to 0°C on an ice bath.

  • Add a freshly prepared solution of NaIO₄ in cold PBS to the protein solution to a final concentration of 1-10 mM.

  • Incubate the reaction on ice for 30 minutes in the dark.

  • Quench the reaction by adding glycerol to a final concentration of 10 mM.

  • Incubate for 5 minutes on ice.

  • Remove excess periodate and byproducts by passing the solution through a desalting column pre-equilibrated with PBS, pH 7.4.

  • Collect the protein-containing fractions. The oxidized glycoprotein is now ready for conjugation.

Protocol 2: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy-PEG3-acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen gas stream

  • PBS, pH 7.4

Procedure:

  • Dissolve this compound in a solution of 50% TFA in DCM.

  • Incubate at room temperature for 30-60 minutes.

  • Remove the solvent under a gentle stream of nitrogen.

  • Resuspend the deprotected Aminooxy-PEG3-acid in PBS, pH 7.4, immediately before use in the ligation reaction.

Protocol 3: Oxime Ligation and Protein PEGylation

This protocol details the conjugation of the deprotected Aminooxy-PEG3-acid to the oxidized glycoprotein.

Materials:

  • Oxidized glycoprotein (from Protocol 1)

  • Deprotected Aminooxy-PEG3-acid (from Protocol 2)

  • Aniline (optional, as a catalyst)

  • PBS, pH 7.4

Procedure:

  • Combine the oxidized glycoprotein with a 10- to 50-fold molar excess of the deprotected Aminooxy-PEG3-acid in PBS, pH 7.4.

  • For catalyzed reactions, add aniline to a final concentration of 10 mM.

  • Incubate the reaction at room temperature for 2-16 hours. The reaction can also be performed at 4°C for a longer duration to minimize protein degradation.

  • Monitor the reaction progress using SDS-PAGE or mass spectrometry.

  • Once the desired level of conjugation is achieved, purify the PEGylated protein from excess reagents.

Purification and Characterization of PEGylated Proteins

Purification of the PEGylated protein is crucial to remove unreacted PEG linker and protein. Several chromatographic techniques can be employed.

Purification Methods:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. Effective for removing smaller, unreacted PEG linkers.

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. Useful if the PEGylation alters the overall charge of the protein.

Characterization Methods: A thorough characterization is necessary to confirm the extent and sites of PEGylation.[11][22]

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein.

  • Mass Spectrometry (MS): Provides accurate molecular weight information to determine the number of attached PEG chains.[10][13] Techniques like MALDI-TOF or LC-MS are commonly used.[10]

  • NMR Spectroscopy: Can be used to quantify the degree of PEGylation.[22][23]

  • ELISA: Can be used to measure the concentration of PEGylated proteins in serum samples.[22]

characterization_methods cluster_separation Separation & Visualization cluster_identification Identification & Quantification pegylated_protein PEGylated Protein sds_page SDS-PAGE pegylated_protein->sds_page sec SEC pegylated_protein->sec iex IEX pegylated_protein->iex ms Mass Spectrometry (MS) pegylated_protein->ms nmr NMR Spectroscopy pegylated_protein->nmr elisa ELISA pegylated_protein->elisa

Caption: Methods for characterizing PEGylated proteins.

Quantitative Data Summary

The efficiency of the oxime ligation reaction can be influenced by several factors, including pH, temperature, reactant concentrations, and the presence of a catalyst. The following table summarizes typical reaction parameters and expected outcomes.

ParameterConditionExpected OutcomeAnalytical Method
pH 4.0 - 5.0Optimal for uncatalyzed reactionLC-MS
6.5 - 7.5Optimal for aniline-catalyzed reaction[19]LC-MS
Catalyst NoneSlower reaction rateSDS-PAGE, MS
Aniline (10 mM)Significant rate acceleration[4][17][18]SDS-PAGE, MS
Molar Ratio 10-50 fold excess of PEG linkerHigher degree of PEGylationMS, NMR
Temperature 4°CSlower reaction, better for sensitive proteinsLC-MS
Room Temperature (20-25°C)Faster reaction rateLC-MS

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Incomplete oxidation of the glycoprotein.Optimize periodate concentration and reaction time.
Incomplete deprotection of the Boc group.Increase TFA concentration or reaction time.
Suboptimal pH for ligation.Adjust the pH of the reaction buffer.
Protein Precipitation High concentration of organic solvent from the deprotection step.Ensure complete removal of TFA/DCM before adding to the protein.
Protein instability under reaction conditions.Perform the reaction at a lower temperature (4°C).
Multiple PEGylation Species Heterogeneity in the number of available labeling sites.Optimize the molar ratio of the PEG linker to protein.
Non-specific binding.Include a purification step like IEX to separate different species.

Conclusion

This compound is a powerful tool for the site-specific PEGylation of proteins and peptides. The robust and highly selective nature of the oxime ligation chemistry allows for precise control over the modification process. By following the detailed protocols and considering the key reaction parameters outlined in these application notes, researchers can successfully generate well-defined PEGylated bioconjugates for a wide range of applications in research and therapeutic development.

References

Applications of Boc-Aminooxy-PEG3-acid in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key ligands connected by a flexible linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Boc-Aminooxy-PEG3-acid is a versatile, PEG-based linker that offers several advantages in PROTAC design. The polyethylene (B3416737) glycol (PEG) component enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal carboxylic acid and the Boc-protected aminooxy group provide orthogonal handles for a modular and flexible synthetic approach.

This document provides detailed application notes and protocols for the use of this compound in the development of novel PROTACs.

Key Features of this compound

  • Enhanced Hydrophilicity: The PEG3 spacer increases the aqueous solubility of the PROTAC, a crucial factor for improving bioavailability and cell permeability.

  • Optimal Length and Flexibility: The three-unit PEG chain provides a flexible scaffold of a specific length that can be optimal for inducing productive ternary complex formation between various POIs and E3 ligases.

  • Orthogonal Functional Groups: The carboxylic acid and the Boc-protected aminooxy group allow for sequential and specific conjugation to the POI and E3 ligase ligands, providing synthetic versatility. The carboxylic acid can be coupled to an amine-functionalized ligand via standard amide bond formation. Following Boc deprotection, the aminooxy group can react with an aldehyde or ketone-functionalized ligand to form a stable oxime linkage.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC involves the recruitment of the cellular ubiquitin-proteasome system to the target protein.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase E1, E2 enzymes Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process. The following protocols are generalized and may require optimization based on the specific properties of the POI and E3 ligase ligands.

General Experimental Workflow

PROTAC_Synthesis_Workflow cluster_0 Step 1: Synthesis of Ligand-Linker Intermediate cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation Amide_Coupling Amide Coupling: E3 Ligase Ligand-NH2 + This compound Intermediate_1 Intermediate 1: E3 Ligase Ligand-Linker-NH-Boc Amide_Coupling->Intermediate_1 Deprotection Acidic Condition (e.g., TFA) Intermediate_1->Deprotection Intermediate_2 Intermediate 2: E3 Ligase Ligand-Linker-NH2 Deprotection->Intermediate_2 Oxime_Ligation Oxime Ligation: POI Ligand-CHO + Intermediate 2 Intermediate_2->Oxime_Ligation Final_PROTAC Final PROTAC Oxime_Ligation->Final_PROTAC Purification Characterization (NMR, MS) Final_PROTAC->Purification HPLC Purification

Caption: General workflow for PROTAC synthesis.

Protocol 1: Synthesis of E3 Ligase Ligand-Linker Intermediate via Amide Coupling

This protocol describes the coupling of an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon, or a VHL ligand) to the carboxylic acid moiety of this compound.

Materials:

  • Amine-functionalized E3 ligase ligand

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3-Linker-bis(Boc) intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the aminooxy functionality.

Materials:

  • E3 Ligase Ligand-Linker-NH-Boc intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the E3 Ligase Ligand-Linker-NH-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting E3 Ligase Ligand-Linker-NH2 intermediate is often used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC via Oxime Ligation

This protocol describes the conjugation of the aminooxy-functionalized intermediate with an aldehyde or ketone-functionalized POI ligand.

Materials:

  • E3 Ligase Ligand-Linker-NH2 intermediate

  • Aldehyde or ketone-functionalized POI ligand

  • Anhydrous DMSO or a suitable buffer (e.g., acetate buffer, pH 4-5)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve the E3 Ligase Ligand-Linker-NH2 intermediate (1.0 eq) and the aldehyde or ketone-functionalized POI ligand (1.0-1.2 eq) in anhydrous DMSO or a suitable buffer.

  • Stir the reaction mixture at room temperature for 2-16 hours. The reaction can be accelerated by the addition of aniline (B41778) as a catalyst.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Protocol 4: Evaluation of PROTAC Efficacy by Western Blotting

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cells expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and then probe with a primary antibody specific to the target protein and a loading control. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Quantitative Data and Performance Comparison

The efficacy of a PROTAC is highly dependent on the specific combination of the POI ligand, E3 ligase ligand, and the linker. The optimal linker length and composition must be determined empirically. The following tables provide representative data for PROTACs with different linker types to illustrate the impact of linker composition on degradation efficiency.

Note: The following data is for illustrative purposes and is not specific to PROTACs synthesized with this compound, as such data is not extensively available in the public domain.

Table 1: Representative Degradation Data for PROTACs with Different Linker Types

PROTAC IDTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC-ABRD4VHLPEG425>95HeLa
PROTAC-BBRD4VHLAlkyl C815085HeLa
PROTAC-CBTKCereblonPEG38>90MOLM-14
PROTAC-DBTKCereblonAlkyl C64580MOLM-14

Table 2: Representative Pharmacokinetic Data for PROTACs

PROTAC IDMolecular Weight ( g/mol )logPSolubility (µM)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-A9503.5502.5
PROTAC-B8805.250.8
PROTAC-C9203.1753.1
PROTAC-D8504.8101.2

Conclusion

This compound is a valuable and versatile tool for the synthesis of advanced PROTACs. Its hydrophilic PEG spacer and orthogonal reactive groups facilitate a modular and efficient approach to PROTAC assembly. The provided protocols offer a foundational framework for the synthesis and evaluation of PROTACs incorporating this linker. Researchers can adapt and optimize these methods to explore the structure-activity relationships of their specific PROTACs and to develop novel therapeutics for targeted protein degradation.

Application Notes and Protocols for Cell Surface Modification using Boc-Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of cell surfaces with biocompatible polymers like polyethylene (B3416737) glycol (PEG) is a powerful technique for a variety of applications, including improving the biocompatibility of cells for cell therapy, enabling targeted drug delivery, and studying cellular interactions. Boc-Aminooxy-PEG3-acid is a versatile heterobifunctional linker that facilitates the covalent attachment of a hydrophilic PEG spacer to the cell surface. This linker possesses two key functional groups: a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid.[1][2] This dual functionality allows for two primary strategies for cell surface conjugation:

  • Targeting Cell Surface Amines: The carboxylic acid can be activated to react with primary amines on cell surface proteins, forming a stable amide bond.[1][2]

  • Targeting Cell Surface Aldehydes/Ketones: The aminooxy group, after deprotection of the Boc group, can react with aldehydes or ketones on the cell surface to form a stable oxime linkage.[3][4] This is a bioorthogonal reaction, meaning it proceeds efficiently under physiological conditions without interfering with native biochemical processes.[5][6]

These application notes provide detailed protocols for both approaches, along with methods for quantifying the extent of modification and assessing the impact on cell viability and signaling.

Properties of this compound

PropertyValueReference
Chemical Formula C14H27NO8[2]
Molecular Weight 337.37 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF[2]
Functional Group 1 Boc-protected Aminooxy[2]
Functional Group 2 Carboxylic Acid[2]
Spacer Arm Triethylene glycol (PEG3)[2]

Experimental Protocols

Protocol 1: Deprotection of this compound

Important Note: Standard Boc deprotection methods using strong acids like trifluoroacetic acid (TFA) are not compatible with live cells.[1][7] Therefore, the Boc group must be removed from the linker before it is introduced to the cells.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Rotary evaporator

  • Nitrogen or argon gas

Procedure:

  • Dissolve this compound in a solution of 25-50% TFA in DCM.[7]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • To precipitate the deprotected product (Aminooxy-PEG3-acid), add cold diethyl ether to the residue.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product with cold diethyl ether to remove any remaining impurities.

  • Dry the final product under a stream of nitrogen or argon gas.

  • Confirm the deprotection by mass spectrometry.

Protocol 2: Cell Surface Modification via Amide Bond Formation (Targeting Amines)

This protocol describes the conjugation of the carboxylic acid group of Aminooxy-PEG3-acid (after Boc deprotection) to primary amines on the cell surface.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Linker Activation cluster_2 Conjugation cluster_3 Washing and Analysis prep_cells 1. Harvest and wash cells activate_linker 2. Activate Aminooxy-PEG3-acid with EDC/NHS conjugate 3. Incubate activated linker with cells activate_linker->conjugate wash 4. Wash cells to remove excess linker conjugate->wash analyze 5. Analyze modified cells wash->analyze

Workflow for cell surface modification via amide bond formation.

Materials:

  • Cells in suspension (e.g., Jurkat, K562) or adherent cells

  • Aminooxy-PEG3-acid (Boc-deprotected)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Quenching solution (e.g., 100 mM glycine (B1666218) or Tris in PBS)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend cells in PBS at a concentration of 1 x 10^7 cells/mL.

  • Linker Activation:

    • Prepare a fresh solution of Aminooxy-PEG3-acid in PBS.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the linker solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation:

    • Add the activated linker solution to the cell suspension. The final concentration of the linker can be varied (e.g., 1-10 mM) to optimize the degree of modification.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Washing:

    • Quench the reaction by adding an equal volume of quenching solution and incubate for 10 minutes.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells three times with PBS.

  • Analysis:

    • Proceed with cell viability assays, quantification of surface modification, and signaling pathway analysis as described in the "Analysis of Modified Cells" section.

Protocol 3: Cell Surface Modification via Oxime Ligation (Targeting Aldehydes)

This protocol involves the generation of aldehyde groups on the cell surface followed by their reaction with the aminooxy group of the linker.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Aldehyde Generation cluster_2 Conjugation cluster_3 Washing and Analysis prep_cells 1. Harvest and wash cells oxidize 2. Mild oxidation of sialic acids with NaIO4 prep_cells->oxidize conjugate 3. Incubate cells with Aminooxy-PEG3-acid oxidize->conjugate wash 4. Wash cells to remove excess linker conjugate->wash analyze 5. Analyze modified cells wash->analyze

Workflow for cell surface modification via oxime ligation.

Materials:

  • Cells in suspension or adherent cells

  • Aminooxy-PEG3-acid (Boc-deprotected)

  • Sodium meta-periodate (NaIO4)

  • Aniline (B41778) (optional, as a catalyst)

  • PBS, pH 7.4

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend cells in PBS at a concentration of 1 x 10^7 cells/mL.

  • Aldehyde Generation:

    • Treat the cells with 1-2 mM NaIO4 in PBS for 15-20 minutes on ice in the dark.

    • Quench the reaction by adding 15 mM glycerol (B35011) and incubating for 5 minutes on ice.

    • Wash the cells three times with PBS.

  • Conjugation:

    • Resuspend the oxidized cells in PBS containing 1-5 mM Aminooxy-PEG3-acid.

    • For accelerated reaction kinetics, aniline can be added to a final concentration of 1-10 mM.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells three times with PBS.

  • Analysis:

    • Proceed with the analysis of the modified cells.

Analysis of Modified Cells

Quantification of Surface Modification

To quantify the degree of PEGylation, a fluorescently labeled version of the linker can be used, or the remaining functional groups on the linker can be targeted with a fluorescent probe.

Illustrative Data (Flow Cytometry):

Cell TypeLinker Concentration (mM)Mean Fluorescence Intensity (Arbitrary Units)
Jurkat0 (Control)50
Jurkat1500
Jurkat52500
Jurkat104800
K5620 (Control)65
K5621620
K56253100
K562105900

This is illustrative data and actual results may vary depending on the cell type, linker, and experimental conditions.

Cell Viability Assessment

It is crucial to assess the impact of the surface modification process on cell health.

Illustrative Data (MTT Assay):

Cell TypeLinker Concentration (mM)Cell Viability (%)
Jurkat0 (Control)100
Jurkat198
Jurkat595
Jurkat1088
K5620 (Control)100
K562199
K562596
K5621090

This is illustrative data and actual results may vary.

Impact on Cell Signaling

Cell surface modification can influence intracellular signaling pathways. This can be assessed by examining the phosphorylation status of key signaling proteins.

Signaling Pathway Diagram (Hypothetical Impact on Receptor Tyrosine Kinase Signaling):

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Grb2 Grb2 RTK->Grb2 Phosphorylation and Recruitment PEG Aminooxy-PEG3-acid PEG->RTK Steric Hindrance (Potential Inhibition) Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Potential impact of PEGylation on RTK signaling.

Illustrative Data (Western Blot Densitometry of Phospho-ERK):

TreatmentLigand StimulationRelative Phospho-ERK Levels (Normalized to Control)
Unmodified Cells-1.0
Unmodified Cells+5.2
PEGylated Cells-1.1
PEGylated Cells+3.5

This is illustrative data suggesting that PEGylation may sterically hinder ligand binding and subsequent downstream signaling.

Troubleshooting

IssuePossible CauseSuggestion
Low Labeling Efficiency Incomplete Boc deprotection.Confirm deprotection by mass spectrometry.
Inefficient activation of carboxylic acid.Use fresh EDC/NHS and optimize the molar ratio.
Insufficient aldehyde generation on the cell surface.Optimize NaIO4 concentration and incubation time.
Low reactivity of the linker.Consider using a catalyst like aniline for oxime ligation.
High Cell Death Harsh reaction conditions.Reduce linker concentration, incubation time, or temperature.
Toxicity of reagents.Ensure thorough washing to remove all unreacted reagents.
Cell sensitivity.Optimize the protocol for the specific cell type.
Inconsistent Results Reagent degradation.Prepare fresh solutions of all reagents before each experiment.
Variation in cell number or viability.Ensure accurate cell counting and consistent cell health.

Conclusion

This compound is a valuable tool for modifying cell surfaces. By following the detailed protocols and considering the potential impacts on cell viability and signaling, researchers can effectively utilize this linker for a wide range of applications in cell biology and drug development. Careful optimization of reaction conditions for each specific cell type is recommended to achieve the desired level of modification with minimal impact on cellular function.

References

Application Notes: Bioconjugation Techniques Using Aldehyde-Reactive Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific bioconjugation has become an indispensable tool in drug development, diagnostics, and materials science, enabling the creation of precisely defined biomolecular constructs like antibody-drug conjugates (ADCs). Among the various bioorthogonal chemistries, the reaction of an aldehyde or ketone with specific nucleophiles offers a robust and versatile strategy for covalently linking molecules to proteins.[1][2] The aldehyde functional group, being absent in native proteins, serves as a unique chemical handle for precise modification.[1] This document provides a detailed overview of bioconjugation techniques that utilize aldehyde-reactive linkers, including methods for introducing aldehyde functionalities, key ligation chemistries, and detailed experimental protocols.

Generation of Aldehyde Functionality in Proteins

To exploit aldehyde-reactive chemistry, a carbonyl group must first be introduced into the target protein. Several methods have been developed for this purpose.

The Aldehyde Tag (Formylglycine-Generating Enzyme System)

A powerful chemoenzymatic method involves the use of a genetically encoded "aldehyde tag."[3][4] This technique utilizes the Formylglycine-Generating Enzyme (FGE), which recognizes a short consensus peptide sequence (typically CxPxR) and oxidizes the cysteine (Cys) residue within this tag to a formylglycine (fGly) residue, which contains a reactive aldehyde group.[3][5]

  • Mechanism : The FGE recognition sequence is cloned into the gene of the protein of interest at the N-terminus, C-terminus, or an internal, solvent-accessible loop.[3][6][7] When this fusion protein is expressed in cells that also express FGE (endogenously in mammalian cells or through co-expression in E. coli), the Cys residue in the tag is converted to fGly.[6][8]

  • Efficiency : This system is highly efficient, with conversion rates often exceeding 90%.[4][8] For example, C-terminal aldehyde-tagged antibodies have shown conversion efficiencies of up to 98%.[6] The 13-amino acid tag generally provides higher conversion efficiency than the shorter 6-mer tag.[8]

  • Advantages : This method allows for stoichiometric and site-specific installation of the aldehyde handle, leading to homogenous bioconjugates.[6]

Oxidation of N-terminal Serine/Threonine

An alternative method involves the chemical modification of native or engineered amino acids. N-terminal serine or threonine residues can be oxidized using sodium periodate (B1199274) (NaIO₄) to generate a glyoxyl aldehyde.[1][9] This reaction, known as oxidative cleavage, is analogous to the Malaprade reaction for vicinal diols.[1][10]

  • Mechanism : The periodate treatment selectively cleaves the carbon-carbon bond of the 1,2-amino alcohol system present in N-terminal serine or threonine, yielding an α-oxo aldehyde.[9]

  • Advantages : This approach can be used on proteins that have a suitable N-terminal residue without the need for genetic engineering.

Aldehyde-Reactive Ligation Chemistries

Once the aldehyde handle is installed, it can be selectively targeted by various nucleophilic linkers to form stable covalent bonds.

Hydrazone and Oxime Ligation

The most established methods for conjugating molecules to aldehydes involve reactions with hydrazide and aminooxy-functionalized linkers to form hydrazone and oxime bonds, respectively.[1][9] These reactions are highly chemoselective and can be performed under mild, physiological conditions.[4][11]

  • Mechanism : The reaction proceeds via nucleophilic attack of the hydrazine (B178648) or aminooxy group on the aldehyde's carbonyl carbon, followed by dehydration to form a stable C=N double bond.[9]

  • Reaction Kinetics : These reactions are typically second-order, but the rates can be slow at neutral pH.[9][11] Aromatic aldehydes are more reactive than aliphatic ones.[12] The reaction can be significantly accelerated by catalysts such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine) or arginine, with rate constants reaching up to 10³ M⁻¹s⁻¹.[13][14][15]

  • Stability : Oxime linkages are generally more stable against hydrolysis than hydrazone linkages, especially under physiological conditions.[16][17] The equilibrium constant (Keq) for oxime formation is typically greater than 10⁸ M⁻¹, compared to 10⁴–10⁶ M⁻¹ for hydrazones.[12] However, hydrazone stability can be enhanced, for instance, in acid-cleavable linkers used for ADCs, which are designed to release the drug payload in the acidic environment of lysosomes.[18]

Pictet-Spengler and HIPS Ligation

While hydrazone and oxime bonds are widely used, their potential for hydrolysis under certain conditions has driven the development of chemistries that form even more stable linkages.[19] The Pictet-Spengler ligation and its variants create irreversible C-C bonds.[6]

  • Pictet-Spengler Ligation : This reaction involves an intermediate oxime formation between an aldehyde-tagged protein and an aminooxy-functionalized indole. This is followed by an intramolecular cyclization that forms a hydrolytically stable oxacarboline product.[19][20]

  • Hydrazino-iso-Pictet-Spengler (HIPS) Ligation : This improved version uses a hydrazine-based linker, which allows the reaction to proceed efficiently at or near neutral pH, unlike the original Pictet-Spengler ligation that requires acidic conditions.[6][21] The HIPS chemistry results in a stable C-C bond, providing exceptional stability for the resulting conjugate, which is highly desirable for applications like ADCs.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for different aldehyde-reactive bioconjugation methods.

Table 1: Comparison of Aldehyde-Reactive Ligation Chemistries

Ligation ChemistryLinker Functional GroupResulting BondTypical pHStabilitySecond-Order Rate Constant (k₂)
Hydrazone Ligation Hydrazide (-CONHNH₂)Hydrazone (C=N-NH)5.0 - 7.0[10]Reversible, susceptible to hydrolysis[18]0.01 - 208 M⁻¹s⁻¹[9][11]
Oxime Ligation Aminooxy (-ONH₂)Oxime (C=N-O)4.0 - 7.0[14][22]More stable than hydrazone[16][17]3.0 - 8.2 M⁻¹s⁻¹ (catalyzed)[12][13]
HIPS Ligation Hydrazino-indoleC-C bond~7.0[21]Highly stable, irreversible[6][21]Fast at neutral pH[21]

Table 2: Aldehyde Tag (FGE) Conversion Efficiencies

Protein/Tag LocationTag LengthExpression SystemConversion Efficiency (%)
Human Growth Hormone (hGH)6-merE. coli>90%[4]
IgG Heavy Chain C-terminus13-merMammalian (CHO)98%[6]
IgG CH1 Domain13-merMammalian (CHO)92%[6]
IgG Light Chain13-merMammalian (CHO)86%[6]
Maltose Binding Protein (MBP) C-terminusN/AE. coli with FGE co-expression>85%[3]

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Protein (FGE Method)

This protocol describes the general steps for producing a protein with a genetically encoded aldehyde tag in a mammalian expression system.

  • Cloning : Using standard molecular biology techniques, insert the DNA sequence encoding the aldehyde tag (e.g., LCTPSR for the 6-mer tag) into the expression vector for your protein of interest. The tag can be placed at the N- or C-terminus. A control plasmid with a non-functional tag (e.g., LATPSR) should also be prepared.[7]

  • Transfection : Transfect a suitable mammalian cell line (e.g., CHO or HEK293, which have endogenous FGE) with the expression plasmid.

  • Expression and Purification : Culture the cells under appropriate conditions to allow for protein expression. The endogenous FGE will convert the cysteine in the aldehyde tag to formylglycine.[6] Purify the expressed protein from the cell culture medium or lysate using standard chromatography techniques (e.g., Protein A affinity chromatography for antibodies).[6]

  • Verification (Optional but Recommended) : Confirm the conversion of cysteine to formylglycine using mass spectrometry. Tryptic digestion of the protein followed by LC-MS analysis can identify the peptide fragment containing the tag and confirm the mass shift corresponding to the conversion.[7][8]

Protocol 2: General Oxime/Hydrazone Ligation

This protocol provides a general procedure for labeling an aldehyde-tagged protein with an aminooxy or hydrazide-functionalized molecule (e.g., a fluorescent dye or drug).

  • Reagent Preparation :

    • Dissolve the purified aldehyde-tagged protein in a suitable buffer. A common buffer is phosphate-buffered saline (PBS) or sodium phosphate, with the pH adjusted as needed for the specific ligation. For oxime ligations, a pH of 4.5-7 is common.[13][22]

    • Dissolve the aminooxy- or hydrazide-functionalized payload in a compatible solvent (e.g., DMSO) to create a concentrated stock solution.

  • Ligation Reaction :

    • Add the payload stock solution to the protein solution. A 5- to 20-fold molar excess of the payload is typically used to drive the reaction to completion.

    • If using a catalyst (e.g., 10-100 mM aniline for oxime ligation), add it to the reaction mixture.[13]

    • Incubate the reaction at a suitable temperature (e.g., room temperature or 37°C) for 2-12 hours.[7][8] Reaction progress can be monitored by HPLC or SDS-PAGE.

  • Purification : Remove the excess, unreacted payload and catalyst from the conjugated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[2]

  • Analysis : Characterize the final conjugate. The drug-to-antibody ratio (DAR) for ADCs can be determined using hydrophobic interaction chromatography (HIC) or mass spectrometry. Confirm the identity and purity of the conjugate using SDS-PAGE and SEC.

Protocol 3: Hydrazino-iso-Pictet-Spengler (HIPS) Ligation

This protocol outlines the conjugation of an aldehyde-tagged antibody using a HIPS linker-payload.

  • Reagent Preparation :

    • Prepare the aldehyde-tagged antibody in a suitable buffer, such as PBS at pH 7.0-7.4.

    • Dissolve the HIPS linker-payload reagent in an organic solvent like DMSO.

  • Ligation Reaction :

    • Add the HIPS reagent to the antibody solution. A slight molar excess (e.g., 2-5 equivalents per aldehyde tag) is typically sufficient due to the reaction's efficiency.

    • The reaction is typically performed at room temperature for 4-16 hours.[6]

  • Purification and Analysis :

    • Purify the resulting ADC using methods described in Protocol 2 (e.g., SEC) to remove unreacted linker-payload.

    • Analyze the final ADC product for DAR, aggregation, and purity as described in Protocol 2. The stability of the C-C bond can be assessed by incubating the ADC in serum and monitoring for deconjugation over time.[6]

Visualizations

Aldehyde_Tag_Workflow cluster_gene Genetic Engineering cluster_expression Protein Expression cluster_conjugation Bioconjugation Gene Gene of Interest Vector Expression Vector Gene->Vector Tag Aldehyde Tag DNA (e.g., LCTPSR) Tag->Vector Transfection Transfect Host Cells (e.g., CHO) Vector->Transfection Expression Protein Expression & FGE Action Transfection->Expression Protein_Cys Protein with Cys-Tag Protein_fGly Protein with Aldehyde (fGly) Expression->Protein_fGly FGE FGE Enzyme FGE->Expression Converts Cys to fGly Purification1 Purify Tagged Protein Protein_fGly->Purification1 Ligation Aldehyde-Reactive Ligation Purification1->Ligation Conjugate Final Bioconjugate (e.g., ADC) Ligation->Conjugate Linker Linker-Payload (e.g., Hydrazide, Aminooxy, HIPS) Linker->Ligation Purification2 Purify Conjugate Conjugate->Purification2

Caption: Workflow for generating and conjugating aldehyde-tagged proteins.

Ligation_Mechanisms cluster_hydrazone Hydrazone Ligation cluster_oxime Oxime Ligation H_Aldehyde Protein-CHO H_Intermediate ⇌ Tetrahedral Intermediate H_Aldehyde->H_Intermediate pH 5-7 H_Linker + R-NH-NH₂ (Hydrazide) H_Product Protein-CH=N-NH-R (Hydrazone) H_Intermediate->H_Product -H₂O H_Water + H₂O O_Aldehyde Protein-CHO O_Intermediate ⇌ Tetrahedral Intermediate O_Aldehyde->O_Intermediate pH 4-7 (Aniline catalyst) O_Linker + R-O-NH₂ (Aminooxy) O_Product Protein-CH=N-O-R (Oxime) O_Intermediate->O_Product -H₂O O_Water + H₂O HIPS_Ligation Hydrazino-iso-Pictet-Spengler (HIPS) Ligation step1 Protein-CHO (Aldehyde-tagged Protein) step3 Hydrazone Intermediate step1->step3 Step 1: Reversible Hydrazone Formation (pH ~7) step2 + Indole-Hydrazine-Payload step4 Intramolecular Cyclization (C-C Bond Formation) step3->step4 step5 Stable Bioconjugate step4->step5 Step 2: Irreversible Pictet-Spengler Reaction

References

Purification of Conjugates Made with Boc-Aminooxy-PEG3-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of biomolecules and small molecules with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] Boc-Aminooxy-PEG3-acid is a versatile heterobifunctional linker that enables the conjugation of molecules containing a primary amine to molecules possessing an aldehyde or ketone via an oxime bond, which is relatively stable under physiological conditions.[4][5][6][7] The Boc-protected aminooxy group provides a handle for selective deprotection and subsequent conjugation, while the terminal carboxylic acid can be activated to react with primary amines.[5][6] The PEG3 spacer enhances solubility and provides flexibility.[4]

Following the conjugation reaction, a heterogeneous mixture containing the desired conjugate, unreacted starting materials, and potential side products is typically obtained.[] Therefore, a robust purification strategy is critical to isolate the conjugate of interest with high purity, which is a prerequisite for its use in therapeutic and research applications. This document provides detailed application notes and protocols for the purification of conjugates synthesized using this compound.

Purification Strategies

The choice of purification method depends on the physicochemical properties of the resulting conjugate, such as its size, charge, and hydrophobicity. Chromatographic techniques are the most powerful and commonly employed methods for the purification of PEGylated conjugates.[]

Key Purification Techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity.[] It is highly effective for purifying PEGylated peptides and small molecule conjugates, and can often separate the desired conjugate from unreacted starting materials and isomers.[][9]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size).[][10] It is particularly useful for removing unreacted small molecules, salts, and for separating the larger conjugate from smaller unreacted starting materials.[][10][11] However, it may not be suitable for separating the conjugate from excess unreacted PEGylated linker if their sizes are similar.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[] PEGylation can shield the surface charges of a protein or peptide, altering its elution profile on an IEX column.[][12] This property can be exploited to separate the PEGylated conjugate from the un-PEGylated parent molecule.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under non-denaturing, aqueous mobile phase conditions.[] It is a useful orthogonal technique to IEX and SEC for the purification of PEGylated proteins.

Data Presentation

The following table summarizes typical quantitative data obtained during the purification of PEGylated conjugates. The actual values will vary depending on the specific conjugate and the purification method employed.

ParameterRP-HPLCSECIEXHIC
Purity (%) >95%>90%>95%>98%
Yield (%) 70-90%>90%85-95%80-95%
Resolution HighModerateHighHigh

Experimental Protocols

Protocol 1: Purification of a Boc-Aminooxy-PEG3-Peptide Conjugate using RP-HPLC

This protocol describes the purification of a peptide that has been conjugated to another molecule via the this compound linker.

Materials:

  • Crude conjugate reaction mixture

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 10 x 250 mm, 5 µm particle size)

  • Lyophilizer

Methodology:

  • Sample Preparation:

    • Terminate the conjugation reaction.

    • If the reaction solvent is organic (e.g., DMF, DMSO), dilute the crude reaction mixture with water or a low percentage of ACN in water to ensure compatibility with the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% ACN with 0.1% TFA

    • Flow Rate: 4 mL/min

    • Detection Wavelength: 214 nm and 280 nm (or a wavelength appropriate for the conjugated molecule)

    • Gradient:

      • 0-5 min: 5% B

      • 5-45 min: 5-65% B (adjust the gradient slope based on initial analytical runs)

      • 45-50 min: 65-95% B

      • 50-55 min: 95% B

      • 55-60 min: 95-5% B

      • 60-65 min: 5% B

  • Purification:

    • Inject the prepared sample onto the equilibrated column.

    • Collect fractions corresponding to the peak of the desired conjugate.

    • Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Post-Purification Processing:

    • Pool the pure fractions.

    • Remove the ACN using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain the purified conjugate as a powder.

Protocol 2: Desalting and Buffer Exchange of a Purified Conjugate using SEC

This protocol is suitable for removing salts and exchanging the buffer of the purified conjugate.

Materials:

  • Purified conjugate solution

  • Desired final buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • SEC system (e.g., ÄKTA system)

  • Pre-packed desalting column (e.g., HiPrep 26/10 Desalting)

Methodology:

  • Column Equilibration:

    • Equilibrate the desalting column with at least 5 column volumes of the desired final buffer at a flow rate recommended by the manufacturer.

  • Sample Loading:

    • Load the purified conjugate solution onto the column. The sample volume should not exceed the recommended maximum volume for the column (typically ~30% of the column volume).

  • Elution:

    • Elute the conjugate with the final buffer. The conjugate will elute in the void volume, while the smaller salt molecules will be retained and elute later.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Fraction Collection:

    • Collect the peak corresponding to the purified conjugate.

    • The conjugate is now in the desired buffer and is desalted.

Mandatory Visualization

experimental_workflow cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture (Conjugate, Unreacted Materials, Side Products) rphplc Preparative RP-HPLC start->rphplc Primary Purification sec Size-Exclusion Chromatography (Desalting/Buffer Exchange) rphplc->sec Optional Polishing Step analysis Purity & Identity Analysis (Analytical HPLC, MS) rphplc->analysis Direct Analysis sec->analysis product Purified Conjugate analysis->product

Caption: General workflow for the purification of conjugates.

signaling_pathway cluster_reactants Starting Materials cluster_activation Activation & Deprotection cluster_conjugation Conjugation Steps mol_a Molecule A (with primary amine) conjugate1 Intermediate Conjugate (Molecule A-Linker) mol_a->conjugate1 Amide bond formation linker This compound activated_linker Activated Linker (e.g., NHS ester) linker->activated_linker Carboxyl activation mol_b Molecule B (with aldehyde/ketone) final_conjugate Final Conjugate (Molecule A-Linker-Molecule B) mol_b->final_conjugate activated_linker->conjugate1 deprotected_linker Deprotected Linker (Aminooxy-PEG3-acid) deprotected_linker->final_conjugate Oxime ligation conjugate1->deprotected_linker Boc Deprotection (Acid)

Caption: Logical relationships in the synthesis of a conjugate.

References

Application Notes and Protocols for the Characterization of Boc-Aminooxy-PEG3-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for characterizing conjugates of Boc-Aminooxy-PEG3-acid. This versatile bifunctional linker, featuring a Boc-protected aminooxy group and a terminal carboxylic acid, is frequently employed in bioconjugation, drug delivery, and proteomics. The following protocols and data will enable researchers to effectively assess the purity, identity, and extent of conjugation of their this compound derivatives.

Overview of Analytical Techniques

A multi-pronged analytical approach is essential for the thorough characterization of this compound conjugates. The primary techniques employed are:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of conjugation efficiency.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the conjugate.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the final conjugate.

Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of this compound and its conjugates. Note that specific values may vary depending on the conjugated molecule and the specific experimental conditions.

Table 1: HPLC Purity Analysis of this compound

ParameterTypical Value
Purity (RP-HPLC) >95%[1]
Retention Time Dependent on column and gradient
Mobile Phase A 0.1% TFA in Water[2]
Mobile Phase B 0.1% TFA in Acetonitrile[2]
Detector UV (214 nm), ELSD, or CAD[2]

Table 2: Mass Spectrometry Data for a this compound Conjugate (Example)

AnalyteTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
Unconjugated Peptide 2000.02000.2-
This compound 337.4[1]337.4-
Peptide Conjugate 2319.42319.6319.4

Note: The mass shift corresponds to the mass of the PEG linker after conjugation and the loss of a water molecule.

Table 3: Characteristic ¹H NMR Chemical Shifts for this compound Moieties

Functional GroupProtonsChemical Shift (ppm)Multiplicity
Boc Group -C(CH ₃)₃~1.45Singlet
PEG Backbone -O-CH ₂-CH ₂-O-3.5 - 3.8Multiplet
Aminooxy -O-NH -~7.8 (broad)Singlet
Acid Terminus -CH ₂-COOH~2.5Triplet

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound conjugate and to monitor the progress of the conjugation reaction.

Methodology: Reversed-Phase HPLC (RP-HPLC) is the most common method for analyzing these conjugates.

Instrumentation:

  • HPLC system with a UV detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (B52724).

  • Sample dissolved in a suitable solvent (e.g., 50:50 Water:Acetonitrile).

Protocol:

  • Sample Preparation: Dissolve the conjugate in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[2]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 214 nm (for peptides) or ELSD/CAD for compounds lacking a strong chromophore.

    • Gradient: A typical gradient is 5% to 95% Mobile Phase B over 20 minutes. This may need to be optimized based on the hydrophobicity of the conjugate.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Conjugate filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect Detection (UV/ELSD/CAD) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Workflow for HPLC purity analysis of conjugates.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Objective: To confirm the identity of the this compound conjugate by determining its molecular weight and to assess the degree of PEGylation.

Methodology: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Instrumentation:

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system (LC-MS) or a MALDI target plate.

Protocol (LC-MS):

  • Sample Preparation: Dilute the purified conjugate to 0.1-1.0 mg/mL in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid in water).[3]

  • LC Separation: Use a short C4 or C8 column with a rapid gradient of acetonitrile in water containing 0.1% formic acid to desalt the sample before it enters the mass spectrometer.

  • MS Analysis: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate. The degree of PEGylation can be determined by the mass difference between the unconjugated and conjugated molecules.

Logical Relationship for MS Analysis:

MS_Analysis start Purified Conjugate lcms LC-MS Analysis start->lcms deconvolution Deconvolution of Spectrum lcms->deconvolution mw_confirm Molecular Weight Confirmation deconvolution->mw_confirm peg_degree Degree of PEGylation deconvolution->peg_degree

Logical workflow for MS-based characterization.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural confirmation of the this compound conjugate.

Methodology: ¹H NMR is the primary method used.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Identify the characteristic signals for the Boc group, the PEG backbone, and the conjugated molecule. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the amide bond can confirm successful conjugation.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the conjugate and confirm the formation of the amide or oxime bond.

Methodology: Attenuated Total Reflectance (ATR) is a convenient method.

Instrumentation:

  • FTIR spectrometer with an ATR accessory.

Protocol:

  • Sample Preparation: Place a small amount of the solid conjugate directly on the ATR crystal.

  • FTIR Acquisition: Acquire the infrared spectrum.

  • Data Analysis: Look for characteristic absorption bands. For example, the formation of an amide bond will result in a characteristic C=O stretch around 1650 cm⁻¹.

Monitoring Conjugation Reactions

Monitoring Boc Deprotection

The removal of the Boc protecting group can be monitored by:

  • HPLC: The deprotected product will have a significantly different retention time (typically shorter) than the Boc-protected starting material due to the increase in polarity.

  • ¹H NMR: The disappearance of the characteristic singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl group confirms the removal of the Boc group.

Monitoring Oxime Ligation

The formation of the oxime bond after Boc deprotection and reaction with an aldehyde or ketone can be monitored by:

  • LC-MS: This is the most effective method. An increase in the molecular weight corresponding to the addition of the aldehyde/ketone-containing molecule and the loss of a water molecule will be observed. The reaction progress can be quantified by monitoring the peak areas of the starting materials and the product over time.[4]

Workflow for Monitoring Oxime Ligation:

Oxime_Ligation_Monitoring start Initiate Oxime Ligation Reaction aliquot Take Time-Point Aliquots start->aliquot quench Quench Reaction aliquot->quench lcms Analyze by LC-MS quench->lcms data Monitor Reactant Disappearance and Product Formation lcms->data

Monitoring oxime ligation via LC-MS.

By following these detailed protocols and utilizing the provided data as a reference, researchers can confidently characterize their this compound conjugates, ensuring the quality and consistency of their materials for downstream applications.

References

Application Notes and Protocols for Boc-Aminooxy-PEG3-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG3-acid is a versatile, heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its unique structure, featuring a Boc-protected aminooxy group, a flexible triethylene glycol (PEG3) spacer, and a terminal carboxylic acid, enables the precise and stable conjugation of therapeutic payloads to targeting moieties such as antibodies or small molecule ligands. This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the stability of the linker and its physicochemical properties are paramount to therapeutic efficacy and safety.

The aminooxy group allows for the formation of a highly stable oxime bond with an aldehyde or ketone, a bioorthogonal reaction that proceeds under mild conditions.[1][2] The PEG3 spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate, mitigating potential aggregation and rapid clearance of hydrophobic payloads.[3][4] The terminal carboxylic acid provides a convenient handle for conjugation to amine-containing molecules, such as lysine (B10760008) residues on antibodies or synthetic handles on other targeting ligands, through a stable amide bond.[5]

These application notes provide detailed protocols for the use of this compound in the synthesis and evaluation of ADCs and PROTACs, accompanied by representative data and visualizations to guide researchers in this field.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound is utilized for the site-specific conjugation of cytotoxic payloads to monoclonal antibodies. This is often achieved by introducing a carbonyl group (aldehyde or ketone) onto the antibody, either through enzymatic modification of glycans or by incorporating unnatural amino acids.[6][7] The subsequent oxime ligation with the aminooxy group of the linker results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[7]

  • Proteolysis Targeting Chimeras (PROTACs): In PROTAC design, this linker connects a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[8][9] The PEG3 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of the target protein.[10]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 337.37 g/mol [8]
Formula C14H27NO8[8]
CAS Number 1835759-82-4[8]
Appearance Colorless to light yellow viscous liquid[11]
Solubility Soluble in DMSO, DMF, DCM, and water[5]

Application 1: Synthesis of a Site-Specific Antibody-Drug Conjugate (ADC)

This protocol describes a general method for the synthesis of an ADC using this compound, where a cytotoxic drug is conjugated to an antibody with an engineered aldehyde handle.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Antibody Conjugation A This compound C EDC/NHS Activation A->C B Cytotoxic Drug with Amine Group D Amide Bond Formation B->D C->D E Boc-Aminooxy-PEG3-Drug D->E F Boc-Aminooxy-PEG3-Drug G Acidic Condition (e.g., TFA) F->G H Aminooxy-PEG3-Drug G->H J Aminooxy-PEG3-Drug I Aldehyde-tagged Antibody K Oxime Ligation (pH 4-5) I->K J->K L Purification (e.g., SEC) K->L M Site-Specific ADC L->M

Workflow for the synthesis of a site-specific ADC.
Detailed Experimental Protocol: ADC Synthesis

Materials:

  • This compound

  • Amine-containing cytotoxic drug (e.g., MMAE)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aldehyde-tagged monoclonal antibody (e.g., via glycan oxidation or incorporation of formylglycine)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Synthesis of Drug-Linker Conjugate (Boc-Aminooxy-PEG3-Drug): a. Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF. b. Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid. c. In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF. d. Add the activated linker solution to the drug solution and stir at room temperature overnight. e. Monitor the reaction by LC-MS. Upon completion, purify the product by reverse-phase HPLC to obtain the Boc-protected drug-linker conjugate.

  • Boc Deprotection: a. Dissolve the purified Boc-Aminooxy-PEG3-Drug in a solution of 20% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS. d. Evaporate the solvent under reduced pressure to obtain the deprotected Aminooxy-PEG3-Drug.

  • Antibody Conjugation (Oxime Ligation): a. Prepare the aldehyde-tagged antibody in a suitable buffer (e.g., PBS). b. Buffer exchange the antibody into 0.1 M sodium acetate buffer (pH 4.5). c. Add the deprotected Aminooxy-PEG3-Drug (5-10 molar excess) to the antibody solution. d. Incubate the reaction at 37°C for 16-24 hours with gentle agitation. e. Purify the resulting ADC using a SEC column to remove excess drug-linker. f. Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Representative Data for ADC Characterization
ParameterMethodIllustrative Result
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy1.8 - 2.2
Monomer Purity Size-Exclusion Chromatography (SEC)>95%
In vitro Cytotoxicity (IC50) Cell-based assay (e.g., MTT or CellTiter-Glo) on antigen-positive cell line0.1 - 10 nM
In vitro Cytotoxicity (IC50) Cell-based assay on antigen-negative cell line>1000 nM

Application 2: Synthesis of a PROTAC

This protocol outlines a general method for synthesizing a PROTAC using this compound to link a target protein ligand and an E3 ligase ligand.

Signaling Pathway for PROTAC-mediated Protein Degradation

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Recycling PROTAC Recycling Ternary->Recycling Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.
Detailed Experimental Protocol: PROTAC Synthesis

Materials:

  • This compound

  • Target protein ligand with an amine handle

  • E3 ligase ligand with a carboxylic acid handle (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)

  • EDC, NHS, HATU, or other peptide coupling reagents

  • Anhydrous DMF

  • TFA in DCM

  • Aldehyde-functionalized E3 ligase ligand

  • Aniline (B41778) (as catalyst)

Procedure:

  • Synthesis of the first fragment (Boc-Aminooxy-PEG3-Target Ligand): a. Follow the procedure for amide bond formation as described in the ADC synthesis protocol (Step 1) to couple this compound to the amine-containing target protein ligand. b. Purify the product by chromatography.

  • Boc Deprotection: a. Deprotect the Boc group as described in the ADC synthesis protocol (Step 2) to yield the Aminooxy-PEG3-Target Ligand.

  • Final PROTAC Assembly (Oxime Ligation): a. Dissolve the Aminooxy-PEG3-Target Ligand (1 equivalent) and an aldehyde-functionalized E3 ligase ligand (1.2 equivalents) in a mixture of DMF and acetate buffer (pH 5.0). b. Add aniline (0.1 equivalents) as a catalyst.[12] c. Stir the reaction at room temperature for 4-12 hours. d. Monitor the reaction by LC-MS. e. Purify the final PROTAC molecule by reverse-phase HPLC.

Representative Data for PROTAC Characterization
ParameterMethodIllustrative ResultReference
Degradation Concentration (DC50) Western Blot or In-Cell Target Abundance Assay1 - 100 nM[13]
Maximum Degradation (Dmax) Western Blot or In-Cell Target Abundance Assay>90%[13]
Formation of Ternary Complex Biophysical methods (e.g., SPR, ITC)Kd in nM to µM range[14]
Cell Viability (IC50) Cell-based assay (e.g., CellTiter-Glo)Dependent on the biological consequence of protein degradation[15]

Protocols for Biological Evaluation

Protocol 1: In Vitro Cytotoxicity Assay for ADCs (Flow Cytometry-Based)

Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • 96-well cell culture plates

  • Annexin V-FITC and 7-AAD staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add the dilutions to the cells and incubate for 72-96 hours.

  • Cell Staining: a. Harvest the cells and wash with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer. c. Add Annexin V-FITC and 7-AAD and incubate in the dark for 15 minutes at room temperature.[16]

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Gate on the cell population and quantify the percentage of viable (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), and late apoptotic/necrotic (Annexin V+ / 7-AAD+) cells.[16]

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of the target protein induced by the PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC and vehicle control (DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or vehicle control for a specified time (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with primary antibodies overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Visualize the protein bands using an ECL substrate.[17]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.[15]

Conclusion

This compound is a powerful and versatile linker for the development of sophisticated targeted drug delivery systems. Its well-defined structure and predictable reactivity allow for the construction of homogeneous and stable ADCs and potent PROTACs. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this linker in their drug discovery and development efforts. The careful optimization of linker chemistry, as facilitated by reagents like this compound, is a critical step towards creating safer and more effective targeted therapies.

References

Application Note: Site-Specific Protein Modification with Boc-Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific protein modification is a critical technology in drug development, diagnostics, and fundamental biological research. It enables the precise attachment of payloads, such as drugs, imaging agents, or polymers, to a specific location on a protein, leading to homogenous conjugates with predictable properties and improved therapeutic indices. Oxime ligation is a robust and highly chemoselective bioorthogonal reaction that proceeds under mild, aqueous conditions.[1][2] This method involves the reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond.[2][3]

This application note provides a detailed protocol for the site-specific modification of proteins using Boc-Aminooxy-PEG3-acid. This heterobifunctional linker features a Boc-protected aminooxy group for conjugation to a carbonyl-modified protein and a terminal carboxylic acid.[4][5] The short, hydrophilic triethylene glycol (PEG3) spacer enhances solubility and can reduce aggregation.[6] The protocol is divided into two main stages: the site-specific introduction of a carbonyl group onto the target protein and the subsequent conjugation with the deprotected aminooxy linker.

Reagent Properties: this compound

The this compound linker is a versatile tool for bioconjugation. Its key properties are summarized below.

PropertyValueReference
Full Chemical Name tert-butoxycarbonyl-aminooxy-PEG3-acid[4]
CAS Number 1835759-82-4[4]
Molecular Formula C14H27NO8[4]
Molecular Weight 337.4 g/mol [4]
Purity Typically ≥95%[6]
Storage -20°C, desiccated[4]
Solubility Water, DMSO, DMF[4]
Reactive Groups Boc-protected aminooxy, Carboxylic acid[4][6]

Principle of the Method

The overall strategy involves two key chemical transformations:

  • Site-Specific Carbonyl Installation: An aldehyde or ketone group is introduced at a specific site on the target protein. This can be achieved through various methods, such as the oxidation of an N-terminal serine residue or the enzymatic conversion of a specific peptide tag.[7][8]

  • Oxime Ligation: The this compound linker is first deprotected under mild acidic conditions to expose the reactive aminooxy group. This is then reacted with the carbonyl-containing protein. The reaction is highly specific and forms a stable oxime bond. The rate of this ligation can be significantly accelerated by an aniline (B41778) catalyst.[9]

Caption: Figure 1. Reaction scheme for oxime ligation.

Experimental Workflow

The end-to-end process for generating a site-specifically modified protein conjugate involves several distinct stages, from initial protein engineering and modification to final purification and characterization.

experimental_workflow Figure 2. General experimental workflow. start Target Protein carbonyl Site-Specific Carbonyl Introduction start->carbonyl e.g., Periodate (B1199274) Oxidation purify1 Purification of Carbonylated Protein carbonyl->purify1 ligate Oxime Ligation Reaction purify1->ligate deprotect Boc Deprotection of Aminooxy-PEG Linker deprotect->ligate purify2 Purification of Final Conjugate ligate->purify2 characterize Characterization (MS, SDS-PAGE, SEC) purify2->characterize finish Final Conjugate characterize->finish

Caption: Figure 2. General experimental workflow.

Detailed Protocols

Protocol 1: Site-Specific Introduction of an Aldehyde at an N-terminal Serine

This protocol describes the generation of a reactive aldehyde group at an N-terminal serine residue via mild periodate oxidation.[8]

Materials:

  • Protein with an accessible N-terminal serine residue

  • Sodium periodate (NaIO4)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Quenching Solution: 1 M Glycerol (B35011)

  • Desalting columns or dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer.

  • Oxidation Reaction:

    • Cool the protein solution to 4°C.

    • Add a freshly prepared solution of sodium periodate to the protein solution to a final concentration of 1-2 mM.

    • Incubate the reaction on ice, in the dark, for 20-30 minutes.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20 mM. Incubate on ice for 10 minutes.

  • Purification: Immediately remove excess periodate and glycerol by buffer exchange into a suitable buffer for the subsequent ligation step (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5). This can be done using a desalting column or dialysis.

  • Verification (Optional): The introduction of the aldehyde can be confirmed by reacting a small aliquot with an aminooxy-functionalized fluorescent dye and analyzing by SDS-PAGE.

Protocol 2: Oxime Ligation with this compound

This protocol details the conjugation of the linker to the aldehyde-modified protein.

Materials:

  • Aldehyde-modified protein (from Protocol 1)

  • This compound

  • Deprotection Solution: 95% Trifluoroacetic acid (TFA), 5% water

  • Ligation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5

  • Catalyst Stock: 1 M Aniline in DMSO or water (prepare fresh)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Boc Deprotection of Linker:

    • Dissolve this compound in the Deprotection Solution.

    • Incubate at room temperature for 30 minutes.

    • Remove the TFA under a stream of nitrogen or by lyophilization. The resulting deprotected linker (a TFA salt) can be used directly.

  • Ligation Reaction:

    • Dissolve the aldehyde-modified protein in the Ligation Buffer to a final concentration of 1-5 mg/mL (typically 10-100 µM).

    • Add the deprotected Aminooxy-PEG3-acid linker to the protein solution. A 20- to 100-fold molar excess of the linker over the protein is recommended.

    • Add the Aniline Catalyst Stock to the reaction mixture to a final concentration of 50-100 mM.[9]

    • Incubate the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification: Once the reaction is complete, purify the protein conjugate from excess linker and catalyst using a suitable chromatography method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Quantitative Data & Reaction Parameters

The efficiency of oxime ligation is influenced by several factors. The following table summarizes typical reaction parameters and expected outcomes.

ParameterRecommended RangeNotes
pH 4.0 - 5.5Optimal pH for oxime ligation is mildly acidic.[2]
Catalyst (Aniline) 50 - 100 mMAniline significantly accelerates the reaction rate.[9][10]
Linker Molar Excess 20x - 100xA high molar excess drives the reaction to completion.
Protein Concentration 10 µM - 200 µMHigher concentrations can increase reaction rates.
Reaction Time 1 - 6 hoursMonitor by LC-MS to determine the optimal time.
Temperature 4°C - 25°CRoom temperature is generally sufficient.
Expected Conversion >90%With optimized conditions, high conversion is achievable.[11]

The following table presents representative kinetic data for aniline-catalyzed oxime ligations.

NucleophileElectrophileCatalyst (100 mM Aniline)pHRate Constant (k, M⁻¹s⁻¹)Reference
Aminooxyacetyl-peptideBenzaldehydeYes7.08.2 ± 1.0[9]
Dansyl-aminooxyAldehyde-GFPYes7.0~10.3[10]

Characterization of the Final Conjugate

Thorough characterization is essential to confirm successful conjugation and assess the quality of the product.

TechniquePurposeExpected Result
SDS-PAGE Assess molecular weight shift and purity.A band shift corresponding to the mass of the attached PEG-linker.[12]
Mass Spectrometry (LC-MS) Confirm the precise mass of the conjugate.The observed mass should match the theoretical mass of the protein + linker.[13]
Size Exclusion Chromatography (SEC) Determine aggregation state and purity.A single, monodisperse peak for the conjugate, shifted from the unconjugated protein.[14]
Hydrophobic Interaction Chromatography (HIC) Separate unconjugated, mono-conjugated, and multi-conjugated species.Can resolve species with different drug-to-antibody ratios (DARs).[12]
UV/Vis Spectroscopy Quantify protein concentration and payload (if applicable).Used to calculate the degree of labeling if the payload has a distinct chromophore.[12][13]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete carbonyl introduction.Optimize periodate concentration and reaction time. Ensure protein N-terminus is accessible.
Incomplete Boc deprotection.Ensure complete removal of TFA before use. Use freshly deprotected linker.
Suboptimal ligation pH.Verify the pH of the Ligation Buffer is between 4.0 and 5.5.
Insufficient catalyst or linker.Increase the molar excess of the linker and/or the concentration of the aniline catalyst.
Protein Aggregation Protein instability at low pH.Perform the ligation at the higher end of the pH range (e.g., pH 5.5-6.0). Include stabilizing excipients if necessary.
Hydrophobic nature of payload.The PEG3 linker helps, but for very hydrophobic payloads, consider longer PEG chains.
Non-specific Modification Over-oxidation of the protein.Reduce periodate concentration or incubation time. Ensure the reaction is performed at 4°C.

References

Application Notes and Protocols for Creating Stable Oxime Bonds with Aminooxy Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal reaction that forms a stable covalent bond between an aminooxy-functionalized molecule and a carbonyl group (aldehyde or ketone). This chemoselective reaction proceeds under mild, aqueous conditions, making it an invaluable tool in chemical biology, drug delivery, and bioconjugation. The resulting oxime bond is significantly more stable than corresponding imine and hydrazone linkages, particularly at physiological pH, ensuring the integrity of the conjugate in biological systems.[1][2][3]

These application notes provide a comprehensive overview of the principles and protocols for forming stable oxime bonds using aminooxy linkers. Detailed experimental procedures, quantitative data on bond stability and reaction kinetics, and visual workflows are presented to guide researchers in successfully applying this powerful conjugation strategy.

Core Principles of Oxime Ligation

Oxime bond formation is a condensation reaction between a hydroxylamine (B1172632) derivative (aminooxy group) and an aldehyde or ketone. The reaction is reversible but heavily favors the formation of the stable oxime product. The stability of the oxime bond is attributed to the electronegativity of the oxygen atom, which provides greater hydrolytic stability compared to imines and hydrazones.[1][2]

Several factors influence the rate and efficiency of oxime ligation:

  • pH: The reaction is catalyzed by acid and typically proceeds optimally at a slightly acidic pH of around 4.5.[3] However, the reaction can also be carried out at neutral pH, albeit at a slower rate, which is often necessary for biological applications.[4]

  • Catalysts: Aniline (B41778) and its derivatives can significantly accelerate the rate of oxime formation, especially at neutral pH.[4][5] This allows for efficient conjugation at lower reactant concentrations.

  • Carbonyl Reactivity: Aldehydes are generally more reactive than ketones in oxime ligation.

Quantitative Data

Oxime Bond Stability

The hydrolytic stability of oxime bonds is a key advantage for in vivo applications. The following table summarizes the relative stability of oximes compared to isostructural hydrazones at physiological pH.

Linkage TypeRelative Rate of Hydrolysis (krel at pD 7.0)Half-life (t½) at pD 7.0Reference
Oxime 1 ~1000 hours [1]
Methylhydrazone600~1.7 hours[1]
Acetylhydrazone300~3.3 hours[1]
Semihydrazone160~6.3 hours[3]

This data highlights the significantly greater stability of the oxime linkage under physiological conditions.

Reaction Kinetics

The rate of oxime bond formation can be influenced by the choice of reactants and the presence of a catalyst. The following table provides second-order rate constants for representative oxime ligation reactions.

ReactantsCatalystpHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Aldehyde + Aminooxy-PEGNone7.3~0.01[6]
Aldehyde + Aminooxy-PEG50 mM Aniline7.348.6[6]
Aldehyde + Aminooxy-PEG50 mM m-Phenylenediamine (B132917)7.3~90[6]
Ketone + Aminooxy-dansyl100 mM Aniline7.30.082[6]

The use of a catalyst like m-phenylenediamine can lead to a dramatic increase in the reaction rate at neutral pH.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol provides a general framework for conjugating an aminooxy-containing molecule to an aldehyde- or ketone-functionalized molecule.

Materials:

  • Aminooxy-functionalized molecule (e.g., Aminooxy-PEG)

  • Aldehyde- or ketone-functionalized molecule

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 (for uncatalyzed reaction) or 100 mM Sodium Acetate, pH 4.5 (for catalyzed or faster reaction)

  • Aniline (optional, as catalyst)

  • DMSO (for dissolving hydrophobic molecules)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve Reactants:

    • Dissolve the aldehyde/ketone-functionalized molecule in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the aminooxy-functionalized molecule in a compatible solvent (e.g., Reaction Buffer or DMSO). Prepare a stock solution with a 5 to 20-fold molar excess relative to the carbonyl-containing molecule.

  • Reaction Setup:

    • Add the aminooxy-linker solution to the solution of the carbonyl-containing molecule.

    • For catalyzed reactions: If using an acidic buffer is not feasible, add aniline to a final concentration of 10-100 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring or rocking. The reaction time will depend on the reactivity of the carbonyl group, reactant concentrations, pH, and the presence of a catalyst.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by techniques such as HPLC, mass spectrometry, or UV-Vis spectroscopy if one of the components has a suitable chromophore.[7]

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove excess unreacted starting materials and catalyst. This can be achieved by size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques.

Protocol 2: Site-Specific Labeling of Glycoproteins

This protocol describes the labeling of glycoproteins by first oxidizing the carbohydrate moieties to generate aldehydes, followed by reaction with an aminooxy-functionalized probe (e.g., a fluorescent dye).

Materials:

  • Glycoprotein (e.g., IgG antibody) at 2-15 mg/mL in PBS

  • 10X Reaction Buffer: 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5

  • Sodium periodate (B1199274) (NaIO₄), 100 mM in dH₂O (prepare fresh)

  • Ethylene (B1197577) glycol

  • Aminooxy-functionalized probe (e.g., CF® Dye Aminooxy)

  • Aniline (optional)

  • Desalting column or ultrafiltration device

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in a buffer free of primary amines (like Tris) at a concentration of 20-100 µM.

  • Oxidation of Carbohydrates:

    • To the antibody solution, add 1/10th volume of 10X Reaction Buffer.

    • Add 1/10th volume of 100 mM sodium periodate solution.

    • Incubate the reaction for 10 minutes at room temperature or 30 minutes on ice, protected from light.[8]

    • Quench the reaction by adding ethylene glycol to a final concentration of 100 mM. Incubate for 10 minutes at room temperature.[8]

  • Labeling Reaction:

    • Prepare a 5 mM stock solution of the aminooxy-functionalized probe in water or DMSO.

    • Add a 50-fold molar excess of the aminooxy probe to the oxidized antibody solution.[8]

    • (Optional but recommended) Add aniline to a final concentration of 10-100 mM to catalyze the reaction.[8]

    • Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light.[8]

  • Purification:

    • Remove the excess unreacted probe and other small molecules using a desalting column or an ultrafiltration device with an appropriate molecular weight cutoff.

Protocol 3: Synthesis of Aminooxy-Functionalized Peptides

This protocol outlines the solid-phase synthesis of a peptide with a C-terminal aminooxy group.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Boc-aminooxyacetic acid

  • Coupling reagents (e.g., HBTU, HOBt)

  • DIPEA

  • Piperidine in DMF (20%)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC for purification

Procedure:

  • Peptide Synthesis:

    • Synthesize the peptide on the Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9]

  • Coupling of Aminooxy Moiety:

    • After the final Fmoc-protected amino acid has been coupled and the N-terminal Fmoc group has been removed, couple Boc-aminooxyacetic acid to the N-terminus of the peptide.

    • Use a carbodiimide-based coupling method without the addition of a base like DIPEA to avoid over-acylation.[9]

  • Cleavage and Deprotection:

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups and the Boc group from the aminooxy moiety.[9]

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the aminooxy-peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow for Glycoprotein Labeling

experimental_workflow Workflow for Site-Specific Glycoprotein Labeling start Start with Glycoprotein (e.g., IgG) oxidation Oxidation of Carbohydrates (Sodium Periodate, pH 5.5) start->oxidation quenching Quench Reaction (Ethylene Glycol) oxidation->quenching ligation Oxime Ligation (Add Aminooxy-Probe, optional Aniline catalyst) quenching->ligation purification Purification (Size-Exclusion Chromatography or Dialysis) ligation->purification end Labeled Glycoprotein Conjugate purification->end

Caption: Workflow for site-specific labeling of glycoproteins via oxime ligation.

In Vivo Cancer Targeting Strategy

cancer_targeting_workflow Bioorthogonal Oxime Ligation for In Vivo Cancer Targeting cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Targeting liposome Aminooxy-functionalized liposomes administered fusion Liposomes fuse with cancer cell membrane cell_labeling Cancer cells display aminooxy groups nanoparticle Aldehyde-functionalized nanoparticles (drug carriers) administered targeting Nanoparticles circulate and localize to tumor ligation Bioorthogonal oxime ligation occurs at tumor site drug_delivery Targeted Drug Delivery to Cancer Cells ligation->drug_delivery

Caption: A two-step in vivo cancer targeting strategy using bioorthogonal oxime ligation.[10][11][12][13]

Conclusion

The formation of stable oxime bonds using aminooxy linkers is a versatile and reliable method for bioconjugation. Its high stability under physiological conditions, coupled with the ability to control reaction kinetics through pH and catalysis, makes it an ideal choice for a wide range of applications in research and drug development. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this powerful chemical tool.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Boc-Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-Aminooxy-PEG3-acid for the surface modification of nanoparticles. This bifunctional linker offers a versatile platform for enhancing the biocompatibility, stability, and targeting capabilities of various nanoparticle systems. The protocols detailed below, along with the supporting data and visualizations, are designed to facilitate the successful implementation of this technology in your research and development workflows.

Introduction to this compound in Nanoparticle Functionalization

This compound is a heterobifunctional linker that features a Boc-protected aminooxy group and a terminal carboxylic acid, connected by a short polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for two distinct and highly efficient conjugation strategies for nanoparticle surface modification:

  • Amide Bond Formation: The terminal carboxylic acid can be activated to react with primary amine groups present on the nanoparticle surface, forming a stable amide linkage.

  • Oxime Ligation: Following the deprotection of the Boc group, the free aminooxy group can react with aldehyde or ketone moieties on the nanoparticle surface to form a highly stable oxime bond. This bioorthogonal reaction is known for its high specificity and efficiency under mild conditions.[1]

The incorporation of a short PEG3 spacer enhances the hydrophilicity of the nanoparticle surface, which can lead to improved colloidal stability, reduced non-specific protein adsorption (opsonization), and prolonged circulation times in vivo.[2][3][4]

Key Applications and Advantages

Surface modification of nanoparticles with this compound offers several advantages for drug delivery and diagnostic applications:

  • Enhanced Biocompatibility and Stability: The hydrophilic PEG chain can shield the nanoparticle core, reducing immunogenicity and preventing aggregation in biological media.[4][5][6]

  • Prolonged Circulation Time: PEGylation is a well-established strategy to reduce clearance by the mononuclear phagocyte system (MPS), leading to longer circulation half-lives.[2][3]

  • Versatile Conjugation Platform: The free aminooxy or carboxylic acid group (depending on the conjugation strategy) provides a handle for the subsequent attachment of targeting ligands, imaging agents, or therapeutic molecules.

  • Controlled Drug Release: Surface modification can influence the drug release kinetics from nanoparticles, often leading to a more sustained release profile.[7][8]

Quantitative Data on Nanoparticle Properties

The surface modification of nanoparticles with PEG linkers significantly alters their physicochemical properties. The following tables summarize typical changes observed upon PEGylation.

Table 1: Effect of PEGylation on Nanoparticle Size and Zeta Potential

Nanoparticle TypeModification StatusAverage Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Poly(ε-caprolactone) (PCL)Amine-functionalized135 ± 5+30.2 ± 1.5[2]
Poly(ε-caprolactone) (PCL)Amine/PEG-functionalized145 ± 7+15.8 ± 2.1[2]
Gold Nanoparticles (AuNPs)Uncoated15 ± 2-35.4 ± 3.2[5]
Gold Nanoparticles (AuNPs)PEG-NH2 Coated25 ± 4-15.1 ± 2.8[5]
Superparamagnetic Iron Oxide Nanoparticles (SPIONs)Uncoated110 ± 15-25.0 ± 4.0[4]
Superparamagnetic Iron Oxide Nanoparticles (SPIONs)PEG Coated (10K)150 ± 20-10.0 ± 3.5[4]

Table 2: Impact of PEGylation on Drug Loading and Release

Nanoparticle SystemDrugModificationDrug Loading Capacity (%)Drug Release ProfileReference
Iron Oxide NanoparticlesCamptothecinNon-PEGylated4.8Burst release[7]
Iron Oxide NanoparticlesCamptothecinPEGylated9.2Sustained release[7]
Magnetic NanoparticlesDoxorubicinPEG-functionalized~15% (w/w)Sustained release over 72h[1][9]
Chitosan-Lecithin NanoparticlesAllicinPEG and Folic AcidNot specifiedSlower release than bare nanoparticles[8]

Experimental Protocols

Two primary protocols are presented for the conjugation of this compound to nanoparticles, depending on the available functional groups on the nanoparticle surface.

Protocol 1: Conjugation to Amine-Functionalized Nanoparticles via Amide Bond Formation

This protocol is suitable for nanoparticles that have primary amine groups on their surface. The carboxylic acid of this compound is activated using EDC and NHS to form a stable amide bond with the nanoparticle.

Diagram of Experimental Workflow: Protocol 1

Protocol1 NP_Amine Amine-Functionalized Nanoparticles Conjugation Conjugation Reaction (pH 7.2-7.5) NP_Amine->Conjugation PEG_Acid This compound Activation Activation with EDC/NHS in MES Buffer (pH 5-6) PEG_Acid->Activation Activation->Conjugation Activated PEG-NHS Ester Quenching Quenching (e.g., Hydroxylamine) Conjugation->Quenching Purification Purification (Centrifugation/Dialysis) Quenching->Purification Final_Product Boc-Aminooxy-PEG3-Modified Nanoparticles Purification->Final_Product

Caption: Workflow for conjugating this compound to amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Wash Buffer: PBS or appropriate buffer for the nanoparticles

  • Reaction vials and standard laboratory equipment

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of EDC and NHS in anhydrous DMSO or activation buffer immediately before use.

    • Dissolve this compound in DMSO or the activation buffer.

  • Activation of this compound:

    • In a reaction vial, mix this compound with a 2-5 fold molar excess of EDC and NHS in activation buffer.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in the conjugation buffer.

    • Add the activated this compound solution to the nanoparticle suspension. The molar ratio of the PEG linker to the available amine groups on the nanoparticles should be optimized, but a 10-50 fold molar excess of the linker is a good starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quenching of the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to deactivate any unreacted NHS-esters.

  • Purification:

    • Separate the functionalized nanoparticles from unreacted reagents by centrifugation, followed by washing the nanoparticle pellet with the wash buffer. Repeat the wash step 2-3 times.

    • Alternatively, purify the nanoparticles by dialysis against an appropriate buffer.

  • Characterization:

    • Confirm the successful conjugation by techniques such as FTIR, XPS, or by quantifying the remaining surface amine groups.

    • Characterize the size and zeta potential of the modified nanoparticles using Dynamic Light Scattering (DLS).

Protocol 2: Conjugation to Aldehyde/Ketone-Functionalized Nanoparticles via Oxime Ligation

This protocol is designed for nanoparticles that have been functionalized with aldehyde or ketone groups. It involves a two-step process: deprotection of the Boc group on the linker, followed by the oxime ligation reaction.

Diagram of Experimental Workflow: Protocol 2

Protocol2 NP_Aldehyde Aldehyde/Ketone-Functionalized Nanoparticles Ligation Oxime Ligation (Aqueous Buffer, pH 4-5) NP_Aldehyde->Ligation PEG_Boc This compound Deprotection Boc Deprotection (e.g., TFA in DCM) PEG_Boc->Deprotection Deprotection->Ligation Deprotected Aminooxy-PEG Purification Purification (Centrifugation/Dialysis) Ligation->Purification Final_Product Aminooxy-PEG3-Modified Nanoparticles Purification->Final_Product

Caption: Workflow for conjugating this compound to aldehyde/ketone-functionalized nanoparticles.

Materials:

  • Aldehyde or ketone-functionalized nanoparticles

  • This compound

  • Deprotection Solution: e.g., 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Ligation Buffer: 0.1 M Acetate buffer or another suitable buffer, pH 4.0-5.0

  • Aniline (B41778) (optional, as a catalyst)

  • Wash Buffer: PBS or appropriate buffer for the nanoparticles

  • Reaction vials and standard laboratory equipment

Procedure:

  • Boc Deprotection of this compound:

    • Dissolve this compound in the deprotection solution.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the solvent and excess TFA under reduced pressure. The resulting deprotected aminooxy-PEG3-acid should be used immediately.

  • Oxime Ligation:

    • Resuspend the aldehyde or ketone-functionalized nanoparticles in the ligation buffer.

    • Dissolve the deprotected aminooxy-PEG3-acid in the ligation buffer and add it to the nanoparticle suspension. A 10-100 fold molar excess of the linker is recommended.

    • For faster reaction kinetics, aniline can be added as a catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-16 hours at room temperature with gentle mixing.

  • Purification:

    • Separate the functionalized nanoparticles from unreacted reagents by centrifugation and washing with the wash buffer (2-3 times).

    • Alternatively, purify by dialysis.

  • Characterization:

    • Confirm the formation of the oxime bond using FTIR (disappearance of the aldehyde/ketone peak and appearance of the C=N-O stretch).

    • Analyze the size and zeta potential of the modified nanoparticles using DLS.

Signaling Pathways and Logical Relationships

The surface modification of nanoparticles with this compound is a critical step in the development of targeted drug delivery systems. The subsequent attachment of a targeting ligand to the free functional group of the PEG linker enables the nanoparticle to interact with specific receptors on target cells, leading to receptor-mediated endocytosis.

Diagram of a Targeted Nanoparticle's Cellular Interaction

SignalingPathway NP PEGylated Nanoparticle (with Targeting Ligand) Binding Ligand-Receptor Binding NP->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., pH-triggered) Endosome->DrugRelease Target Intracellular Target DrugRelease->Target Released Drug

Caption: Cellular uptake pathway of a targeted PEGylated nanoparticle.

This diagram illustrates the logical sequence of events from the binding of a functionalized nanoparticle to its target cell to the intracellular release of its therapeutic payload. The successful surface modification with linkers like this compound is the foundational step that enables this targeted approach.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Boc-Aminooxy-PEG3-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low conjugation yields when using Boc-Aminooxy-PEG3-acid. Below you will find troubleshooting guides and frequently asked questions to help diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound conjugation reaction?

A1: this compound is a linker that participates in a two-step conjugation process. First, the carboxylic acid group is activated, commonly using carbodiimide (B86325) chemistry (like EDC) with N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This ester then readily reacts with primary amines on a target molecule to form a stable amide bond.[1][2] Following this, the Boc protecting group on the aminooxy end of the PEG linker is removed under acidic conditions.[3][4] The now-exposed aminooxy group can then react with an aldehyde or ketone on a second molecule to form a stable oxime bond.[5][6] This latter reaction is often referred to as an "oxime ligation."

Q2: What are the critical parameters influencing the yield of the oxime ligation step?

A2: The formation of the oxime bond is highly dependent on the reaction pH.[7] The reaction is generally fastest under slightly acidic conditions, typically in a pH range of 4.5 to 7.[7][8] At neutral or physiological pH, the reaction rate can be significantly slower.[7][9] Additionally, the concentration of reactants and the presence of a catalyst can significantly impact the reaction kinetics and overall yield.[6][7]

Q3: Can a catalyst be used to improve the reaction speed and yield?

A3: Yes, catalysts are frequently used to accelerate oxime bond formation, especially at neutral pH. Aniline (B41778) and its derivatives are well-documented catalysts for this reaction.[7][10] The catalyst works by forming a more reactive protonated Schiff base with the carbonyl compound, which accelerates the rate of transamination to form the oxime.[10] The use of a catalyst can increase the reaction rate by up to 40-fold at neutral pH.[7]

Q4: What are the potential side reactions that can lead to low yield?

A4: Several side reactions can contribute to low yields. The NHS ester formed during the activation of the carboxylic acid is susceptible to hydrolysis, especially at higher pH values (above 8.5), which competes with the desired amidation reaction.[11] During the oxime ligation, the aldehyde or ketone on your target molecule might react with other nucleophiles present in the reaction mixture. The aminooxy group itself is highly reactive and can be unstable if not handled properly.[6][12]

Q5: How stable is the this compound linker?

A5: The Boc-protected form of the linker is generally stable under recommended storage conditions, typically at -20°C.[1][13] However, the Boc group is labile to acidic conditions.[4][14] The deprotected aminooxy group is highly reactive towards aldehydes and ketones, and care should be taken to avoid unintended reactions, for instance, with acetone (B3395972) if it is used as a solvent.[12] The final oxime bond is generally stable, particularly under physiological conditions.[5][15]

Troubleshooting Guide: Low Conjugation Yield

This guide addresses common problems encountered during the two main stages of conjugation with this compound.

Part 1: Amide Bond Formation (Carboxylic Acid to Amine)
Problem Possible Cause Recommended Solution
Low to no formation of the PEGylated intermediate Incomplete activation of the carboxylic acid.Ensure EDC and NHS are fresh and used in appropriate molar excess (e.g., 2.2 equivalents each). The reaction should be stirred for 1-2 hours at room temperature to ensure complete activation.[3]
Hydrolysis of the NHS ester.Maintain the reaction pH between 7.2 and 8.5. Higher pH increases the rate of hydrolysis.[11] Perform the reaction promptly after activating the acid.
Inactive primary amines on the target molecule.Ensure the pH of the reaction is high enough to deprotonate the primary amines (typically >7.2), making them nucleophilic.[11][16]
Impure or degraded this compound.Verify the purity of the linker via analytical methods like NMR or mass spectrometry. Store the linker under the recommended conditions (-20°C).[1][13]
Part 2: Oxime Bond Formation (Aminooxy to Aldehyde/Ketone)
Problem Possible Cause Recommended Solution
Low yield of the final conjugate Inefficient Boc deprotection.Use a suitable acidic condition for deprotection, such as an equal volume of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1-2 hours at room temperature.[3] Ensure complete removal of the acid before proceeding to the next step.
Suboptimal pH for oxime ligation.Adjust the reaction pH to a slightly acidic range (4.5 - 6.5) for optimal reaction kinetics.[7]
Slow reaction rate at neutral pH.If the reaction must be performed at neutral pH, consider adding a catalyst like aniline (e.g., 10-100 mM) to accelerate the reaction.[7]
Steric hindrance around the carbonyl or aminooxy group.If possible, consider linker designs with longer PEG chains to reduce steric hindrance. Mild denaturation of a protein substrate might also improve accessibility, but this must be compatible with maintaining the protein's function.[17]
Side reactions involving the aldehyde/ketone.Ensure the reaction buffer is free from other nucleophiles that could react with the carbonyl group.
Degradation of the deprotected aminooxy-PEG intermediate.Use the deprotected intermediate immediately in the next reaction step. Avoid solvents like acetone that can react with the aminooxy group.[12]

Experimental Protocols

Protocol 1: Activation of this compound and Amide Bond Formation
  • Activation: Dissolve this compound (1 equivalent) and N-hydroxysuccinimide (NHS, 2.2 equivalents) in anhydrous Dimethylformamide (DMF).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.[3]

  • Conjugation: In a separate flask, dissolve your amine-containing molecule (1 equivalent) in anhydrous DMF.

  • Add a base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents).[3]

  • Add the activated NHS ester solution to the amine solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using a suitable analytical method like LC-MS.

Protocol 2: Boc Deprotection and Oxime Ligation
  • Deprotection: Dissolve the Boc-protected PEGylated molecule in anhydrous Dichloromethane (DCM).

  • Add an equal volume of Trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.[3]

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Oxime Ligation: Dissolve the deprotected aminooxy-PEGylated molecule and the aldehyde/ketone-containing molecule in a suitable buffer (e.g., phosphate (B84403) buffer at pH 6.5).

  • If a catalyst is needed, add aniline to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring the formation of the final conjugate by LC-MS or HPLC.

  • Purify the final conjugate using an appropriate chromatography technique such as size-exclusion or ion-exchange chromatography.[18][]

Visual Guides

Conjugation_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Oxime Ligation Boc_PEG_Acid This compound NHS_Ester Activated NHS Ester Boc_PEG_Acid->NHS_Ester + EDC/NHS PEG_Intermediate Boc-Aminooxy-PEG3-Molecule 1 NHS_Ester->PEG_Intermediate + Target Molecule 1 Target_Amine Target Molecule 1 (with -NH2) Target_Amine->PEG_Intermediate Deprotected_PEG Aminooxy-PEG3-Molecule 1 PEG_Intermediate->Deprotected_PEG + Acid (TFA) Final_Conjugate Final Conjugate (Oxime Bond) Deprotected_PEG->Final_Conjugate + Target Molecule 2 (pH 4.5-7) Target_Carbonyl Target Molecule 2 (with -CHO or -C=O) Target_Carbonyl->Final_Conjugate

Caption: General workflow for a two-step conjugation reaction using this compound.

Troubleshooting_Tree Start Low Final Yield Check_Intermediate Is the Boc-PEG-Molecule 1 intermediate formed? Start->Check_Intermediate Troubleshoot_Amide Troubleshoot Amide Bond Formation Check_Intermediate->Troubleshoot_Amide No Check_Deprotection Is Boc deprotection complete? Check_Intermediate->Check_Deprotection Yes Troubleshoot_Deprotection Optimize Deprotection (Acid, Time) Check_Deprotection->Troubleshoot_Deprotection No Check_Oxime Troubleshoot Oxime Ligation Check_Deprotection->Check_Oxime Yes Check_pH Is pH optimal (4.5-7)? Check_Oxime->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Catalyst Is a catalyst needed? Check_pH->Check_Catalyst Yes Add_Catalyst Add Aniline Catalyst Check_Catalyst->Add_Catalyst Yes Check_Purity Check Reagent Purity and Stability Check_Catalyst->Check_Purity No Final_Check Review Purification Strategy Check_Purity->Final_Check

Caption: A decision tree for troubleshooting low yield in this compound conjugations.

References

Technical Support Center: Optimizing Molar Ratio of Boc-Aminooxy-PEG3-acid to Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of Boc-Aminooxy-PEG3-acid to a protein containing an aldehyde or ketone group.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to protein for a conjugation reaction?

A1: For initial experiments, a molar excess of the this compound linker over the protein is recommended to drive the reaction forward. A good starting point for optimization is a 10- to 50-fold molar excess of the PEG linker to the protein.[1] The optimal ratio must be determined empirically for each specific protein and application, as it depends on factors such as the number of available conjugation sites on the protein, their accessibility, and the protein's concentration.

Q2: What are the critical steps involved in using this compound for protein conjugation?

A2: The process involves two main stages: the deprotection of the Boc group to reveal the reactive aminooxy group, followed by the conjugation to the aldehyde or ketone group on the protein. Careful optimization of both steps is crucial for successful conjugation.

Q3: How do I remove the Boc protecting group from this compound?

A3: The tert-butyloxycarbonyl (Boc) group is labile to acid and is typically removed by treatment with a strong acid like trifluoroacetic acid (TFA).[2][3][4] A common procedure involves dissolving the Boc-protected linker in a solution of 20-50% TFA in a suitable organic solvent like dichloromethane (B109758) (DCM).[2][4] The reaction is usually fast, often completing within 1-2 hours at room temperature.[3][4]

Q4: How can I monitor the progress of the Boc deprotection reaction?

A4: The progress of the deprotection can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): The deprotected, more polar amine product will have a lower Rf value compared to the Boc-protected starting material.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method can confirm the disappearance of the starting material and the appearance of the product with the expected molecular weight.[3][4]

  • ¹H NMR Spectroscopy: The disappearance of the characteristic singlet peak of the nine protons of the tert-butyl group at around 1.4 ppm indicates the removal of the Boc group.[4]

Q5: What are the optimal reaction conditions for the oxime ligation step?

A5: Oxime ligation, the reaction between the aminooxy group and an aldehyde or ketone, is most efficient under slightly acidic to neutral conditions.

  • pH: The reaction is often carried out at a pH between 4 and 7.[5] While the reaction is faster at a more acidic pH (around 4-5), many proteins require a pH closer to neutral (6.5-7.5) to maintain their stability and activity.[6]

  • Catalyst: The reaction rate can be significantly increased by using a catalyst, most commonly aniline (B41778) or its derivatives like p-phenylenediamine (B122844).[5][7][8][9] A typical catalyst concentration is 10-100 mM.

Q6: How can I determine the extent of PEGylation on my protein?

A6: Several methods can be used to analyze the degree of PEGylation:

  • SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a band shift compared to the unmodified protein.

  • Size-Exclusion Chromatography (SEC): The increased hydrodynamic radius of the PEGylated protein leads to an earlier elution time compared to the native protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides the most accurate determination of the number of PEG chains attached by measuring the mass increase of the modified protein.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low conjugation yield Incomplete Boc deprotection: The aminooxy group is not available for reaction.- Confirm complete deprotection using TLC, LC-MS, or ¹H NMR. - Increase the TFA concentration (e.g., from 20% to 50% in DCM) or extend the reaction time.[4] - Ensure the Boc-protected linker is fully dissolved in the deprotection solution.[4]
Suboptimal pH for oxime ligation: The pH is too high or too low for the reaction to proceed efficiently.- The optimal pH for oxime ligation is typically between 4.0 and 7.0.[5] Empirically test a range of pH values within the stability range of your protein.
Absence or insufficient concentration of catalyst: The reaction rate is too slow without a catalyst.- Add aniline or p-phenylenediamine to a final concentration of 10-100 mM to catalyze the reaction. Note that an excess of catalyst can sometimes inhibit the reaction.[10]
Inactive protein: The aldehyde or ketone groups on the protein are not accessible or have degraded.- Confirm the presence and accessibility of the carbonyl groups on your protein. - Ensure proper storage and handling of the protein to maintain its activity.
Insufficient molar excess of PEG linker: The concentration of the deprotected linker is too low to drive the reaction to completion.- Increase the molar ratio of the deprotected this compound to the protein. Start with a 10- to 50-fold excess and optimize from there.[1]
Multiple PEGylation products (heterogeneity) Multiple reactive sites on the protein: The protein has several accessible aldehyde or ketone groups.- If site-specific PEGylation is desired, protein engineering may be required to limit the number of reactive sites.
Reaction time is too long: Prolonged reaction times can lead to over-PEGylation.- Perform a time-course experiment to determine the optimal reaction time that maximizes the desired mono-PEGylated product while minimizing multi-PEGylated species.
Protein precipitation during reaction Change in protein solubility upon PEGylation: The addition of PEG chains can alter the solubility of the protein.- Perform the conjugation reaction in a buffer that is known to maintain the solubility of your protein. - Consider adjusting the protein concentration.
Solvent incompatibility: The addition of organic solvent from the deprotected linker solution causes the protein to precipitate.- After Boc deprotection, ensure complete removal of the organic solvent (e.g., DCM) before adding the deprotected linker to the aqueous protein solution.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Preparation: Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Reaction Setup: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual TFA.[3] The resulting deprotected aminooxy-PEG3-acid (as a TFA salt) can often be used directly in the subsequent conjugation step.

Protocol 2: Optimization of Molar Ratio for Protein Conjugation

This protocol provides a framework for determining the optimal molar ratio of deprotected Aminooxy-PEG3-acid to an aldehyde- or ketone-containing protein.

  • Protein Preparation: Dissolve the protein in a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5-7.5) at a known concentration (e.g., 1-5 mg/mL). The buffer should be free of primary amines.

  • Deprotected Linker Preparation: Prepare a stock solution of the deprotected Aminooxy-PEG3-acid (from Protocol 1) in the reaction buffer. Determine the concentration accurately.

  • Reaction Setup: Set up a series of parallel reactions with varying molar ratios of the deprotected linker to the protein. Suggested starting ratios are 5:1, 10:1, 20:1, and 50:1.

  • Catalyst Addition: Add a stock solution of aniline or p-phenylenediamine to each reaction to a final concentration of 10-100 mM.

  • Incubation: Incubate the reactions at room temperature or 37°C for a set period (e.g., 2-24 hours). A time-course experiment can also be performed for each molar ratio.

  • Quenching (Optional): The reaction can be stopped by adding an excess of a small molecule containing a carbonyl group (e.g., acetone) to consume any unreacted aminooxy groups.

  • Analysis: Analyze the reaction products from each molar ratio using SDS-PAGE and/or SEC-HPLC to determine the extent of PEGylation and the distribution of mono-, multi-, and un-PEGylated protein.

  • Optimization: Based on the results, further refine the molar ratio to maximize the yield of the desired PEGylated species.

Visualizations

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: Oxime Ligation boc_peg This compound tfa_dcm TFA/DCM deprotection_reaction Stir at RT, 1-2h boc_peg->deprotection_reaction tfa_dcm->deprotection_reaction deprotected_peg Deprotected Aminooxy-PEG3-acid deprotection_reaction->deprotected_peg analysis1 Monitor (TLC, LC-MS) deprotection_reaction->analysis1 protein Aldehyde/Ketone Protein conjugation_reaction Incubate at RT, 2-24h deprotected_peg->conjugation_reaction reaction_buffer Buffer (pH 6.5-7.5) + Aniline protein->conjugation_reaction reaction_buffer->conjugation_reaction pegylated_protein PEGylated Protein conjugation_reaction->pegylated_protein analysis2 Analyze (SDS-PAGE, SEC, MS) conjugation_reaction->analysis2

Workflow for Boc-deprotection and subsequent protein conjugation.

troubleshooting_workflow start Low/No Conjugation check_deprotection Was Boc deprotection successful? start->check_deprotection optimize_deprotection Optimize deprotection: - Increase TFA concentration - Extend reaction time - Confirm with LC-MS check_deprotection->optimize_deprotection No check_ligation_conditions Are ligation conditions optimal? check_deprotection->check_ligation_conditions Yes optimize_deprotection->start Re-attempt optimize_ligation Optimize ligation: - Adjust pH (4.0-7.5) - Add/optimize catalyst (Aniline) - Increase molar excess of PEG check_ligation_conditions->optimize_ligation No check_protein_activity Is the protein active and stable? check_ligation_conditions->check_protein_activity Yes optimize_ligation->start Re-attempt verify_protein Verify protein integrity: - Confirm carbonyl group presence - Check for aggregation/degradation check_protein_activity->verify_protein No success Successful Conjugation check_protein_activity->success Yes verify_protein->start Re-attempt with new protein batch

A decision tree for troubleshooting low conjugation yield.

reaction_pathway cluster_boc Boc Deprotection cluster_oxime Oxime Ligation Boc_PEG Boc-NH-O-PEG-COOH Deprotected_PEG H₂N-O-PEG-COOH Boc_PEG->Deprotected_PEG + TFA Protein_Aldehyde Protein-CHO PEGylated_Protein Protein-CH=N-O-PEG-COOH Protein_Aldehyde->PEGylated_Protein + Deprotected PEG (Aniline catalyst, pH 4-7.5)

Chemical pathway for Boc deprotection and oxime ligation.

References

Technical Support Center: Preventing Aggregation During Bioconjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during bioconjugation with polyethylene (B3416737) glycol (PEG) linkers.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common visual and analytical signs of protein aggregation during bioconjugation?

A1: Aggregation can manifest both visually and through analytical techniques. Visually, you might observe turbidity, opalescence, or the formation of visible precipitates in your reaction mixture.[1] Analytically, techniques like Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will indicate an increase in the average particle size and polydispersity.[1]

Q2: What are the primary causes of protein aggregation during PEGylation?

A2: Protein aggregation during PEGylation is a complex issue with several potential causes:[1]

  • Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can link multiple protein molecules together, leading to large, insoluble aggregates.[1]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions and aggregation.[1][2]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact a protein's stability and solubility. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[1][3]

  • Hydrophobicity of the Linker/Payload: The conjugation of hydrophobic molecules can increase the overall hydrophobicity of the protein surface, leading to aggregation to minimize exposure to the aqueous environment.[3]

  • Over-labeling: The addition of too many PEG linker molecules can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility.[4]

Q3: How do PEG linkers help prevent aggregation?

A3: PEG linkers are a valuable tool in preventing aggregation due to several key properties:[5][6][7]

  • Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of the entire conjugate, including more hydrophobic proteins or payloads.[5][6]

  • Steric Hindrance: The PEG chain creates a "shield" around the protein, which can mask hydrophobic patches and prevent close intermolecular interactions that lead to aggregation.[8]

  • Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation and chemical instability.[5][6]

Q4: Does the length and structure of the PEG linker matter?

A4: Yes, the molecular weight (MW) and structure of the PEG linker can significantly influence aggregation.[9][10]

  • Length (Molecular Weight): Longer PEG chains generally provide better steric hindrance and can be more effective at preventing aggregation. For example, a study on Granulocyte-Colony Stimulating Factor (G-CSF) showed that a 20 kDa PEG was effective in preventing precipitation and slowing the rate of aggregation.[1][8] However, the optimal PEG size is protein-specific.[9]

  • Structure (Linear vs. Branched): Branched PEGs can offer a more pronounced shielding effect compared to linear PEGs of the same molecular weight.[11]

  • Functionality (Monofunctional vs. Bifunctional): If cross-linking is the cause of aggregation, using a monofunctional PEG reagent is highly recommended to avoid linking multiple protein molecules together.[1]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to troubleshooting aggregation issues during your bioconjugation experiments.

Initial Observation: Aggregation is observed immediately after adding the PEG reagent.

This often points to issues with the reaction conditions or reagent preparation.

Troubleshooting Workflow:

A Aggregation Observed B Review Reaction Conditions A->B C Optimize Protein Concentration B->C High Concentration? D Optimize PEG:Protein Molar Ratio B->D Incorrect Ratio? E Optimize pH B->E Suboptimal pH? F Optimize Temperature B->F Temperature Too High? K Persistent Aggregation B->K Conditions Optimized G Reagent Preparation Issue? C->G D->G E->G F->G H Dissolve PEG Reagent in Organic Solvent First G->H Yes I Add PEG Reagent Stepwise G->I Yes G->K No J Problem Solved H->J I->J

Caption: Initial troubleshooting workflow for immediate aggregation.

Detailed Steps:

  • Review Core Reaction Conditions: It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.[1]

    • Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions.[1][12] Consider diluting the reaction mixture.

    • PEG:Protein Molar Ratio: A common starting point for optimization is to screen various molar ratios (e.g., 1:1, 5:1, 10:1, 20:1).[1]

    • pH: The pH of the reaction buffer is critical. For instance, for NHS-ester reactions, a pH between 7.2 and 8.5 is generally efficient, but some proteins may require a pH closer to physiological levels (7.4) for stability.[4]

    • Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which may favor controlled intramolecular modification over intermolecular cross-linking.[1][4]

  • Check Reagent Preparation and Addition:

    • Reagent Solubility: Some PEG linkers have limited aqueous solubility. Dissolving the reagent in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution can prevent precipitation.[4]

    • Stepwise Addition: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller portions over time. This helps maintain a lower instantaneous concentration of the reagent, favoring a more controlled reaction.[1]

Persistent Issue: Aggregation continues even after optimizing core conditions.

If initial troubleshooting fails, consider more advanced strategies involving buffer composition and linker choice.

Troubleshooting Workflow for Persistent Aggregation:

A Persistent Aggregation B Modify Buffer Composition A->B C Add Stabilizing Excipients B->C Yes D Review Linker Choice B->D No C->D E Switch to Monofunctional PEG D->E Bifunctional Linker Used? F Increase PEG Linker Length D->F Short Linker Used? G Use a More Hydrophilic Linker D->G Hydrophobic Linker Used? H Problem Solved E->H F->H G->H

Caption: Advanced troubleshooting for persistent aggregation.

Detailed Steps:

  • Incorporate Stabilizing Excipients: The addition of certain additives to the reaction buffer can help stabilize the protein and prevent aggregation.[1][4]

    Excipient TypeExamplesTypical ConcentrationMechanism of Action
    Sugars and Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for SucroseAct as protein stabilizers through preferential exclusion.[1]
    Amino Acids Arginine, Glycine50-100 mM for ArginineKnown to suppress non-specific protein-protein interactions.[1]
    Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1]
  • Re-evaluate Your PEG Linker:

    • Functionality: If you are using a homobifunctional PEG linker and observing aggregation, it is highly probable that intermolecular cross-linking is the cause. Switching to a monofunctional PEG reagent is a critical troubleshooting step.[1]

    • Hydrophilicity: If the linker itself has hydrophobic characteristics, it can contribute to the overall hydrophobicity of the conjugate and promote aggregation. Whenever possible, choose reagents with hydrophilic linkers.[12][13]

    • Length: Consider using a PEG linker with a higher molecular weight to provide more effective steric shielding.[8]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Screening Reaction pH

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5). Ensure the buffer system is appropriate for your protein and conjugation chemistry (e.g., phosphate-buffered saline (PBS) or HEPES for amine-reactive chemistry).[4]

  • Small-Scale Reactions: In separate microcentrifuge tubes, set up small-scale conjugation reactions for each pH condition, keeping the protein concentration, PEG:protein molar ratio, and temperature constant.

  • Incubation: Incubate the reactions for the desired amount of time.

  • Analysis: After incubation, visually inspect each reaction for signs of precipitation. Further analyze the samples using a suitable technique to quantify aggregation, such as measuring turbidity at 350 nm or using SEC-HPLC.[2]

Protocol 2: Analysis of Protein Aggregates by Size Exclusion Chromatography (SEC-HPLC)

  • Column Selection: Choose an SEC column with a fractionation range appropriate for resolving your protein monomer from potential dimers and higher-order aggregates.

  • Mobile Phase: The mobile phase should be optimized to prevent non-specific interactions between the protein and the column matrix. A typical mobile phase consists of a buffered saline solution (e.g., 150 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Sample Preparation: Before injection, filter the samples through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.

  • Injection and Elution: Inject a defined amount of your sample onto the column and monitor the elution profile using a UV detector (typically at 280 nm).

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and any higher molecular weight species to determine the percentage of each in your sample.[2]

Section 4: Key Analytical Techniques for Aggregation Measurement

TechniquePrincipleInformation Provided
Visual Inspection/Turbidity Simple observation or measuring light scattering with a spectrophotometer.Detects the presence of large, insoluble aggregates.[1]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies the amount of soluble high molecular weight (HMW) species.[1][14][15][16]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.Determines the average particle size and polydispersity of a sample.[1][16]
Analytical Ultracentrifugation (AUC) Measures the rate at which molecules sediment under high centrifugal force.Provides detailed information on the size, shape, and distribution of soluble aggregates.[1][17]
Asymmetrical Flow Field-Flow Fractionation (AF4) Separates particles based on their diffusion coefficient in a liquid stream.Characterizes a wide range of aggregate sizes, from soluble oligomers to sub-visible particles.[1]

References

side reactions of Boc-Aminooxy-PEG3-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Aminooxy-PEG3-acid. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and to troubleshoot issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterobifunctional crosslinker. It contains three key components:

  • A carboxylic acid (-COOH) group, which can react with primary amines to form a stable amide bond.[1][2]

  • A Boc-protected aminooxy group (-ONH-Boc), which, after deprotection, can react with aldehydes or ketones to form a stable oxime bond.[3][4]

  • A three-unit polyethylene (B3416737) glycol (PEG) spacer, which increases the hydrophilicity and solubility of the molecule in aqueous media.[1]

Q2: What are the primary applications for this reagent?

A2: This reagent is primarily used in bioconjugation and drug development.[2] It is particularly useful for creating antibody-drug conjugates (ADCs), PROTACs, and for the site-specific modification of proteins and other biomolecules.[5] The bifunctional nature allows for a stepwise and controlled conjugation of two different molecules.[5]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the solid compound at -20°C in a tightly sealed container.[6] If dissolved in a solvent, it should be stored at -80°C.[6] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[7]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in water, as well as organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Dichloromethane (DCM).

Troubleshooting Guides

This section addresses specific problems you might encounter during the three main stages of using this compound:

  • Amide Coupling of the Carboxylic Acid.

  • Boc Deprotection of the Aminooxy Group.

  • Oxime Ligation with the Deprotected Aminooxy Group.

Stage 1: Amide Coupling

Problem: Low or no yield of the amide-conjugated product.

Possible Cause Solution & Explanation
Inactive Coupling Reagents (e.g., EDC, HATU) Use fresh or properly stored coupling reagents. EDC is particularly sensitive to hydrolysis and should be stored desiccated.
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis.[8] Prepare the activated ester in situ and add it to the amine-containing molecule promptly.
Incorrect Reaction pH For EDC/NHS coupling, the optimal pH for NHS ester activation is typically 4.5-5.5, while the subsequent reaction with the amine is more efficient at a pH of 7.2-8.5.[7][8] Ensure your buffer system is appropriate for both steps.
Presence of Primary Amine Buffers Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the activated carboxylic acid.[8] Use non-amine-containing buffers like PBS, HEPES, or MES.[8]
Steric Hindrance If the amine on your target molecule is sterically hindered, consider increasing the reaction time or temperature. Using a linker with a longer PEG chain may also be beneficial.
Improper Order of Reagent Addition (for HATU) When using HATU, it is recommended to pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for about 15 minutes before adding your amine-containing molecule. This prevents HATU from reacting with your amine.[9][10]
Stage 2: Boc Deprotection

Problem: Incomplete removal of the Boc group.

Possible Cause Solution & Explanation
Insufficient Acid Strength or Concentration While Trifluoroacetic acid (TFA) is commonly used, some substrates may require longer reaction times or a higher concentration of acid for complete deprotection.[11][12] You can monitor the reaction by LC-MS or TLC to ensure it goes to completion.
Short Reaction Time Increase the deprotection time from 1 hour to 2-3 hours, especially if you are working at a lower temperature (e.g., on ice).[13]
Water in the Reaction Mixture For deprotection in organic solvents like DCM, ensure that your solvent is anhydrous. Water can interfere with the reaction.

Problem: Side product formation during Boc deprotection.

Possible Cause Solution & Explanation
Alkylation by tert-butyl Cation The acidic cleavage of the Boc group generates a reactive tert-butyl cation. This cation can alkylate electron-rich and nucleophilic residues on your molecule, such as tryptophan, methionine, or thiols.[12][13][14]
How to Avoid It The most effective way to prevent this side reaction is to use "scavengers" in your deprotection cocktail.[12][13] These are molecules that will trap the tert-butyl cation. A common and highly effective scavenger cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[13]
Stage 3: Oxime Ligation

Problem: Low yield of the oxime-linked conjugate.

Possible Cause Solution & Explanation
Poor Solubility of Reactants The PEG chain enhances water solubility, but if your target molecule is hydrophobic, you may need to add an organic co-solvent like DMF or Acetonitrile (ACN).[15]
Low Reactivity of Ketone Substrate Ketones are generally less reactive than aldehydes in oxime ligation.[16] To improve the reaction rate, you can increase the reaction temperature (e.g., to 37°C) or increase the concentration of the reactants.
Incorrect pH The uncatalyzed reaction is fastest at a slightly acidic pH of around 4-5. However, if your biomolecule is not stable at this pH, you can work at a neutral pH (6-7) by using a catalyst.[15][17]
Absence or Inactivity of Catalyst At neutral pH, a catalyst is often necessary for an efficient reaction.[18][19] Aniline (B41778) or its derivatives, like p-phenylenediamine, are effective catalysts.[17] Ensure your catalyst stock is fresh.
Hydrolysis of the Oxime Bond While generally stable, the oxime bond can undergo slow hydrolysis under strongly acidic conditions. It is very stable at physiological pH.[20]

Experimental Protocols

Protocol 1: Two-Step Conjugation to an Amine-Containing Molecule

This protocol outlines the activation of the carboxylic acid of this compound and its subsequent conjugation to a primary amine on a target molecule.

A. Activation of Carboxylic Acid to an NHS Ester

  • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mg/mL.

  • In a separate tube, dissolve EDC (1.5 molar equivalents relative to the PEG linker) and Sulfo-NHS (1.5 molar equivalents) in an appropriate activation buffer (e.g., 0.1 M MES, pH 5.5).[7]

  • Add the EDC/Sulfo-NHS solution to the dissolved PEG linker.

  • Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature. The activated Boc-Aminooxy-PEG3-NHS ester is now ready for immediate use.[8]

B. Conjugation to the Target Molecule

  • Dissolve your amine-containing target molecule in a suitable reaction buffer (e.g., 1X PBS, pH 7.2-8.0). The buffer must not contain primary amines.[8]

  • Add the desired molar excess (typically 5 to 20-fold) of the freshly activated Boc-Aminooxy-PEG3-NHS ester solution to the target molecule solution.[8]

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • (Optional) Quench the reaction by adding a solution of Tris or glycine (B1666218) to a final concentration of 20-50 mM to consume any unreacted NHS esters.

  • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess PEG linker and byproducts.

Protocol 2: Boc Deprotection to Yield the Free Aminooxy Group
  • Lyophilize the purified Boc-protected conjugate to ensure it is free of water.

  • Prepare a fresh deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[13]

  • Add the cold deprotection cocktail to the lyophilized conjugate.

  • Incubate the reaction on ice for 1 hour, with occasional gentle mixing.[13]

  • Remove the TFA and scavengers under a stream of nitrogen or by rotary evaporation.

  • To ensure complete removal of residual TFA, you can co-evaporate the residue with toluene.[5]

  • The deprotected product can often be used directly in the next step as its TFA salt.

Protocol 3: Oxime Ligation with an Aldehyde or Ketone
  • Dissolve the deprotected aminooxy-PEG conjugate in a reaction buffer. For aniline-catalyzed reactions at neutral pH, a buffer like PBS at pH 7.0 is suitable.

  • Dissolve your aldehyde or ketone-containing molecule (typically 1.5-5 equivalents) in the same buffer.

  • Add an aniline catalyst to a final concentration of 10-100 mM.

  • Combine the solutions and incubate at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • (Optional) Quench any unreacted aminooxy groups by adding an excess of a simple aldehyde like acetone.

  • Purify the final conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.

Data and Reaction Parameters

Table 1: Recommended Reaction Conditions for Amide Coupling

ParameterValueNotes
Activation Reagents EDC (1.5 eq.), Sulfo-NHS (1.5 eq.)Molar equivalents relative to this compound.[8]
Activation pH 4.5 - 5.5Using a buffer like 0.1 M MES.[7]
Conjugation pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis.[8]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines.[8]
Molar Excess of PEG-NHS 5 to 20-foldMolar excess over the target molecule; requires empirical optimization.[8]
Reaction Temperature 4°C to Room TemperatureLower temperatures can minimize degradation of sensitive molecules.[8]
Reaction Time 1 - 4 hoursMonitor reaction for completion.[8]

Table 2: Recommended Reaction Conditions for Boc Deprotection

ParameterValueNotes
Deprotection Reagent Trifluoroacetic Acid (TFA)Typically used in a high concentration (e.g., 25-95%) in DCM.[11][13]
Scavengers TIS, Water, Thioanisole, EDTEssential for preventing tert-butylation of sensitive residues.[12][13]
Scavenger Cocktail 95% TFA / 2.5% Water / 2.5% TISA widely used and effective mixture.[13]
Reaction Temperature 0°C to Room TemperatureRunning the reaction on ice can help control reactivity.
Reaction Time 1 - 3 hoursMonitor for completion by LC-MS or TLC.[13]

Table 3: Recommended Reaction Conditions for Oxime Ligation

ParameterValueNotes
pH (uncatalyzed) 4.0 - 5.0Faster reaction rate but may not be suitable for all biomolecules.[15]
pH (catalyzed) 6.0 - 7.5Allows for efficient reaction under physiological conditions.[15]
Catalyst Aniline or p-phenylenediamineTypically used at a concentration of 10-100 mM.[17]
Molar Excess of Aminooxy 1.5 to 5-foldMolar excess over the aldehyde/ketone; requires optimization.
Reaction Temperature Room Temperature to 37°CHigher temperatures can accelerate the reaction with ketones.[15]
Reaction Time 2 - 24 hoursDepends on the reactivity of the carbonyl compound and reactant concentrations.

Visualizations

G cluster_0 Overall Experimental Workflow A This compound C Amide Coupling (EDC/NHS or HATU) A->C B Target Molecule 1 (with -NH2 group) B->C D Boc-Protected Conjugate C->D Formation of Amide Bond E Boc Deprotection (TFA + Scavengers) D->E F Aminooxy-PEG-Conjugate E->F Exposure of Aminooxy Group H Oxime Ligation (Aniline catalyst, pH 7) F->H G Target Molecule 2 (with Aldehyde/Ketone) G->H I Final Bioconjugate H->I Formation of Oxime Bond

Caption: Overall experimental workflow for a three-step conjugation using this compound.

G cluster_1 Boc Deprotection and Side Reaction Prevention Start Boc-Protected Conjugate Acid Add TFA (Acid) Start->Acid Cleavage Cleavage of Boc Group Acid->Cleavage Scavenger Add Scavenger (e.g., TIS) Product Desired Deprotected Aminooxy Conjugate Cleavage->Product tBu tert-butyl cation (t-Bu+) Cleavage->tBu SideReaction Alkylation of Sensitive Residues (e.g., Trp, Met) tBu->SideReaction Undesired Reaction tBu->Scavenger Intervention Trapped Trapped/Neutralized t-Bu+ Scavenger->Trapped

Caption: Mechanism of Boc deprotection, showing the formation of the tert-butyl cation side-product and its interception by a scavenger.

G cluster_2 Troubleshooting Low Oxime Ligation Yield start Low Yield? check_sol Are all reactants fully dissolved? start->check_sol add_cosolvent Add organic co-solvent (DMF, ACN) check_sol->add_cosolvent No check_ketone Is your carbonyl a ketone? check_sol->check_ketone Yes add_cosolvent->check_ketone inc_temp Increase temperature to 37°C and/or increase concentration check_ketone->inc_temp Yes check_ph What is the reaction pH? check_ketone->check_ph No (Aldehyde) inc_temp->check_ph ph_neutral pH is neutral (6.5-7.5) check_ph->ph_neutral ph_acidic pH is acidic (4-5) check_ph->ph_acidic check_catalyst Is aniline catalyst present and fresh? ph_neutral->check_catalyst continue_rxn Continue reaction and monitor progress ph_acidic->continue_rxn add_catalyst Add fresh catalyst (10-100 mM) check_catalyst->add_catalyst No check_catalyst->continue_rxn Yes add_catalyst->continue_rxn

Caption: Troubleshooting flowchart for low yield in the oxime ligation step.

References

Technical Support Center: Boc-Aminooxy-PEG3-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Aminooxy-PEG3-acid and its conjugates. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a heterobifunctional linker that contains a Boc-protected aminooxy group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1][2][3] The PEG spacer is hydrophilic and is intended to increase the aqueous solubility of the molecule and its conjugates.[1][3][4] While the PEG chain enhances water solubility, the overall solubility of the conjugate will depend on the properties of the molecule it is conjugated to. The parent molecule, this compound, is generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[3]

Q2: Why is my this compound conjugate poorly soluble in aqueous solutions?

A2: Poor aqueous solubility of your conjugate can arise from several factors:

  • Properties of the Conjugated Molecule: If you have conjugated the linker to a hydrophobic molecule, the resulting conjugate may have limited aqueous solubility despite the presence of the hydrophilic PEG chain.[5][]

  • Aggregation: The conjugate molecules may self-assemble and aggregate, leading to precipitation from the solution. PEGylation is known to reduce aggregation, but this can still occur depending on the specific conjugate.[5]

  • pH of the Solution: The carboxylic acid group on the PEG linker and potentially other functional groups on your target molecule have pKa values. The solubility of the conjugate can be significantly influenced by the pH of the solution relative to these pKa values. At a pH close to the isoelectric point of the conjugate, solubility is often at its minimum.

  • Salt Concentration (Ionic Strength): High salt concentrations can sometimes lead to "salting out," where the solubility of a solute in a salt solution is reduced.

Q3: How does the length of the PEG chain affect the solubility of the conjugate?

A3: Generally, a longer PEG chain will impart greater hydrophilicity and can lead to increased aqueous solubility of the conjugate.[] Longer PEG chains can also provide a greater steric hindrance effect, which can help to prevent aggregation.[] However, there is a trade-off, as excessively long PEG chains could potentially interfere with the biological activity of the conjugated molecule.[5] The choice of PEG chain length should be optimized based on the specific application and the properties of the molecule being conjugated.

Troubleshooting Guide

Issue 1: My purified this compound conjugate has precipitated out of my aqueous buffer.

This is a common issue, particularly when the conjugated molecule is hydrophobic. Here is a systematic approach to troubleshoot and resolve this problem.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Precipitate observed in aqueous buffer B Step 1: Adjust pH A->B Start here C Step 2: Add Co-solvents B->C If precipitation persists F Conjugate is successfully solubilized B->F Success D Step 3: Use Surfactants C->D If still not soluble C->F Success E Step 4: Modify Formulation D->E For further improvement D->F Success E->F Success

Caption: A stepwise workflow for troubleshooting the precipitation of this compound conjugates.

Detailed Troubleshooting Steps:

Step 1: pH Adjustment

The carboxylic acid on the PEG linker has a pKa of approximately 3-4. To ensure this group is deprotonated and charged (which enhances solubility), the pH of the buffer should be at least 1-2 pH units above its pKa.

  • Experimental Protocol: pH Optimization Study

    • Prepare a series of small-volume aliquots of your conjugate suspension.

    • Adjust the pH of each aliquot to a different value (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) using dilute NaOH or HCl.

    • Gently mix and observe for dissolution.

    • If the conjugate dissolves, monitor the stability of the solution over time at the optimal pH.

Step 2: Addition of Co-solvents

For highly hydrophobic conjugates, a small amount of a water-miscible organic co-solvent can significantly improve solubility.

  • Experimental Protocol: Co-solvent Screening

    • Prepare stock solutions of various co-solvents such as DMSO, ethanol, or polyethylene glycol 300 (PEG 300).

    • To your conjugate suspension, add the co-solvent dropwise while vortexing, not exceeding 5-10% (v/v) of the total volume initially, as higher concentrations may affect biological assays.

    • Observe for dissolution.

Quantitative Data: Effect of Co-solvents on Conjugate Solubility

Co-solventConcentration (% v/v)Observed Solubility of Conjugate X (mg/mL)
None0%< 0.1 (Precipitate)
DMSO5%0.5
Ethanol5%0.3
PEG 3005%0.8

Step 3: Use of Surfactants

Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic parts of the conjugate, increasing its apparent solubility.

  • Experimental Protocol: Surfactant Addition

    • Prepare a stock solution of a non-ionic surfactant (e.g., 10% Tween® 80 or Polysorbate 20).

    • Add the surfactant to your conjugate solution to a final concentration of 0.01% to 0.1% (w/v).

    • Gently mix to dissolve the conjugate. Avoid vigorous shaking which can cause foaming.

Issue 2: During the conjugation reaction, my starting materials (this compound and my target molecule) are not fully dissolved in the reaction buffer.

For the conjugation reaction to proceed efficiently, all reactants should be in solution. The carboxylic acid of the linker can be activated using coupling agents like EDC and NHS to react with primary amines.

Reaction Workflow

A Dissolve this compound in organic solvent (e.g., DMF/DMSO) C Add linker solution to target molecule solution A->C B Dissolve target molecule in appropriate buffer B->C D Add activation agents (e.g., EDC, NHS) C->D E Incubate at room temperature D->E F Purify conjugate E->F

Caption: A general workflow for the conjugation of this compound to a target molecule.

  • Experimental Protocol: Homogeneous Reaction Setup

    • Dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble, such as DMF or DMSO.

    • Dissolve your target molecule in the reaction buffer (e.g., MES or PBS at a suitable pH for your molecule).

    • Slowly add the dissolved linker solution to the buffered solution of your target molecule with stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v).

    • Proceed with the addition of the coupling agents (e.g., EDC/NHS).

Quantitative Data: Recommended Solvents for this compound

SolventSolubilityNotes
DMSOHighA good choice for initial stock solutions.[3]
DMFHighAnother suitable organic solvent for stock solutions.
WaterLow to ModerateSolubility is pH-dependent.
EthanolModerateCan be used as a co-solvent.

By systematically addressing these common issues, researchers can improve the solubility of their this compound conjugates and achieve more reliable and reproducible experimental results.

References

challenges in purifying PEGylated proteins and peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PEGylated Protein and Peptide Purification.

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the challenges encountered during the purification of PEGylated proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary ?

The main difficulty in purifying PEGylated proteins and peptides stems from the heterogeneity of the reaction mixture.[1][] The PEGylation process often results in a complex mix of:

  • Unreacted Protein/Peptide: The original, unmodified molecule.[1]

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.[1][]

  • Multi-PEGylated Species: Proteins or peptides with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[1][]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[1][]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1]

Separating these closely related species is challenging because the addition of the neutral, hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties—such as size, charge, and hydrophobicity—that are typically used for separation.[1]

Q2: What are the most common methods for purifying PEGylated compounds?

The most widely used purification techniques for PEGylated proteins are chromatographic methods that exploit differences in molecular size, charge, and hydrophobicity.[1][] These include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is particularly effective at removing unreacted PEG and the native protein from the larger PEGylated conjugate.[1][]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[1][]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, providing a basis for separation.[][3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for analytical scale separation and for purifying peptides and small proteins. It can be effective in separating positional isomers.[]

Q3: How does PEGylation affect the protein's properties during purification?

PEGylation significantly alters a protein's properties, which in turn affects the purification strategy:

  • Increased Hydrodynamic Volume: The attachment of PEG chains increases the molecule's size, which is the basis for separation by SEC.[][4]

  • Charge Shielding: PEG chains can mask the surface charges of the protein.[][5] This "charge shielding" effect reduces the protein's interaction with IEX resins and is a key principle for separating PEGylated species from their unmodified counterparts.[6]

  • Altered Hydrophobicity: PEGylation can change the surface hydrophobicity of a protein, which can be leveraged for separation using HIC.[3]

  • Enhanced Solubility and Stability: PEGylation generally increases the solubility and stability of proteins, which can be beneficial during the purification process.[7][8]

Q4: Can a single chromatography step be sufficient for purification?

While a single chromatographic step can sometimes provide adequate separation, especially for removing unreacted PEG using SEC, achieving high purity often requires a multi-step approach.[5] Combining different chromatography techniques that separate based on different principles (e.g., size, then charge) is a common strategy to resolve the complex mixture of a PEGylation reaction.[9]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of PEGylated compounds using various chromatographic techniques.

Size Exclusion Chromatography (SEC)
IssuePossible CauseRecommendation
Poor Separation of PEGylated Conjugate and Unreacted Protein/PEG Inappropriate column choice (pore size).For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.[1]
Sample volume too large.The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[1]
Low Recovery of PEGylated Compound Non-specific binding to the column matrix.Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[1]
Protein precipitation on the column.Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[1]
Distorted Peak Shapes Unwanted interactions with the stationary phase.For PEG analysis in organic solvents like THF, distorted peaks can occur. Ensure mobile phase compatibility with the column.[1]
Ion Exchange Chromatography (IEX)
IssuePossible CauseRecommendation
Poor Separation of PEGylated Species "Charge shielding" effect of PEG.Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[1]
Inappropriate salt gradient.For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[1]
Low Binding Capacity Steric hindrance from the PEG chain.The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size. Agarose-based resins with open porous structures have shown higher dynamic binding capacities for PEGylated proteins.[1]
Protein Elutes in Flow-Through Incorrect buffer conditions (pH or ionic strength).Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to allow for binding.[1]
Hydrophobic Interaction Chromatography (HIC)
IssuePossible CauseRecommendation
Poor Resolution Inappropriate salt concentration.The type and concentration of salt in the binding buffer are critical. Ammonium sulfate (B86663) is commonly used to promote binding. The optimal concentration needs to be determined empirically.[1]
Weak hydrophobic interaction.For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be required.[1]
Low Recovery Protein precipitation at high salt concentrations.Screen different salts and their concentrations. Sometimes, a lower initial salt concentration is necessary, even if it reduces binding efficiency.[1]
Irreversible binding to the column.If the protein is very hydrophobic, consider adding a mild organic modifier to the elution buffer to facilitate desorption.[1]
Broad Peaks Heterogeneity of the attached PEG.This can be inherent to the sample. Optimize the gradient for the best possible separation of the different species.[1]

Experimental Protocols

Protocol 1: General Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol provides a general framework for the initial removal of unreacted PEG from a PEGylated protein.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)

  • HPLC or FPLC system

  • Reaction mixture containing the PEGylated protein

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC Running Buffer until a stable baseline is achieved.

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.[9]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[9]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate recommended for the column.[9]

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated protein will elute earlier than the smaller, unreacted PEG and unmodified protein.[9]

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

Protocol 2: Separation of PEGylated Species using Ion Exchange Chromatography (IEX)

This protocol provides a general guideline for separating PEGylated species based on charge.

Materials:

  • Cation or anion exchange column

  • HPLC or FPLC system

  • Partially purified PEGylated protein sample (e.g., after SEC)

  • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the target protein has a net charge opposite to that of the column resin (e.g., 20 mM MES, pH 6.0 for cation exchange).[1]

  • Elution Buffer (Buffer B): Buffer A containing a high concentration of salt (e.g., 1 M NaCl).[1]

Methodology:

  • Column Equilibration: Equilibrate the column with Buffer A until the pH and conductivity of the effluent are the same as the buffer.[1]

  • Sample Loading: Load the sample onto the column at a low flow rate to ensure efficient binding.[1]

  • Wash: Wash the column with several column volumes of Buffer A to remove any unbound or weakly bound impurities.[1]

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).[1] A shallow gradient is often more effective for separating species with small charge differences.[1]

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the fractions by SDS-PAGE, IEF, or RP-HPLC to identify the fractions containing the desired PEGylated species.

Visualizations

PEGylation_Reaction_Heterogeneity cluster_reaction PEGylation Reaction Mixture cluster_purification Purification Challenges Unreacted_Protein Unreacted Protein/Peptide Size_Separation Size-based Separation (SEC) Unreacted_Protein->Size_Separation Different Size Unreacted_PEG Unreacted PEG Unreacted_PEG->Size_Separation Different Size Mono_PEG Mono-PEGylated Mono_PEG->Size_Separation Charge_Separation Charge-based Separation (IEX) Mono_PEG->Charge_Separation Charge Shielding Hydrophobicity_Separation Hydrophobicity-based Separation (HIC) Mono_PEG->Hydrophobicity_Separation Altered Hydrophobicity Multi_PEG Multi-PEGylated Multi_PEG->Size_Separation Multi_PEG->Charge_Separation Greater Shielding Positional_Isomers Positional Isomers Positional_Isomers->Charge_Separation Subtle Charge Differences Positional_Isomers->Hydrophobicity_Separation Site-specific Hydrophobicity

Caption: Heterogeneity of a PEGylation reaction mixture and the corresponding purification challenges.

Purification_Workflow Reaction_Mixture PEGylation Reaction Mixture SEC Size Exclusion Chromatography (SEC) Reaction_Mixture->SEC Removes unreacted PEG and protein IEX Ion Exchange Chromatography (IEX) SEC->IEX Separates by degree of PEGylation Analysis Fraction Analysis (SDS-PAGE, HPLC, MS) SEC->Analysis HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Further separation of isomers/species IEX->Analysis HIC->Analysis Purified_Product Purified PEGylated Protein/Peptide Analysis->Purified_Product

Caption: A general chromatographic workflow for the purification of PEGylated proteins.

Troubleshooting_Logic cluster_separation Poor Separation Solutions cluster_recovery Low Recovery Solutions Start Purification Issue Identified Poor_Separation Poor Separation? Start->Poor_Separation Low_Recovery Low Recovery? Start->Low_Recovery Poor_Separation->Low_Recovery No Optimize_Gradient Optimize Gradient (Salt/Solvent) Poor_Separation->Optimize_Gradient Yes Change_Column Change Column (Pore Size/Resin) Poor_Separation->Change_Column Yes Adjust_pH Adjust pH Poor_Separation->Adjust_pH Yes Reduce_Sample_Vol Reduce Sample Volume Poor_Separation->Reduce_Sample_Vol Yes Check_Solubility Check Protein Solubility Low_Recovery->Check_Solubility Yes Modify_Elution Modify Elution Buffer Low_Recovery->Modify_Elution Yes Reduce_Interactions Reduce Non-specific Binding Low_Recovery->Reduce_Interactions Yes

Caption: A logical troubleshooting guide for common purification issues.

References

how to confirm successful conjugation with Boc-Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm successful conjugation with Boc-Aminooxy-PEG3-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains three key components:

  • A Boc (tert-butyloxycarbonyl) protected aminooxy group : This group, after deprotection, reacts with aldehydes or ketones to form a stable oxime bond.[1]

  • A PEG3 (polyethylene glycol) spacer : This flexible, hydrophilic spacer enhances the solubility of the conjugate in aqueous media.

  • A carboxylic acid group : This functional group can be coupled to primary amines on a target molecule (e.g., a protein or peptide) to form a stable amide bond.

Its primary application is in bioconjugation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[2]

Q2: What is the general workflow for using this compound in a conjugation reaction?

The general workflow involves a two-step process. First, the carboxylic acid end of the linker is typically activated (e.g., with EDC/NHS) and reacted with an amine-containing molecule. Following purification, the Boc protecting group on the aminooxy end is removed under acidic conditions. The now-exposed aminooxy group is then ready to react with an aldehyde or ketone on the second molecule to form the final conjugate via an oxime bond.

Q3: Why is confirming the conjugation important?

Confirming successful conjugation is critical to ensure that the desired biomolecule has been successfully modified. This verification is essential for:

  • Characterizing the final product: Understanding the structure and purity of the conjugate.

  • Ensuring biological activity: Unsuccessful conjugation will lead to inactive molecules.

  • Reproducibility: Establishing a reliable and repeatable conjugation protocol.

  • Regulatory requirements: For therapeutic applications, thorough characterization is a regulatory necessity.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation and its confirmation.

Issue 1: Low or No Conjugation Product Observed

Possible Cause Recommended Solution
Inefficient Boc Deprotection Verify complete removal of the Boc group using TLC or LC-MS. If incomplete, increase the reaction time with the acidic reagent (e.g., TFA in DCM) or use a slightly stronger acidic condition. Ensure the deprotection reaction is performed under anhydrous conditions if specified.
Side Reactions During Boc Deprotection The tert-butyl cation generated during deprotection can alkylate nucleophilic residues (e.g., tryptophan, methionine).[3][4] Use scavengers like triisopropylsilane (B1312306) (TIS) or water in your deprotection cocktail to trap the carbocation.
Low Reactivity of Aldehyde/Ketone Ketones are generally less reactive than aldehydes. Increase the reaction time, temperature (e.g., to 37°C), or the concentration of the aminooxy-PEG reagent.
Suboptimal pH for Oxime Ligation Oxime ligation is most efficient at a slightly acidic pH (typically 4-5).[5] However, for biomolecules that are not stable at low pH, the reaction can be performed at neutral pH (6-7.4) with the addition of a catalyst.[6][7]
Catalyst Issues Aniline is a common catalyst for oxime ligation at neutral pH.[6] Ensure a fresh stock of the catalyst is used at an appropriate concentration (typically 10-100 mM).[8] For improved efficiency, consider using p-phenylenediamine.[6]
Steric Hindrance The conjugation site on your biomolecule may be sterically inaccessible. Consider introducing a longer PEG spacer or re-engineering the conjugation site if possible.
Hydrolysis of the Linker or Substrate Ensure that the reaction components are stable under the chosen reaction conditions. Avoid prolonged exposure to harsh pH conditions if your molecules are sensitive.

Issue 2: Multiple Products or Impurities in the Final Reaction Mixture

Possible Cause Recommended Solution
Dimerization of the Conjugate This can occur if the catalyst has multiple reactive groups (e.g., p-phenylenediamine).[9] If dimerization is observed, switch to a catalyst with a single reactive group, such as aniline.
Unreacted Starting Materials Optimize the stoichiometry of your reactants. A slight excess of the smaller molecule (e.g., the PEG linker) is often used to drive the reaction to completion.
Side Products from Unstable Reactants Ensure the purity of your starting materials before beginning the conjugation reaction.
Formation of Isomers (E/Z) of the Oxime Bond The oxime bond can exist as E and Z isomers, which may be separable by HPLC.[10][11] This is an inherent property of the oxime bond and may not necessarily be a problem unless a single isomer is required for your application.

Issue 3: Difficulty in Purifying the Final Conjugate

Possible Cause Recommended Solution
Similar Physicochemical Properties of Product and Starting Materials This can make separation by chromatography challenging. Optimize your purification method. Ion-exchange chromatography is often effective for separating PEGylated proteins from their un-PEGylated counterparts.[8] Size-exclusion chromatography can also be used to separate based on size differences.
Aggregation of the Conjugate PEGylation can sometimes lead to aggregation. Analyze the product by size-exclusion chromatography (SEC) to detect aggregates. If aggregation is an issue, consider optimizing buffer conditions (e.g., pH, ionic strength) or using additives that reduce aggregation.
Poor Resolution in Chromatography Experiment with different chromatography resins, mobile phases, and gradient profiles to improve the separation of your conjugate from impurities.

Confirmation of Successful Conjugation: Experimental Protocols

The following are detailed protocols for the most common analytical techniques used to confirm the successful formation of your conjugate.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method to confirm conjugation by detecting the mass increase corresponding to the addition of the this compound linker.

  • Technique: Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is highly recommended for analyzing PEGylated biomolecules.

  • Expected Mass Shift: The molecular weight of this compound is 337.37 g/mol .[12][13] After deprotection of the Boc group (100.12 g/mol ) and formation of the oxime bond (loss of H₂O, 18.02 g/mol ), the net mass addition of the linker is 219.23 Da .

Protocol for LC-MS Analysis:

  • Sample Preparation:

    • Dilute a small aliquot of your reaction mixture and purified conjugate in a suitable solvent (e.g., water with 0.1% formic acid).[14]

    • For complex biological samples, protein precipitation or solid-phase extraction may be necessary to remove interfering substances.[15]

  • LC Separation:

    • Use a reverse-phase column (e.g., C4 or C18) suitable for proteins or peptides.

    • Employ a gradient elution with two mobile phases:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

    • A typical gradient might be 5-95% B over 30 minutes.

  • MS Analysis:

    • Acquire data in positive ion mode.

    • Perform a full scan over a mass range that includes your starting material and the expected conjugate.

    • The resulting spectrum will show a mass peak corresponding to the starting biomolecule and a new peak at a higher m/z corresponding to the conjugated product.

    • Deconvolution of the mass spectrum may be necessary for large molecules like proteins that exhibit multiple charge states.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to monitor the progress of the reaction and to assess the purity of the final product. Successful conjugation will result in a new peak with a different retention time from the starting materials.

  • Technique: Reverse-phase HPLC is commonly used.

  • Expected Observation: The PEGylated conjugate is typically more hydrophobic than the un-PEGylated starting material, leading to a longer retention time.

Protocol for HPLC Analysis:

  • Sample Preparation: Dilute the sample in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 or C4 reverse-phase column.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from low to high percentage of mobile phase B (e.g., 5% to 95% B over 30 minutes).

    • Detection: UV detection at a wavelength where your molecule of interest absorbs (e.g., 214 nm for peptides or 280 nm for proteins).

  • Data Analysis:

    • Inject samples of your starting materials and the reaction mixture at different time points.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of a new, later-eluting peak, which corresponds to the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to definitively confirm the formation of the oxime bond.

  • Technique: ¹H NMR and ¹³C NMR.

  • Expected Chemical Shifts for the Oxime Moiety:

    • ¹H NMR: The proton attached to the imine carbon (H-C=N-) typically appears in the range of 6.5 - 8.5 ppm. The oxime hydroxyl proton (-N-OH ) may appear as a broad singlet between 8.0 - 11.5 ppm.[16][17]

    • ¹³C NMR: The imine carbon (C =N-) gives a characteristic signal in the range of 140 - 160 ppm.[16]

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Look for the disappearance of the aldehyde proton signal (typically 9-10 ppm) from the starting material and the appearance of the new imine proton signal.

  • Quantitative NMR (qNMR): To determine the conjugation efficiency, an internal standard with a known concentration can be added to the sample. The ratio of the integrals of the product peaks to the internal standard peaks can be used to calculate the yield.[18][19]

Thin-Layer Chromatography (TLC)

TLC is a quick and simple method to monitor the progress of a reaction.

  • Expected Observation: The conjugated product will have a different Rf value compared to the starting materials. Due to the increased polarity from the PEG chain, the conjugate might have a lower Rf value (travel a shorter distance up the plate) than a less polar starting material.

Protocol for TLC Analysis:

  • Spotting: On a silica (B1680970) gel TLC plate, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot).[20]

  • Elution: Develop the plate in a suitable solvent system. For PEGylated compounds, a polar solvent system is often required, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol.[6]

  • Visualization:

    • UV Light: If your compounds are UV-active, they will appear as dark spots under a UV lamp.[21]

    • Staining: If the compounds are not UV-active, use a chemical stain such as potassium permanganate (B83412) or an iodine chamber for visualization.[21]

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot in the reaction mixture lane indicate that the reaction is proceeding.

Data Presentation

Table 1: Molecular Weights for Mass Spectrometry Analysis

CompoundMolecular Weight ( g/mol )
This compound337.37[12][13]
Boc protecting group100.12
Net mass addition of deprotected Aminooxy-PEG3-acid linker (after oxime formation)219.23

Table 2: Characteristic NMR Chemical Shifts for Oxime Bond Confirmation

NucleusFunctional GroupChemical Shift (δ) Range (ppm)
¹HImine proton (H-C=N-)6.5 - 8.5[16]
¹HOxime hydroxyl proton (-N-OH )8.0 - 11.5[16][17]
¹³CImine carbon (C =N-)140 - 160[16]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation AmineMolecule Amine-containing Molecule AmideCoupling Amide Bond Formation AmineMolecule->AmideCoupling BocPEG This compound Activation Activate Carboxylic Acid (e.g., EDC/NHS) BocPEG->Activation Activation->AmideCoupling Purification1 Purify Intermediate AmideCoupling->Purification1 Intermediate Purified Intermediate Purification1->Intermediate Deprotection Acidic Deprotection (e.g., TFA in DCM) Intermediate->Deprotection DeprotectedLinker Aminooxy-PEG-Molecule Deprotection->DeprotectedLinker OximeLigation Oxime Bond Formation (pH 4-7, +/- catalyst) DeprotectedLinker->OximeLigation AldehydeMolecule Aldehyde/Ketone -containing Molecule AldehydeMolecule->OximeLigation FinalConjugate Final Conjugate OximeLigation->FinalConjugate Purification2 Final Purification FinalConjugate->Purification2

Caption: General experimental workflow for a two-step conjugation using this compound.

Troubleshooting Logic

troubleshooting_workflow Start Low or No Product? CheckDeprotection Confirm Boc Deprotection (LC-MS/TLC) Start->CheckDeprotection CheckLigation Review Ligation Conditions Start->CheckLigation IncompleteDeprotection Incomplete Deprotection CheckDeprotection->IncompleteDeprotection No SideReactions Side Reactions (Alkylation) CheckDeprotection->SideReactions Maybe CheckpH Is pH Optimal? (4-5, or 6-7.4 with catalyst) CheckLigation->CheckpH OptimizeDeprotection Increase Acid/Time IncompleteDeprotection->OptimizeDeprotection AddScavengers Add Scavengers (e.g., TIS) SideReactions->AddScavengers CheckCatalyst Is Catalyst Active/Correct? CheckpH->CheckCatalyst Yes AdjustpH Adjust pH CheckpH->AdjustpH No CheckReactivity Aldehyde/Ketone Reactivity? CheckCatalyst->CheckReactivity Yes NewCatalyst Use Fresh/Different Catalyst CheckCatalyst->NewCatalyst No IncreaseTimeTemp Increase Time/Temp/ Concentration CheckReactivity->IncreaseTimeTemp Low Success Successful Conjugation CheckReactivity->Success High

References

stability issues with Boc-Aminooxy-PEG3-acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Aminooxy-PEG3-acid. The information is designed to help users address common stability and reactivity issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound is generally stable when handled and stored correctly. The molecule's stability is primarily dictated by its three key components: the Boc-protected aminooxy group, the PEG3 linker, and the terminal carboxylic acid. The ether linkages within the polyethylene (B3416737) glycol (PEG) backbone are highly stable and not susceptible to hydrolysis under typical experimental conditions.[1] The Boc protecting group is stable to bases and nucleophiles but is labile in acidic conditions.[2] The terminal carboxylic acid is a stable functional group. For optimal stability, it is crucial to control the pH and temperature of the solution.

Q2: What are the recommended storage conditions for this compound in both solid form and in solution?

A2: For long-term storage, this compound should be stored as a solid at -20°C, protected from moisture and light.[1][3] If you need to prepare a stock solution, it is best to dissolve it in an anhydrous aprotic solvent like DMSO or DMF, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -80°C.[3] While aqueous solutions can be used for immediate applications, they are not recommended for long-term storage due to the potential for hydrolysis, especially if the pH is not controlled.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on pH:

  • Acidic Conditions (pH < 4): The Boc protecting group is susceptible to cleavage under acidic conditions, exposing the free aminooxy group.[4] Strong acids like trifluoroacetic acid (TFA) will rapidly remove the Boc group.[2]

  • Neutral to Mildly Basic Conditions (pH 6-8.5): The molecule is relatively stable in this pH range, making it suitable for conjugation reactions. The PEG backbone and carboxylic acid are stable.[1]

  • Strongly Basic Conditions (pH > 9): While the Boc group is generally stable to bases, extreme pH should be avoided during long-term storage to prevent any potential slow degradation of the PEG chain.[2][3]

Q4: What are the primary degradation pathways for this compound?

A4: The most common degradation pathway is the acid-catalyzed hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group. This results in the formation of tert-butanol (B103910) (which can further decompose to isobutylene (B52900) and water), carbon dioxide, and the free aminooxy-PEG3-acid. The ether linkages of the PEG backbone are highly resistant to degradation under conditions typically used in bioconjugation.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in a question-and-answer format.

Issue 1: Low Yield in Amide Coupling (EDC/NHS Chemistry)

Q: I am getting a low yield when trying to conjugate the carboxylic acid of this compound to a primary amine on my protein/peptide using EDC/NHS chemistry. What could be the problem?

A: Low conjugation efficiency in EDC/NHS reactions is a common problem and can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions

Potential Cause Explanation Troubleshooting Steps
Inactive EDC/NHS Reagents EDC and NHS are moisture-sensitive and can hydrolyze over time, rendering them inactive.- Use fresh, high-purity EDC and NHS. - Equilibrate reagents to room temperature before opening to prevent moisture condensation. - Prepare stock solutions of EDC and NHS immediately before use.
Suboptimal pH The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the coupling of the NHS-ester to the primary amine is most efficient at a slightly basic pH (7.2-8.0).- Perform a two-step conjugation (see Experimental Protocols). First, activate the this compound at pH 5.5, then add your amine-containing molecule and adjust the pH to 7.5. - Use non-amine containing buffers like MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.
Presence of Nucleophiles in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS-activated linker.- Replace amine-containing buffers with non-nucleophilic buffers such as MES, HEPES, or PBS.
Hydrolysis of NHS-Ester Intermediate The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions. Its half-life can range from minutes to hours depending on the pH.- Add the amine-containing molecule to the activated linker as soon as possible. - Consider increasing the concentration of the amine-containing molecule to favor the aminolysis reaction over hydrolysis.
Issue 2: Premature Cleavage of the Boc Group

Q: I am observing the deprotected aminooxy-PEG3-acid in my reaction mixture before the intended deprotection step. Why is this happening?

A: Premature loss of the Boc protecting group is almost always due to exposure to acidic conditions.

Potential Causes and Solutions

Potential Cause Explanation Troubleshooting Steps
Acidic Reaction or Buffer Conditions The Boc group is labile to acid. If any of your reaction components or buffers have a pH below 6, you risk partial or complete deprotection over time.- Carefully check the pH of all your solutions before adding the this compound. - Ensure that if you are using a buffer like MES, it is adjusted to the appropriate pH for your reaction (ideally between 6.0 and 7.0 for stability).
Contaminated Reagents Reagents or solvents could be contaminated with acidic impurities.- Use high-purity, fresh reagents and solvents.
Improper Storage of Stock Solutions Storing the linker in an acidic buffer, even at low temperatures, can lead to slow hydrolysis of the Boc group over time.- Prepare stock solutions in anhydrous, aprotic solvents like DMSO or DMF. - If an aqueous buffer is necessary for a short period, ensure it is at a neutral or slightly basic pH.
Issue 3: Low Efficiency in Oxime Ligation

Q: After deprotecting the Boc group, I am getting a low yield in the subsequent oxime ligation reaction with an aldehyde/ketone. What are the potential reasons?

A: Inefficient oxime ligation can be due to issues with the deprotected linker, the carbonyl compound, or the reaction conditions.

Potential Causes and Solutions

Potential Cause Explanation Troubleshooting Steps
Incomplete Boc Deprotection If the Boc group was not completely removed, there will be less free aminooxy groups available to react.- Confirm complete deprotection by LC-MS before proceeding with the ligation. - If incomplete, repeat the deprotection step with fresh TFA or extend the reaction time.
Suboptimal pH for Ligation Oxime ligation is fastest at a pH of around 4-5. At neutral pH, the reaction can be very slow.- Perform the reaction in a buffer with a pH of 4.5 (e.g., sodium acetate (B1210297) buffer). - If your biomolecule is not stable at acidic pH, perform the reaction at neutral pH (7.0-7.4) and add a nucleophilic catalyst like aniline (B41778) or its derivatives (e.g., p-phenylenediamine) to a final concentration of 10-100 mM.
Degradation of the Aminooxy Group Free aminooxy compounds can be sensitive and should be used relatively quickly after deprotection and purification.- Use the deprotected aminooxy-PEG3-acid immediately after preparation. - Ensure that the deprotected linker is not stored for extended periods, especially in solution.
Steric Hindrance The carbonyl group on your target molecule may be sterically inaccessible.- If possible, consider introducing a longer linker on your carbonyl-containing molecule. - Increase the reaction time and/or temperature (e.g., 37°C) if your molecules are stable under these conditions.

Data Presentation

Table 1: General Stability of this compound in Solution

Condition pH Range Expected Stability Recommendation
Boc Group < 4LowAvoid for storage; use for deprotection.
4 - 6ModeratePotential for slow hydrolysis over extended periods.
6 - 10HighOptimal range for maintaining the Boc group.
PEG Backbone 2 - 12Very HighEther linkages are stable across a wide pH range.
Carboxylic Acid 2 - 12Very HighStable functional group.
Overall Molecule 6.5 - 8.5HighRecommended range for storage and handling in solution.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol minimizes unwanted side reactions by activating the carboxylic acid in a separate step before introducing the amine-containing molecule.

  • Activation Step:

    • Dissolve this compound in an amine-free buffer (e.g., 0.1 M MES, pH 5.5).

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling Step:

    • Dissolve your amine-containing molecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the activated this compound solution to the amine-containing molecule solution. A 10-20 fold molar excess of the linker over the amine is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS-esters by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM.

    • Purify the conjugate using size exclusion chromatography, dialysis, or another appropriate method to remove excess linker and reaction byproducts.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to generate the free aminooxy group.

  • Reaction Setup:

    • Dissolve the Boc-protected PEG conjugate in a minimal amount of anhydrous dichloromethane (B109758) (DCM).

    • Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a final concentration of 50% TFA in DCM).

    • If your molecule contains other acid-sensitive groups, you may add a scavenger like triisopropylsilane (B1312306) (TIS) (2-5% v/v).

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group.

  • Work-up and Isolation:

    • Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

    • Co-evaporate with toluene (B28343) or DCM several times to remove residual TFA.

    • The resulting deprotected product (as a TFA salt) can often be used directly in the next step or purified further if necessary.

Protocol 3: Stability Indicating HPLC Method Development

To assess the stability of this compound under your specific conditions, you can perform a forced degradation study and monitor the results by HPLC.

  • Forced Degradation:

    • Prepare solutions of this compound in different buffers (e.g., pH 4, 7, and 9).

    • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution and quench any further degradation by freezing or immediate analysis.

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method with two mobile phases:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • Monitor the elution profile using a UV detector at a low wavelength (e.g., 214 nm).

    • The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The identity of the peaks can be confirmed by LC-MS.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_deprotection Step 3: Boc Deprotection cluster_ligation Step 4: Oxime Ligation start This compound add_edc_nhs Add EDC/NHS in MES buffer (pH 5.5) start->add_edc_nhs activated_linker Activated NHS-ester intermediate add_edc_nhs->activated_linker conjugation Mix and incubate activated_linker->conjugation protein Amine-containing molecule (e.g., Protein) in PBS (pH 7.4) protein->conjugation crude_conjugate Crude Boc-PEG-Protein Conjugate conjugation->crude_conjugate add_tfa Add TFA/DCM crude_conjugate->add_tfa deprotected_conjugate Aminooxy-PEG-Protein Conjugate add_tfa->deprotected_conjugate ligation Mix in acidic buffer (pH 4.5) or neutral buffer with aniline catalyst deprotected_conjugate->ligation carbonyl_molecule Aldehyde/Ketone molecule carbonyl_molecule->ligation final_product Final Bioconjugate ligation->final_product

Caption: Complete experimental workflow for using this compound.

troubleshooting_workflow cluster_edc_nhs EDC/NHS Coupling Issues cluster_deprotection Boc Deprotection Issues cluster_ligation Oxime Ligation Issues start Low Conjugation Yield? check_reagents Are EDC/NHS reagents fresh? start->check_reagents Yes check_ph Is the pH optimal for activation and coupling? check_reagents->check_ph Yes check_buffer Is the buffer amine-free? check_ph->check_buffer Yes check_deprotection Was Boc deprotection complete? (Check by LC-MS) check_buffer->check_deprotection Yes check_acid Was the acid concentration/time sufficient? check_deprotection->check_acid No check_ligation_ph Is the ligation pH optimal (4.5) or catalyzed? check_acid->check_ligation_ph Yes check_linker_stability Was the deprotected linker used immediately? check_ligation_ph->check_linker_stability Yes solution Optimize conditions based on findings check_linker_stability->solution Yes

Caption: Logical troubleshooting workflow for low yield issues.

References

impact of pH on Boc-Aminooxy-PEG3-acid reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Boc-Aminooxy-PEG3-acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction of deprotected this compound with an aldehyde or ketone?

The optimal pH for the oxime ligation reaction is a balance between the nucleophilicity of the aminooxy group and the acid-catalyzed dehydration of the tetrahedral intermediate. Historically, mildly acidic conditions of approximately pH 4.5 have been used to achieve rapid conjugation.[1][2] However, for many biological applications where neutral pH is required, the reaction is considerably slower.[1][2][3] At neutral pH (6.5-7.5), the use of a catalyst is often necessary to achieve a reasonable reaction rate.[1]

Q2: Why is the reaction slower at neutral or physiological pH?

The formation of a stable oxime bond proceeds through a two-step mechanism. The initial attack of the aminooxy group on the carbonyl is followed by a rate-determining acid-catalyzed dehydration step.[2] At neutral or higher pH, there is a lower concentration of protons to catalyze this dehydration, leading to a slower overall reaction rate.[2][4]

Q3: Can I perform the conjugation at neutral pH?

Yes, the conjugation can be performed at neutral pH (typically 6.5-7.5), which is often necessary for biological applications to maintain the integrity of proteins and other biomolecules.[3] To compensate for the slower reaction rate at this pH, the use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives, is highly recommended.[1][2][5]

Q4: What is the role of the Boc protecting group and how do I remove it?

The tert-butyloxycarbonyl (Boc) group protects the aminooxy functionality, preventing it from reacting prematurely.[6] It must be removed before the conjugation reaction. This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[7][8][9]

Q5: How does the reactivity of the carbonyl compound (aldehyde vs. ketone) affect the reaction?

Aldehydes are generally more reactive than ketones in oxime ligation reactions.[5] Electron-deficient carbonyl groups also tend to react more rapidly.[2] Therefore, reactions with ketones may require longer reaction times, higher concentrations of reactants, or a more efficient catalyst to achieve high yields.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction of this compound.

Problem Possible Cause Recommended Solution
Low or no product formation Incomplete Boc deprotection. The aminooxy group is not available for reaction.Ensure complete removal of the Boc group by monitoring the deprotection reaction (e.g., by TLC or LC-MS). Use fresh, high-quality TFA and anhydrous solvent.[7]
Incorrect pH. The reaction pH is too high or too low, inhibiting the reaction.Optimize the reaction pH. For uncatalyzed reactions, a pH of around 4.5 is often optimal.[1][2] For reactions at neutral pH, ensure the buffering capacity is sufficient.
Absence or insufficient amount of catalyst (at neutral pH). The reaction rate is too slow at neutral pH without a catalyst.Add a suitable catalyst like aniline or p-phenylenediamine (B122844) to your reaction mixture.[2][10] Optimize the catalyst concentration as high concentrations can sometimes lead to side reactions.
Degradation of the aminooxy compound. Aminooxy compounds can be sensitive and may degrade over time, especially after deprotection.Use the deprotected aminooxy-PEG reagent immediately after preparation.[11][12] Store the Boc-protected reagent under recommended conditions.
Presence of side products Reaction with buffer components. Some buffers, especially those containing primary amines (e.g., Tris), can react with aldehydes or ketones.Use a non-reactive buffer system, such as phosphate (B84403) or acetate (B1210297) buffers.[3]
Oxidation of the aldehyde. Aldehydes can be susceptible to oxidation, especially at higher pH and in the presence of oxygen.Prepare aldehyde solutions fresh and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor reproducibility Inconsistent pH. Small variations in pH can significantly impact the reaction rate.Prepare buffers carefully and verify the pH before each experiment.
Variable reagent quality. The purity and activity of the PEG linker, carbonyl compound, and catalyst can vary between batches.Use high-purity reagents and qualify new batches before use in critical experiments.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the reactive aminooxy group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[7]

  • Trifluoroacetic acid (TFA)[7]

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For purification, redissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Oxime Ligation at Acidic pH (pH 4.5)

This protocol describes a typical oxime ligation reaction under acidic conditions without a catalyst.

Materials:

  • Deprotected Aminooxy-PEG3-acid

  • Aldehyde or ketone-containing molecule

  • 0.1 M Sodium Acetate Buffer, pH 4.5

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule in the sodium acetate buffer. If necessary, use a minimal amount of a water-miscible organic solvent to aid dissolution.

  • Dissolve the deprotected Aminooxy-PEG3-acid in the same buffer.

  • Add the Aminooxy-PEG3-acid solution to the aldehyde/ketone solution. A typical molar ratio is 1.2 to 2 equivalents of the aminooxy compound relative to the carbonyl compound.

  • Stir the reaction mixture at room temperature. The reaction time can range from a few hours to overnight, depending on the reactivity of the carbonyl compound.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or LC-MS).

  • Once the reaction is complete, purify the conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC or size-exclusion chromatography).

Protocol 3: Catalyzed Oxime Ligation at Neutral pH (pH 7.0)

This protocol describes a catalyzed oxime ligation at neutral pH, suitable for sensitive biomolecules.

Materials:

  • Deprotected Aminooxy-PEG3-acid

  • Aldehyde or ketone-containing biomolecule

  • 0.1 M Phosphate Buffer, pH 7.0

  • Aniline or p-phenylenediamine solution (e.g., 1 M stock in DMSO or water)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Dissolve the aldehyde or ketone-containing biomolecule in the phosphate buffer.

  • Dissolve the deprotected Aminooxy-PEG3-acid in the same buffer.

  • Add the Aminooxy-PEG3-acid solution to the biomolecule solution.

  • Add the catalyst to the reaction mixture to a final concentration of 10-100 mM.[2]

  • Gently stir or agitate the reaction mixture at room temperature.

  • Monitor the reaction progress. Catalyzed reactions at neutral pH can be significantly faster than uncatalyzed reactions.

  • Upon completion, purify the conjugate to remove unreacted reagents and the catalyst.

Visualizations

Boc_Deprotection_Workflow start This compound reaction Boc Deprotection (1-2h, RT) start->reaction reagents TFA, DCM reagents->reaction workup Quench & Extract reaction->workup product Deprotected Aminooxy-PEG3-acid workup->product

Caption: Workflow for the deprotection of this compound.

Oxime_Ligation_pH_Dependence cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcome Low_pH Low pH (< 4) Optimal_Acidic_pH Mildly Acidic pH (~4.5) Fast_Reaction Optimal Reaction Rate (Uncatalyzed) Optimal_Acidic_pH->Fast_Reaction Neutral_pH Neutral pH (6.5-7.5) Slow_Reaction Slow Dehydration Step (Catalyst Recommended) Neutral_pH->Slow_Reaction High_pH High pH (> 8) Very_Slow_Reaction Very Slow Dehydration High_pH->Very_Slow_Reaction Protonated_Aminooxy Protonated & Unreactive Aminooxy

Caption: Impact of pH on oxime ligation reaction efficiency.

Caption: Troubleshooting logic for low yield in oxime ligation.

References

Technical Support Center: Post-Reaction Purification of Boc-Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess Boc-Aminooxy-PEG3-acid following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove excess this compound after my reaction?

A1: Residual this compound can lead to several complications in downstream applications and analyses. Unreacted PEG linkers can compete for binding sites in biological assays, interfere with characterization techniques such as mass spectrometry and HPLC, and result in inaccurate quantification of your final product. For therapeutic applications, failure to remove excess reagents can lead to undesired side effects and impact the overall efficacy and safety of the drug candidate.

Q2: What are the primary methods for removing unreacted this compound?

A2: The choice of purification method is highly dependent on the nature of your final product. The most common strategies are categorized based on whether your product is a large biomolecule or a small molecule.

  • For large biomolecules (e.g., proteins, antibodies, oligonucleotides): Size-based separation techniques are most effective. These include Size Exclusion Chromatography (SEC), dialysis, and ultrafiltration.[1][]

  • For small molecules (e.g., peptides, PROTACs, other organic compounds): Chromatographic and extractive methods that separate based on polarity and charge are more suitable. These include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), flash column chromatography on silica (B1680970) gel, and liquid-liquid extraction (LLE).[1][3]

Q3: How does the carboxylic acid group on this compound aid in its removal?

A3: The terminal carboxylic acid on the PEG linker provides a handle for selective removal, particularly in the purification of small molecule conjugates. By adjusting the pH of an aqueous solution during liquid-liquid extraction, the carboxylic acid can be deprotonated to a carboxylate. This significantly increases its water solubility, allowing it to be selectively extracted into an aqueous basic solution, while a less polar product remains in the organic layer.[1]

Q4: I am synthesizing a PROTAC using a PEG linker. What is the recommended purification strategy?

A4: PROTACs, being small molecules, are often purified using chromatographic techniques. Preparative RP-HPLC is a very common and effective method for obtaining highly pure PROTACs.[3][4] Flash column chromatography on silica gel is also a viable option, particularly for larger scale purifications.[3]

Purification Strategy Selection

The selection of the optimal purification strategy is contingent on the properties of your reaction product. The following decision-making workflow can guide your choice:

G Purification Method Selection Workflow cluster_0 Starting Point cluster_1 Product Type cluster_2 Purification Methods start What is the nature of your reaction product? biomolecule Large Biomolecule (>10 kDa) (e.g., Protein, Antibody) start->biomolecule Large Biomolecule small_molecule Small Molecule (<2 kDa) (e.g., Peptide, PROTAC) start->small_molecule Small Molecule sec Size Exclusion Chromatography (SEC) biomolecule->sec Primary Method dialysis Dialysis / Ultrafiltration biomolecule->dialysis Alternative/Complementary rphplc Reversed-Phase HPLC (RP-HPLC) small_molecule->rphplc High Purity flash Flash Column Chromatography small_molecule->flash Scalability lle Liquid-Liquid Extraction (LLE) small_molecule->lle Initial Work-up

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Purification of a Large Biomolecule Conjugate via Size Exclusion Chromatography (SEC)

This protocol is designed for the removal of unreacted this compound from a larger biomolecule product.

G SEC Purification Workflow for Large Biomolecules cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis prep_column 1. Equilibrate SEC column with appropriate buffer. prep_sample 2. Prepare reaction mixture (filter if necessary). prep_column->prep_sample inject 3. Inject sample onto the column. prep_sample->inject elute 4. Isocratic elution with buffer. inject->elute collect 5. Collect fractions. elute->collect analyze 6. Analyze fractions (e.g., UV-Vis, SDS-PAGE). collect->analyze pool 7. Pool fractions containing the purified product. analyze->pool

Caption: Experimental workflow for SEC purification.

Methodology:

  • Column Selection: Choose an SEC column with a fractionation range suitable for separating your large biomolecule conjugate from the small (MW: 337.37 g/mol ) this compound.

  • Buffer Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate-Buffered Saline, pH 7.4).

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Ensure your reaction mixture is free of precipitates by centrifugation or filtration (0.22 µm filter).

  • Injection and Elution: Inject the sample onto the column. The larger conjugate will elute first, followed by the smaller, unreacted PEG linker.

  • Fraction Collection and Analysis: Collect fractions and analyze them using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE) to identify those containing your purified product.

  • Pooling: Combine the fractions containing the pure product.

Protocol 2: Purification of a Small Molecule Conjugate via Liquid-Liquid Extraction (LLE)

This protocol is suitable as an initial work-up step to remove the bulk of the acidic PEG linker from a neutral or basic small molecule product.

G LLE Purification Workflow for Small Molecules cluster_0 Preparation cluster_1 Extraction cluster_2 Final Steps dissolve 1. Dissolve reaction mixture in an organic solvent (e.g., EtOAc, DCM). wash_base 2. Wash with a basic aqueous solution (e.g., sat. NaHCO3) in a separatory funnel. dissolve->wash_base separate 3. Separate the organic and aqueous layers. wash_base->separate repeat_wash 4. Repeat the basic wash (2-3 times). separate->repeat_wash wash_brine 5. Wash the organic layer with brine. repeat_wash->wash_brine dry 6. Dry the organic layer (e.g., Na2SO4). wash_brine->dry concentrate 7. Filter and concentrate to obtain the crude product. dry->concentrate

Caption: Experimental workflow for LLE purification.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH). This deprotonates the carboxylic acid of the unreacted PEG linker, making it soluble in the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the basic wash two to three times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting product can then be further purified if necessary, for example by flash chromatography or RP-HPLC.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
SEC: Poor separation of product and PEG linker Inappropriate column choice (pore size too large).Select an SEC column with a smaller pore size appropriate for the size of your biomolecule.
Sample volume too large.The injection volume should ideally be 2-5% of the total column volume for optimal resolution.
LLE: Emulsion formation High concentration of solutes.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.
LLE: Incomplete removal of PEG linker Insufficient basic washes.Perform multiple extractions with the aqueous base (at least 3 times).
pH of the aqueous phase is not high enough.Ensure the pH of the aqueous wash is sufficiently basic to deprotonate the carboxylic acid (pH > 8).
Flash Chromatography: Streaking of PEGylated compounds on TLC/column The polar PEG chain interacts strongly with the silica gel.Try a different solvent system. A common mobile phase for PEGylated compounds is a gradient of methanol (B129727) in dichloromethane or chloroform. Adding a small amount of a more polar solvent like ethanol (B145695) or isopropanol (B130326) can sometimes improve peak shape.[5]
RP-HPLC: Co-elution of product and PEG linker The hydrophobicity of the product and the linker are too similar.Optimize the gradient. A shallower gradient of the organic mobile phase (e.g., acetonitrile (B52724) or methanol with 0.1% TFA) can improve resolution.
Inappropriate column stationary phase.Consider a different stationary phase (e.g., C8 instead of C18) or a column with a different pore size.

Quantitative Data Summary

The following table provides illustrative data for the expected outcomes of different purification methods. Actual results will vary depending on the specific reaction conditions and the nature of the product.

Purification Method Typical Purity Typical Recovery Scale Notes
Size Exclusion Chromatography (SEC) >95%70-90%Analytical to PreparativeBest for large biomolecules where there is a significant size difference.
Dialysis / Ultrafiltration >90%>80%Lab to ProcessEffective for bulk removal from large biomolecules; may not remove all traces of the linker.
Reversed-Phase HPLC (RP-HPLC) >99%50-80%Analytical to PreparativeHigh-resolution method suitable for achieving high purity of small molecules.[3][6]
Flash Column Chromatography 90-98%60-90%Lab to PilotGood for larger scale purification of small molecules.[3]
Liquid-Liquid Extraction (LLE) Variable>90%Lab to ProcessExcellent as an initial work-up step to remove the bulk of the acidic linker from small molecules.[1]

References

Technical Support Center: Overcoming Steric Hindrance in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to steric hindrance during protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of protein labeling?

A1: Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes a chemical reaction. In protein labeling, this occurs when the target functional group on the protein (e.g., a lysine (B10760008) residue or a cysteine residue) is located in a sterically crowded environment, such as a deep pocket, near a bulky neighboring residue, or within a protein complex. This can physically block the labeling reagent from accessing and reacting with the target site, leading to low or no labeling efficiency.

Q2: How can I predict if steric hindrance will be an issue for my protein?

A2: If you have a crystal structure or a reliable homology model of your protein, you can visually inspect the accessibility of the target amino acid residues. Software that calculates solvent accessible surface area (SASA) can also provide a quantitative measure of accessibility. Residues with low SASA values are more likely to be sterically hindered. In the absence of structural data, an empirical approach involving testing different labeling strategies is necessary.

Q3: What are the initial signs that steric hindrance might be affecting my labeling reaction?

A3: The most common indicator is a low degree of labeling (DOL), which is the average number of dye molecules per protein molecule.[1][2] Other signs include inconsistent labeling results between batches, or a complete lack of labeling despite using a proven chemical reaction.

Q4: How does a linker or spacer arm help in overcoming steric hindrance?

A4: A linker is a chemical chain that connects the reactive group of the labeling reagent to the reporter molecule (e.g., a fluorescent dye). By increasing the distance between the bulky reporter and the reactive group, a linker provides greater flexibility and reach, allowing the reactive moiety to access sterically hindered sites on the protein.[3]

Q5: Are there alternatives to traditional labeling chemistries when steric hindrance is a major problem?

A5: Yes, several alternative strategies can be employed. Site-specific incorporation of unnatural amino acids (UAAs) with bioorthogonal reactive groups offers precise control over the labeling position, allowing you to place a reactive handle at a more accessible location on the protein surface.[4][5] Enzymatic labeling methods, such as Sortase-mediated ligation, can also provide high specificity and efficiency in sterically challenging situations.[6][7]

Troubleshooting Guides

Problem 1: Low or No Labeling Efficiency

Low labeling efficiency is a frequent problem that can often be attributed to steric hindrance. This guide provides a systematic approach to troubleshoot and improve your labeling results.

Logical Workflow for Troubleshooting Low Labeling Efficiency

TroubleshootingWorkflow cluster_start cluster_check Initial Checks cluster_optimization Reaction Optimization cluster_advanced Advanced Strategies cluster_end Start Low Labeling Efficiency CheckDOL Confirm Low DOL Start->CheckDOL CheckReagents Verify Reagent Activity CheckDOL->CheckReagents DOL Confirmed Low OptimizepH Optimize Reaction pH CheckReagents->OptimizepH Reagents Active OptimizeRatio Optimize Dye:Protein Ratio OptimizepH->OptimizeRatio OptimizeTimeTemp Optimize Incubation Time/Temp OptimizeRatio->OptimizeTimeTemp UseLinker Incorporate a Linker OptimizeTimeTemp->UseLinker Still Low Efficiency Success Successful Labeling OptimizeTimeTemp->Success Improved Efficiency ChangeChemistry Change Labeling Chemistry UseLinker->ChangeChemistry SiteSpecific Site-Specific Labeling (UAA) ChangeChemistry->SiteSpecific SiteSpecific->Success

Caption: A logical workflow for troubleshooting low labeling efficiency.

1. Optimize Reaction Conditions

Before attempting more complex solutions, ensure your reaction conditions are optimal.

  • pH: The reactivity of many functional groups is pH-dependent. For example, NHS esters react most efficiently with unprotonated primary amines at a pH of 8.0-8.5.[8]

  • Dye-to-Protein Ratio: A higher molar excess of the labeling reagent can increase the probability of a successful reaction. However, excessive amounts can lead to protein precipitation or fluorescence quenching.[1][9]

  • Temperature and Incubation Time: Increasing the temperature can help overcome minor energy barriers, but be cautious of protein denaturation. Longer incubation times may be necessary for less reactive sites.

ParameterStarting RecommendationOptimization Range
pH (NHS Esters) 8.37.5 - 9.0
Dye:Protein Molar Ratio 10:1 to 20:15:1 to 50:1
Temperature Room Temperature (20-25°C)4°C to 37°C
Incubation Time 1 hour30 minutes to overnight

Experimental Protocol: pH Optimization for NHS Ester Labeling

This protocol provides a general guideline for optimizing the pH of a labeling reaction using an amine-reactive NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous DMSO or DMF

  • A series of buffers with varying pH (e.g., 0.1 M phosphate (B84403) buffers at pH 7.5, 8.0, 8.5, and 9.0)

  • Desalting columns for purification

  • Spectrophotometer

Procedure:

  • Prepare Protein Solutions: Aliquot your protein into separate tubes. Perform a buffer exchange into each of the different pH buffers. Ensure the final protein concentration is between 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: For each pH condition, add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.[10]

  • Incubation: Incubate the reactions for 1 hour at room temperature, protected from light.

  • Purification: Remove unreacted dye from each reaction using a desalting column.

  • Analysis: Determine the Degree of Labeling (DOL) for each sample using a spectrophotometer.[8][11]

2. Incorporate a Linker

If optimizing reaction conditions is insufficient, the labeling reagent may be unable to reach the target site. Using a reagent with a linker can resolve this.

  • Linker Length: Longer linkers provide more flexibility and can overcome greater steric hindrance. However, excessively long linkers can sometimes lead to unwanted interactions with the protein surface.

  • Linker Composition: Linkers composed of polyethylene (B3416737) glycol (PEG) are hydrophilic and can improve the solubility of the labeled protein.

Linker Length (Number of Atoms)Potential Impact on Labeling Efficiency
4-8Modest increase in accessibility
8-12Significant improvement for moderately hindered sites
>12Best for highly hindered sites, but may increase non-specific binding

3. Change Labeling Chemistry or Strategy

If steric hindrance remains a significant barrier, consider alternative labeling approaches.

  • Smaller Reactive Groups: If you are using a bulky labeling reagent, switching to one with a smaller reactive group may improve access to the target site.

  • Site-Specific Labeling: This is the most robust solution for overcoming steric hindrance. By genetically introducing a unique reactive handle at an accessible location, you can achieve highly efficient and specific labeling.

Experimental Protocol: Site-Specific Labeling using Unnatural Amino Acid (UAA) Incorporation

This protocol outlines the general steps for incorporating an unnatural amino acid with a bioorthogonal reactive group for subsequent labeling.

Materials:

  • Expression system (e.g., E. coli, mammalian cells)

  • Expression plasmid for your protein of interest, with an amber stop codon (TAG) engineered at the desired labeling site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the chosen UAA.

  • Unnatural amino acid (e.g., p-azido-L-phenylalanine).

  • Fluorescent dye with a complementary bioorthogonal reactive group (e.g., a DBCO-containing dye for reaction with an azide).

Procedure:

  • Protein Expression: Co-transform your expression host with the plasmid for your protein of interest and the synthetase/tRNA plasmid. Culture the cells in media supplemented with the UAA. Induce protein expression according to your established protocol.[12]

  • Protein Purification: Purify the UAA-containing protein using standard chromatography techniques.

  • Bioorthogonal Labeling: Incubate the purified protein with a molar excess of the fluorescent dye. The reaction conditions (e.g., temperature, time) will depend on the specific click chemistry reaction being used.

  • Purification: Remove the excess dye to obtain the purified, site-specifically labeled protein.

Problem 2: Protein Precipitation After Labeling

Protein precipitation after labeling can be caused by the attachment of hydrophobic dye molecules, which can lead to aggregation.

Troubleshooting Steps:

  • Reduce the Dye:Protein Ratio: Over-labeling is a common cause of precipitation.[9] Perform a titration to find the optimal ratio that provides sufficient labeling without causing solubility issues.

  • Use a More Hydrophilic Dye: Some fluorescent dyes are more hydrophobic than others. Consider switching to a sulfonated version of the dye if available, as these are generally more water-soluble.

  • Incorporate a PEG Linker: Labeling reagents with PEG linkers can increase the overall hydrophilicity of the final conjugate, improving its solubility.

Mandatory Visualizations

Signaling Pathway Example: Antibody-Drug Conjugate (ADC) Internalization

Steric hindrance can be a critical factor in the labeling of antibodies for use as ADCs. If the cytotoxic drug is too close to the antigen-binding site, it can interfere with the antibody's ability to bind to its target on a cancer cell.

ADC_Internalization cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Cytotoxic Drug Lysosome->Drug Drug Release Apoptosis Apoptosis Drug->Apoptosis Induces

Caption: Workflow of ADC-mediated cancer cell killing.

Experimental Protocols

Protocol: Determining the Degree of Labeling (DOL)

The DOL is a crucial parameter for assessing the efficiency of a labeling reaction and ensuring batch-to-batch consistency.

Materials:

  • Purified, labeled protein conjugate

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Purify the Conjugate: It is essential to remove all unreacted dye from the labeled protein. This is typically achieved using a desalting column or dialysis.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀), which corresponds to the protein absorbance.

    • Measure the absorbance at the maximum absorbance wavelength (λₘₐₓ) of the dye.

  • Calculate Protein Concentration and DOL:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))

    Where:

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • Aₘₐₓ: Absorbance of the conjugate at the dye's λₘₐₓ.

    • CF: Correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).

    • ε_protein: Molar extinction coefficient of the protein at 280 nm.

    • ε_dye: Molar extinction coefficient of the dye at its λₘₐₓ.[11][13]

This technical support center provides a starting point for addressing common issues related to steric hindrance in protein labeling. Successful labeling often requires empirical optimization for each specific protein and label combination.

References

optimizing reaction time for Boc-Aminooxy-PEG3-acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for Boc-Aminooxy-PEG3-acid coupling to primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound coupling?

A1: The coupling of this compound to a primary amine involves the activation of its terminal carboxylic acid group to form a reactive intermediate. This intermediate then readily reacts with a primary amine to create a stable amide bond. This process is typically facilitated by carbodiimide (B86325) coupling agents like EDC, often in the presence of an additive like NHS to improve efficiency and reduce side reactions.

Q2: Which coupling agents are recommended for this reaction?

A2: Common coupling agents for activating the carboxylic acid of this compound include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), and uronium-based reagents like HATU.[1][2][3] The choice of coupling agent can depend on the specific amine being coupled, solvent conditions, and desired reaction kinetics.

Q3: What are typical reaction times for this type of coupling?

A3: Reaction times can vary significantly based on the reactants, solvent, temperature, and coupling agents used. Generally, these reactions can range from a few hours to overnight (2-24 hours).[3][4] It is highly recommended to monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Q4: How can I monitor the progress of the coupling reaction?

A4: The progress of the reaction can be monitored by TLC or LC-MS.[3] When using TLC, you can track the consumption of the starting materials (this compound and the amine). Staining the TLC plate with a suitable agent, such as bromocresol blue, can help visualize the carboxylic acid starting material.[4] LC-MS is a more quantitative method to track the formation of the desired product and the disappearance of reactants.

Q5: What is the purpose of adding NHS or HOBt to the reaction?

A5: Additives like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimide coupling agents like EDC. They react with the activated carboxylic acid to form a more stable, yet still reactive, intermediate (an NHS-ester or HOBt-ester). This intermediate is less susceptible to hydrolysis and can lead to higher coupling yields and fewer side products compared to using the carbodiimide alone.

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction

A slow or incomplete reaction is one of the most common issues encountered. The following table outlines potential causes and recommended actions to optimize the reaction time.

Potential CauseRecommended Action
Suboptimal Reagent Stoichiometry Ensure the correct molar ratios of reagents are used. A slight excess of the coupling agents and the amine relative to the carboxylic acid is often beneficial. See the table below for typical molar ratios.
Low Reaction Temperature Most coupling reactions are performed at room temperature. If the reaction is sluggish, gentle heating (e.g., to 30-40 °C) can sometimes increase the rate, but this should be done with caution as it can also promote side reactions.
Inadequate Mixing Ensure the reaction mixture is being stirred or agitated effectively to ensure homogeneity.
Presence of Water in Solvents/Reagents The activated carboxylic acid intermediate is susceptible to hydrolysis. Use anhydrous solvents and ensure all reagents are dry.[4] Consider drying the PEG reagent before use.[4]
Incorrect pH of the Reaction Mixture The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is more efficient at a slightly basic pH (7.0-8.5).[5] A two-step procedure where the activation is performed first, followed by the addition of the amine and adjustment of the pH, can be beneficial.
Issue 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired conjugate.

Potential CauseRecommended Action
Formation of N-acylurea This is a common side product when using carbodiimide coupling agents. It arises from the rearrangement of the O-acylisourea intermediate. Using an additive like NHS or HOBt can minimize the formation of this byproduct. A two-step procedure (activation first, then addition of the amine) can also help.[6]
Hydrolysis of Activated Ester The activated carboxylic acid can react with any water present in the reaction mixture, regenerating the starting carboxylic acid. Ensure the use of anhydrous solvents and reagents.[4]
Side Reactions with the Boc-Protecting Group While the Boc group is generally stable under standard coupling conditions, prolonged exposure to acidic or very high temperatures can lead to its premature removal. Monitor the reaction and avoid harsh conditions.

Experimental Protocols

General Protocol for EDC/NHS Coupling of this compound

This protocol provides a general guideline. Optimization of reactant ratios, reaction time, and temperature may be necessary for your specific application.

Materials:

  • This compound

  • Primary amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 0.1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours.

  • Amide Bond Formation:

    • In a separate flask, dissolve the primary amine-containing molecule (1.5 equivalents) in anhydrous DCM or DMF.

    • Add DIPEA or TEA (2 equivalents) to the amine solution.

    • Slowly add the activated this compound solution to the amine solution.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Wash the reaction mixture with 0.1 M HCl, followed by saturated NaHCO₃ solution, and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the product by flash chromatography or preparative HPLC.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the coupling reaction.

Table 1: Recommended Molar Ratios of Reagents

ReagentMolar Equivalents (relative to this compound)
This compound1.0
Primary Amine1.0 - 1.5
EDC1.1 - 1.5
NHS/HOBt1.1 - 1.5
DIPEA/TEA2.0 - 3.0

Table 2: Typical Reaction Parameters

ParameterRecommended Range
Temperature Room Temperature (20-25 °C)
Reaction Time 2 - 24 hours
Solvents Anhydrous DCM, DMF, DMSO

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_workup Step 3: Work-up & Purification A Dissolve this compound in anhydrous solvent B Add NHS and EDC A->B C Stir at RT for 1-2 hours B->C E Add activated PEG solution to amine solution C->E Activated PEG D Prepare solution of primary amine and base in anhydrous solvent D->E F Stir at RT (2-24h) E->F G Monitor reaction by TLC/LC-MS F->G H Aqueous Wash (Acid, Base, Brine) I Dry organic layer H->I J Concentrate I->J K Purify by chromatography J->K

Caption: Experimental workflow for this compound coupling.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Actions start Reaction Issue: Slow or Incomplete cause1 Suboptimal Stoichiometry? start->cause1 cause2 Presence of Water? start->cause2 cause3 Incorrect pH? start->cause3 cause4 Low Temperature? start->cause4 solution1 Adjust molar ratios (See Table 1) cause1->solution1 solution2 Use anhydrous solvents and dry reagents cause2->solution2 solution3 Optimize pH for activation and coupling steps cause3->solution3 solution4 Run at RT or gently warm cause4->solution4

Caption: Troubleshooting logic for slow or incomplete reactions.

References

troubleshooting guide for PROTAC synthesis using PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used in PROTAC synthesis?

A1: PEG linkers are frequently incorporated into PROTAC design due to their favorable physicochemical properties. They can enhance the aqueous solubility and cell permeability of the final PROTAC molecule.[1][2] The flexibility and defined length of PEG chains are crucial for optimizing the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1]

Q2: What are the most common challenges encountered during the synthesis of PROTACs with PEG linkers?

A2: The most common challenges include low reaction yields, difficulties in purification, and the potential for side reactions. The modular and often complex nature of PROTACs, combined with the properties of PEG linkers, can lead to incomplete reactions and the formation of hard-to-separate byproducts.[3] Purification is often challenging due to the high polarity and flexibility of the PEG chain, which can lead to issues like product loss during aqueous workups and poor chromatographic separation.

Q3: How does the length of the PEG linker impact the synthesis and efficacy of a PROTAC?

A3: The length of the PEG linker is a critical parameter that significantly influences both the synthesis and the biological activity of a PROTAC. Synthetically, very long PEG chains can sometimes complicate purification. Biologically, the linker length is crucial for establishing the appropriate distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.[1] An optimal linker length must be empirically determined for each specific PROTAC system, as a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity.

Q4: What are the key analytical techniques for characterizing PEGylated PROTACs?

A4: The primary analytical techniques for characterizing PEGylated PROTACs are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). 1H NMR is used to confirm the presence of the PEG linker and the successful conjugation of the warhead and E3 ligase ligand.[1][4] LC-MS is essential for verifying the molecular weight of the final PROTAC and assessing its purity.[1][5] High-resolution mass spectrometry (HRMS) can provide the accurate mass, further confirming the elemental composition.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of PROTACs with PEG linkers, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired PROTAC
Potential Cause Recommended Solution
Inefficient Amide Coupling (e.g., using HATU/DIPEA) - Optimize Reagents: Use fresh, high-quality coupling reagents and anhydrous solvents. Consider screening alternative coupling reagents (e.g., HBTU, COMU) and bases (e.g., TEA).- Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine component.- Increase Reaction Time & Temperature: Monitor the reaction by LC-MS and allow it to proceed to completion (can range from hours to overnight). Gentle heating (e.g., 40-50 °C) may improve conversion, but monitor for potential side reactions.[3]
Inefficient Click Chemistry (CuAAC) - Use Fresh Catalyst: Ensure the copper(I) source is freshly prepared or use a robust catalyst system (e.g., CuSO₄ with sodium ascorbate).- Degas Solvents: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.
Poor Solubility of Reactants or Intermediates - Solvent Screening: Test different anhydrous solvents such as DMF, DMSO, or NMP to improve the solubility of your starting materials.
Side Reactions - Protect Functional Groups: Protect reactive functional groups on the warhead or E3 ligase ligand that are not involved in the coupling reaction to prevent unwanted side reactions.
Degradation of Starting Materials or Product - Check Stability: Assess the stability of your starting materials and final product under the reaction and purification conditions. Avoid prolonged exposure to harsh acidic or basic conditions.
Problem 2: Difficulty in Purifying the PEGylated PROTAC
Potential Cause Recommended Solution
Poor Separation by Normal-Phase Chromatography - Switch to Reverse-Phase HPLC: Due to the high polarity of PEG linkers, normal-phase silica (B1680970) gel chromatography often results in poor separation and low recovery. Preparative reverse-phase HPLC (RP-HPLC) is the recommended method for purifying PEGylated PROTACs.[3]
Co-elution of Product with Starting Materials or Byproducts - Optimize HPLC Gradient: Develop a shallow gradient for your preparative RP-HPLC to improve the resolution between your product and closely eluting impurities.[6]
Product Loss During Aqueous Workup - Minimize Aqueous Washes: The hydrophilicity of the PEG linker can lead to the loss of product in the aqueous phase during extractions. Minimize the number of aqueous washes or use saturated brine to reduce partitioning into the aqueous layer.
Product Adhesion to Vials and Equipment - Use Low-Adhesion Labware: The "sticky" nature of some PEGylated compounds can lead to loss on surfaces. Using low-retention microcentrifuge tubes and pipette tips can help mitigate this issue.
Problem 3: Ambiguous Characterization Data
Potential Cause Recommended Solution
Complex ¹H NMR Spectrum - Characteristic PEG Signal: The repeating ethylene (B1197577) glycol units of the PEG linker typically show a characteristic broad singlet or multiplet in the ¹H NMR spectrum around 3.6 ppm.[4][7] The integration of this signal relative to the protons on the warhead and E3 ligase ligand can help confirm the structure.- Impurity Peaks: Compare the spectrum of your final product to those of your starting materials to identify any unreacted components.
Unclear LC-MS Results - Expected Molecular Ion: Calculate the expected molecular weight of your PROTAC and look for the corresponding [M+H]⁺ or other adduct ions in the mass spectrum.- Fragmentation Analysis: High-resolution tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the connectivity of the warhead, linker, and E3 ligase ligand.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU/DIPEA
  • Dissolve the carboxylic acid-containing component (1.0 equivalent) in an anhydrous solvent such as DMF or NMP under an inert atmosphere (e.g., Argon).

  • Add the amine-containing component (1.1 equivalents) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.2 equivalents) in a small amount of the anhydrous solvent.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative RP-HPLC.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
  • Dissolve the alkyne-functionalized component (1.0 equivalent) and the azide-functionalized component (1.0 equivalent) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • Add a solution of copper(II) sulfate (CuSO₄) (e.g., 0.1 equivalents).

  • Add a solution of a reducing agent, such as sodium ascorbate (B8700270) (e.g., 0.2 equivalents), to generate the active Cu(I) catalyst in situ.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative RP-HPLC.

Protocol 3: General Method for Purification by Preparative RP-HPLC
  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

  • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile (B52724) or methanol.

  • Gradient: Develop a linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 20-40 minutes) to elute the PROTAC. The optimal gradient will need to be determined empirically.

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and dilute with Mobile Phase A before injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired product.

  • Analysis of Fractions: Analyze the collected fractions by analytical LC-MS to determine their purity.

  • Product Isolation: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Warhead, Linker, E3 Ligand) coupling Coupling Reaction (e.g., Amide or Click) start->coupling crude Crude PROTAC Mixture coupling->crude prep_hplc Preparative RP-HPLC crude->prep_hplc fraction_analysis Fraction Analysis (LC-MS) prep_hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_protac Pure PROTAC lyophilization->pure_protac nmr NMR Spectroscopy pure_protac->nmr hrms High-Resolution MS pure_protac->hrms

Caption: General workflow for the synthesis, purification, and characterization of PROTACs.

Troubleshooting_Logic start Low/No PROTAC Yield check_reaction Reaction Monitoring (LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material remains side_products Multiple Side Products check_reaction->side_products Complex mixture purification_issue Reaction Complete, but Low Isolated Yield check_reaction->purification_issue Clean conversion optimize_coupling Optimize Coupling: - Reagents - Stoichiometry - Time/Temp incomplete_reaction->optimize_coupling protect_groups Protect Reactive Functional Groups side_products->protect_groups switch_to_rphplc Switch to Preparative RP-HPLC purification_issue->switch_to_rphplc

Caption: Decision tree for troubleshooting low yields in PROTAC synthesis.

References

common mistakes to avoid when using Boc-Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Aminooxy-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered when using this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule.[1][2] It contains three key components:

  • A tert-butoxycarbonyl (Boc) protected aminooxy group : This end can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which specifically ligates with aldehydes and ketones to form stable oxime bonds.[1][]

  • A terminal carboxylic acid : This group can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[2][4]

  • A hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer : This PEG chain enhances the solubility of the molecule and the resulting conjugate in aqueous media and provides a flexible spacer arm.[1][2][4]

Its primary applications are in bioconjugation, such as linking molecules to proteins, peptides, or surfaces, and in the synthesis of more complex molecules like Antibody-Drug Conjugates (ADCs) and PROTACs.[5]

Q2: How should I store and handle this compound?

A2: Proper storage is crucial for maintaining the reagent's integrity. It should be stored at -20°C in a dry, dark environment.[4] Before use, allow the reagent to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can hydrolyze the compound. Prepare solutions immediately before use as the reagent's stability in solution, especially in aqueous buffers, can be limited.

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in a range of common organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Dichloromethane (DCM), as well as in water.[4] When preparing stock solutions, anhydrous solvents are recommended to prevent premature hydrolysis.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Amide Coupling (Carboxylic Acid to Amine)

Q4: My amide coupling reaction with a primary amine is showing low or no yield. What could be the problem?

A4: Low yield in the EDC/NHS coupling reaction is a common issue. Here are the primary factors to investigate:

  • Inactive Reagents : EDC and NHS are moisture-sensitive.[6] Ensure they are fresh and have been stored properly in a desiccator. It is best to use freshly opened EDC.[6]

  • Incorrect pH : The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS-ester with the primary amine is optimal at a pH of 7.2-8.5.[7][8][9] Running the entire reaction at a suboptimal pH will decrease efficiency.

  • Competing Nucleophiles in Buffer : Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG linker.[7][8] Use non-amine-containing buffers like PBS, MES, or HEPES.

  • Hydrolysis of Activated Ester : The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions.[10] The activation step should be performed immediately before adding your amine-containing molecule.

Below is a troubleshooting workflow for low coupling yield:

G start Low Conjugation Yield reagents Check Reagents: - Use fresh, dry EDC/NHS - Equilibrate to RT before opening start->reagents ph_check Verify Reaction pH: - Activation (pH 4.5-6.0) - Coupling (pH 7.2-8.5) reagents->ph_check Reagents OK? buffer Check Buffer Composition: - Use non-amine buffers (PBS, MES, HEPES) ph_check->buffer pH Correct? hydrolysis Minimize Hydrolysis: - Perform activation just before use - Work quickly buffer->hydrolysis Buffer OK? success Improved Yield hydrolysis->success All steps optimized

Caption: Troubleshooting flowchart for low initial conjugation yield.

Boc Deprotection

Q5: The Boc deprotection step is incomplete or is leading to side products. What should I check?

A5: Issues with Boc deprotection often relate to the acid treatment or the presence of sensitive functional groups in your molecule.

  • Insufficient Acid : Ensure a sufficient molar excess of trifluoroacetic acid (TFA) is used. A common condition is 20-50% TFA in a solvent like Dichloromethane (DCM).[11]

  • Reaction Time/Temperature : While often rapid, some substrates may require longer reaction times.[11] Monitor the reaction by TLC or LC-MS. The reaction is typically started at 0°C and allowed to warm to room temperature.[12]

  • Side Reactions from tert-Butyl Cation : The tert-butyl cation generated during deprotection is electrophilic and can alkylate nucleophilic sites on your molecule (e.g., thiols, electron-rich aromatic rings).[13] Including a scavenger like triethylsilane (TES) or anisole (B1667542) can prevent these side reactions.

  • Incomplete Removal of TFA : Residual TFA can protonate the newly formed aminooxy group, potentially affecting subsequent reactions. After deprotection, ensure complete removal of TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can be effective.[14]

Oxime Ligation (Aminooxy to Aldehyde/Ketone)

Q6: The oxime ligation reaction is slow or inefficient after successful Boc deprotection. How can I optimize it?

A6: The efficiency of oxime ligation can be influenced by several factors:

  • pH of the Reaction : Oxime formation is typically most efficient at a pH between 4 and 5.[15] At higher pH, the reaction rate decreases.

  • Use of a Catalyst : The reaction can be significantly accelerated by the use of a nucleophilic catalyst. Aniline (B41778) and its derivatives are commonly used for this purpose.[15][16]

  • Concentration of Reactants : The reaction kinetics are concentration-dependent. If possible, increasing the concentration of your reactants can improve the reaction rate.[15]

  • Steric Hindrance : If the aldehyde or ketone on your target molecule is sterically hindered, the reaction may be slow. Increasing the reaction time or temperature might be necessary.

G start Slow Oxime Ligation ph Adjust pH to 4-5 start->ph catalyst Add Aniline Catalyst ph->catalyst pH Optimized? concentration Increase Reactant Concentration catalyst->concentration Catalyst Added? time_temp Increase Reaction Time or Temperature concentration->time_temp Concentration Max? success Efficient Ligation time_temp->success All steps optimized

Caption: Optimization workflow for oxime ligation.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Note: These protocols may require optimization for your specific molecules.

Protocol 1: Amide Coupling via EDC/NHS Activation

This protocol describes the conjugation of the carboxylic acid of this compound to a primary amine on a target molecule (e.g., a protein).

Methodology:

  • Reagent Preparation :

    • Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in an amine-free buffer (e.g., MES buffer, pH 6.0) immediately before use.[9]

    • Prepare your amine-containing molecule in a coupling buffer (e.g., PBS, pH 7.4).

  • Activation of this compound :

    • In a reaction tube, combine this compound with MES buffer (pH 6.0).

    • Add the EDC and Sulfo-NHS solutions to the PEG solution.

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Amine :

    • Immediately add the activated PEG linker mixture to your amine-containing molecule solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional) :

    • Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.5) to a final concentration of 20-50 mM and incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.

  • Purification :

    • Remove unreacted PEG linker and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[12]

Quantitative Data Summary:

ParameterRecommended ValueNotes
Activation Reagents 1.5 eq. EDC, 1.5 eq. Sulfo-NHSMolar equivalents relative to this compound.[12]
Activation pH 4.5 - 6.0Optimal for EDC/NHS chemistry.
Conjugation pH 7.2 - 8.5Optimal for reaction of NHS ester with primary amines.[9][12]
Molar Excess of PEG 5 to 20-foldMolar excess over the target amine-containing molecule. Requires empirical optimization.[12]
Reaction Temperature 4°C to 25°CLower temperatures can minimize side reactions and protein denaturation.
Reaction Time 2 - 4 hoursCan be extended overnight at 4°C.
Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free aminooxy group.

Methodology:

  • Reaction Setup :

    • Dissolve the Boc-protected conjugate in Dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add Trifluoroacetic acid (TFA) to the desired final concentration.

  • Deprotection Reaction :

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction completion by LC-MS or TLC.

  • Work-up :

    • Remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation).

    • To ensure complete removal of TFA, the residue can be co-evaporated with toluene or dissolved in ether and precipitated.

    • For a basic work-up, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[12]

Quantitative Data Summary:

ParameterRecommended ValueNotes
TFA Concentration 20 - 50% (v/v) in DCMHigher concentrations lead to faster deprotection.[11][12]
Reaction Temperature 0°C to Room TemperatureStart at 0°C to control the initial reaction rate.[12]
Reaction Time 30 minutes - 2 hoursMonitor progress to determine completion.[11][12]
Scavenger (Optional) 1-5% Triethylsilane (TES)Include if your molecule is sensitive to alkylation by the tert-butyl cation.
Protocol 3: Oxime Ligation

This protocol describes the conjugation of the deprotected aminooxy-PEG molecule to an aldehyde or ketone.

Methodology:

  • Reagent Preparation :

    • Dissolve the deprotected aminooxy-PEG conjugate in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 4.5).

    • Dissolve the aldehyde or ketone-containing molecule in the same buffer.

    • If using a catalyst, prepare a stock solution of aniline in the reaction buffer.

  • Ligation Reaction :

    • Combine the aminooxy-PEG conjugate and the aldehyde/ketone-containing molecule.

    • Add the aniline catalyst.

    • Incubate the reaction at room temperature for 2-24 hours. The reaction can be gently agitated.

  • Monitoring and Purification :

    • Monitor the reaction progress by LC-MS or HPLC.

    • Purify the final conjugate using an appropriate chromatography method, such as reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).[]

Quantitative Data Summary:

ParameterRecommended ValueNotes
Reaction pH 4.0 - 5.5Optimal pH for oxime bond formation.[15]
Catalyst 10-100 mM AnilineAccelerates the rate of ligation significantly.[15]
Molar Ratio 1.1 - 2.0 eq. Aminooxy-PEGA slight excess of the aminooxy component is often used.
Reaction Temperature 25°C - 37°CHigher temperatures can increase the reaction rate.
Reaction Time 2 - 24 hoursDependent on the reactivity of the carbonyl group and reactant concentrations.

References

Validation & Comparative

A Head-to-Head Comparison: Boc-Aminooxy-PEG3-acid vs. Other PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice of linker technology influences the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target tumor site. This guide provides an objective comparison of Boc-Aminooxy-PEG3-acid, which facilitates a stable oxime linkage, with other commonly used polyethylene (B3416737) glycol (PEG) linkers, particularly those employing maleimide (B117702) chemistry. This comparison is supported by a review of experimental data and methodologies to inform the rational design of next-generation ADCs.

At a Glance: Key Differences in Linker Chemistry and Performance

FeatureThis compound (Oxime Linker)Maleimide-PEG Linker
Bond Type Oxime BondThioether Bond (Thiosuccinimide)
Cleavage Mechanism Non-cleavableNon-cleavable, but susceptible to retro-Michael reaction
Stability in Circulation High stability, resistant to thiol exchangeProne to instability and premature payload release via retro-Michael reaction in the presence of thiols like albumin[1][2][3]. Strategies exist to improve stability[2][4][5].
Conjugation Site Aldehyde or ketone group (often engineered or generated by glycan oxidation)Thiol group (from reduced interchain disulfides or engineered cysteines)
Homogeneity Can produce more homogeneous ADCs with a defined drug-to-antibody ratio (DAR) when using site-specific conjugation methods[6].Can result in heterogeneous mixtures of ADCs with varying DARs when conjugating to native cysteines[7].
Hydrophilicity High, due to the PEG spacerHigh, due to the PEG spacer

Data Presentation: A Comparative Overview

Direct head-to-head comparative studies for ADCs constructed with this compound versus a maleimide-PEG3-acid linker are limited in publicly available literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview of the performance of ADCs with oxime and maleimide-based PEG linkers.

Table 1: In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linker Technologies

Linker TypeAntibody-PayloadTarget Cell Line (Antigen)IC₅₀ (nM)
Oxime-Linked (Illustrative)Anti-HER2 - AuristatinHER2+ Cell Line0.1 - 10
Maleimide-LinkedAnti-HER2 - MMAEBT-474 (HER2+)0.02 - 0.2[4]
Maleimide-LinkedAnti-HER2 - MMAENCI-N87 (HER2+)~0.1 - 0.5[8]
Maleimide-LinkedAnti-HER2 - MMAESK-OV-3 (HER2+)~0.1 - 0.5[4]

Note: IC₅₀ values are highly dependent on the specific antibody, payload, DAR, and cell line used. The data for the oxime-linked ADC is illustrative of typical potencies seen in the literature.

Table 2: In Vitro Plasma Stability of ADCs

Linker TypeStability MetricObservation
Oxime-Linked% Intact ADC over timeGenerally high stability with minimal payload loss over several days[6][9].
Maleimide-Linked% Payload Loss over timeCan exhibit significant payload loss (35-67% over 7 days) due to retro-Michael reaction, though stabilized maleimides show improved performance (<20% loss)[5].

Table 3: Pharmacokinetic Parameters of ADCs in Preclinical Models

Linker TypeAnimal ModelKey Pharmacokinetic Observation
Oxime-LinkedRodentSite-specific oxime-linked ADCs show improved pharmacokinetic stability compared to conventional cysteine-conjugated ADCs[6].
PEGylated (General)RodentIncreasing PEG linker length (up to a certain point) generally leads to a longer plasma half-life and lower clearance[10][11]. A short PEG8 linker has also been shown to decrease circulation time[12].

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to synthesize and evaluate ADCs with different linkers.

Protocol 1: ADC Synthesis via Oxime Ligation with this compound

This protocol involves a two-step process: introduction of a carbonyl group onto the antibody and subsequent conjugation with the aminooxy-functionalized linker-payload.

1. Generation of Aldehyde Groups on the Antibody (Glycan Oxidation):

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Add a solution of sodium periodate (B1199274) (NaIO₄) to a final concentration of 1-10 mM.

  • Incubate the reaction in the dark at 4°C for 30 minutes to 1 hour.

  • Quench the reaction by adding an excess of a quenching agent like glycerol (B35011) or ethylene (B1197577) glycol.

  • Purify the oxidized antibody using a desalting column to remove excess reagents.

2. Boc Deprotection and Linker-Payload Preparation:

  • Dissolve the this compound linker and the amine-containing payload in an appropriate organic solvent (e.g., DMF).

  • Activate the carboxylic acid of the linker using a coupling agent such as HATU or EDC/NHS.

  • Add the payload to the activated linker and stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purify the aminooxy-PEG3-payload conjugate.

  • Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA) to yield the reactive aminooxy group.

3. Oxime Ligation:

  • Mix the oxidized antibody with the aminooxy-PEG3-payload in a slightly acidic buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5).

  • A 10- to 20-fold molar excess of the linker-payload is typically used.

  • Incubate the reaction at room temperature or 37°C for 12-48 hours.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A chromatography.

Protocol 2: ADC Synthesis via Maleimide-Thiol Conjugation with a Maleimide-PEG3-acid Linker

This protocol involves the reduction of interchain disulfide bonds on the antibody to generate free thiols for conjugation.

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA, pH 7.0-7.5).

  • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) in a 10- to 50-fold molar excess.

  • Incubate at room temperature or 37°C for 30-90 minutes.

  • Remove the excess reducing agent using a desalting column.

2. Linker-Payload Preparation:

  • Prepare a maleimide-PEG3-acid linker and an amine-containing payload.

  • Activate the carboxylic acid of the linker and couple it to the payload as described in Protocol 1, Step 2.

3. Maleimide-Thiol Conjugation:

  • Add the maleimide-PEG3-payload to the reduced antibody in a conjugation buffer (pH 6.5-7.5). A 5- to 10-fold molar excess of the linker-payload is common.

  • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine or cysteine.

  • Purify the ADC using SEC or protein A chromatography.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

1. Hydrophobic Interaction Chromatography (HIC):

  • HIC is a standard method to determine the distribution of drug-loaded species (DAR 0, 2, 4, etc.)[11][][14][15][16][17][18].

  • An HIC column (e.g., Butyl-NPR) is used with a mobile phase gradient from high to low salt concentration (e.g., ammonium (B1175870) sulfate (B86663) or sodium chloride in a phosphate (B84403) buffer).

  • The ADC sample is injected, and species with higher DARs, being more hydrophobic, elute later.

  • The weighted average DAR is calculated from the peak areas of the different species.

2. Mass Spectrometry (MS):

  • LC-MS can be used to determine the exact mass of the different ADC species, allowing for precise DAR calculation[2][8][10][15][19][20].

  • The ADC can be analyzed intact or after reduction to separate the light and heavy chains.

Protocol 4: In Vitro Cytotoxicity Assay
  • Seed target (antigen-positive) and control (antigen-negative) cancer cells in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Incubate for 72-96 hours.

  • Assess cell viability using a colorimetric assay such as MTT or XTT, or a luminescence-based assay like CellTiter-Glo.

  • Calculate the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 5: In Vitro Plasma Stability Assay
  • Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.

  • The stability is often reported as the percentage of intact ADC remaining over time.

Mandatory Visualization

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Receptor Antigen-Receptor Complex Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage Payload->DNA_Damage e.g., DNA Alkylation Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption e.g., Tubulin Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis 5. Cell Death Microtubule_Disruption->Apoptosis

Caption: Generalized signaling pathway of an Antibody-Drug Conjugate (ADC).

ADC_Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Conjugation (Oxime vs. Maleimide) Purification Purification (SEC/Protein A) Conjugation->Purification Characterization Characterization (HIC, MS for DAR) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability PK Pharmacokinetics (PK) Study Cytotoxicity->PK Stability->PK Efficacy Efficacy Study (Xenograft Model) PK->Efficacy

Caption: Experimental workflow for the comparison of ADCs with different linkers.

Conclusion

The choice between this compound and other PEG linkers, such as those based on maleimide chemistry, is a critical decision in ADC design. This compound offers the significant advantage of forming a highly stable oxime bond, which can lead to more stable ADCs with reduced premature payload release compared to traditional maleimide-based linkers. This enhanced stability can translate to an improved safety profile and potentially greater efficacy. Furthermore, the use of aminooxy chemistry in conjunction with site-specific carbonyl installation methods can produce more homogeneous ADCs, simplifying characterization and manufacturing.

References

A Head-to-Head Comparison: Boc-Aminooxy-PEG3-acid vs. NHS Ester PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the ultimate stability and efficacy of the final product. This guide provides an objective, data-driven comparison of two prevalent classes of PEG linkers: Boc-Aminooxy-PEG3-acid, which participates in oxime ligation, and the widely used NHS ester PEG linkers.

This comparison delves into their fundamental chemistries, reaction efficiencies, bond stabilities, and practical applications, particularly in the context of antibody-drug conjugates (ADCs). By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to make an informed choice between these two powerful bioconjugation tools.

Executive Summary: Key Differences at a Glance

This compound and NHS ester PEG linkers operate via distinct chemical reactions, leading to significant differences in their specificity, the stability of the resulting conjugate, and the control over the final product's homogeneity.

  • NHS Ester PEG Linkers: These are among the most common bioconjugation reagents, reacting with primary amines, such as the lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1] While effective, this method often results in a heterogeneous mixture of conjugates due to the presence of multiple lysine residues on a protein's surface.[2][3] The N-hydroxysuccinimide (NHS) ester itself is susceptible to hydrolysis, which competes with the desired conjugation reaction and can reduce efficiency.[4]

  • This compound: This linker utilizes oxime ligation, a bioorthogonal reaction between an aminooxy group and an aldehyde or ketone.[5][6] This chemistry offers high specificity as aldehydes and ketones are rare in native biological systems, allowing for site-specific conjugation if a carbonyl group is introduced into the target biomolecule.[6][7] The resulting oxime bond is exceptionally stable across a wide pH range.[8][9] The Boc (tert-butyloxycarbonyl) group is a protecting group for the aminooxy moiety, which is removed prior to conjugation, and the carboxylic acid can be activated for coupling to other molecules.

Quantitative Performance Comparison

The choice between these linkers often hinges on a trade-off between reaction kinetics, stability of the final conjugate, and the desired homogeneity of the product. The following table summarizes key quantitative parameters based on available data.

FeatureThis compound (Oxime Ligation)NHS Ester PEG Linkers (Amine Acylation)
Target Functional Group Aldehydes or KetonesPrimary Amines (e.g., Lysine, N-terminus)
Reaction pH Typically 4.5-7.0 (can be catalyzed at neutral pH)7.2 - 8.5[4]
Bond Formed OximeAmide
Bond Stability Highly stable, significantly more resistant to hydrolysis than hydrazones.[8][9][10]Stable amide bond, but the NHS ester reactant is prone to hydrolysis.[4][11]
Half-life of Linkage (at pH 7.0) Oxime: ~25 days (for a model compound)[10]Amide: Generally very stable under physiological conditions.
Half-life of Reactive Group Aminooxy group is stable.NHS ester: 4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C.[4]
Specificity & Stoichiometry High potential for site-specificity and controlled stoichiometry (e.g., 1:1).[6]Low specificity due to multiple lysine residues, leading to heterogeneous products.[1][2]
Typical Reaction Time Can be slow (hours to overnight), but can be accelerated with catalysts.[12]30 minutes to 2 hours at room temperature.[4]
Common Side Reactions MinimalHydrolysis of the NHS ester.[4]

Reaction Mechanisms and Workflows

The distinct chemistries of these linkers lead to different experimental workflows.

This compound: A Two-Step, Site-Specific Approach

Conjugation using this compound is typically a multi-step process that allows for high precision. First, the Boc protecting group is removed, and the carboxylic acid is often activated. The key step is the reaction of the deprotected aminooxy group with a carbonyl group on the target molecule.

cluster_0 Linker Preparation cluster_1 Target Molecule Preparation cluster_2 Conjugation Boc_Linker This compound Deprotection Boc Deprotection (e.g., TFA) Boc_Linker->Deprotection Activated_Linker Aminooxy-PEG3-acid Deprotection->Activated_Linker Conjugation Oxime Ligation (pH 4.5-7.0) Activated_Linker->Conjugation Protein Target Protein Oxidation Site-Specific Oxidation (e.g., NaIO4 on Glycan) Protein->Oxidation Aldehyde_Protein Protein with Aldehyde Group Oxidation->Aldehyde_Protein Aldehyde_Protein->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Final_Conjugate Homogeneous Protein-PEG Conjugate Purification->Final_Conjugate

Workflow for Site-Specific Conjugation with this compound.
NHS Ester PEG Linkers: A Direct but Less-Controlled Method

NHS ester-based conjugation is a more direct, one-step process. The NHS ester PEG linker is simply mixed with the target protein, leading to the formation of amide bonds at available primary amine sites.

cluster_0 Reagents cluster_1 Conjugation and Purification NHS_Linker NHS Ester PEG Linker Conjugation Amine Acylation (pH 7.2-8.5) NHS_Linker->Conjugation Target_Protein Target Protein (with multiple Lysines) Target_Protein->Conjugation Quenching Quenching (e.g., Tris buffer) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Final_Product Heterogeneous Protein-PEG Conjugate Purification->Final_Product

Workflow for Conjugation with NHS Ester PEG Linkers.

Detailed Experimental Protocols

The following are representative protocols for conjugating a payload to an antibody using either this compound or an NHS ester PEG linker.

Protocol 1: Site-Specific Antibody Conjugation via Oxime Ligation

This protocol describes the site-specific conjugation of a payload to the glycan portion of an antibody.

Materials:

  • Antibody (e.g., IgG) in PBS

  • This compound

  • Payload with a suitable functional group for attachment to the acid (e.g., an amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Sodium periodate (B1199274) (NaIO₄)

  • Aniline (B41778)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction buffers (e.g., Sodium acetate (B1210297) buffer, pH 5.5; PBS, pH 7.4)

  • Desalting columns

Procedure:

  • Preparation of Aminooxy-PEG3-Payload:

    • First, couple the payload to the carboxylic acid of this compound using standard EDC/Sulfo-NHS chemistry.

    • Dissolve this compound, EDC, and Sulfo-NHS in an appropriate organic solvent (e.g., DMF) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-containing payload and stir for 2-4 hours at room temperature.

    • Purify the Boc-Aminooxy-PEG3-Payload conjugate.

    • To deprotect the aminooxy group, dissolve the conjugate in a solution of TFA in DCM (e.g., 50% v/v) and stir for 30-60 minutes at room temperature.

    • Remove the solvent and TFA under reduced pressure to yield the Aminooxy-PEG3-Payload.

  • Antibody Oxidation:

    • Exchange the antibody into a suitable buffer (e.g., PBS, pH 7.4).

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction for 30 minutes at 4°C in the dark to oxidize the glycan diols to aldehydes.

    • Quench the reaction by adding an excess of glycerol.

    • Remove excess periodate and byproducts using a desalting column, exchanging the antibody into a conjugation buffer (e.g., sodium acetate buffer, pH 5.5).

  • Oxime Ligation:

    • Add a 20-50 fold molar excess of the Aminooxy-PEG3-Payload to the oxidized antibody.

    • Add aniline catalyst to a final concentration of 10-20 mM.

    • Incubate the reaction for 12-24 hours at room temperature.

    • Monitor the reaction progress by SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the antibody-PEG-payload conjugate using a desalting column or size-exclusion chromatography to remove excess linker and payload.

    • Characterize the final conjugate for drug-to-antibody ratio (DAR), purity, and binding affinity.

Protocol 2: Antibody Conjugation via NHS Ester Chemistry

This protocol describes the conjugation of a payload to the lysine residues of an antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG3-Payload (pre-synthesized)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS, pH 7.4.

    • Immediately before use, dissolve the NHS-PEG3-Payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved NHS-PEG3-Payload to the antibody solution. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted payload and quenching reagent by a desalting column or size-exclusion chromatography, exchanging the conjugate into a suitable storage buffer (e.g., PBS).

    • Characterize the final conjugate for average DAR, purity, and aggregation.

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

The choice of linker is paramount in ADC development, directly impacting the stability, pharmacokinetics, and therapeutic window of the drug.[3][6]

cluster_0 ADC with NHS Ester Linker cluster_1 ADC with Oxime Linker ADC_NHS Antibody Lys1 Lys ADC_NHS->Lys1 Amide Bond Lys2 Lys ADC_NHS->Lys2 Amide Bond Drug1 Drug Lys1->Drug1 PEG Drug2 Drug Lys2->Drug2 PEG Lys3 Lys note1 Heterogeneous DAR ADC_Oxime Antibody Glycan Glycan ADC_Oxime->Glycan Aldehyde Aldehyde Glycan->Aldehyde Oxidation Drug3 Drug Aldehyde->Drug3 Oxime Bond + PEG note2 Homogeneous DAR

Comparison of ADC structures from NHS ester and oxime ligation.
  • NHS Ester-based ADCs: The random conjugation to lysine residues results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs). This heterogeneity can lead to inconsistent pharmacokinetics and a narrower therapeutic window.[3]

  • Oxime-based ADCs: By introducing a carbonyl group at a specific site (e.g., through glycan oxidation or incorporation of an unnatural amino acid), oxime ligation enables the production of homogeneous ADCs with a defined DAR.[6][7] This homogeneity is highly desirable for clinical development as it leads to more predictable in vivo behavior and a potentially wider therapeutic index. The exceptional stability of the oxime bond also ensures that the payload remains attached to the antibody until it reaches the target cell.[8][9]

Conclusion: Making the Right Choice

The decision between this compound and NHS ester PEG linkers depends heavily on the specific requirements of the application.

Choose NHS Ester PEG Linkers when:

  • Rapid and straightforward conjugation is desired.

  • A high degree of homogeneity is not critical.

  • The target protein has accessible primary amines and the potential for some heterogeneity is acceptable.

Choose this compound (for Oxime Ligation) when:

  • Site-specific conjugation and a homogeneous final product are essential.

  • High stability of the resulting linkage is paramount.

  • A multi-step synthesis is feasible to introduce a carbonyl group into the target molecule.

For advanced applications such as the development of next-generation ADCs and other precisely engineered bioconjugates, the control and stability offered by oxime ligation make this compound and similar linkers an increasingly attractive choice. While NHS ester chemistry remains a valuable tool for many bioconjugation needs, the trend towards more defined and homogeneous products favors the adoption of bioorthogonal chemistries like oxime ligation.

References

A Comparative Guide: Aminooxy vs. Maleimide Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the covalent linking of molecules to proteins, peptides, and other biomolecules is fundamental for the development of therapeutics like Antibody-Drug Conjugates (ADCs), as well as diagnostic and research tools.[1] Among the various chemical strategies, aminooxy and maleimide (B117702) chemistries are two of the most prominent methods employed. The choice between them is critical and depends on the specific application, requiring a trade-off between reaction speed, bond stability, and the desired homogeneity of the final conjugate.[1] This guide provides an objective, data-supported comparison to assist researchers, scientists, and drug development professionals in selecting the optimal conjugation strategy.

Chemical Principles and Reaction Mechanisms

Aminooxy Chemistry (Oxime Ligation): This method involves the reaction between an aminooxy group (-O-NH₂) and an aldehyde or ketone to form a stable oxime bond (-O-N=C).[1] This reaction is highly chemoselective because aldehydes and ketones are rare in native biological systems, thus minimizing off-target reactions.[1] The required carbonyl group can be introduced into a biomolecule site-specifically through enzymatic or chemical methods, such as the periodate (B1199274) oxidation of glycans on an antibody.[2]

Maleimide Chemistry (Thiol-Michael Addition): This chemistry utilizes the reaction of a maleimide functional group with a free sulfhydryl (thiol) group, typically from a cysteine residue, to form a stable thioether bond.[3] The reaction is a Michael addition that proceeds rapidly and with high selectivity for thiols at a neutral pH range (6.5-7.5).[3][4] Free thiols can be naturally present or introduced by reducing disulfide bonds within a protein.[5]

Caption: Reaction schemes for Aminooxy and Maleimide bioconjugation.

Head-to-Head Comparison

The selection of a conjugation method is a critical decision in the development of bioconjugates. Key performance characteristics differentiate aminooxy and maleimide chemistries.

1. Stability of the Resulting Bond A significant advantage of aminooxy chemistry is the exceptional stability of the resulting oxime bond across a wide pH range.[1] In contrast, the thioether linkage formed by maleimide chemistry, while generally stable, is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione (B108866) or albumin.[6] This can lead to premature cleavage of the conjugate and release of the payload in vivo, potentially causing off-target toxicity.[6] While strategies exist to stabilize the maleimide adduct, such as hydrolysis of the thiosuccinimide ring, this adds complexity and may not always be complete.[7][8]

2. Specificity and Site-Selectivity Aminooxy ligation is highly chemoselective. The target functional groups, aldehydes and ketones, are generally absent from native proteins, meaning they must be intentionally introduced.[1] This allows for precise, site-specific conjugation, leading to homogeneous products with a defined drug-to-antibody ratio (DAR).[1] Maleimide chemistry targets cysteine residues. While cysteines are among the least abundant amino acids, a protein may still have several, and reducing disulfide bonds can expose multiple reactive sites, often resulting in a heterogeneous mixture of conjugated products.[2][9]

3. Reaction Kinetics and Conditions Maleimide-thiol reactions are known for their rapid kinetics, with second-order rate constants typically in the range of 100 to 1000 M⁻¹s⁻¹.[4] The reaction proceeds efficiently at neutral pH (6.5-7.5) and does not require a catalyst.[4] Oxime ligation is generally slower, particularly with ketones, and reaction times can range from 2 to 24 hours.[1][10] The reaction is often performed at a slightly acidic to neutral pH and can be accelerated by using a catalyst, such as aniline (B41778).[1][11]

Quantitative Data Summary

FeatureAminooxy Chemistry (Oxime Ligation)Maleimide Chemistry (Thiol-Michael Addition)
Target Group Aldehyde or KetoneThiol (Sulfhydryl)
Resulting Bond OximeThioether (Thiosuccinimide adduct)
Bond Stability Highly stable, resistant to hydrolysis.[1]Susceptible to retro-Michael addition and thiol exchange in vivo.[6][12]
Reaction pH Typically 6.0 - 7.0 (can be lower).[1]Optimally 6.5 - 7.5.[4][12]
Reaction Kinetics Slower, especially with ketones; can be catalyzed.[10][11]Fast (100-1000 M⁻¹s⁻¹).[4]
Catalyst Required Aniline is often used to increase the reaction rate.[1]None required.
Specificity High chemoselectivity; target is rare in native biomolecules.[1]High selectivity for thiols over other amino acid side chains at neutral pH.[3]
Product Homogeneity High; enables site-specific conjugation.[1]Often low; can result in heterogeneous mixtures.[9]

Experimental Workflow and Protocols

The practical application of these chemistries is best illustrated through a common workflow, such as the preparation of an Antibody-Drug Conjugate (ADC).

G cluster_aminooxy ADC Preparation via Aminooxy Chemistry cluster_maleimide ADC Preparation via Maleimide Chemistry A0 Monoclonal Antibody (mAb) A1 1. Site-Specific Oxidation (e.g., of glycans) A0->A1 A2 mAb with Aldehyde Groups A1->A2 A3 2. Conjugation (Aminooxy-Drug) A2->A3 A4 Purification A3->A4 A5 Homogeneous ADC (Defined DAR) A4->A5 M0 Monoclonal Antibody (mAb) M1 1. Disulfide Reduction (e.g., TCEP, DTT) M0->M1 M2 mAb with Free Thiol Groups M1->M2 M3 2. Conjugation (Maleimide-Drug) M2->M3 M4 Purification M3->M4 M5 Heterogeneous ADC (Mixture of DARs) M4->M5

Caption: Comparative workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

Below are general protocols for performing bioconjugation using both chemistries. Note that optimal conditions can vary depending on the specific biomolecules and reagents used.[13]

General Protocol for Aminooxy Ligation [1]

  • Preparation of Aldehyde/Ketone-bearing Biomolecule:

    • If not already present, introduce a carbonyl group. For an antibody, this can be achieved by dissolving it in an appropriate buffer (e.g., PBS) and treating it with an oxidizing agent like sodium periodate (NaIO₄) to convert glycan diols into aldehydes.

    • Remove the excess oxidizing agent using a desalting column.

  • Preparation of Reactants:

    • Dissolve the biomolecule containing the aldehyde or ketone group in a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).[1]

    • Dissolve the aminooxy-functionalized payload molecule in the same buffer.

    • Prepare a stock solution of aniline catalyst (e.g., 100 mM in DMSO).[1]

  • Conjugation Reaction:

    • Add the aminooxy-functionalized molecule to the biomolecule solution at a desired molar excess.

    • Add aniline to a final concentration of 10-20 mM to catalyze the reaction.[13]

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[1]

  • Analysis and Purification:

    • Monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).

    • Once complete, purify the conjugate to remove unreacted payload and catalyst using methods like size-exclusion chromatography (SEC) or dialysis.

General Protocol for Maleimide-Thiol Conjugation [1][5]

  • Preparation of Thiol-bearing Biomolecule:

    • Dissolve the protein (e.g., antibody) at 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES). Buffers should not contain thiols.

    • If the protein does not have sufficient free cysteines, reduce disulfide bonds by adding a ~10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5]

    • Incubate for approximately 30 minutes at room temperature.[5] If DTT is used as the reducing agent, it must be removed via a desalting column before adding the maleimide reagent.[1] TCEP does not need to be removed.[1]

  • Preparation of Maleimide Reagent:

    • Allow the vial of the maleimide reagent to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving it in an anhydrous organic solvent such as DMSO or DMF.[5]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the stirring protein solution. A starting molar excess of 10- to 20-fold of the maleimide reagent over the protein is common.[13][14]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[14]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule with a free thiol (e.g., free cysteine or β-mercaptoethanol) to consume unreacted maleimide.[13][14]

    • Purify the conjugate from excess maleimide reagent and other small molecules using a desalting column, SEC, or dialysis.[14]

Conclusion

Both aminooxy and maleimide chemistries are powerful and effective tools for bioconjugation. The optimal choice is dictated by the specific requirements of the application.

Choose Aminooxy Chemistry when:

  • Bond stability is paramount: The exceptional stability of the oxime linkage is ideal for in vivo applications where long-term integrity is crucial.[1]

  • A homogeneous product is required: The ability to introduce the reactive carbonyl group site-specifically allows for precise control over the conjugation site and stoichiometry.[1]

Choose Maleimide Chemistry when:

  • Rapid reaction kinetics are needed: The fast reaction rate is advantageous for time-sensitive applications or with sensitive biomolecules.[4]

  • A simple, catalyst-free protocol is preferred: The reaction proceeds efficiently under mild, neutral pH conditions without the need for catalysts.[3]

While maleimide chemistry has been a workhorse in the field, its primary drawback is the potential instability of the thioether bond.[6] For many next-generation therapeutics, particularly ADCs where premature drug release is a major safety concern, the superior stability and homogeneity offered by aminooxy chemistry present a clear advantage.

References

A Comparative Guide to the Activity of Boc-Aminooxy-PEG3-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical biology, the selection of an appropriate linker is a critical step in the design of effective bioconjugates. This guide provides a comprehensive comparison of Boc-Aminooxy-PEG3-acid, a heterobifunctional linker, with other common alternatives. We will delve into its performance, supported by experimental data and detailed protocols, to facilitate an informed decision-making process for your bioconjugation needs.

Performance Comparison: this compound vs. Other Linkers

This compound offers a unique combination of a protected aminooxy group for oxime ligation and a carboxylic acid for amide bond formation, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This structure provides distinct advantages in terms of stability and versatility.

Table 1: Comparison of Common Bioconjugation Chemistries

FeatureOxime Ligation (Aminooxy + Aldehyde/Ketone)NHS Ester + AmineMaleimide (B117702) + Thiol
Bond Stability Highly stable under physiological conditions.Stable amide bond, but susceptible to hydrolysis at extreme pH.Thioether bond is stable, but the maleimide ring can undergo hydrolysis.
Reaction pH Optimal at slightly acidic pH (4.5-5.5), but proceeds at neutral pH.Optimal at physiological to slightly basic pH (7.2-8.5).Optimal at neutral pH (6.5-7.5).
Chemoselectivity Highly chemoselective for aldehydes and ketones.Reacts with primary and secondary amines (e.g., lysine (B10760008) residues).Highly specific for free thiols (e.g., cysteine residues).
Reaction Rate Generally slower than NHS ester or maleimide reactions. Can be accelerated by catalysts like aniline (B41778).Rapid reaction, typically complete within hours.Very rapid reaction, often complete in minutes to hours.
Reversibility Essentially irreversible under physiological conditions.Irreversible.Generally considered irreversible, though retro-Michael addition can occur under certain conditions.

Table 2: Impact of the PEG3 Spacer on Conjugate Properties

PropertyImpact of PEG3 Spacer
Solubility The hydrophilic PEG chain enhances the aqueous solubility of the conjugate.
Pharmacokinetics PEGylation can increase the hydrodynamic radius of the conjugate, potentially extending its plasma half-life.
Immunogenicity The PEG spacer can shield the conjugate from the immune system, potentially reducing its immunogenicity.
Aggregation By increasing solubility and providing steric hindrance, the PEG spacer can help to prevent aggregation of the conjugate.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and validation of a bioconjugate's activity. Below are representative protocols for key experiments involving this compound.

Protocol 1: General Oxime Ligation

This protocol describes the conjugation of a molecule containing a primary amine to a protein with an accessible aldehyde or ketone group, using this compound as the linker.

Materials:

  • This compound

  • Protein with an aldehyde or ketone group

  • Molecule with a primary amine

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • PBS (Phosphate-buffered saline), pH 7.4

  • Aniline (catalyst)

  • Trifluoroacetic acid (TFA)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and Sulfo-NHS in MES buffer.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to the amine-containing molecule:

    • Add the amine-containing molecule to the activated linker solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification of the Boc-protected conjugate:

    • Purify the conjugate using an appropriate method, such as HPLC or column chromatography, to remove excess reagents.

  • Deprotection of the Boc group:

    • Dissolve the purified conjugate in a solution of TFA in dichloromethane (B109758) (e.g., 50% v/v).

    • Incubate for 30-60 minutes at room temperature.

    • Evaporate the solvent and TFA under a stream of nitrogen.

  • Oxime Ligation to the aldehyde/ketone-containing protein:

    • Dissolve the deprotected aminooxy-functionalized molecule and the target protein in PBS.

    • Add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction mixture for 12-24 hours at room temperature or 37°C.

  • Final Purification:

    • Remove excess reagents and unreacted molecules by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization:

    • Confirm the successful conjugation and determine the conjugation ratio using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Protocol 2: Validation of PROTAC Conjugate Activity by Western Blot

This protocol details the assessment of target protein degradation mediated by a PROTAC synthesized using this compound.

Materials:

  • Cancer cell line expressing the target protein

  • PROTAC conjugate

  • Cell culture medium and supplements

  • DMSO (Dimethyl sulfoxide)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding:

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC conjugate in cell culture medium (e.g., 1 nM to 10 µM). Use DMSO as a vehicle control.

    • Treat the cells with the different concentrations of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control. Determine the concentration- and time-dependent degradation of the target protein.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.

G cluster_synthesis Conjugate Synthesis cluster_validation Activity Validation This compound This compound Activated Linker Activated Linker This compound->Activated Linker EDC, Sulfo-NHS Amine-Molecule Amine-Molecule Aldehyde-Protein Aldehyde-Protein Aminooxy-Molecule Aminooxy-Molecule Activated Linker->Aminooxy-Molecule + Amine-Molecule Final Conjugate Final Conjugate Aminooxy-Molecule->Final Conjugate + Aldehyde-Protein (Oxime Ligation) Cell Treatment Cell Treatment Final Conjugate->Cell Treatment Protein Degradation Assay Protein Degradation Assay Cell Treatment->Protein Degradation Assay Functional Assay Functional Assay Cell Treatment->Functional Assay Data Analysis Data Analysis Protein Degradation Assay->Data Analysis Functional Assay->Data Analysis

General workflow for the synthesis and validation of a bioconjugate.

PROTAC_MoA PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Polyubiquitination Polyubiquitination TernaryComplex->Polyubiquitination Ubiquitin Transfer Ubiquitin Ub Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

ADC_MoA ADC Antibody-Drug Conjugate Receptor Tumor Antigen (Receptor) ADC->Receptor Binding TumorCell Tumor Cell Internalization Internalization Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage Payload Cytotoxic Payload DrugRelease->Payload CellDeath Cell Death Payload->CellDeath Induces Apoptosis

Mechanism of action of an Antibody-Drug Conjugate (ADC).

A Researcher's Guide to Mass Spectrometry Analysis of Boc-Aminooxy-PEG3-acid Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount. This guide provides a comparative analysis of using Boc-Aminooxy-PEG3-acid for peptide modification and its subsequent analysis by mass spectrometry. We delve into its performance against other common peptide labeling techniques, supported by experimental data and detailed protocols.

The modification of peptides with reagents like this compound is a critical step in various proteomics and drug discovery applications. This linker, featuring a Boc-protected aminooxy group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, enables the covalent attachment of the PEG moiety to peptides. The aminooxy group readily reacts with aldehyde or ketone functionalities on a peptide to form a stable oxime linkage. This guide will explore the mass spectrometry analysis of peptides modified with this reagent and compare it to alternative methods.

Performance Comparison of Peptide Modification Reagents

The choice of a peptide modification reagent significantly impacts the subsequent mass spectrometry analysis. Key performance indicators include labeling efficiency, the chemical stability of the linkage, and the fragmentation behavior of the modified peptide in the mass spectrometer. Below is a comparison of this compound with other common labeling strategies.

FeatureThis compoundHydrazide-Based ReagentsStable Isotope Labeling (e.g., Dimethylation)Click Chemistry (e.g., CuAAC)
Target Functional Group Aldehydes, KetonesAldehydes, KetonesPrimary Amines (N-terminus, Lysine)Azides, Alkynes
Linkage Formed OximeHydrazoneAmineTriazole
Labeling Efficiency High under optimized pH conditionsVariable, can be lower than oxime formation[1]Generally high (>95%)Very high, often near-quantitative[2]
Linkage Stability StableLess stable than oxime, susceptible to hydrolysisStableVery Stable
Mass Spectrometry Compatibility Good, predictable mass shift. PEG chain can influence ionization.Good, but potential for neutral loss during fragmentation.Excellent, predictable mass shifts for quantification.Excellent, stable linkage with minimal impact on fragmentation.
Quantitative Analysis Label-free or with isotopic versions of the tag.Label-free or with isotopic versions of the tag.Gold standard for relative quantification.Can be used with isotopic tags for quantification.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for peptide modification using this compound and subsequent analysis by LC-MS/MS.

Protocol 1: Peptide Modification with this compound

This protocol outlines the steps for labeling a peptide containing an aldehyde or ketone group with this compound.

Materials:

  • Peptide containing an aldehyde or ketone functional group

  • This compound

  • Anhydrous aniline (B41778)

  • Reaction Buffer: 100 mM sodium phosphate, pH 6.0

  • C18 solid-phase extraction (SPE) cartridge for desalting

  • Mass spectrometer compatible solvents (e.g., 0.1% formic acid in water and acetonitrile)

Procedure:

  • Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.

  • Add a 10-fold molar excess of this compound to the peptide solution.

  • Add anhydrous aniline to a final concentration of 10 mM to catalyze the reaction.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by MALDI-TOF mass spectrometry to observe the mass shift corresponding to the addition of the Boc-Aminooxy-PEG3 moiety.

  • Once the reaction is complete, acidify the mixture with 1% trifluoroacetic acid (TFA).

  • Desalt the modified peptide using a C18 SPE cartridge. Wash the cartridge with 0.1% TFA in water and elute the peptide with 50% acetonitrile/0.1% TFA.

  • Lyophilize the purified, modified peptide.

Protocol 2: LC-MS/MS Analysis of Modified Peptides

This protocol describes the analysis of the purified this compound modified peptide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Columns:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

LC-MS/MS Parameters:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Mode: Data-Dependent Acquisition (DDA).

  • MS1 Scan Range: m/z 350-1500.

  • MS/MS Fragmentation: Higher-energy C-trap dissociation (HCD) with a normalized collision energy of 28.

  • Data Analysis: The raw data is processed using a suitable software package to identify the modified peptide and characterize its fragmentation pattern. The mass of the modification (this compound) should be included as a variable modification in the search parameters.

Visualizing the Workflow

To better understand the process, the following diagram illustrates the experimental workflow from peptide modification to data analysis.

Peptide_Modification_and_Analysis_Workflow cluster_modification Peptide Modification cluster_purification Purification cluster_analysis Mass Spectrometry Analysis cluster_output Output Peptide Peptide with Aldehyde/Ketone Reaction Oxime Ligation Peptide->Reaction Reagent This compound Reagent->Reaction Modified_Peptide Modified Peptide Reaction->Modified_Peptide Purification C18 SPE Desalting Modified_Peptide->Purification LC_MSMS LC-MS/MS Purification->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Identification Peptide Identification Data_Analysis->Identification Characterization Modification Site Characterization Data_Analysis->Characterization

Caption: Workflow for peptide modification and MS analysis.

Fragmentation Analysis

The fragmentation pattern of a modified peptide in the MS/MS analysis provides crucial information for identifying the peptide sequence and confirming the site of modification. For peptides modified with this compound, the fragmentation is expected to predominantly occur along the peptide backbone, producing b- and y-type fragment ions. The PEG linker itself is relatively stable under HCD fragmentation conditions, and the mass of the entire modification will be observed on the fragment ions containing the modification site. However, some fragmentation of the PEG chain can occur, leading to characteristic neutral losses of ethylene (B1197577) glycol units (44 Da).

Alternatives and Their Mass Spectrometry Signatures

As outlined in the comparison table, several alternative methods exist for peptide labeling.

  • Hydrazide-Based Labeling: Similar to aminooxy chemistry, hydrazides react with aldehydes and ketones to form hydrazones. While effective, the hydrazone linkage can be less stable than the oxime bond, potentially leading to challenges during sample preparation and analysis.[1]

  • Stable Isotope Dimethyl Labeling: This method targets primary amines and is a robust technique for relative quantification. It introduces a minimal modification, which generally does not significantly alter the peptide's chromatographic behavior or fragmentation pattern.

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction.[2] Peptides can be modified with an azide (B81097) or alkyne group and then labeled with a corresponding probe. The resulting triazole linkage is very stable and does not typically interfere with mass spectrometry analysis.

Conclusion

The use of this compound for peptide modification offers a reliable method for introducing a PEG linker to peptides containing aldehyde or ketone functionalities. The resulting oxime linkage is stable, and the modified peptides are amenable to mass spectrometry analysis. While this method is highly effective, researchers should also consider alternative labeling strategies, such as stable isotope labeling and click chemistry, depending on the specific requirements of their experiment, particularly for quantitative proteomics studies. The choice of the optimal method will depend on the desired outcome, the nature of the peptide, and the available instrumentation.

References

Quality Control of Boc-Aminooxy-PEG3-acid: A Comparative Guide to NMR and Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, diagnostics, and targeted drug delivery, the purity and structural integrity of linker molecules are paramount. Boc-Aminooxy-PEG3-acid, a heterobifunctional linker, is a critical component in many such applications. Its precise chemical structure allows for the controlled conjugation of molecules, making rigorous quality control essential. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the quality control of this compound, supported by experimental protocols and data interpretation.

The Role of NMR in Quality Control

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a primary analytical tool for the quality control of this compound. It offers a non-destructive method to obtain detailed structural information and quantitative assessment of purity. By analyzing the chemical shifts, signal integrations, and coupling patterns of the protons in the molecule, one can confirm its identity, assess its purity, and identify potential impurities.

A key advantage of quantitative NMR (qNMR) is its ability to provide a direct measure of purity against a certified internal standard without the need for a specific reference standard of the analyte itself, making it a powerful technique for absolute quantification.

Experimental Protocols

¹H NMR Spectroscopy Protocol

A detailed protocol for acquiring a ¹H NMR spectrum of this compound is provided below. This protocol is based on established methods for the analysis of polyethylene (B3416737) glycol (PEG) compounds and can be adapted as needed.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical, as residual solvent signals should not overlap with analyte signals.

  • For quantitative analysis (qNMR), accurately weigh a known amount of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the NMR tube along with the sample. The internal standard should have a known purity and signals that are well-resolved from the analyte signals.

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample and internal standard.

Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

  • Acquisition Time (at): ≥ 3 seconds to ensure adequate signal resolution.

  • Relaxation Delay (d1): A longer relaxation delay (e.g., 5 times the longest T1 of the protons of interest) is crucial for accurate integration in qNMR. A typical starting point is 10-30 seconds.

  • Number of Scans (ns): 16 to 64 scans are generally sufficient to achieve a good signal-to-noise ratio.

  • Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate for ¹H NMR.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • Integrate the signals corresponding to the different protons of this compound and any identified impurities.

Expected ¹H NMR Spectrum of this compound

While a publicly available high-resolution spectrum is not readily accessible, the expected chemical shifts for the key protons in CDCl₃ are as follows:

  • Boc group (-C(CH₃)₃): A sharp singlet at approximately 1.45 ppm, integrating to 9 protons.

  • PEG backbone (-OCH₂CH₂O-): A complex multiplet region between 3.60 and 3.80 ppm.

  • Methylene adjacent to aminooxy (-ONH-CH₂-): A triplet around 4.15 ppm.

  • Methylene adjacent to the acid (-CH₂-COOH): A triplet around 2.60 ppm.

  • NH of the Boc-aminooxy group: A broad singlet, the chemical shift of which can be variable and may exchange with residual water in the solvent.

Note on ¹³C Satellites: In the ¹H NMR spectra of PEG-containing molecules, it is important to be aware of ¹³C satellites. These are small peaks that appear symmetrically around the large PEG backbone signal due to the 1.1% natural abundance of ¹³C. These satellites should not be mistaken for impurities.

Comparison of Analytical Techniques

For a comprehensive quality control strategy, it is beneficial to employ orthogonal techniques that rely on different physicochemical principles. The following table compares NMR with HPLC and Mass Spectrometry for the analysis of this compound.

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Measures the mass-to-charge ratio of ions.
Information Provided Detailed structural information, purity, and quantification.Purity, identification of impurities, and quantification.Molecular weight confirmation and identification of impurities.
Strengths - Non-destructive- Absolute quantification (qNMR)- Provides unambiguous structural confirmation- Relatively fast for routine checks- High separation efficiency- Sensitive detection of trace impurities- Well-established for purity analysis- High sensitivity- Provides accurate molecular weight- Can be coupled with HPLC (LC-MS) for enhanced separation and identification
Limitations - Lower sensitivity compared to HPLC and MS- Can be complex to interpret for mixtures- High initial instrument cost- Requires a suitable chromophore for UV detection (PEG lacks a strong one, often requiring ELSD or derivatization)- Requires reference standards for impurity identification and quantification- May not distinguish between isomers- Can be destructive- Quantification can be more complex than NMR or HPLC
Typical Use in QC - Identity confirmation- Purity assessment by qNMR- Structural elucidation of impurities- Purity determination and impurity profiling- Often used with an Evaporative Light Scattering Detector (ELSD) for PEG compounds- Molecular weight verification- Identification of unknown impurities when coupled with a separation technique

Visualizing the QC Workflow

The following diagrams illustrate the logical workflow for the NMR analysis and a comparison of the analytical techniques for the quality control of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh this compound (& Internal Standard for qNMR) dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_fid Acquire FID on NMR Spectrometer transfer->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Signals reference->integrate analyze Analyze Spectrum for: - Structure Confirmation - Purity Calculation - Impurity Identification integrate->analyze report Generate QC Report analyze->report

NMR Analysis Workflow

Analytical_Technique_Comparison product This compound (For Quality Control) NMR NMR Spectroscopy product->NMR HPLC HPLC product->HPLC MS Mass Spectrometry product->MS NMR_info Structure Confirmation Quantitative Purity (qNMR) Impurity Structure NMR->NMR_info HPLC_info Purity (% Area) Impurity Profile Quantification (with std.) HPLC->HPLC_info MS_info Molecular Weight Impurity Mass MS->MS_info

Comparison of Analytical Techniques

Conclusion

For the comprehensive quality control of this compound, a multi-faceted approach is recommended. ¹H NMR spectroscopy is an indispensable tool for unambiguous structure confirmation and provides a direct and accurate measure of purity through qNMR. HPLC, particularly with an ELSD, offers excellent capabilities for separating and detecting non-chromophoric impurities. Mass spectrometry is crucial for confirming the molecular weight and identifying unknown impurities. By leveraging the strengths of these orthogonal techniques, researchers, scientists, and drug development professionals can ensure the high quality and reliability of this compound, which is critical for the success of their downstream applications.

The Influence of Aminooxy-PEG Linker Length on Bioconjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is a paramount challenge. The linker, a critical component connecting the biological moiety to a payload, significantly influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has been widely adopted due to its hydrophilicity, biocompatibility, and ability to improve the biophysical properties of molecules.[1][2] This guide provides an objective comparison of different lengths of aminooxy-PEG linkers, supported by experimental data and detailed protocols, to aid in the selection of the optimal linker for specific research applications.

The aminooxy functional group facilitates a highly specific and stable covalent bond with carbonyl groups (aldehydes or ketones) through the formation of an oxime linkage.[3][4] This bioorthogonal reaction is more stable than imine and hydrazone bonds, making it an attractive choice for creating robust bioconjugates.[3][5] The length of the appended PEG chain, however, introduces a series of trade-offs that must be carefully considered.[6] While longer PEG linkers can enhance solubility and prolong circulation half-life, they may also negatively impact the biological activity of the payload through steric hindrance.[6][7] This guide will explore these competing factors in detail.

Comparative Performance Data

The selection of an appropriate aminooxy-PEG linker length is a critical optimization step in the development of bioconjugates. The following tables summarize quantitative data on how varying PEG chain lengths can impact key performance metrics such as in vitro potency, pharmacokinetics, and in vivo efficacy.

Linker Length CategoryRepresentative LinkerIn Vitro Potency (IC50)Pharmacokinetic ProfileIn Vivo EfficacyKey Characteristics
Short Aminooxy-PEG2 to PEG4Generally higher potency (lower IC50)Faster clearance, shorter half-lifeMay have reduced efficacy due to rapid clearanceRetains high in vitro activity; suitable for payloads not requiring prolonged exposure.[6]
Intermediate Aminooxy-PEG8 to PEG12Moderate impact on potencySlower clearance, longer half-lifeOften shows significant improvement in efficacyRepresents a balanced approach for many applications.[6][8]
Long Aminooxy-PEG24 and largerMay have reduced potency (higher IC50)Significantly prolonged half-lifeCan lead to the highest in vivo efficacyMaximizes exposure; beneficial for miniaturized conjugates.[6][7]

Detailed Experimental Protocols

To ensure reproducible and comparable results when evaluating different aminooxy-PEG linkers, standardized experimental protocols are essential. The following sections provide detailed methodologies for key experiments.

Protocol 1: General Procedure for Antibody-Drug Conjugation with Aminooxy-PEG Linkers

This protocol describes a general method for conjugating an aminooxy-PEG-payload to an antibody that has been engineered to contain an aldehyde group.

Materials:

  • Aldehyde-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Aminooxy-PEG-payload (e.g., Aminooxy-PEG4-MMAE, Aminooxy-PEG12-MMAE) dissolved in an organic solvent like DMSO

  • Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5, or phosphate-buffered saline, pH 7.4)

  • Aniline (B41778) (optional, as a catalyst)

  • Desalting columns for buffer exchange and purification

  • SDS-PAGE gels and reagents for characterization

  • MALDI-TOF mass spectrometer for molecular weight confirmation

Procedure:

  • Antibody Preparation: If the antibody is not already in the desired coupling buffer, perform a buffer exchange using a desalting column. Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).

  • Reaction Setup: In a microcentrifuge tube, combine the aldehyde-modified antibody with a molar excess of the aminooxy-PEG-payload. The exact molar ratio should be optimized for the specific antibody and payload.

  • Catalyst Addition (Optional): To accelerate the oxime ligation, aniline can be added to the reaction mixture to a final concentration of 10-100 mM.[9]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. The optimal time and temperature will depend on the specific reactants.

  • Purification: Remove the excess, unconjugated aminooxy-PEG-payload and catalyst by using a desalting column or another suitable purification method like size-exclusion chromatography.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift to a higher molecular weight compared to the unconjugated antibody.[10]

    • Mass Spectrometry: Confirm the identity and determine the drug-to-antibody ratio (DAR) of the conjugate using mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to compare the in vitro potency of ADCs constructed with different lengths of aminooxy-PEG linkers.

Materials:

  • Cancer cell line expressing the target antigen (e.g., NCI-N87 for HER2-targeting ADCs)[7]

  • Complete cell culture medium

  • ADCs with different linker lengths

  • Untreated control and isotype control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different linker lengths in complete cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the cells for a period of 72-120 hours.

  • Viability Measurement: After the incubation period, measure the cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each ADC.

Visualizing Key Concepts and Processes

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Preparation cluster_1 Characterization & Analysis Aldehyde-Modified Antibody Aldehyde-Modified Antibody Oxime Ligation Oxime Ligation Aldehyde-Modified Antibody->Oxime Ligation Aminooxy-PEG-Payload Aminooxy-PEG-Payload Aminooxy-PEG-Payload->Oxime Ligation Purification Purification Oxime Ligation->Purification ADC with Defined DAR ADC with Defined DAR Purification->ADC with Defined DAR In Vitro Assay In Vitro Assay ADC with Defined DAR->In Vitro Assay In Vivo Studies In Vivo Studies ADC with Defined DAR->In Vivo Studies Pharmacokinetic Analysis Pharmacokinetic Analysis In Vivo Studies->Pharmacokinetic Analysis

General workflow for ADC preparation and evaluation.

G cluster_0 Linker Length Effects Short Linker Short Linker Higher In Vitro Potency Higher In Vitro Potency Short Linker->Higher In Vitro Potency Shorter Half-Life Shorter Half-Life Short Linker->Shorter Half-Life Intermediate Linker Intermediate Linker Balanced Potency & PK Balanced Potency & PK Intermediate Linker->Balanced Potency & PK Long Linker Long Linker Lower In Vitro Potency Lower In Vitro Potency Long Linker->Lower In Vitro Potency Longer Half-Life Longer Half-Life Long Linker->Longer Half-Life

Trade-offs associated with different PEG linker lengths.

Chemical reaction of oxime bond formation.

Conclusion

The choice of aminooxy-PEG linker length is a critical parameter that can profoundly influence the therapeutic potential of a bioconjugate. Shorter linkers often preserve in vitro potency but may lead to rapid clearance in vivo.[6] Conversely, longer linkers can significantly extend plasma half-life and improve in vivo efficacy, sometimes at the cost of reduced in vitro activity.[6][7][8] An intermediate linker length frequently provides a favorable balance between these properties.[6] The optimal linker length is ultimately context-dependent and should be determined empirically for each specific bioconjugate. The protocols and comparative data presented in this guide offer a framework for making an informed decision in the design and optimization of novel bioconjugates.

References

A Comparative Guide to Protein Conjugation: Unveiling the Biological Activity of Boc-Aminooxy-PEG3-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic conjugation of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It offers a proven method to enhance the therapeutic properties of proteins, including extending their plasma half-life, improving stability, and reducing immunogenicity.[1][2][3] Boc-Aminooxy-PEG3-acid is a prominent reagent in this field, enabling the site-specific attachment of PEG chains through a highly efficient and stable oxime linkage.[4][5]

This guide provides an objective comparison of protein conjugation using this compound with alternative methodologies. We will delve into the underlying chemistries, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal conjugation strategy for their specific applications.

The Chemistry of Enhanced Protein Performance: Oxime Ligation

This compound utilizes the principles of bioorthogonal chemistry, specifically the formation of an oxime bond.[4] The aminooxy group on the PEG linker reacts with a carbonyl group (an aldehyde or ketone) introduced into the protein to form a highly stable oxime linkage.[5][6] This reaction is known for its high chemoselectivity and mild reaction conditions, proceeding efficiently without the need for potentially denaturing metal catalysts.[4]

The "Boc" (tert-butoxycarbonyl) protecting group on the aminooxy moiety ensures stability during storage and handling, and is readily removed under acidic conditions to initiate the conjugation reaction. The PEG3 component provides a short, hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the conjugated protein.[7]

Head-to-Head Comparison: this compound vs. Alternative Conjugation Chemistries

The choice of conjugation chemistry is a critical decision that profoundly impacts the homogeneity, biological activity, and manufacturability of the final bioconjugate. Below, we compare oxime ligation, the chemistry underpinning this compound, with other widely used techniques.

FeatureThis compound (Oxime Ligation)NHS-Ester Chemistry (Lysine-Targeted)Maleimide Chemistry (Cysteine-Targeted)Enzymatic Conjugation (e.g., Transglutaminase)
Target Residue Engineered Aldehyde/KetoneLysineCysteineGlutamine/Lysine
Specificity Site-specificRandomSemi-randomSite-specific
Homogeneity HighLowModerateHigh
Linkage Stability High (Stable Oxime Bond)Moderate (Amide Bond)Variable (Thioether Bond, prone to retro-Michael addition)High (Isopeptide Bond)
Reaction Conditions Mild (pH 4-7)[4][8]Mild (pH 7-9)Mild (pH 6.5-7.5)Mild (Physiological pH)
Catalyst Requirement Aniline or derivatives (optional but accelerates)[8]NoneNoneSpecific Enzyme
Protein Engineering Required to introduce carbonyl groupNot requiredMay be required to introduce free cysteineMay require recognition sequence
Preservation of Activity High (avoids modification of native residues)Variable (risk of modifying active site lysines)[9]Generally high (cysteines often not in active sites)High (highly specific modification)[10]
Complexity Moderate (requires protein modification)LowLow to ModerateHigh (requires enzyme and potentially protein engineering)

Quantitative Data Summary

The following tables summarize key quantitative data from hypothetical comparative experiments.

Table 1: Comparison of Conjugation Efficiency and Product Homogeneity

Conjugation MethodReagentDegree of Labeling (DoL)% Monoconjugate% Aggregate Formation
Oxime Ligation This compound1.0 ± 0.1>95%<1%
NHS-Ester Chemistry NHS-PEG40.5 - 3.5 (broad distribution)~30%~5-10%
Maleimide Chemistry Maleimide-PEG41.8 ± 0.3~80%<2%
Enzymatic TGase + Gln-PEG1.0 ± 0.05>98%<1%

Table 2: Impact on Biological Activity (Enzyme X Activity Assay)

ConjugateSpecific Activity (U/mg)% Activity Retention
Unconjugated Enzyme X 1000100%
Enzyme X - Oxime-PEG3 95095%
Enzyme X - NHS-PEG4 45045%
Enzyme X - Maleimide-PEG4 88088%
Enzyme X - TGase-PEG 98098%

Table 3: Pharmacokinetic Profile in a Murine Model

Conjugatet½ (hours)
Unconjugated Protein Y 2.5
Protein Y - Oxime-PEG3 28
Protein Y - NHS-PEG4 22
Protein Y - Maleimide-PEG4 25
Protein Y - TGase-PEG 30

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and facilitate your own comparative studies.

Protocol 1: Site-Specific Introduction of a Carbonyl Group into a Protein

This protocol describes the enzymatic introduction of an aldehyde tag for subsequent oxime ligation.

  • Protein Preparation: Express and purify the target protein containing a recognition sequence for Formylglycine Generating Enzyme (FGE), such as the Cα-formylglycine (fGly) tag (CxPxR).

  • Enzymatic Conversion:

    • Prepare a reaction mixture containing the purified protein (1 mg/mL), FGE (1:50 molar ratio to protein), and FGE buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM MgCl2).

    • Incubate the reaction at 30°C for 4-6 hours.

    • Monitor the conversion of the cysteine residue within the tag to formylglycine by mass spectrometry.

  • Purification: Purify the aldehyde-tagged protein using size-exclusion chromatography to remove the FGE and other reaction components.

Protocol 2: Protein Conjugation with this compound
  • Deprotection of this compound:

    • Dissolve this compound in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under vacuum to yield the deprotected aminooxy-PEG3-acid.

  • Conjugation Reaction:

    • Dissolve the aldehyde-tagged protein (1 mg/mL) in an aniline-containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM aniline, pH 6.0).

    • Add a 10-fold molar excess of the deprotected aminooxy-PEG3-acid.

    • Incubate the reaction at room temperature for 2-4 hours.

  • Purification and Analysis:

    • Purify the resulting PEGylated protein using ion-exchange chromatography or size-exclusion chromatography.

    • Analyze the final product by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the degree of labeling.

Protocol 3: In Vitro Biological Activity Assay

The specific protocol will depend on the protein of interest. For an enzyme, this would involve measuring its catalytic activity.

  • Prepare Substrate Solution: Prepare a solution of the enzyme's substrate at a known concentration in the appropriate assay buffer.

  • Enzyme Dilutions: Prepare serial dilutions of the unconjugated and PEGylated enzyme samples.

  • Kinetic Measurement:

    • Add a defined volume of each enzyme dilution to the substrate solution in a microplate.

    • Measure the rate of product formation or substrate consumption over time using a spectrophotometer or fluorometer.

  • Calculate Specific Activity: Determine the specific activity (units of activity per mg of protein) for each sample and calculate the percentage of activity retention relative to the unconjugated enzyme.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the key concepts and workflows.

Oxime_Ligation_Workflow cluster_protein_prep Protein Preparation cluster_conjugation Conjugation cluster_analysis Analysis Protein Target Protein with FGE Tag FGE Formylglycine Generating Enzyme Protein->FGE Enzymatic Conversion Aldehyde_Protein Aldehyde-Tagged Protein FGE->Aldehyde_Protein Conjugated_Protein PEGylated Protein Aldehyde_Protein->Conjugated_Protein Oxime Ligation Boc_PEG This compound Deprotected_PEG Aminooxy-PEG3-acid Boc_PEG->Deprotected_PEG TFA Deprotection Deprotected_PEG->Conjugated_Protein Analysis Purification & Characterization Conjugated_Protein->Analysis

Caption: Workflow for site-specific protein PEGylation using oxime ligation.

Conjugation_Comparison cluster_random Random Conjugation cluster_sitespecific Site-Specific Conjugation cluster_outcome Product Characteristics Lysine Lysine (NHS-Ester) Heterogeneous Heterogeneous Product Lysine->Heterogeneous Cysteine Cysteine (Maleimide) Cysteine->Heterogeneous Activity_Loss Potential Activity Loss Heterogeneous->Activity_Loss Oxime Oxime Ligation Homogeneous Homogeneous Product Oxime->Homogeneous Enzymatic Enzymatic Enzymatic->Homogeneous Preserved_Activity Preserved Activity Homogeneous->Preserved_Activity

Caption: Comparison of random vs. site-specific conjugation outcomes.

Conclusion

The selection of a protein conjugation strategy is a multifaceted decision that requires careful consideration of the desired product characteristics and the intended application. While random conjugation methods like NHS-ester chemistry offer simplicity, they often result in heterogeneous products with a potential for reduced biological activity.[9]

This compound, through its facilitation of site-specific oxime ligation, provides a powerful tool for producing highly homogeneous and biologically active PEGylated proteins. The stability of the oxime bond and the mild reaction conditions further contribute to its appeal.[4] For researchers and drug developers aiming to create well-defined, next-generation protein therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, site-specific conjugation methodologies, including the use of this compound, represent a superior and more controlled approach. The initial investment in protein engineering to introduce a carbonyl handle is often outweighed by the benefits of a more uniform and potent final product.

References

Stability of Boc-Aminooxy-PEG3-Acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of bioconjugates. Among the various available ligation strategies, oxime bond formation using aminooxy-functionalized linkers has gained prominence due to its high stability. This guide provides a comparative analysis of the in vitro and in vivo stability of conjugates formed using Boc-Aminooxy-PEG3-acid, with a focus on supporting experimental data and methodologies.

The this compound linker combines the advantages of a stable oxime linkage with the beneficial properties of a polyethylene (B3416737) glycol (PEG) spacer, such as increased hydrophilicity and improved pharmacokinetics. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled conjugation strategies.[1][2][3]

High Stability of Oxime Linkages

Oxime bonds, formed through the reaction of an aminooxy group with an aldehyde or ketone, are known for their exceptional stability, particularly when compared to other common linkages such as imines and hydrazones.[4] This stability is attributed to the electronic properties of the oxime bond, which make it resistant to hydrolysis under physiological conditions.

Quantitative studies have demonstrated that the rate of hydrolysis for oximes is significantly lower than for hydrazones. In one study, the first-order rate constant for oxime hydrolysis at pD 7.0 was found to be nearly 1000-fold lower than that of simple hydrazones, highlighting the superior stability of the oxime linkage.

Comparative Stability of Bioconjugation Linkers

The choice of linker chemistry has a profound impact on the stability of the resulting bioconjugate. The following table provides a comparative overview of the stability of oxime linkages against other commonly used bioconjugation chemistries.

Linker ChemistryBond FormedStability ProfileKey Considerations
Oxime Ligation OximeHigh: Very stable under physiological pH. Resistant to hydrolysis.Slower reaction kinetics at neutral pH compared to other methods, though this can be accelerated with catalysts.
Maleimide Chemistry ThioetherModerate: Susceptible to retro-Michael addition and exchange with endogenous thiols (e.g., glutathione), leading to premature drug release.[5][6]Next-generation maleimides have been developed to improve stability.[6]
Thioether (from other methods) ThioetherHigh: Generally stable and resistant to cleavage.Can be formed through various reactions, with stability depending on the specific chemistry.
Amide Ligation AmideHigh: Very stable bond, resistant to enzymatic and chemical cleavage.Often requires activation of a carboxylic acid and may be less specific than other methods.
Hydrazone Ligation HydrazoneLow to Moderate: Prone to hydrolysis, especially at acidic pH.Can be designed to be acid-cleavable for specific drug release strategies.

Experimental Protocols for Stability Assessment

Accurate assessment of conjugate stability is crucial for predicting in vivo performance. Below are detailed protocols for in vitro and in vivo stability studies.

In Vitro Stability in Plasma

Objective: To determine the stability of the this compound conjugate in plasma from different species (e.g., human, mouse, rat) over time.

Methodology:

  • Preparation of Conjugate: Synthesize and purify the bioconjugate of interest.

  • Incubation: Incubate the conjugate at a final concentration of 1-10 µM in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Preparation: At each time point, precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate remaining.[7]

  • Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the half-life (t½) of the conjugate in plasma.

In Vivo Pharmacokinetic and Stability Study

Objective: To evaluate the pharmacokinetic profile and in vivo stability of the this compound conjugate in an animal model.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Administration: Administer the conjugate to the animals via a relevant route (e.g., intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 96 hours) post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Analysis:

    • Total Antibody/Protein: Use an enzyme-linked immunosorbent assay (ELISA) to determine the concentration of the total antibody or protein component of the conjugate.

    • Intact Conjugate: Employ a validated LC-MS method to quantify the concentration of the intact conjugate in the plasma samples.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) for both the total antibody/protein and the intact conjugate. Differences in these parameters can indicate the extent of conjugate degradation in vivo.

Visualizing Experimental Workflows and Linker Comparisons

The following diagrams, generated using the DOT language, illustrate the experimental workflow for stability testing and a comparison of different linker stabilities.

experimental_workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability invitro_start This compound Conjugate plasma_incubation Incubate in Plasma (37°C) invitro_start->plasma_incubation sampling_invitro Collect Aliquots (0-72h) plasma_incubation->sampling_invitro analysis_invitro HPLC / LC-MS Analysis sampling_invitro->analysis_invitro half_life_invitro Determine Half-life (t½) analysis_invitro->half_life_invitro invivo_start Administer Conjugate to Animal Model blood_sampling Collect Blood Samples (0-96h) invivo_start->blood_sampling plasma_analysis ELISA & LC-MS Analysis blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis plasma_analysis->pk_analysis

Experimental Workflow for Stability Assessment

linker_stability_comparison cluster_high_stability High Stability cluster_moderate_stability Moderate Stability cluster_low_stability Low Stability (pH dependent) Oxime Oxime Maleimide Maleimide Thioether Thioether Amide Amide Hydrazone Hydrazone

Comparative Stability of Common Bioconjugation Linkers

Conclusion

Conjugates formed using this compound benefit from the inherent high stability of the oxime linkage, making them well-suited for applications requiring long circulation times and minimal premature cleavage of the conjugated molecule. The PEG spacer further enhances the pharmacokinetic properties of the bioconjugate. While general data strongly supports the stability of oxime linkages, it is imperative for researchers to conduct specific in vitro and in vivo stability studies for their particular conjugate to obtain precise quantitative data for their application. The experimental protocols outlined in this guide provide a framework for conducting such essential evaluations.

References

PROTAC Linkers: A Comparative Analysis of PEG vs. Alkyl Chains for Optimal Degrader Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice between a polyethylene (B3416737) glycol (PEG) based linker and a simple alkyl chain can profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of these two common linker types, supported by experimental data, to facilitate informed decisions in the development of next-generation protein degraders.

The linker in a PROTAC molecule is not merely a passive tether; it plays an active role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The linker's length, composition, and flexibility are critical determinants of a PROTAC's success.[2] An improperly designed linker can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long or flexible linker might result in inefficient ubiquitination and subsequent degradation of the target protein.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). Furthermore, the physicochemical properties of the linker significantly impact the PROTAC's solubility, cell permeability, and metabolic stability, which are crucial for its overall pharmacokinetic profile.

Degradation Efficiency

The choice between a PEG and an alkyl linker can have a substantial impact on the degradation potency of a PROTAC. While the optimal linker is highly dependent on the specific target and E3 ligase pair, some general trends have been observed.

For instance, in the context of Bruton's tyrosine kinase (BTK) degradation, PROTACs with longer PEG-based linkers have shown potent degradation, with DC50 values in the low nanomolar range.[3] Conversely, a study on Cereblon (CRBN) degradation indicated that replacing a nine-atom alkyl chain with three PEG units resulted in weaker degradation, suggesting that in some cases, the hydrophilicity of PEG linkers may not be favorable for optimal ternary complex formation.[4]

Table 1: Comparative Degradation Efficiency of PROTACs with PEG vs. Alkyl Linkers

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)
CRBN CRBNAlkylNine-atom alkyl chainModerateEffective Degradation
CRBN CRBNPEGThree PEG unitsWeakWeak Degradation
BTK CRBNPEGPEG6<10>85
BRD4 VHLPEGPEG515>98

Note: Data is compiled from various sources and direct head-to-head comparisons for the same target and E3 ligase are limited in the literature. The presented data aims to illustrate general trends.

Physicochemical and Pharmacokinetic Properties

The linker's chemical nature plays a pivotal role in shaping the drug-like properties of a PROTAC. PEG linkers are known for their hydrophilicity, which can enhance the aqueous solubility of the PROTAC molecule.[1] In contrast, alkyl linkers are more hydrophobic, which may lead to lower solubility but can sometimes improve cell permeability.[]

Recent studies have shown that at matched lipophilicity, degraders with alkyl linkers can outperform their PEGylated counterparts in parallel artificial membrane permeability assays (PAMPA), which may translate to better plasma and brain tissue exposure.[] However, the ether backbone of PEG is generally less prone to oxidative metabolism compared to alkyl chains, potentially leading to improved metabolic stability.[]

Table 2: Comparison of Physicochemical and Pharmacokinetic Properties

PropertyPEG LinkersAlkyl Linkers
Solubility Generally higher due to hydrophilicity.[1]Generally lower due to hydrophobicity.[]
Cell Permeability Can be variable; may be improved by intramolecular hydrogen bonding.Can be higher due to increased lipophilicity, especially for shorter chains.[]
Metabolic Stability Generally more stable to oxidative metabolism.[]Can be susceptible to oxidation at terminal or sub-terminal positions.[]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing different linkers.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Ubiquitin E3_bound E3 Ligase Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation

Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Design Design PROTACs with PEG and Alkyl Linkers Synth Synthesize PROTACs Design->Synth Degradation Degradation Assays (Western Blot, DC50, Dmax) Synth->Degradation Ternary Ternary Complex Formation (SPR, ITC) Synth->Ternary Permeability Permeability Assays (PAMPA, Caco-2) Synth->Permeability Metabolic Metabolic Stability (Microsomes, Hepatocytes) Synth->Metabolic Analysis Compare Performance Data Degradation->Analysis Ternary->Analysis Permeability->Analysis Metabolic->Analysis Optimization Select Optimal Linker & Further Optimization Analysis->Optimization

Caption: A typical workflow for the comparative evaluation of PROTAC linkers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

In Vitro Degradation Assay (Western Blot)

This assay quantifies the reduction in the levels of the target protein following treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (with PEG and alkyl linkers) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation. DC50 and Dmax values can be calculated by fitting the data to a dose-response curve.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity.

  • Ternary Complex Formation: Inject a mixture of the PROTAC and the target protein at various concentrations over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput assay used to predict the passive permeability of compounds across the gastrointestinal tract and the blood-brain barrier.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The acceptor plate is filled with buffer.

  • Compound Addition: The test PROTACs are added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated, providing a measure of the compound's ability to passively diffuse across the membrane.

Metabolic Stability Assay (Human Liver Microsomes)

This in vitro assay assesses the susceptibility of a PROTAC to metabolism by cytochrome P450 enzymes present in liver microsomes.

  • Incubation: The PROTAC is incubated with human liver microsomes in the presence of NADPH (a cofactor for P450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent PROTAC in each sample is quantified by LC-MS.

  • Data Analysis: The rate of disappearance of the PROTAC is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint), which are indicators of its metabolic stability.

Conclusion

The choice between a PEG and an alkyl linker is a critical decision in the design of a PROTAC, with significant implications for its biological activity and pharmacokinetic properties. While PEG linkers can enhance solubility, their impact on degradation potency is context-dependent. Alkyl linkers, on the other hand, may offer advantages in terms of cell permeability but can be more susceptible to metabolism. Ultimately, the optimal linker must be determined empirically for each specific target and E3 ligase combination. The systematic evaluation of a library of PROTACs with varying linker compositions, guided by the robust experimental protocols outlined in this guide, is essential for the development of potent and effective protein degraders.

References

A Researcher's Guide to Assessing the Purity of Boc-Aminooxy-PEG3-acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of reagents is paramount. This guide provides a framework for objectively assessing the purity of Boc-Aminooxy-PEG3-acid, a heterobifunctional linker critical in bioconjugation and pharmaceutical research, from various commercial suppliers. By employing a multi-pronged analytical approach, scientists can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible experimental outcomes.

The following sections detail the experimental protocols for a comprehensive purity assessment and present a comparative analysis of hypothetical data from three different suppliers.

Comparative Purity Analysis

To illustrate the importance of independent verification, we present a summary of hypothetical purity data for this compound obtained from three different suppliers. The data is based on a series of analytical tests designed to identify the principal compound and any potential impurities.

SupplierStated Purity (%)Experimentally Determined Purity (%) by HPLC-ELSDPurity by ¹H NMR (%)Major Impurities Identified by MS
Supplier A>9898.5>99Residual solvent (DCM), PEG2 and PEG4 analogues
Supplier B>9596.297Unreacted starting materials, di-acid PEG3
Supplier C>9897.898.5Oxidized byproducts, residual catalyst

Experimental Workflow for Purity Assessment

A systematic approach is crucial for a thorough purity assessment. The following diagram outlines the key steps in the experimental workflow, from sample reception to data analysis and final purity determination.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Purity Determination A Receive this compound from Suppliers A, B, C B Assign unique lot numbers and record storage conditions A->B C Prepare samples for each analytical technique (NMR, HPLC, MS) B->C D ¹H NMR Spectroscopy C->D E HPLC-UV/ELSD Analysis C->E F Mass Spectrometry (LC-MS) C->F G Analyze NMR spectra for structural integrity and impurities D->G H Quantify purity from HPLC chromatograms E->H I Identify impurities by mass-to-charge ratio F->I J Correlate data from all techniques G->J H->J I->J K Determine final purity and compile supplier comparison report J->K

Caption: Experimental workflow for purity assessment.

Detailed Experimental Protocols

The following are detailed protocols for the key analytical techniques used to assess the purity of this compound.

¹H NMR Spectroscopy

Objective: To confirm the chemical structure and assess purity by identifying and quantifying characteristic proton signals and any impurity signals.

Materials:

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H NMR spectrum. Typical parameters include:

    • Pulse program: zg30

    • Number of scans: 16 or 32

    • Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the characteristic proton signals of this compound, including the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the PEG methylene (B1212753) protons (multiplets, ~3.6 ppm), and the protons adjacent to the aminooxy and acid groups.

  • Identify any impurity signals and calculate the relative purity by comparing the integration of the main compound peaks to the integration of the impurity peaks.

High-Performance Liquid Chromatography (HPLC) with UV and Evaporative Light Scattering Detection (ELSD)

Objective: To separate the main compound from any non-volatile impurities and quantify the purity. Since the PEG backbone lacks a strong UV chromophore, ELSD is a suitable detector.[1][2]

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column, UV detector, and ELSD

Procedure:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Prepare mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Set up the HPLC method with the following example parameters:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • UV detection wavelength: 210 nm

    • ELSD parameters: Nebulizer temperature 30°C, Evaporator temperature 50°C, Gas flow 1.5 L/min

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

  • Inject the sample and run the HPLC method.

  • Analyze the chromatogram to determine the retention time of the main peak and any impurity peaks.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram (area percent method).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify the molecular weight of the main component and characterize any impurities based on their mass-to-charge ratio (m/z).

Materials:

  • This compound sample

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • LC-MS system with a C18 column and a mass spectrometer (e.g., ESI-QTOF)

Procedure:

  • Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a suitable solvent.

  • Use an LC method similar to the HPLC-UV/ELSD method, but with a volatile mobile phase modifier like formic acid instead of TFA.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Set the mass spectrometer to acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-1000).

  • Inject the sample and acquire the LC-MS data.

  • Extract the mass spectrum for the main chromatographic peak and confirm that the observed m/z corresponds to the expected molecular weight of this compound (C₁₄H₂₇NO₈, MW = 337.37). Common adducts to look for include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

  • Analyze the mass spectra of any impurity peaks to identify their molecular weights and propose potential structures.

Conclusion

The purity of this compound can vary between suppliers, and the stated purity on a certificate of analysis may not always reflect the true purity of the compound. Therefore, it is essential for researchers to perform their own independent analytical validation. By employing a combination of NMR, HPLC, and MS, a comprehensive purity profile can be established, ensuring the quality and reliability of this critical reagent in drug development and other research applications. This multi-faceted approach allows for the confirmation of the desired product's identity, the quantification of its purity, and the identification of potential impurities that could impact experimental outcomes.

References

A Comparative Guide to Boc-Aminooxy-PEG3-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Boc-Aminooxy-PEG3-acid is a heterobifunctional linker that offers a combination of features to facilitate the precise and stable conjugation of molecules. This guide provides an objective comparison of this compound with other linker technologies, supported by experimental data and detailed protocols, to inform the rational design of next-generation therapeutics.

Overview of this compound

This compound is a versatile linker composed of three key components:

  • Boc-protected aminooxy group: This functional group enables the formation of a stable oxime bond with an aldehyde or ketone. The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions, allowing for controlled, stepwise conjugation.

  • PEG3 spacer: The short polyethylene (B3416737) glycol (PEG) chain, consisting of three ethylene (B1197577) glycol units, enhances the hydrophilicity and solubility of the resulting conjugate in aqueous media.[1] This can improve the pharmacokinetic properties and reduce aggregation of the final product.[2][3]

  • Terminal carboxylic acid: This group allows for the formation of a stable amide bond with primary amines on a target molecule, such as an antibody or a ligand for a protein of interest, typically through activation with reagents like EDC or HATU.[]

Applications in ADC and PROTAC Development

The bifunctional nature of this compound makes it well-suited for the synthesis of complex biomolecules:

  • Antibody-Drug Conjugates (ADCs): In ADC development, the carboxylic acid can be used to attach the linker to a cytotoxic payload. Following deprotection of the aminooxy group, the linker-payload can be conjugated to an aldehyde or ketone group introduced onto the antibody, often through glycan engineering, for site-specific conjugation.[5]

  • PROTACs: For PROTACs, the linker connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The flexibility in conjugation offered by this compound allows for the systematic optimization of linker length and composition, which is crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[6]

Comparison with Alternative Linker Technologies

The choice of linker significantly impacts the performance of a bioconjugate. Here, we compare the oxime ligation enabled by this compound with other common conjugation strategies.

FeatureOxime Ligation (via Aminooxy)Maleimide-Thiol ChemistryStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction Rate Constant (k) 10⁻³ - 10³ M⁻¹s⁻¹~10³ M⁻¹s⁻¹10⁻¹ - 1 M⁻¹s⁻¹
Optimal pH 4.0 - 7.0 (can be catalyzed at neutral pH)6.5 - 7.54.0 - 9.0
Stability of Conjugate High hydrolytic stabilitySusceptible to retro-Michael addition and thiol exchangeHighly stable triazole ring
Specificity Highly specific for aldehydes/ketones and aminooxy/hydrazine groupsSpecific for thiolsHighly specific for azides and cyclooctynes

Table 1: Comparison of Key Performance Characteristics of Bioconjugation Methods. This table summarizes the key quantitative performance characteristics of oxime ligation and its alternatives.[7]

While direct head-to-head comparisons of this compound with other linkers in the same ADC or PROTAC system are not extensively available in peer-reviewed literature, the choice of conjugation chemistry has a clear impact on the stability and homogeneity of the final product. For instance, maleimide-based conjugates can be susceptible to deconjugation in vivo, whereas the oxime bond formed via aminooxy linkers is generally more stable.[7][8]

The length of the PEG linker is another critical parameter. While longer PEG chains can further enhance solubility, they may also lead to reduced cell permeability.[9] The optimal linker length is highly dependent on the specific application and must be determined empirically.[6]

Experimental Protocols

General Protocol for Oxime Ligation on an Antibody

This protocol describes the conjugation of an aminooxy-functionalized molecule to an antibody with an introduced aldehyde group.

Materials:

  • Antibody with an aldehyde group (e.g., generated by periodate (B1199274) oxidation of glycans)

  • This compound conjugated to a payload (with the Boc group removed)

  • Reaction Buffer: 100 mM phosphate (B84403) buffer, pH 6.0-7.0

  • Aniline (B41778) catalyst stock solution (e.g., 100 mM in DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants: Dissolve the aldehyde-containing antibody in the reaction buffer. Dissolve the deprotected aminooxy-PEG3-payload in the same buffer.

  • Conjugation Reaction: Add the aminooxy-PEG3-payload to the antibody solution at a desired molar excess. Add the aniline catalyst to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Monitoring: Monitor the reaction progress using a suitable analytical method such as SDS-PAGE, HPLC, or mass spectrometry.

  • Purification: Once the reaction is complete, purify the ADC using a suitable method like size-exclusion chromatography to remove excess payload and catalyst.[7]

General Protocol for Measuring PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the efficacy of a PROTAC synthesized using a linker like this compound.

Materials:

  • Cell line expressing the protein of interest (POI)

  • PROTAC of interest

  • Cell lysis buffer

  • Reagents for Western blotting (antibodies against the POI and a loading control)

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody against the POI, followed by a secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[10]

Visualizing Signaling Pathways and Workflows

To better understand the processes involved in the application of this compound, the following diagrams illustrate a general experimental workflow for ADC development and the mechanism of action for a PROTAC.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Evaluation antibody Antibody glycan_mod Aldehyde Introduction antibody->glycan_mod Glycan Engineering payload Cytotoxic Payload activated_payload Linker-Payload Conjugate payload->activated_payload linker This compound linker->payload Amide Bond Formation (EDC/HATU) adc ADC activated_payload->adc Oxime Ligation glycan_mod->adc dar_analysis DAR Analysis (HIC/MS) adc->dar_analysis stability_assay Stability Assay adc->stability_assay in_vitro In Vitro Cytotoxicity dar_analysis->in_vitro stability_assay->in_vitro in_vivo In Vivo Efficacy in_vitro->in_vivo

Caption: General experimental workflow for ADC development.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC PROTAC->PROTAC Recycling E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Poly_Ub_POI Poly-ubiquitinated POI E3_Ligase->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC mechanism of action.

Conclusion

This compound is a valuable tool in the bioconjugation toolbox, offering a balance of reactivity, stability, and hydrophilicity. The ability to perform controlled, site-specific conjugation via oxime ligation makes it a strong candidate for the development of homogeneous and effective ADCs and PROTACs. While the optimal linker is application-dependent, the principles and protocols outlined in this guide provide a framework for the rational design and evaluation of bioconjugates utilizing this versatile linker.

References

A Comparative Guide to Bioconjugation: Spotlight on Boc-Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, the precise and stable covalent linking of molecules—a process known as bioconjugation—is paramount. The choice of linker and conjugation chemistry is a critical determinant of the efficacy, stability, and safety of complex biologics such as antibody-drug conjugates (ADCs) and PROTACs. This guide provides an objective comparison of bioconjugation strategies, with a particular focus on the utility of Boc-Aminooxy-PEG3-acid, a heterobifunctional linker that facilitates stable oxime bond formation. We present a comparative analysis against other common bioconjugation methods, supported by experimental data and detailed protocols to inform your selection of the optimal strategy.

The Central Role of the Linker: An Overview

The linker in a bioconjugate is not merely a passive connector; it critically influences the overall properties of the final molecule. A well-designed linker ensures the stability of the conjugate in circulation, controls the release of payloads at the target site, and can improve solubility and pharmacokinetic profiles. This compound is a linker that offers several advantageous features:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the reactive aminooxy functionality, allowing for controlled, stepwise conjugation strategies. It can be removed under mild acidic conditions.[1]

  • Aminooxy Group: This functional group reacts specifically with aldehydes and ketones to form a highly stable oxime bond.[2] This reaction is chemoselective, meaning it does not cross-react with other functional groups typically found in biological systems.

  • PEG3 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker and the resulting conjugate. This can improve solubility, reduce aggregation, and potentially prolong the circulation half-life of the bioconjugate.[3][4]

  • Carboxylic Acid: The terminal carboxylic acid provides a versatile handle for conjugation to primary amines on biomolecules through the formation of a stable amide bond, typically requiring activation with reagents like EDC or HATU.[1]

Comparative Analysis of Bioconjugation Chemistries

The selection of a bioconjugation strategy is a trade-off between reaction kinetics, bond stability, specificity, and the nature of the biomolecule. Here, we compare oxime ligation, facilitated by aminooxy linkers like this compound, with other widely used methods.

Table 1: Quantitative Comparison of Common Bioconjugation Methods [5]

FeatureOxime LigationNHS Ester ChemistryMaleimide-Thiol ChemistryStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Constant (k) 10⁻³ - 10³ M⁻¹s⁻¹~10¹ - 10² M⁻¹s⁻¹~10³ M⁻¹s⁻¹10⁻¹ - 1 M⁻¹s⁻¹
Optimal pH 4.0 - 7.0 (can be catalyzed at neutral pH)7.0 - 8.56.5 - 7.54.0 - 9.0
Stability of Conjugate High hydrolytic stabilityStable amide bondSusceptible to retro-Michael addition and thiol exchangeHighly stable triazole ring
Specificity Highly specific for aldehydes/ketonesTargets primary amines (e.g., lysine)Targets thiols (e.g., cysteine)Highly specific for azides and alkynes
Homogeneity High (with site-specific aldehyde/ketone)Low (multiple lysines)High (limited free cysteines)High (with site-specific azide/alkyne)

Case Study: Site-Specific Antibody-Drug Conjugation via Glycoengineering and Oxime Ligation

A key challenge in ADC development is the production of homogeneous conjugates with a defined drug-to-antibody ratio (DAR). A successful approach involves the enzymatic remodeling of the native glycans on an antibody to introduce terminal sialic acids. These can then be oxidized with periodate (B1199274) to generate aldehyde groups, providing a site-specific handle for conjugation with an aminooxy-functionalized payload.[6]

In a study by Zhou et al. (2014), this method was used to conjugate an aminooxy-functionalized cytotoxic agent to trastuzumab.[6]

Table 2: Characterization of a Glyco-conjugated ADC via Oxime Ligation [6]

ParameterResult
Antibody Trastuzumab
Conjugation Chemistry Oxime Ligation
Payload Aminooxy-functionalized cytotoxic agent
Achieved DAR ~1.6
In Vitro Activity Target-dependent antiproliferative activity
In Vivo Efficacy Significant antitumor efficacy in a Her2-positive tumor xenograft model

This case study demonstrates the successful application of oxime ligation to produce a well-defined and potent ADC, highlighting the advantage of site-specific conjugation in achieving product homogeneity.[6]

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

This protocol outlines the general steps for conjugating a molecule containing a primary amine to a protein using this compound.

A. Activation of this compound:

  • Dissolve this compound, N-hydroxysuccinimide (NHS), and a carbodiimide (B86325) coupling agent (e.g., EDC) in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester of this compound.

  • The activated linker can be used immediately or stored under anhydrous conditions.

B. Conjugation to an Amine-Containing Molecule:

  • Dissolve the amine-containing molecule (e.g., a payload) in a suitable buffer (e.g., PBS, pH 7.4).

  • Add the activated Boc-Aminooxy-PEG3-NHS ester to the solution of the amine-containing molecule. A molar excess of the activated linker is typically used.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purify the resulting Boc-Aminooxy-PEG3-payload conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).

C. Boc Deprotection:

  • Dissolve the purified Boc-Aminooxy-PEG3-payload conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected Aminooxy-PEG3-payload.

D. Oxime Ligation to an Aldehyde/Ketone-Containing Protein:

  • Prepare the aldehyde or ketone-containing protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0). Aldehyde groups can be introduced into proteins through various methods, including the oxidation of N-terminal serine/threonine residues or the enzymatic modification of glycans.[6]

  • Dissolve the deprotected Aminooxy-PEG3-payload in the same buffer.

  • Add the Aminooxy-PEG3-payload to the protein solution at a desired molar excess.

  • If necessary, a catalyst such as aniline (B41778) or its derivatives can be added to accelerate the reaction at neutral pH.[5]

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Monitor the reaction progress using SDS-PAGE, HPLC, or mass spectrometry.

  • Purify the final protein conjugate using size-exclusion chromatography (SEC) or another suitable method to remove excess reagents.[5]

Protocol 2: General Procedure for Protein Modification via NHS Ester Chemistry
  • Dissolve the protein to be modified in a suitable buffer (e.g., PBS, pH 7.5-8.5).

  • Dissolve the NHS ester-functionalized molecule in a water-miscible organic solvent (e.g., DMSO or DMF).

  • Add the NHS ester solution to the protein solution with gentle stirring. A 5- to 20-fold molar excess of the NHS ester is typically used.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule containing a primary amine (e.g., Tris or glycine) to a final concentration of approximately 50 mM.

  • Purify the protein conjugate using SEC or dialysis to remove unreacted reagents and byproducts.[5]

Protocol 3: General Procedure for Protein Modification via Maleimide-Thiol Chemistry
  • If the protein does not have a free cysteine, reduce existing disulfide bonds using a reducing agent like DTT or TCEP.

  • Remove the reducing agent using a desalting column.

  • Dissolve the maleimide-functionalized molecule in a suitable solvent.

  • Add the maleimide (B117702) reagent to the protein solution in a buffer with a pH of 6.5-7.5.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench the reaction by adding a free thiol-containing compound like β-mercaptoethanol or cysteine.

  • Purify the conjugate using an appropriate chromatographic method.

Visualizing the Workflows

To better understand the processes described, the following diagrams illustrate the key experimental workflows.

experimental_workflow_oxime_ligation cluster_activation Linker Activation & Payload Conjugation cluster_protein_prep Protein Preparation cluster_conjugation Oxime Ligation Boc_Linker This compound Activated_Linker Activated Boc-Linker (NHS Ester) Boc_Linker->Activated_Linker EDC, NHS Boc_Linker_Payload Boc-Linker-Payload Activated_Linker->Boc_Linker_Payload + Payload Payload Amine-Payload Payload->Boc_Linker_Payload Deprotected_Linker_Payload Aminooxy-Linker-Payload Boc_Linker_Payload->Deprotected_Linker_Payload TFA Boc_Linker_Payload->Deprotected_Linker_Payload Final_Conjugate Antibody-Drug Conjugate Deprotected_Linker_Payload->Final_Conjugate Deprotected_Linker_Payload->Final_Conjugate Protein Glycosylated Antibody Aldehyde_Protein Aldehyde-Antibody Protein->Aldehyde_Protein Enzymatic Remodeling & Oxidation Aldehyde_Protein->Final_Conjugate pH 6-7 Aldehyde_Protein->Final_Conjugate

Caption: Workflow for ADC synthesis using this compound and oxime ligation.

experimental_workflow_nhs_ester Protein Protein with Lysine Residues Reaction Conjugation Reaction (pH 7.5-8.5) Protein->Reaction NHS_Payload NHS-Ester-Payload NHS_Payload->Reaction Quench Quench Reaction (e.g., Tris) Reaction->Quench Purification Purification (SEC/Dialysis) Quench->Purification Final_Conjugate Heterogeneous Protein Conjugate Purification->Final_Conjugate

Caption: General workflow for protein conjugation via NHS ester chemistry.

logical_relationship_comparison cluster_oxime Oxime Ligation cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide-Thiol Chemistry Specificity_O High Specificity Stability_O High Stability Homogeneity_O High Homogeneity (Site-Specific) Specificity_N Low Specificity Stability_N Good Stability Homogeneity_N Low Homogeneity Specificity_M High Specificity Stability_M Moderate Stability (Reversible) Homogeneity_M High Homogeneity (Site-Specific) Bioconjugation Bioconjugation Strategy Bioconjugation->Specificity_O Bioconjugation->Stability_O Bioconjugation->Homogeneity_O Bioconjugation->Specificity_N Bioconjugation->Stability_N Bioconjugation->Homogeneity_N Bioconjugation->Specificity_M Bioconjugation->Stability_M Bioconjugation->Homogeneity_M

Caption: Key decision factors in choosing a bioconjugation strategy.

Conclusion

The choice of a bioconjugation strategy is a critical decision in the development of sophisticated biologics. This compound, through its facilitation of oxime ligation, offers a powerful tool for creating stable and well-defined bioconjugates. The high chemoselectivity and stability of the oxime bond, coupled with the ability to introduce the reactive aldehyde or ketone handle site-specifically, allows for the production of homogeneous conjugates with controlled stoichiometry, as demonstrated in the ADC case study. While other methods like NHS ester and maleimide chemistry have their applications, the potential for heterogeneity and lower stability, respectively, are important considerations. This guide provides a framework for comparing these methods and selecting the most appropriate approach for your specific research and development needs.

References

A Researcher's Guide to Alternatives for Boc-Aminooxy-PEG3-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the creation of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and homogeneity of the final product. Boc-Aminooxy-PEG3-acid has become a staple linker due to its ability to form highly stable oxime bonds with carbonyl groups on biomolecules. However, the specific requirements of a project—be it reaction kinetics, pH sensitivity, or the nature of the biomolecule—often necessitate the exploration of alternative conjugation strategies.

This guide provides an objective comparison of prominent alternatives to this compound, focusing on maleimide- and N-hydroxysuccinimide (NHS) ester-based linkers. We present a detailed analysis of their respective conjugation chemistries, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their bioconjugation needs.

At a Glance: Comparing Bioconjugation Chemistries

The fundamental difference between these linkers lies in the reactive groups they target and the chemical bonds they form. This compound, after deprotection of the Boc group, presents an aminooxy group that reacts with aldehydes or ketones to form a stable oxime linkage. In contrast, maleimide-based linkers react with free thiols (cysteine residues), while NHS esters react with primary amines (lysine residues and N-termini).

FeatureOxime Ligation (Aminooxy)Thiol-Maleimide ConjugationAmine-NHS Ester Conjugation
Target Functional Group Aldehyde, KetoneThiol (Sulfhydryl)Primary Amine
Resulting Linkage OximeThiosuccinimideAmide
Linkage Stability Very HighModerate (susceptible to retro-Michael addition and hydrolysis)Very High
Reaction pH 4.5 - 7.0 (can be catalyzed at neutral pH)6.5 - 7.57.0 - 8.5
Specificity High (aldehydes/ketones are rare in native proteins)High (free thiols are relatively rare)Low (lysine residues are abundant)
Common Applications Site-specific ADC development, protein labelingADC development, protein labelingGeneral protein labeling, surface immobilization

Performance Comparison: A Deeper Dive

The choice of linker significantly impacts key performance indicators of a bioconjugate, such as the drug-to-antibody ratio (DAR) in ADCs, conjugation efficiency, and the stability of the final product. The following table summarizes typical performance metrics for each conjugation chemistry.

Performance MetricOxime LigationThiol-Maleimide ConjugationAmine-NHS Ester Conjugation
Typical Conjugation Efficiency High (often >90% with optimized conditions)High (typically >95%)Variable (can be high but often leads to heterogeneous products)
Control over Stoichiometry (DAR) High (enables precise control, leading to a more homogeneous product)Moderate to High (depends on the number of available thiols)Low (results in a heterogeneous mixture of conjugates with varying DARs)
Plasma Stability of Linkage ExcellentModerate (can undergo deconjugation via retro-Michael reaction)Excellent
Potential for Side Reactions MinimalThiol-disulfide exchange, maleimide (B117702) hydrolysisNHS ester hydrolysis (competes with the desired reaction)

Visualizing the Workflows

To further elucidate the practical differences between these conjugation strategies, the following diagrams illustrate the experimental workflows for generating an antibody-drug conjugate using each type of linker.

G cluster_0 Oxime Ligation Workflow A0 Antibody B0 Periodate Oxidation A0->B0 C0 Aldehyde-modified Antibody B0->C0 G0 Conjugation (pH 4.5-7.0) C0->G0 D0 Boc-Aminooxy-PEG3-Drug E0 Acidic Deprotection D0->E0 F0 Aminooxy-PEG3-Drug E0->F0 F0->G0 H0 Purified ADC (Oxime Linkage) G0->H0

Oxime Ligation Workflow

G cluster_1 Thiol-Maleimide Conjugation Workflow A1 Antibody B1 Reduction (TCEP/DTT) A1->B1 C1 Thiol-activated Antibody B1->C1 E1 Conjugation (pH 6.5-7.5) C1->E1 D1 Maleimide-PEG-Drug D1->E1 F1 Purified ADC (Thiosuccinimide Linkage) E1->F1

Thiol-Maleimide Conjugation Workflow

G cluster_2 Amine-NHS Ester Conjugation Workflow A2 Antibody C2 Conjugation (pH 7.0-8.5) A2->C2 B2 NHS-PEG-Drug B2->C2 D2 Purified ADC (Amide Linkage) C2->D2

Safety Operating Guide

Proper Disposal of Boc-Aminooxy-PEG3-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the disposal of Boc-Aminooxy-PEG3-acid based on publicly available safety data. It is essential for all laboratory personnel to consult their institution's Environmental Health & Safety (EHS) department for specific procedures and to comply with all local, state, and federal regulations.

The proper management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection. This compound, a bifunctional PEG linker, requires careful handling due to its specific chemical hazards.

Hazard Profile and Safety Precautions

Based on its Safety Data Sheet (SDS), this compound is classified with specific hazards that dictate its handling and disposal requirements. The primary hazards are oral toxicity and significant environmental toxicity.

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE): Before handling the chemical for use or disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: All handling should occur in a well-ventilated area, preferably within a chemical fume hood[1].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental release.

Procedure for Small Spills:

  • Restrict Access: Ensure the spill area is clear of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or diatomite.

  • Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area and any contaminated equipment thoroughly.

  • Dispose: Label the container as hazardous waste and dispose of it according to the protocol outlined in Section 3.

Step-by-Step Disposal Protocol

Due to its classification as an acute and chronic aquatic toxin, this compound waste must not be disposed of down the drain[2][3]. It must be collected and managed as hazardous chemical waste.

Methodology for Waste Collection and Disposal:

  • Designate a Waste Container:

    • Select a chemically compatible, leak-proof container with a secure screw-top cap. Plastic containers are often preferred for chemical waste[4].

    • The container must be designated specifically for this compound waste. Do not mix with other waste streams unless explicitly permitted by your EHS department. Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents[5].

  • Properly Label the Container:

    • Affix a "Hazardous Waste" label to the container immediately upon starting waste collection[2].

    • The label must clearly state the full chemical name: "this compound". Do not use abbreviations.

    • List all components and their approximate concentrations if it is a mixed waste stream.

    • Include the appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").

    • Note the accumulation start date (the date the first drop of waste enters the container).

  • Waste Accumulation:

    • Transfer all waste containing this compound (including pure compound, contaminated solutions, and spill cleanup materials) into the labeled container.

    • Keep the waste container securely closed at all times, except when adding waste[4][6].

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA at or near the point of generation[2][4].

    • Ensure the SAA is a secondary containment tray to prevent the spread of potential leaks.

    • Segregate the container from incompatible chemicals[2].

  • Arrange for Final Disposal:

    • Once the container is full or has been in the SAA for the maximum allowable time (e.g., up to 12 months, depending on local rules), arrange for pickup[4][6].

    • Contact your institution's EHS department to schedule a collection. The waste will be disposed of through a licensed and approved waste disposal plant[5].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Workflow for the safe collection and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.